4-Acetyl-3'-chlorobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFBYEORCCIAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398917 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-13-1 | |
| Record name | 1-(3'-Chloro[1,1'-biphenyl]-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating 4-Acetyl-3'-chlorobiphenyl in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Synthesis of 4-Acetyl-3'-chlorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic ketone belonging to the broad class of biphenyls. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its conformational flexibility and ability to engage in various biological interactions. The specific functionalization of this molecule—an acetyl group at the 4-position and a chlorine atom at the 3'-position—provides two distinct points for chemical modification, making it a valuable intermediate for organic synthesis.
This guide offers a comprehensive overview of this compound, moving beyond a simple recitation of data. As a senior application scientist, the goal is to provide a narrative grounded in practical experience, explaining the causality behind its properties and the strategic choices made during its synthesis and characterization. We will explore its core chemical and physical properties, delve into robust synthetic methodologies, analyze its spectroscopic signature, and discuss its reactivity and safety considerations.
Part 1: Core Molecular Properties and Structure
Understanding the fundamental properties of a molecule is the bedrock of its application. This compound is identified by the CAS Number 5002-13-1 .[1] Its structure consists of two phenyl rings linked by a single bond, with an acetyl group (-COCH₃) on one ring and a chlorine atom on the other.
Caption: Chemical structure of 1-[4-(3-chlorophenyl)phenyl]ethanone.
The physical and chemical properties derived from this structure are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for reactions and purification.
| Property | Value | Source |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | PubChem[1] |
| Synonyms | This compound, 3'-Chloro-4-acetylbiphenyl | PubChem[1] |
| CAS Number | 5002-13-1 | PubChem[1] |
| Molecular Formula | C₁₄H₁₁ClO | PubChem[1] |
| Molecular Weight | 230.69 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Purity | Typically ≥97% | Sigma-Aldrich[2] |
The high XLogP3 value indicates significant hydrophobicity, suggesting low solubility in water but good solubility in organic solvents like dichloromethane, toluene, and ethyl acetate. This is a key consideration for reaction workup and purification procedures.
Part 2: Synthesis Methodologies - A Strategic Approach
The synthesis of unsymmetrically substituted biphenyls like this compound requires a regioselective approach. While classical methods like Friedel-Crafts acylation of 3-chlorobiphenyl are possible, they often yield a mixture of isomers, complicating purification.[3][4][5] The preferred modern method, offering superior control and yield, is the Suzuki-Miyaura cross-coupling reaction.[6][7]
The Suzuki-Miyaura Cross-Coupling: The Gold Standard
The Suzuki reaction is a palladium-catalyzed carbon-carbon bond formation between an organoboron compound and an organohalide.[7] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials. For this compound, the most logical disconnection is between the two phenyl rings.
Strategic Choice of Reactants: There are two primary Suzuki coupling pathways:
-
Route A: 4-Acetylphenylboronic acid + 1-bromo-3-chlorobenzene
-
Route B: (3-Chlorophenyl)boronic acid + 4-bromoacetophenone
Both routes are viable. The choice often depends on the cost and availability of the starting materials. Route B is frequently chosen due to the commonality of 4-bromoacetophenone as a starting material. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > OTf >> Cl.[8] Therefore, using an aryl bromide (like 4-bromoacetophenone) ensures efficient oxidative addition to the palladium catalyst, while the 3-chloro substituent on the boronic acid remains unreactive.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling synthesis.
Protocol: Laboratory-Scale Synthesis via Suzuki Coupling
This protocol describes a representative procedure for synthesizing this compound from (3-chlorophenyl)boronic acid and 4-bromoacetophenone.
Materials:
-
4-Bromoacetophenone (1.0 eq)
-
(3-Chlorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (ligand, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (e.g., 10:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoacetophenone, (3-chlorophenyl)boronic acid, and potassium phosphate.
-
Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[9]
-
Solvent Addition: Add toluene and water. The biphasic system is common, and the base is typically dissolved in the aqueous phase. Degas the solvent mixture by bubbling nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium(II) acetate and SPhos ligand. The ligand stabilizes the palladium catalyst, prevents its precipitation as inactive palladium black, and facilitates the catalytic cycle.[9]
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine. This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure product.
Part 3: Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | ~2.6 ppm (s, 3H): Singlet for the acetyl CH₃ protons. ~7.4-7.6 ppm (m): Multiplets for the protons on the chloro-substituted ring. ~7.7 ppm (d, 2H) & ~8.0 ppm (d, 2H): Two doublets (AA'BB' system) for the protons on the acetyl-substituted ring. |
| ¹³C NMR | ~26-27 ppm: Acetyl methyl carbon. ~125-145 ppm: Multiple signals for the 12 aromatic carbons. The carbon attached to the chlorine will be in this range, as will the ipso-carbons of the biphenyl linkage. ~197-198 ppm: Carbonyl carbon of the acetyl group. |
| Mass Spec (EI) | m/z 230 (M⁺): Molecular ion peak. m/z 232 (M⁺+2): Isotope peak due to ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak. m/z 215: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺). m/z 187: Fragment corresponding to the loss of the acetyl group ([M-COCH₃]⁺). |
| Infrared (IR) | ~3050-3100 cm⁻¹: C-H stretching (aromatic). ~2920-2960 cm⁻¹: C-H stretching (aliphatic, from methyl). ~1685 cm⁻¹: Strong C=O stretching of the aryl ketone. ~1600 cm⁻¹: C=C stretching (aromatic rings). ~1000-1100 cm⁻¹: C-Cl stretching. |
Part 4: Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three main components: the ketone, the chloro-substituted ring, and the acetyl-substituted ring.
-
Ketone Reactivity: The carbonyl group is a primary site for nucleophilic addition.[13] It can be reduced to a secondary alcohol (e.g., using NaBH₄) or converted to an alkane via Wolff-Kishner or Clemmensen reduction. The α-protons on the methyl group are acidic and can participate in reactions like aldol condensations.
-
Aromatic Ring Reactivity: Both rings can undergo further electrophilic aromatic substitution, although they are generally deactivated by the acetyl and chloro groups. The molecule can also serve as a substrate in further cross-coupling reactions, potentially at the C-Cl bond under forcing conditions or if converted to a more reactive functional group (e.g., boronic acid).
Its role as a chemical intermediate is its most significant application. The acetyl group can be elaborated into more complex structures, and the chloro-group can be a site for nucleophilic aromatic substitution or further coupling, making it a versatile building block for pharmaceuticals and materials science.[13]
Part 5: Safety, Handling, and Toxicological Context
As a chlorinated biphenyl, this compound must be handled with care, assuming potential toxicity analogous to the broader class of polychlorinated biphenyls (PCBs).[14] PCBs are classified as persistent organic pollutants and probable human carcinogens.[14] While the toxicity of monochlorinated biphenyls is generally lower than that of highly chlorinated mixtures like Aroclors, prudence is essential.[15][16]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[17]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[18]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong oxidizing agents.[19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not empty into drains.[19]
In case of exposure, follow standard first-aid procedures: flush eyes or skin with copious amounts of water and seek medical attention.[17]
Conclusion
This compound stands as a well-defined chemical entity whose value lies in its potential as a synthetic intermediate. Its properties are a direct consequence of its substituted biphenyl structure. A strategic approach to its synthesis, favoring regioselective methods like the Suzuki-Miyaura coupling, is paramount for achieving high purity and yield. Proper characterization through a combination of spectroscopic techniques confirms its structure, while an awareness of its place within the chlorobiphenyl family dictates stringent safety protocols. For the research scientist, this molecule represents not an endpoint, but a versatile starting point for the construction of more complex and potentially bioactive molecules.
References
- Annual Review of Pharmacology (1972). TOXICITY OF CHLORINATED BIPHENYLS.
- National Center for Biotechnology Information (NCBI). This compound. PubChem.
- National Center for Biotechnology Information (NCBI). Toxicological Profile for Polychlorinated Biphenyls (PCBs).
- National Center for Biotechnology Information (NCBI). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Annual Reviews. TOXICITY OF CHLORINATED BIPHENYLS.
- PubMed. Toxicokinetics of chlorobiphenyls and associated physiological responses in marine mammals, with particular reference to their potential for ecotoxicological risk assessment. (1994).
- National Center for Biotechnology Information (NCBI). 4-Acetyl-4'-chlorobiphenyl. PubChem.
- Wikipedia. Polychlorinated biphenyl.
- Smolecule. Buy 4-Acetyl-4'-chlorobiphenyl. (2023).
- Sigma-Aldrich. This compound.
- BenchChem. Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
- ResearchGate. Friedel–Crafts acylation of biphenyl with anhydrides.
- ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (2024).
- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Acetylbiphenyl.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024).
- BenchChem. Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl.
- ACS Publications. Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase.
- AK Scientific, Inc. Safety Data Sheet for 3-(4-chlorobenzyl)-8-[(2-chlorophenyl)acetyl]-1,3,8-triazaspiro[4.5]decane-2,4-d.
- PubMed Central (PMC). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase.
- The Suzuki Reaction. Lab Report on Suzuki Reaction. (2014).
- Cole-Parmer. Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.
- National Center for Biotechnology Information (NCBI). 4-Chlorobiphenyl. PubChem.
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- ResearchGate. Synthesis of 4-acetyl-3-phenyl sydnone?. (2015).
- ACS Publications. The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons.
- ChemBK. 4-Acetyl-4'-chlorobiphenyl.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- ChemicalBook. 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum.
- ChemicalBook. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum.
- ChemicalBook. 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum.
- Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- MT Chemtech India. 4-Acetylbiphenyl (ACBP) - Pharmaceutical Intermediate.
- Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information.
- SpectraBase. 4-Acetylbiphenyl.
- ChemicalBook. 4-Chlorobiphenyl(2051-62-9).
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5002-13-1 [sigmaaldrich.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]
- 11. 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 14. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 16. annualreviews.org [annualreviews.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. aksci.com [aksci.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Acetyl-3'-chlorobiphenyl (CAS No. 5002-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-chlorobiphenyl, with the Chemical Abstracts Service (CAS) number 5002-13-1 , is a substituted aromatic ketone belonging to the biphenyl class of compounds.[1] Its structure, featuring a biphenyl core with an acetyl group at the 4-position and a chlorine atom at the 3'-position, makes it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential applications, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol . A summary of its key computed and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 5002-13-1 | |
| Molecular Formula | C₁₄H₁₁ClO | |
| Molecular Weight | 230.69 g/mol | |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | |
| Synonyms | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone, 3'-Chloro-4-acetylbiphenyl | |
| Appearance | Solid (predicted) | - |
| XLogP3 | 4.3 | |
| Storage Temperature | Room Temperature | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary and highly effective synthetic routes: the Suzuki-Miyaura coupling and the Friedel-Crafts acylation. The choice of method often depends on the availability of starting materials, desired scale, and regioselectivity considerations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[2] For the synthesis of this compound, this would typically involve the coupling of (4-acetylphenyl)boronic acid with 1-bromo-3-chlorobenzene or a similar combination of reactants. This method is often favored for its mild reaction conditions and high functional group tolerance.[2]
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: To a round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-3-chlorobenzene (1.0 mmol), a palladium catalyst such as Palladium(II) acetate (0.02 mmol), a phosphine ligand like Triphenylphosphine (0.08 mmol), and a base, for instance, Potassium Carbonate (2.0 mmol).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene (10 mL) and water (2 mL).
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[3] To synthesize this compound, 3-chlorobiphenyl would be acylated with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] A key consideration in this method is the regioselectivity of the acylation on the substituted biphenyl ring. The acetyl group will preferentially add to the less deactivated ring and at the para position due to steric hindrance.
Conceptual Workflow for Friedel-Crafts Acylation:
Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts acylation.
Detailed Experimental Protocol (Adapted from a similar synthesis[2]):
-
Catalyst Suspension: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 mmol) and an anhydrous solvent such as dichloromethane (10 mL). Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 mmol) to the suspension and stir for 15 minutes to form the electrophilic acylium ion complex.
-
Substrate Addition: In a separate flask, dissolve 3-chlorobiphenyl (1.0 mmol) in anhydrous dichloromethane. Add this solution dropwise to the cooled catalyst mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly pouring it over crushed ice.
-
Workup: Extract the product with an organic solvent, wash the organic layer, and dry it.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Relationship between Analytical Techniques:
Caption: Interrelation of analytical techniques for the characterization of this compound.
-
¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule, their chemical environment, and their connectivity. The spectrum is expected to show signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the acetyl group.
-
¹³C NMR Spectroscopy: Reveals the number of unique carbon atoms in the molecule and their chemical environments. The spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the acetyl group, and the methyl carbon.
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can further aid in structural confirmation. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (230.69 g/mol ).[4]
Applications in Drug Discovery and Development
Biphenyl-containing compounds are prevalent in medicinal chemistry due to their rigid backbone, which can effectively position functional groups for interaction with biological targets.[5][6][7] The biphenyl moiety is present in several known inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis and a target for immunosuppressive and anti-cancer drugs.[5][6][7]
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The acetyl group can be readily modified through various chemical transformations, such as reduction, oxidation, or condensation reactions, to introduce diverse functionalities. The chlorine substituent can also influence the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.[8]
Potential Signaling Pathway of Interest:
The inhibition of DHODH by biphenyl-containing compounds interferes with the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for related compounds such as 4-acetylbiphenyl and 4-chlorobiphenyl can provide guidance.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[9]
-
In case of contact:
-
Fire: Use appropriate extinguishing media for the surrounding fire. Thermal decomposition can lead to the release of irritating gases and vapors.[9]
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its synthesis via established methods like the Suzuki-Miyaura coupling and Friedel-Crafts acylation allows for its incorporation into more complex molecular architectures. The presence of the biphenyl scaffold suggests its potential utility in the development of novel therapeutics, particularly as an inhibitor of enzymes such as dihydroorotate dehydrogenase. As research in this area continues, this compound is poised to remain a relevant and important building block for the scientific community.
References
- Binda, C., et al. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 58, 443-453. [Link]
- Liu, X., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Letters, 593(12), 1348-1357. [Link]
- Karthikeyan, C., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl.
- ResearchGate. (2025). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. [Link]
- Royal Society of Chemistry. (n.d.).
- ACS Publications. (2008). Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. Chemical Research in Toxicology, 21(5), 1014-1022. [Link]
- Piras, M., et al. (2024). Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity. ChemMedChem. [Link]
- National Center for Biotechnology Information. (2011). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. PMC. [Link]
- PubChem. (n.d.). This compound.
- Titinchi, S. J. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52. [Link]
- National Center for Biotechnology Information. (2012).
- National Center for Biotechnology Information. (2011). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3)
- ResearchGate. (n.d.). Synthesis of 4-acetylbiphenyl. [Link]
- MySkinRecipes. (n.d.). 4-Acetylphenylboronic acid. [Link]
- Bentivoglio, G., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(10), 1036-1050. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- ResearchGate. (n.d.).
- Organic Syntheses. (n.d.). acetyl chloride. [Link]
- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. [Link]
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
- Google Patents. (2017). A kind of preparation method of high-purity 4-acetylbiphenyl.
- ResearchGate. (n.d.).
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- National Center for Biotechnology Information. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
- Chegg. (2021). Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]
- MDPI. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- ResearchGate. (2019).
Sources
- 1. 1-(3'-CHLORO-BIPHENYL-4-YL)-ETHANONE | 5002-13-1 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Acetyl-3'-chlorobiphenyl
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-3'-chlorobiphenyl is a substituted aromatic ketone that belongs to the biphenyl class of organic compounds. Its structure, featuring a biphenyl core functionalized with an acetyl group and a chlorine atom, makes it a valuable intermediate and building block in synthetic chemistry. The precise arrangement of these functional groups—the acetyl group at the 4-position and the chlorine at the 3'-position—imparts specific electronic and steric properties that are of significant interest in the fields of medicinal chemistry and materials science.
In drug discovery, the biphenyl scaffold is a well-established privileged structure, found in numerous therapeutic agents. The addition of a chlorine atom can enhance metabolic stability and membrane permeability, while the acetyl group provides a reactive handle for further molecular elaboration.[1][2] Understanding the detailed molecular structure, optimal synthetic routes, and comprehensive characterization of this compound is therefore critical for its effective utilization in the development of novel molecules. This guide provides a deep dive into the molecular architecture of this compound, grounded in spectroscopic principles and validated synthetic methodologies.
Molecular Structure and Physicochemical Properties
The foundational aspect of this compound is its distinct molecular geometry. The molecule consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an acetyl group (COCH₃) at the para-position (C4), and the other is substituted with a chlorine atom at the meta-position (C3').
The formal IUPAC name for this compound is 1-[4-(3-chlorophenyl)phenyl]ethanone .[3] Its identity is uniquely defined by the CAS Registry Number 5002-13-1 .
Caption: 2D Molecular Structure of this compound.
A summary of its core physicochemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [3] |
| Molecular Weight | 230.69 g/mol | [3] |
| CAS Number | 5002-13-1 | |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [3] |
| XLogP3 | 4.3 | [3] |
| Purity | Typically ≥97% |
Spectroscopic Characterization: A Self-Validating System
Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the identity and purity of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]
-
¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.
-
Acetyl Protons (3H): A sharp singlet integrating to three protons is expected around δ 2.6 ppm. This downfield shift from a typical methyl group is due to the deshielding effect of the adjacent carbonyl group.[5]
-
Aromatic Protons (8H): The eight aromatic protons will appear in the region of δ 7.4-8.1 ppm. The substitution pattern leads to a complex set of multiplets. The protons on the acetyl-bearing ring (positions 2, 3, 5, 6) will likely appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution. The protons on the chloro-substituted ring will present a more complex pattern due to the meta-substitution, with expected multiplets for H2', H4', H5', and H6'.[6][7]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Carbonyl Carbon: A signal for the ketone's carbonyl carbon is expected in the highly deshielded region of δ 197-198 ppm.[7]
-
Methyl Carbon: The acetyl methyl carbon should appear at approximately δ 26-27 ppm.[5]
-
Aromatic Carbons: At least ten distinct signals are expected in the aromatic region (δ 125-146 ppm). The carbons directly bonded to the electronegative chlorine atom (C3') and the carbonyl group (C4) will be significantly shifted. The quaternary carbons (C1, C1', C4, C3') will typically show lower intensity signals.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound should exhibit several characteristic absorption bands:
-
C=O Stretch: A strong, sharp absorption band around 1670-1685 cm⁻¹ is indicative of an aryl ketone.[7]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl rings.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ .
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , corresponding to the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 230. A characteristic isotopic pattern, the (M+2) peak, will be observed at m/z = 232 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Key Fragmentation: A prominent fragment is expected at m/z = 215, corresponding to the loss of the methyl radical (•CH₃) from the molecular ion. Another significant peak at m/z = 43 would correspond to the acetyl cation ([CH₃CO]⁺).
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several established methods. The choice of pathway is dictated by factors such as starting material availability, desired purity, yield, and scalability. The two most prominent methods are the Suzuki-Miyaura coupling and Friedel-Crafts acylation.[8]
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals two primary synthetic strategies. The key bond to form is either the C-C bond between the two phenyl rings or the C-C bond between the phenyl ring and the acetyl group.
Caption: Retrosynthetic pathways for this compound.
Method 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10] For this synthesis, coupling 4-acetylphenylboronic acid with a 3-chlorohalobenzene (e.g., 1-bromo-3-chlorobenzene) is the preferred route due to its high selectivity and milder reaction conditions compared to Friedel-Crafts acylation.[8]
-
Reaction Setup: To a flame-dried round-bottom flask, add 4-acetylphenylboronic acid (1.0 mmol), 1-bromo-3-chlorobenzene (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10 mL toluene, 2 mL water). The aqueous phase is necessary for the base to function effectively.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Catalyst Choice: Pd(PPh₃)₄ is a robust catalyst, but others like Pd(OAc)₂ with specific phosphine ligands (e.g., SPhos) can be used to improve yield or for less reactive halides.[11] The choice is a balance between reactivity, stability, and cost.
-
Base Selection: The base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid in the transmetalation step.[12] Its choice can significantly impact the reaction rate and yield.
-
Anaerobic Conditions: The self-validating nature of this protocol relies on maintaining strict anaerobic conditions. The formation of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition due to oxygen, signaling a failed or low-yielding reaction.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Method 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[13][14] In this case, 3-chlorobiphenyl would be acylated using an acetylating agent like acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[15]
-
Catalyst Suspension: In a flame-dried flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.5 mmol) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acylium Ion Formation: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 mmol) and stir for 15 minutes to form the acylium ion-catalyst complex.
-
Substrate Addition: In a separate flask, dissolve 3-chlorobiphenyl (1.0 mmol) in the anhydrous solvent. Add this solution dropwise to the cooled catalyst mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor progress by TLC.
-
Quenching and Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.
-
Catalyst Stoichiometry: A stoichiometric amount (or slight excess) of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.[11] This is a significant drawback compared to the catalytic Suzuki reaction.
-
Regioselectivity Issues: The primary challenge with this method is controlling regioselectivity. The incoming acetyl group can add to several positions on the 3-chlorobiphenyl substrate. The chlorine atom is an ortho-, para-director but deactivating, while the phenyl group is also an ortho-, para-director. This can lead to a mixture of isomeric products, complicating purification and reducing the yield of the desired this compound.[8] The Suzuki coupling, by contrast, offers unambiguous connectivity.
Applications in Research and Development
While this compound is not typically an end-product, it serves as a crucial intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Scaffolding: The acetyl group can be readily transformed into other functionalities. For example, it can be reduced to an alcohol, converted to an oxime, or used in aldol or similar condensation reactions to build larger side chains. This makes it a versatile starting point for synthesizing libraries of compounds for high-throughput screening in drug discovery programs.
-
Precursor for Heterocycles: The ketone functionality is a common precursor for the synthesis of various heterocyclic rings (e.g., pyrazoles, isoxazoles), which are prevalent in medicinal chemistry.
-
Reference Standard: In environmental and metabolic studies, well-characterized molecules like this can serve as reference standards for developing analytical methods to detect related chlorinated biphenyls or their metabolites.[16][17]
Safety and Handling
While specific toxicological data for this compound is limited, data from related compounds like 4-acetylbiphenyl and 4-chlorobiphenyl suggest that appropriate precautions should be taken.[18][19][20]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[19]
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[18]
Conclusion
This compound is a precisely defined chemical entity whose molecular structure is best confirmed through a synergistic application of NMR, IR, and MS spectroscopy. Its synthesis is most reliably achieved via the Suzuki-Miyaura cross-coupling, which offers superior regioselectivity and milder conditions compared to the classical Friedel-Crafts acylation. For researchers in drug development and materials science, a thorough understanding of the synthesis and characterization of this molecule is essential for leveraging its potential as a versatile chemical building block for the creation of novel, high-value compounds.
References
- (No valid reference)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. National Center for Biotechnology Information.
- University of California, Davis. (2014). The Suzuki Reaction. Chem LibreTexts.
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central.
- National Center for Biotechnology Information. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed.
- National Center for Biotechnology Information. (n.d.). Metabolism and metabolites of polychlorinated biphenyls (PCBs). PubMed Central.
- (No valid reference)
- National Center for Biotechnology Information. (n.d.). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central.
- (No valid reference)
- SpringerLink. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the products.
- (No valid reference)
- MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- National Center for Biotechnology Information. (n.d.). Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed.
- (No valid reference)
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.
- ACS Publications. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology.
- (No valid reference)
- University of Wisconsin-Madison. (2020). NMR Spectroscopy. Hans Reich NMR Collection.
- (No valid reference)
- National Center for Biotechnology Information. (n.d.). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. PubMed.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Hans Reich NMR Collection.
- National Center for Biotechnology Information. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. PubMed.
- The Royal Society of Chemistry. (n.d.). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water.
Sources
- 1. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. forskning.ruc.dk [forskning.ruc.dk]
- 16. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 17. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. echemi.com [echemi.com]
An In-Depth Technical Guide to the Synthesis Precursors of 4-Acetyl-3'-chlorobiphenyl
Abstract
4-Acetyl-3'-chlorobiphenyl serves as a critical intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), most notably as a precursor to the anti-gout medication Febuxostat.[1][2] The strategic construction of its biaryl framework, featuring distinct acetyl and chloro functionalities, is of paramount importance for researchers and process chemists. This guide provides an in-depth analysis of the primary synthetic precursors and the two predominant methodologies for their conversion into this compound: the Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation. We will dissect the mechanistic underpinnings, explain the rationale behind procedural choices, and provide detailed, actionable protocols to empower scientists in their synthetic endeavors.
Introduction: Strategic Importance of this compound
The molecular architecture of this compound, 1-[4-(3-chlorophenyl)phenyl]ethanone, presents a valuable scaffold for further chemical elaboration.[3] The ketone group at the 4-position and the chlorine atom on the 3'-position offer orthogonal handles for diverse chemical transformations. Its principal application lies in its role as a key building block for Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase used for treating hyperuricemia in patients with gout.[1][4] The efficient and scalable synthesis of this intermediate is therefore a critical objective in pharmaceutical process development.
Retrosynthetic Analysis: Identifying the Core Precursors
A retrosynthetic approach reveals two logical and industrially viable pathways to construct the this compound backbone. Each pathway is defined by the C-C bond disconnection strategy and dictates the selection of the primary precursors.
Caption: Retrosynthetic analysis of this compound.
-
Route A (Suzuki Coupling): Disconnecting the aryl-aryl bond between the two phenyl rings. This pathway utilizes a palladium-catalyzed cross-coupling reaction.
-
Route B (Friedel-Crafts Acylation): Disconnecting the bond between the acetyl group and its attached phenyl ring. This is a classic electrophilic aromatic substitution.
Route A: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between aryl moieties.[5] It is often favored for its mild reaction conditions, high functional group tolerance, and excellent yields.[6]
Core Precursors
-
Aryl Boronic Acid/Ester: (4-Acetylphenyl)boronic acid.[7] This precursor provides the acetyl-substituted phenyl ring. It is a commercially available white solid.
-
Aryl Halide: 1-Bromo-3-chlorobenzene or 1-Iodo-3-chlorobenzene. This precursor provides the chloro-substituted phenyl ring. The choice between bromide and iodide depends on reactivity and cost, with iodides generally being more reactive but also more expensive.[5]
Mechanistic Rationale & Expertise
The catalytic cycle of the Suzuki reaction is the foundation of its success. Understanding this mechanism is key to troubleshooting and optimization.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 1-bromo-3-chlorobenzene), forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its organic group to the palladium center, displacing the halide. The base is crucial for forming the more nucleophilic boronate species.
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to re-enter the cycle.
The choice of catalyst, ligand, base, and solvent system is critical. Phosphine ligands (e.g., triphenylphosphine, PPh₃) are commonly used to stabilize the palladium catalyst and facilitate the reaction steps.[8] A biphasic solvent system, such as toluene/water, is often employed to dissolve both the organic precursors and the inorganic base.[9]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CAS 149104-90-5: 4-Acetylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 4-Acetyl-3'-chlorobiphenyl
An In-Depth Technical Guide to 4-Acetyl-3'-chlorobiphenyl: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 5002-13-1), a functionalized biphenyl derivative. With its distinct structural motifs—a reactive acetyl group, a stable biphenyl core, and a strategically positioned chlorine atom—this compound presents significant potential as a versatile intermediate in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines robust synthetic strategies with mechanistic insights, provides a predictive analytical profile, and discusses potential applications and essential safety protocols. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this molecule in advanced synthetic applications.
Compound Identification and Core Structure
This compound belongs to the class of halogenated aromatic ketones. Its structure is built upon a biphenyl framework, which consists of two connected phenyl rings. The chlorine atom is substituted at the meta-position (3') of one phenyl ring, while the acetyl group is at the para-position (4) of the other. This specific arrangement influences the molecule's stereochemistry and reactivity.
Caption: Molecular Structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [1] |
| CAS Number | 5002-13-1 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| InChIKey | DUFBYEORCCIAEY-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | [1] |
| Synonyms | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone, 3'-Chloro-4-acetylbiphenyl |[1] |
Physicochemical Properties
The physicochemical properties of this compound are dictated by its biphenyl core and functional groups. These properties are critical for predicting its behavior in solvent systems, its potential for bioaccumulation, and for designing appropriate purification and handling protocols.
Table 2: Key Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Physical State | Predicted: White to off-white crystalline solid | Based on related biphenyl compounds like 4-acetylbiphenyl and 4-acetyl-4'-bromobiphenyl which are solids at room temperature.[3][4] |
| XLogP3 | 4.3 | [1] |
| Water Solubility | Predicted: Very low (<1 mg/L) | Polychlorinated biphenyls are generally insoluble in water.[5] The large, nonpolar biphenyl structure and hydrophobic chlorine atom dominate, despite the polar acetyl group. Related compounds like 4-chlorobiphenyl have water solubility <0.1 g/100 mL.[6] |
| Organic Solvent Solubility | Predicted: Soluble in nonpolar organic solvents | PCBs are freely soluble in solvents like toluene, dichloromethane, and ethers.[5] This compound is expected to follow the same trend. |
The high XLogP3 value of 4.3 indicates significant lipophilicity, suggesting that the compound will readily partition into non-aqueous environments and biological membranes.[1] This is a key consideration in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for assessing environmental persistence.
Synthesis and Mechanistic Considerations
The regioselective synthesis of this compound requires careful selection of methodology to avoid the formation of unwanted isomers. The two most viable strategies are the Suzuki-Miyaura cross-coupling and the Friedel-Crafts acylation.
Comparative Analysis of Synthetic Routes
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is the preferred method for constructing the biphenyl core with high regioselectivity.[7] It involves coupling an arylboronic acid with an aryl halide. The reaction conditions are generally mild and tolerant of a wide range of functional groups, leading to higher yields and fewer side products compared to Friedel-Crafts acylation.[7]
-
Friedel-Crafts Acylation: This classic method involves the electrophilic aromatic substitution of a biphenyl precursor (3-chlorobiphenyl) with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).[7][8] However, acylation of a substituted biphenyl can lead to a mixture of positional isomers, complicating purification and reducing the yield of the desired 4-acetyl product.
Given these factors, the Suzuki-Miyaura coupling provides a more controlled and efficient pathway.
Caption: Recommended Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol is adapted from established methodologies for synthesizing analogous brominated biphenyls and may require optimization.[7]
-
Vessel Preparation: To a flame-dried round-bottom flask, add (4-acetylphenyl)boronic acid (1.2 mmol), 1-bromo-3-chlorobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (e.g., argon) for 10-15 minutes.
-
Solvent Addition: Add degassed toluene (10 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The causality for heating is to provide the necessary activation energy for the catalytic cycle to proceed efficiently.
-
Monitoring: Periodically check the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the consumption of starting materials. This step serves as a self-validating checkpoint.
-
Workup: After completion, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization Profile
A full analytical characterization is essential to confirm the identity and purity of synthesized this compound. The following is a predictive profile based on its structure and data from analogous compounds.
Caption: Correlation of structural features to spectroscopic signals.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Acetyl Protons (-CH₃) | Singlet, ~2.6 ppm | Protons on a methyl group adjacent to a carbonyl are deshielded.[9][10] |
| Aromatic Protons | Multiplets, ~7.4 - 8.0 ppm | Complex splitting patterns arise from coupling between protons on the two distinct aromatic rings.[9][10] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~197 ppm | Typical chemical shift for an aromatic ketone carbon.[9][10] |
| Methyl Carbon (-CH₃) | ~27 ppm | Standard range for a methyl carbon attached to a carbonyl group.[9][10] | |
| Aromatic Carbons | ~125 - 146 ppm | A complex set of signals corresponding to the 12 aromatic carbons, with shifts influenced by the chlorine and acetyl substituents.[9][10] | |
| IR Spectroscopy | C=O Stretch | Strong, ~1685 cm⁻¹ | Characteristic, strong absorption for an aryl ketone.[10] |
| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | Typical absorptions for the benzene ring backbone. | |
| C-Cl Stretch | ~700-800 cm⁻¹ | Expected region for an aryl-chloride bond vibration. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 230 | Corresponds to the molecular weight for the ³⁵Cl isotope. |
| | Isotope Peak (M+2) | m/z ≈ 232 | A peak with ~33% the intensity of the M⁺ peak, characteristic of a molecule containing one chlorine atom. |
Applications in Research and Development
While specific applications for this compound are not widely documented, its structure positions it as a valuable building block in several key areas:
-
Medicinal Chemistry: The biphenyl scaffold is a "privileged structure" found in numerous pharmaceuticals, including the anti-inflammatory drug Felbinac.[11] The chlorine atom can enhance metabolic stability or improve binding affinity through halogen bonding. The acetyl group serves as a versatile chemical handle for further elaboration, allowing for the synthesis of more complex derivatives such as oximes, hydrazones, or alpha-halogenated ketones, enabling the exploration of new chemical space for drug candidates.[3][12]
-
Materials Science: Biphenyl derivatives are often used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[3] The specific substitution pattern and polarity of this molecule could be exploited to develop new materials with tailored electronic and photophysical properties.
-
Agrochemicals: Many pesticides and herbicides utilize chlorinated aromatic structures for their biological activity and environmental stability. This compound could serve as a precursor for novel agrochemicals.
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach to handling is required, based on data from structurally related compounds.
Table 4: Hazard Profile Based on Analogous Compounds
| Hazard Type | GHS Statement(s) | Basis / Source |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation | [2] |
| Eye Irritation | H319: Causes serious eye irritation | [2] |
| Respiratory Irritation | H335: May cause respiratory tract irritation |[2] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]
-
Avoid generating dust when handling the solid material.[13]
-
Wash hands thoroughly after handling.[13]
Toxicological Considerations: As a member of the polychlorinated biphenyl (PCB) class, this compound should be treated with caution. PCBs as a group are known for their environmental persistence and potential for bioaccumulation.[5] Animal studies on some PCBs have shown potential for liver injury.[15] While this specific monochlorinated congener is expected to be less toxic than more highly chlorinated PCBs, all appropriate safety measures should be strictly followed.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4063565, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl.
- ChemBK. 1-(4'-CHLORO-BIPHENYL-4-YL)-ETHANONE Product Page.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Polychlorinated Biphenyls (PCBs).
- Cole-Parmer. Material Safety Data Sheet - 4-Acetylbiphenyl, 97%.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl.
- PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. The Royal Society of Chemistry.
- Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- PubChem. This compound Compound Page.
- S. K. Ghorai et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Reich, H. J. NMR Spectroscopy Collection. University of Wisconsin - Madison.
- Reich, H. J. 1H NMR Chemical Shifts. University of Wisconsin - Madison.
- Hajipour, A. R., et al. Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water - Supporting Information. The Royal Society of Chemistry.
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Preprints.org. Transforming Drug Design: Innovations in Computer-Aided Discovery for Biosimilar Agents.
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aboundchem.com [aboundchem.com]
- 3. 4-Acetylbiphenyl CAS#: 92-91-1 [m.chemicalbook.com]
- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 4-Chlorobiphenyl CAS#: 2051-62-9 [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 12. 4-Acetylbiphenyl, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. accustandard.com [accustandard.com]
A Researcher's Guide to the Solubility of 4-Acetyl-3'-chlorobiphenyl: Theoretical Insights and Practical Methodologies
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Acetyl-3'-chlorobiphenyl, a compound of interest in organic synthesis, material science, and as a potential intermediate in drug discovery.[1] Given the limited availability of direct experimental solubility data in publicly accessible literature, this document emphasizes the foundational principles governing its solubility, provides detailed, field-proven experimental protocols for its determination, and offers insights into the interpretation of a compound's solubility profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the solubility assessment of this and structurally related molecules.
Introduction to this compound: A Physicochemical Profile
This compound, with the molecular formula C₁₄H₁₁ClO and a molecular weight of 230.69 g/mol , is an aromatic ketone.[2] Its structure, featuring a biphenyl backbone substituted with a chlorine atom and an acetyl group, dictates its physicochemical properties and, consequently, its solubility behavior.
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₁₁ClO | [2] |
| Molecular Weight | 230.69 g/mol | [2] |
| CAS Number | 5002-13-1 | [2] |
| Appearance | Likely a solid at room temperature, typical of biphenyl derivatives. | Inferred |
| Predicted Lipophilicity (XLogP3) | 4.3 | [2] |
The high predicted XLogP3 value of 4.3 is a strong indicator of the compound's lipophilic ("fat-loving") and hydrophobic ("water-fearing") nature.[2] This suggests that this compound will exhibit poor solubility in aqueous media and significantly better solubility in organic solvents. This is consistent with the general trend observed for polychlorinated biphenyls (PCBs), where aqueous solubility decreases with increased chlorination and is generally low.[3] For context, the related compound 4-chlorobiphenyl has a reported water solubility of less than 0.1 g/100 mL at 22°C.[4]
The Duality of Solubility: Thermodynamic vs. Kinetic
In the realm of pharmaceutical and chemical research, it is crucial to distinguish between two types of solubility: thermodynamic and kinetic.[5][6]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[5][6] This value is independent of time, provided the system has reached equilibrium. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]
-
Kinetic Solubility: This is a measure of a compound's ability to stay in solution under non-equilibrium conditions, often after being rapidly introduced from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[8][9] The resulting value is often higher than the thermodynamic solubility due to the formation of a supersaturated solution.[5][6] Kinetic solubility is highly dependent on the experimental protocol, including the rate of addition, mixing speed, and incubation time.[8] It is frequently used in high-throughput screening during early drug discovery to quickly assess the solubility of a large number of compounds.[9][10]
The relationship between these two concepts can be visualized as follows:
Caption: A diagram illustrating the key distinctions between thermodynamic and kinetic solubility.
Experimental Protocols for Solubility Determination
The following section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the most reliable for determining the equilibrium solubility of a compound.[7]
Principle: An excess amount of the solid compound is agitated in the solvent of choice for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Experimental Workflow:
Caption: Workflow for the shake-flask method to determine thermodynamic solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) to the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. For poorly soluble compounds, 24 to 48 hours is recommended.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Filtration: Carefully withdraw a portion of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Dilute the filtered sample to a concentration that falls within the linear range of the standard curve.
-
Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Use the standard curve to determine the concentration of the diluted sample and then back-calculate the concentration of the original saturated solution to obtain the thermodynamic solubility.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method is suitable for early-stage discovery when compound availability may be limited.[11]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is serially diluted in an aqueous buffer. The concentration at which the compound precipitates out of solution is detected by an increase in turbidity (light scattering).[10]
Experimental Workflow:
Caption: Workflow for the turbidimetric method to determine kinetic solubility.
Detailed Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS pH 7.4) to the wells.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix. Perform serial dilutions across the plate to create a range of compound concentrations. It is important to keep the final percentage of DMSO constant and low (typically 1-2%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1.5 to 2 hours), allowing time for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to increase significantly above the background.
Analytical Quantification: The Role of HPLC-UV
For accurate solubility determination, a reliable method for quantifying the concentration of the dissolved compound is essential. HPLC-UV is a widely used and robust technique for this purpose.[12][13]
Key Principles of HPLC for Solubility Analysis:
-
Separation: A C18 reversed-phase column is typically suitable for separating the nonpolar this compound from any potential impurities or excipients.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. A gradient elution may be necessary to ensure good peak shape and resolution.
-
Detection: The acetyl group and the biphenyl system will have a strong UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) of the compound to achieve the highest sensitivity.
-
Quantification: A standard curve is generated by injecting known concentrations of the compound and plotting the peak area against the concentration. The concentration of the unknown sample is then determined by interpolation from this curve.
Practical Implications in Research and Development
Understanding the solubility of this compound is critical for its effective use:
-
In Organic Synthesis: Knowledge of its solubility in various organic solvents is essential for reaction setup, purification (e.g., recrystallization), and product isolation.[1]
-
In Material Science: For applications in developing new materials, solubility data guides the choice of solvents for processing, such as spin coating or film casting.[1]
-
In Drug Discovery: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[14] If this compound were a scaffold for a new therapeutic agent, its low aqueous solubility would need to be addressed through medicinal chemistry strategies, such as the introduction of polar functional groups.[15][16]
Conclusion
While specific, publicly available solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties, combined with robust experimental methodologies, allows researchers to effectively characterize its solubility profile. Its high lipophilicity suggests poor aqueous solubility and good solubility in organic solvents. By employing the detailed shake-flask and turbidimetric protocols outlined in this guide, scientists can generate the reliable thermodynamic and kinetic solubility data necessary to advance their research in synthesis, materials science, or drug discovery.
References
- American Pharmaceutical Review. (2014-04-29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
- ResearchGate. (2025-08-05). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
- SlideShare. (n.d.). solubility experimental methods.pptx. [Link]
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569. [Link]
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
- SlideShare. (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- PubChem. (n.d.). This compound | C14H11ClO | CID 4063565. [Link]
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
- Lund University Publications. (n.d.).
- PubMed. (n.d.). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)
- Agency for Toxic Substances and Disease Registry. (n.d.). 4.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- PubMed. (2025-10-16).
Sources
- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 2. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 4-Chlorobiphenyl CAS#: 2051-62-9 [m.chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. solubility experimental methods.pptx [slideshare.net]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jelsciences.com [jelsciences.com]
- 16. Discovery of a tau-aggregate clearing compound that covalently targets P4HB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Melting Point of 4-Acetyl-3'-chlorobiphenyl
Abstract: This technical guide provides a comprehensive overview of the physical property of melting point for the compound 4-Acetyl-3'-chlorobiphenyl (CAS No. 5002-13-1). While an experimentally determined melting point for this specific isomer is not widely reported in standard chemical databases, this document serves as a vital resource for researchers by detailing the scientific principles, influencing factors, and a robust experimental protocol for its precise determination. We will explore a validated synthetic route to obtain a high-purity sample and the subsequent analytical workflow required for an accurate melting point analysis, thereby ensuring a self-validating system of characterization. This guide is intended for professionals in chemical research, drug development, and materials science who require a deep, practical understanding of this key physical constant.
Compound Identification and Physicochemical Context
This compound is an aromatic ketone featuring a biphenyl scaffold. Such structures are common intermediates in the synthesis of pharmaceuticals and functional materials.[1] The melting point is one of the most critical and fundamental physical properties of a solid organic compound. It serves a dual purpose: as a primary criterion for identification and as a sensitive indicator of purity.
For this compound, a sharp and reproducible melting point is indicative of a high-purity sample, which is a prerequisite for its use in subsequent reactions or biological assays. Conversely, a depressed and broad melting range suggests the presence of impurities.
Table 1: Compound Identification for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone[2] |
| Synonyms | 1-(3'-Chloro-[1,1'-biphenyl]-4-yl)ethanone, 3'-Chloro-4-acetylbiphenyl[2] |
| CAS Number | 5002-13-1[2] |
| Molecular Formula | C₁₄H₁₁ClO[2] |
| Molecular Weight | 230.69 g/mol [2] |
| Chemical Structure |
| Physical Form | Solid (at 20°C) |
Note: An authoritative, experimentally verified melting point for this compound is not available in the public domain chemical literature reviewed (e.g., PubChem, ChemicalBook) as of the date of this guide.[3][4] The melting point of the isomeric compound 1-(2'-chloro-biphenyl-4-yl)-ethanone (CAS 3808-89-7) is reported as 64-66 °C, highlighting that isomeric position significantly impacts this physical property.[5]
Synthesis and Purification: Prerequisite for Accurate Analysis
An accurate melting point determination is contingent on the purity of the analyte. The most established and scalable method for synthesizing substituted biphenyls of this nature is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction creates a carbon-carbon bond between an arylboronic acid and an aryl halide.
A logical synthetic approach involves the coupling of 4-acetylphenylboronic acid with 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene . The protocol for the analogous bromo-compound provides a robust template.[6]
Proposed Synthesis via Suzuki-Miyaura Coupling
Caption: Standard experimental workflow for capillary melting point determination.
Interpretation of Results and Trustworthiness
A self-validating protocol relies on the correct interpretation of the observed melting behavior.
-
Pure Compound: A pure, crystalline organic compound will exhibit a sharp, narrow melting range, typically less than 2 °C.
-
Impure Compound: The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in two observable effects:
-
Melting Point Depression: The observed melting range will be lower than that of the pure compound.
-
Melting Point Broadening: The melting process will occur over a wider temperature range (e.g., > 3-5 °C).
-
This phenomenon, known as freezing-point depression, is a colligative property and provides a reliable, qualitative assessment of sample purity.
Conclusion
The melting point of this compound is a fundamental characteristic essential for its identity and purity verification. While a definitive value is not currently reported in major chemical literature, this guide establishes the authoritative framework for its determination. By following a robust synthesis and purification protocol, such as the Suzuki-Miyaura coupling followed by recrystallization, researchers can produce a high-purity sample. The subsequent application of the detailed capillary melting point protocol will yield a precise and reliable melting range, a critical parameter for any further research or application involving this compound.
References
- PubChem. This compound. National Center for Biotechnology Information.
Sources
- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-(3'-CHLORO-BIPHENYL-4-YL)-ETHANONE | 5002-13-1 [chemicalbook.com]
- 4. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Structural Significance of 4-Acetyl-3'-chlorobiphenyl
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Acetyl-3'-chlorobiphenyl
This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the molecular structure of this compound (CAS: 5002-13-1), a valuable intermediate in drug discovery and materials science. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—from both a theoretical and practical standpoint. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, reflecting best practices in a modern research and development environment.
This compound is a disubstituted biphenyl, a structural motif prevalent in many biologically active compounds and functional materials.[1] Its molecular architecture, featuring a chloro-substituted phenyl ring and an acetyl-substituted phenyl ring, presents a unique electronic and steric environment. The acetyl group offers a site for further chemical modification, while the chlorine atom influences the molecule's lipophilicity and metabolic stability. Accurate and unambiguous structural confirmation is paramount before its use in any synthetic or biological application. This guide establishes the foundational spectroscopic data required for such confirmation.
Molecular Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [2] |
| Molecular Weight | 230.69 g/mol | [2] |
| InChI Key | DUFBYEORCCIAEY-UHFFFAOYSA-N | |
| CAS Number | 5002-13-1 |
Synthetic Context: Suzuki-Miyaura Cross-Coupling
Understanding the synthetic origin of a compound is crucial for anticipating potential impurities that might interfere with spectroscopic analysis. A common and robust method for synthesizing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] In a typical approach, 4-acetylphenylboronic acid would be coupled with 1-bromo-3-chlorobenzene.
This context is vital because it informs the researcher to look for spectroscopic traces of starting materials, homo-coupled byproducts (e.g., 4,4'-diacetylbiphenyl or 3,3'-dichlorobiphenyl), or residual palladium catalyst, which can sometimes be observed in certain analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, setting its signal to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons for accurate integration).
-
Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase correct the spectrum and perform baseline correction. Integrate all signals to determine the relative number of protons.
The structure of this compound has 9 aromatic protons and 3 methyl protons. The aromatic protons exist in a complex, overlapping region, influenced by the electron-withdrawing effects of the acetyl and chloro groups.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.05 | Doublet (d) | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing acetyl group, causing significant deshielding. They will appear as a doublet due to coupling with H-3 and H-5. |
| ~7.70 | Doublet (d) | 2H | H-3, H-5 | These protons are meta to the acetyl group and will be less deshielded than H-2/H-6. They appear as a doublet from coupling to H-2/H-6. |
| ~7.60 | Triplet (t) | 1H | H-2' | This proton is adjacent to the chlorine atom and will likely appear as a triplet or a more complex multiplet due to coupling with neighboring protons. |
| ~7.50 | Multiplet (m) | 1H | H-6' | Part of the complex ABCD spin system of the chloro-substituted ring. |
| ~7.40 | Multiplet (m) | 2H | H-4', H-5' | Part of the complex ABCD spin system, expected to be in the more shielded region of the aromatic signals. |
| 2.65 | Singlet (s) | 3H | -COCH₃ | The methyl protons are adjacent to a carbonyl group, which deshields them into this characteristic region. The signal is a singlet as there are no adjacent protons to couple with.[5][6] |
Causality: The distinct separation of the signals for the two aromatic rings is a hallmark of the biphenyl structure. The AA'BB' pattern of the acetyl-substituted ring (appearing as two doublets) and the more complex multiplet pattern of the chloro-substituted ring confirm the substitution pattern.[7][8]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides a signal for each chemically unique carbon atom, offering a direct count and insight into their chemical nature (aliphatic, aromatic, carbonyl).
-
Sample and Instrument: Use the same sample prepared for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, as the natural abundance of ¹³C is low (~1.1%).
-
The molecule has 14 carbon atoms, but due to symmetry in the acetyl-phenyl ring, fewer than 14 signals might be expected if rotation is fast. However, considering the substitution, 12 distinct signals (10 aromatic, 1 carbonyl, 1 methyl) are predicted.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~197.5 | C=O | The carbonyl carbon of a ketone is strongly deshielded and appears in this characteristic low-field region.[5][6] |
| ~145.0 | C-1' | The ipso-carbon of the chloro-substituted ring, attached to the other ring. |
| ~140.0 | C-4 | The ipso-carbon of the acetyl-substituted ring, attached to the carbonyl. |
| ~138.5 | C-1 | The ipso-carbon of the acetyl-substituted ring, attached to the other ring. |
| ~135.0 | C-3' | The carbon atom directly bonded to the chlorine atom; its chemical shift is influenced by the halogen's electronegativity.[9] |
| ~130.5 | C-5' | Aromatic CH. |
| ~129.5 | C-3, C-5 | Aromatic CH. |
| ~128.0 | C-2, C-6 | Aromatic CH. |
| ~127.5 | C-6' | Aromatic CH. |
| ~126.0 | C-2' | Aromatic CH. |
| ~125.0 | C-4' | Aromatic CH. |
| ~26.8 | -CH₃ | The aliphatic methyl carbon, appearing in the high-field (shielded) region of the spectrum.[5][6] |
Self-Validation: The presence of a signal near 197 ppm is definitive proof of the ketone functional group. The number of signals in the aromatic region (125-145 ppm) confirms the biphenyl structure, and their specific shifts are consistent with the electronic effects of the chloro and acetyl substituents.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.[10]
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small, solvent-free sample of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | C-H Aromatic Stretch | Medium-Weak | Characteristic of sp² C-H bonds in the benzene rings.[10] |
| ~2950-2850 | C-H Aliphatic Stretch | Weak | Corresponds to the C-H bonds of the methyl group. |
| ~1685 | C=O Carbonyl Stretch | Strong, Sharp | This is the most diagnostic peak. Its position below 1700 cm⁻¹ is indicative of an aromatic ketone, where conjugation with the phenyl ring lowers the vibrational frequency compared to a saturated ketone.[5][6][11] |
| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium-Strong | These two peaks are characteristic of the benzene ring skeleton.[10] |
| ~1260 | C-C(=O)-C Stretch | Strong | A prominent band in aromatic ketones, corresponding to the stretching of the bonds adjacent to the carbonyl group.[11] |
| ~840 | C-H Out-of-Plane Bend | Strong | Suggestive of the 1,4-disubstitution pattern on the acetyl-phenyl ring. |
| ~780 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond stretch typically appears in this region. |
Trustworthiness: The observation of a very strong, sharp peak around 1685 cm⁻¹ is unambiguous evidence for the presence of the conjugated carbonyl group, which is the central feature of this molecule's functionality.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. The GC separates the sample from any potential non-volatile impurities.
-
GC Parameters:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp to a high temperature (e.g., 280 °C) at 20 °C/min.
-
-
MS Parameters (EI):
-
Ionization Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the molecular ion peak (M⁺·) and analyze the major fragment ions. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
The molecular formula C₁₄H₁₁³⁵ClO gives a molecular weight of 230.05, and C₁₄H₁₁³⁷ClO gives 232.05. Therefore, the molecular ion peak (M⁺·) should appear as a pair of peaks at m/z 230 and 232 with a characteristic ~3:1 intensity ratio.
Key Predicted Fragment Ions
| m/z | Ion Structure | Fragmentation Pathway |
| 230/232 | [C₁₄H₁₁ClO]⁺· | Molecular Ion (M⁺·) |
| 215/217 | [M - CH₃]⁺ | Base Peak. Loss of a methyl radical via alpha-cleavage. This forms a stable acylium ion. This is a very common and favorable fragmentation for methyl ketones.[12] |
| 187 | [M - COCH₃]⁺ | Loss of the entire acetyl group as a radical. |
| 152 | [C₁₂H₈]⁺· | Loss of both Cl and COCH₃, followed by rearrangement to a stable biphenylene radical cation. This is a common fragmentation pathway for biphenyls.[13] |
| 139 | [C₁₁H₇]⁺ | A fragment corresponding to the chlorobiphenyl portion after cleavage of the C-C bond between the rings. |
| 115 | [C₉H₇]⁺ | Phenyl portion after cleavage. |
Causality: The fragmentation is driven by the formation of stable ions. The loss of the methyl group to form an acylium ion (m/z 215/217) is highly favored and is expected to be the base peak. The presence of the chlorine isotope pattern in the molecular ion and the m/z 215/217 fragment provides definitive evidence for the presence and location of the chlorine atom on the biphenyl structure.[14][15]
Integrated Spectroscopic Analysis: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic characterization lies in the integration of all data:
-
MS confirms the correct molecular formula (from the molecular weight and isotope pattern).
-
IR confirms the presence of the key functional groups (aromatic ketone, C-Cl bond).
-
¹³C NMR confirms the carbon skeleton, including the carbonyl carbon and the correct number of aromatic carbons.
-
¹H NMR provides the final, detailed map of the proton environment, confirming the substitution patterns on both rings and the presence of the acetyl methyl group.
Together, these techniques provide a self-consistent and unambiguous confirmation of the structure of this compound, ensuring its identity and purity for researchers, scientists, and drug development professionals.
Visualized Workflows and Pathways
General Spectroscopic Workflow
Caption: A typical workflow for the synthesis and spectroscopic confirmation of a target compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation steps for this compound in EI-MS.
References
- Vertex AI Search Result[19]: Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry.
- Vertex AI Search Result[13]: Ketone IR Spectroscopy Analysis - Berkeley Learning Hub.
- Vertex AI Search Result[20]: Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization | The Journal of Physical Chemistry A - ACS Public
- Vertex AI Search Result[17]: Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
- Vertex AI Search Result[21]: The electronic characterization of biphenylene—Experimental and theoretical insights from core and valence level spectroscopy - AIP Publishing.
- Vertex AI Search Result[12]: IR handout.pdf.
- Vertex AI Search Result[18]: Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - ResearchG
- Vertex AI Search Result[22]: 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem - NIH.
- Vertex AI Search Result[16]: THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1 | The Journal of Physical Chemistry - ACS Public
- Vertex AI Search Result[7]: 19.
- Vertex AI Search Result[14]: The Carbonyl Group, Part I: Introduction - Spectroscopy Online.
- Vertex AI Search Result[15]: The mass spectral fragmentation of substituted m-terphenyl and biarylderiv
- Vertex AI Search Result[8]: 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax.
- Vertex AI Search Result[23]: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Inform
- Vertex AI Search Result[4]: Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl - Benchchem.
- Vertex AI Search Result[24]: “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry.
- Vertex AI Search Result[9]: 4-Chlorobiphenyl(2051-62-9) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search Result[2]: RESONANCE AND SOME PHYSICAL AND CHEMICAL PROPERTIES OF BIPHENYL TYPES | The Journal of Organic Chemistry - ACS Public
- Vertex AI Search Result[25]: 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem.
- Vertex AI Search Result[26]: 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem.
- Vertex AI Search Result[5]: bmse000506 Biphenyl
- Vertex AI Search Result[27]: NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)...
- Vertex AI Search Result[1]: this compound | 5002-13-1 - Sigma-Aldrich.
- Vertex AI Search Result[28]: Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC - PubMed Central.
- Vertex AI Search Result[29]: Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis - Benchchem.
- Vertex AI Search Result[10]: Biphenyl(92-52-4) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search Result[30]: Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH.
- Vertex AI Search Result[31]: 4-Acetylbiphenyl(92-91-1) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search Result[32]: 4-Acetyl-4'-bromobiphenyl(5731-01-1) 1H NMR spectrum - ChemicalBook.
- Vertex AI Search Result[33]: 4-Acetyl-4'-bromobiphenyl(5731-01-1) 13C NMR spectrum - ChemicalBook.
- Vertex AI Search Result[11]: 4-Chlorobiphenyl(2051-62-9) 13C NMR spectrum - ChemicalBook.
- Vertex AI Search Result[34]: 4-Acetylbiphenyl synthesis - ChemicalBook.
- Vertex AI Search Result[6]: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- Vertex AI Search Result[35]: Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline.
- Vertex AI Search Result[36]: Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their r
- Vertex AI Search Result[37]: Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl - PrepChem.com.
- Vertex AI Search Result[3]: this compound | C14H11ClO | CID 4063565 - PubChem - NIH.
- Vertex AI Search Result[38]: 4-Acetylbiphenyl - SpectraBase.
- Vertex AI Search Result[39]: 4-Acetyl-4'-methylbiphenyl | C15H14O | CID 4301905 - PubChem - NIH.
- Vertex AI Search Result[40]: acetyl chloride - Organic Syntheses Procedure.
- Vertex AI Search Result[41]: this compound | C14H11ClO | CID 4063565 - PubChem - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bmse000506 Biphenyl at BMRB [bmrb.io]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]
- 8. Biphenyl(92-52-4) 1H NMR [m.chemicalbook.com]
- 9. 4-Chlorobiphenyl(2051-62-9) 13C NMR spectrum [chemicalbook.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Biological Activity of 4-Acetyl-3'-chlorobiphenyl
Foreword
The landscape of drug discovery and toxicology is one of constant exploration, where novel chemical entities are scrutinized for their potential therapeutic benefits and liabilities. Substituted biphenyls represent a privileged scaffold in medicinal chemistry and materials science, yet the biological activities of many analogues remain uncharted.[1] This guide provides a comprehensive framework for the systematic investigation of 4-Acetyl-3'-chlorobiphenyl, a compound for which public data on biological activity is sparse. Drawing upon established principles of medicinal chemistry, toxicology, and pharmacology, we present a hypothesis-driven approach to elucidating its potential interactions with biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is the foundation for any biological investigation. These properties influence solubility, membrane permeability, and metabolic fate, thereby dictating its bioavailability and potential for interaction with biological targets.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | PubChem CID: 4063565[2] |
| Molecular Weight | 230.69 g/mol | PubChem CID: 4063565[2] |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | PubChem CID: 4063565[2] |
| XLogP3 | 4.3 | PubChem CID: 4063565[2] |
| CAS Number | 5002-13-1 | PubChem CID: 4063565[2] |
The high XLogP3 value suggests significant lipophilicity, indicating that the compound is likely to associate with lipid-rich environments such as cell membranes and adipose tissue. This has implications for its potential to cross the blood-brain barrier and its susceptibility to metabolism by intracellular enzymes.[3]
Structural Considerations and Synthesis Strategy
The structure of this compound, featuring a biphenyl core with chloro and acetyl substitutions, presents opportunities for diverse chemical interactions. The chlorine atom introduces electronic and steric changes, while the acetyl group provides a potential site for metabolic modification and hydrogen bonding.
A robust synthesis is paramount for obtaining the high-purity material required for biological assays. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and scalable method for constructing the biphenyl core.[4]
Caption: Proposed Suzuki-Miyaura synthesis of this compound.
Hypothesis-Driven Exploration of Biological Activity
In the absence of direct evidence, a logical starting point is to investigate biological activities reported for structurally similar compounds. This section outlines four primary hypotheses for the potential biological activity of this compound.
Hypothesis 1: Pro-toxicant with Potential for Metabolic Activation and Cytotoxicity
Rationale: The structurally related 4-acetyl-4'-chlorobiphenyl is suggested to exert cytotoxic effects through metabolic activation by enzymes like prostaglandin H synthase, forming electrophilic species that can damage macromolecules.[5] Furthermore, the metabolism of 4-chlorobiphenyl, a parent compound, is known to produce phenolic metabolites, some of which can be further oxidized to reactive quinones.[6] The acetyl group in our target compound may also undergo metabolic transformation, potentially leading to the formation of reactive intermediates.
Experimental Approach:
-
In vitro metabolism studies: Incubate this compound with liver microsomes (human and rat) to identify potential metabolites.
-
Cytotoxicity assays: Assess the effect of the parent compound and any identified major metabolites on cell viability in relevant cell lines (e.g., HepG2).
-
Mechanism of cell death assays: If cytotoxicity is observed, investigate the underlying mechanism (apoptosis vs. necrosis).
Hypothesis 2: Cyclo-oxygenase (COX) Enzyme Inhibition
Rationale: 4-Chlorobiphenyl has been shown to inhibit platelet aggregation by acting as a cyclo-oxygenase inhibitor, thereby blocking the formation of thromboxane.[7] The presence of the biphenyl scaffold in this compound suggests that it may also interact with the active site of COX enzymes.
Experimental Approach:
-
COX-1 and COX-2 inhibition assays: Utilize commercially available kits to determine the IC₅₀ values of this compound against both COX isoforms.
-
Cell-based prostaglandin production assay: Measure the effect of the compound on prostaglandin E₂ (PGE₂) production in a suitable cell line (e.g., A549 cells stimulated with IL-1β).
Hypothesis 3: Aryl Hydrocarbon Receptor (AhR) Agonism
Rationale: Many chlorinated biphenyls are known ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds.[3][8] Binding to the AhR can lead to the induction of cytochrome P450 enzymes.
Experimental Approach:
-
Competitive binding assay: Assess the ability of this compound to displace a known radiolabeled AhR ligand (e.g., [³H]TCDD) from the rat hepatic cytosolic AhR.
-
Reporter gene assay: Use a cell line stably transfected with an AhR-responsive reporter gene (e.g., luciferase under the control of a DRE) to measure AhR activation.
Hypothesis 4: Acetylcholinesterase (AChE) Inhibition
Rationale: Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[9] The acetyl group of this compound bears a structural resemblance to the acetyl moiety of acetylcholine, suggesting a potential for interaction with the AChE active site.
Experimental Approach:
-
Ellman's assay: A well-established colorimetric method to determine the rate of AChE activity in the presence and absence of the test compound. This will allow for the determination of an IC₅₀ value.
-
Kinetic studies: If inhibition is observed, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive).
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Protocol: In Vitro Metabolism in Liver Microsomes
Objective: To identify the major metabolites of this compound when exposed to phase I metabolic enzymes.
Materials:
-
This compound
-
Pooled human or rat liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any new metabolic peaks.
Protocol: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of this compound.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Complete cell culture medium
-
This compound
-
MTT reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm.
Protocol: COX-2 Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory effect of this compound on COX-2 activity.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
This compound
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Tris-HCl buffer (pH 8.0)
-
96-well plate
-
Plate reader
Procedure:
-
Add buffer, test compound (at various concentrations), and COX-2 enzyme to the wells of a 96-well plate.
-
Incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Read the signal on a plate reader and calculate the percent inhibition.
Protocol: AhR Competitive Binding Assay
Objective: To assess the ability of this compound to bind to the AhR.
Materials:
-
Rat hepatic cytosol (as a source of AhR)
-
[³H]-2,3,7,8-Tetrachlorodibenzo-p-dioxin ([³H]TCDD)
-
Unlabeled TCDD
-
This compound
-
Sucrose density gradients
-
Scintillation counter
Procedure:
-
Incubate rat hepatic cytosol with a fixed concentration of [³H]TCDD and varying concentrations of either unlabeled TCDD (for standard curve) or this compound.
-
Separate the bound from unbound ligand by sucrose density gradient centrifugation.
-
Fractionate the gradients and measure the radioactivity in each fraction using a scintillation counter.
-
Determine the concentration of this compound required to displace 50% of the bound [³H]TCDD.
Protocol: Acetylcholinesterase Inhibition (Ellman's Assay)
Objective: To quantify the inhibition of AChE by this compound.
Materials:
-
Purified acetylcholinesterase
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
Known AChE inhibitor (e.g., physostigmine) as a positive control
-
96-well plate
-
Plate reader
Procedure:
-
Add buffer, DTNB, and the test compound (at various concentrations) to the wells of a 96-well plate.
-
Add the AChE enzyme and incubate briefly.
-
Initiate the reaction by adding acetylthiocholine iodide.
-
Monitor the increase in absorbance at 412 nm over time.
-
Calculate the reaction rate and the percent inhibition for each concentration of the test compound.
Data Interpretation and Future Directions
The experimental workflows outlined above will generate a foundational dataset for the biological activity of this compound.
Caption: Logical progression for investigating biological activity.
Should any of these initial assays yield a positive result, further in-depth studies will be warranted. For instance, a confirmed "hit" in the COX inhibition assay would necessitate studies to determine the mechanism of inhibition and selectivity for COX-1 versus COX-2. A positive result in the cytotoxicity assay would lead to investigations into the specific cellular pathways being disrupted. Ultimately, promising in vitro activity would pave the way for in vivo studies to assess efficacy and safety in a whole-organism context.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4063565, this compound.
- MDPI (2023). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. International Journal of Molecular Sciences.
- Raig, P., Beschorner, J., & Ammon, R. (1976). [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)]. Arzneimittelforschung, 26(12), 2178-82.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl.
- Lehmler, H. J., et al. (2018). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology, 31(10), 1086-1096.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl.
- Ko, F. N., et al. (1992). Mechanism of action of p-chlorobiphenyl on the inhibition of platelet aggregation. Thrombosis and Haemostasis, 68(4), 455-459.
- Hu, X., et al. (2014). Disposition of phenolic and sulfated metabolites after inhalation exposure to 4-chlorobiphenyl (PCB3) in female rats. Toxicological Sciences, 141(2), 355-365.
- El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19340-19405.
- Voorman, R., & Aust, S. D. (1988). Binding of chlorinated benzidines to the rat hepatic aromatic hydrocarbon receptor. Journal of Biochemical Toxicology, 3(4), 257-267.
- PrepChem.com (n.d.). Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl.
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.
- Pharmaguideline (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
- Keighron, J. D., & Lindsley, C. W. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Tipton, K. F., et al. (1983). The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. Biochemical Journal, 209(1), 235-242.
- Mortensen, S. R., et al. (1998). Slow accumulation of acetylcholinesterase in rat brain during enzyme inhibition by repeated dosing with chlorpyrifos. Journal of Biochemical and Molecular Toxicology, 12(4), 219-224.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Depth of Biology (2022, January 1). stereoisomerism in biphenyl compounds || atropisomerism || condition for optically activity #sgsir [Video]. YouTube.
- Nariai, Y., et al. (2019). Creation of Fluorescent RXR Antagonists Based on CBTF-EE and Application to a Fluorescence Polarization Binding Assay. ACS Omega, 4(26), 21893-21901.
- Angeli, A., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840-1847.
- Wang, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3723-3729.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 6. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of p-chlorobiphenyl on the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of chlorinated benzidines to the rat hepatic aromatic hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
Environmental fate of monochlorinated biphenyls
An In-Depth Technical Guide to the Environmental Fate of Monochlorinated Biphenyls
Abstract
Monochlorinated biphenyls (MCBs) represent the simplest class of polychlorinated biphenyl (PCB) congeners, characterized by a single chlorine atom on the biphenyl structure. While often considered less toxic and persistent than their more highly chlorinated counterparts, their environmental fate is of significant scientific interest. MCBs are not only components of historical commercial PCB mixtures but are also key intermediates in the anaerobic degradation of more complex PCBs. Their higher relative water solubility, volatility, and susceptibility to aerobic biodegradation define a unique environmental pathway that dictates their transport, transformation, and ultimate impact on ecosystems. This guide provides a detailed examination of the physicochemical properties, environmental transport mechanisms, degradation pathways, bioaccumulation potential, and analytical methodologies pertinent to monochlorinated biphenyls for researchers and environmental scientists.
Introduction: The Significance of the Simplest PCBs
Polychlorinated biphenyls (PCBs) are a class of 209 distinct synthetic organic compounds (congeners) that were manufactured for a range of industrial applications due to their chemical stability, non-flammability, and electrical insulating properties.[1][2] Production was banned in the United States in 1979 due to evidence of their environmental persistence, bioaccumulation, and potential to cause harmful health effects.[1][2] The environmental behavior and toxicity of PCBs are highly dependent on the number and position of chlorine atoms.[3]
Monochlorinated biphenyls (MCBs), containing only one chlorine atom, are the least chlorinated homologues. Their significance stems from two primary roles:
-
Components of Commercial Mixtures: Lighter commercial PCB mixtures, such as Aroclor 1221, contained significant fractions of MCBs.
-
Metabolic Intermediates: They are critical products of the anaerobic reductive dechlorination of highly chlorinated PCBs, a primary degradation pathway in anoxic sediments.[4][5] The formation of MCBs from more toxic congeners represents a crucial, albeit incomplete, step in the natural attenuation process.
Understanding the environmental fate of MCBs is therefore essential for modeling the long-term behavior of PCB contamination, assessing the efficacy of bioremediation strategies, and predicting ecosystem exposure.
Physicochemical Properties Governing Environmental Behavior
The environmental transport and partitioning of MCBs are dictated by their physical and chemical properties, which differ substantially from more chlorinated congeners. Their lower chlorine content results in lower molecular weight, reduced lipophilicity (fat-solubility), higher water solubility, and higher vapor pressure.[6][7]
| Property | Typical Value Range for MCBs | Comparison with Hexachlorobiphenyls (HCBs) | Implication for Environmental Fate |
| Water Solubility | 1.21 - 5.5 mg/L | 0.00004 - 0.0007 mg/L | Higher mobility in aquatic systems; less sorption to sediment.[6] |
| Vapor Pressure | ~0.0006 - 0.0009 mmHg @ 25°C | ~0.00000007 mmHg @ 25°C | More likely to volatilize from soil/water into the atmosphere, enabling long-range transport.[3] |
| Octanol-Water Partition Coeff. (log Kow) | 4.3 - 4.6 | 6.7 - 7.3 | Lower tendency to partition into fatty tissues of organisms compared to HCBs.[8] |
These properties collectively make MCBs more mobile in the environment and more available for biological and chemical degradation processes compared to their more heavily chlorinated relatives.[3]
Sources and Environmental Release
There are no known natural sources of PCBs.[2] MCBs are introduced into the environment through several pathways:
-
Direct Release: Leaks from old electrical equipment, improper disposal of industrial wastes and consumer products, and emissions from hazardous waste sites containing low-chlorination PCB mixtures.[1][9]
-
Atmospheric Deposition: MCBs can volatilize from contaminated sites and undergo long-range atmospheric transport, eventually being deposited in remote areas through wet (rain, snow) and dry deposition.[1][7]
-
In-situ Formation: The most significant contemporary source of MCBs in many anaerobic environments is the microbial reductive dechlorination of higher chlorinated biphenyls (HCBs). This process occurs in anoxic sediments where bacteria use HCBs as electron acceptors.[10][11]
Environmental Transport and Partitioning
Once released, MCBs are subject to a complex cycle of movement and partitioning between environmental compartments. Their relatively high vapor pressure and water solubility make them more mobile than other PCBs.[1][6] They can cycle between air, water, and soil for long periods.[1]
// Nodes Atmosphere [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Surface Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil & Terrestrial Biota", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sediment [label="Sediment & Aquatic Biota", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sources [label="Anthropogenic Sources &\nIn-situ Formation", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Sources -> Atmosphere [label="Volatilization"]; Sources -> Water [label="Runoff / Spills"]; Sources -> Soil [label="Spills / Disposal"];
Atmosphere -> Water [label="Wet & Dry\nDeposition"]; Atmosphere -> Soil [label="Wet & Dry\nDeposition"];
Water -> Atmosphere [label="Volatilization"]; Water -> Sediment [label="Sorption &\nDeposition"];
Sediment -> Water [label="Resuspension /\nDesorption"];
Soil -> Atmosphere [label="Volatilization"]; Soil -> Water [label="Runoff"];
} dot Caption: Environmental cycle of Monochlorinated Biphenyls (MCBs).
Transformation and Degradation Processes
MCBs are more susceptible to degradation than highly chlorinated PCBs. Transformation occurs through both biological and non-biological (abiotic) processes.
Biotic Degradation
Microbial action is the primary driver of MCB degradation in the environment. The process is highly dependent on the presence or absence of oxygen.
-
Anaerobic Reductive Dechlorination: While this process is the primary degradation route for highly chlorinated PCBs, it is less relevant for MCBs themselves. Instead, it is the source of MCBs in many anoxic environments, where anaerobic bacteria sequentially remove chlorine atoms from molecules like hexa- and pentachlorobiphenyls, resulting in the accumulation of mono- and dichlorobiphenyls.[4][5]
-
Aerobic Oxidative Degradation: This is the most effective and complete biodegradation pathway for MCBs.[4] Aerobic bacteria utilize a set of enzymes, primarily in the biphenyl (bph) pathway, to attack the biphenyl structure. The process generally involves:
-
Dioxygenation: The enzyme biphenyl dioxygenase (BphA) incorporates two oxygen atoms into one of the aromatic rings, forming a cis-dihydrodiol.
-
Dehydrogenation: A dehydrogenase (BphB) re-aromatizes the ring, creating a dihydroxy-chlorobiphenyl.
-
Ring Cleavage: A dioxygenase (BphC) cleaves the aromatic ring, breaking the carbon-carbon bond.
-
Hydrolysis & Further Metabolism: Subsequent enzymes (BphD, E, F, G) process the cleavage product into chlorobenzoic acid and intermediates of the TCA cycle, leading to mineralization (conversion to CO₂ and water).[10][11]
-
// Nodes MCB [label="Monochlorinated Biphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydrodiol [label="Chlorinated cis-dihydrodiol", fillcolor="#F1F3F4", fontcolor="#202124"]; Dihydroxy [label="Dihydroxy-chlorobiphenyl", fillcolor="#F1F3F4", fontcolor="#202124"]; MetaCleavage [label="Meta-cleavage Product", fillcolor="#F1F3F4", fontcolor="#202124"]; CBA [label="Chlorobenzoic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; TCA [label="TCA Cycle Intermediates\n(Pyruvate, Acyl-CoA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mineralization [label="Mineralization\n(CO₂, H₂O, Cl⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Enzymes BphA [label="Biphenyl Dioxygenase\n(BphA)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BphB [label="Dehydrogenase\n(BphB)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BphC [label="Dioxygenase\n(BphC)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BphD [label="Hydrolase\n(BphD)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MCB -> Dihydrodiol [label="+ O₂"]; Dihydrodiol -> Dihydroxy; Dihydroxy -> MetaCleavage [label="Ring Cleavage"]; MetaCleavage -> CBA; CBA -> TCA [label="Further\nMetabolism"]; TCA -> Mineralization;
// Enzyme connections BphA -> MCB [dir=none, style=dashed, color="#5F6368"]; BphB -> Dihydrodiol [dir=none, style=dashed, color="#5F6368"]; BphC -> Dihydroxy [dir=none, style=dashed, color="#5F6368"]; BphD -> MetaCleavage [dir=none, style=dashed, color="#5F6368"]; } dot Caption: Key enzymatic steps in the aerobic degradation of MCBs.
Abiotic Degradation
Non-biological processes also contribute to the transformation of MCBs, particularly in the atmosphere and sunlit surface waters.
-
Photolysis: Direct or indirect breakdown by sunlight can occur, though it is generally a slower process for MCBs compared to highly chlorinated congeners.[7]
-
Oxidation by Hydroxyl Radicals (•OH): In the atmosphere, MCBs can be degraded by reacting with highly reactive hydroxyl radicals generated photochemically. This is a significant removal mechanism in the gas phase.[12] Advanced Oxidation Processes (AOPs), such as the use of Fenton's reagent (Fe²⁺ + H₂O₂), can be used in engineered remediation systems to generate hydroxyl radicals and destroy PCBs.[13]
Bioaccumulation and Biomagnification
Bioaccumulation is the net uptake of a chemical by an organism from all environmental sources, while biomagnification is the increasing concentration of that chemical in organisms at successively higher levels in a food chain.[7][14]
PCBs are notorious for their ability to bioaccumulate in fatty tissues.[3] However, the potential for MCBs to do so is considerably lower than that of highly chlorinated PCBs. This is a direct consequence of their physicochemical properties:
-
Lower Lipophilicity: With a lower log Kow, MCBs have a lesser tendency to partition from water into lipids.
-
Higher Metabolic Transformation: Vertebrates, including fish and mammals, can metabolize and excrete lower-chlorinated PCBs more readily than higher-chlorinated ones, often through oxidation by cytochrome P450 enzymes.[3][8]
Despite this, some bioaccumulation of MCBs does occur, particularly in the lower tiers of the food web.[7] Organisms at the top of the food chain, such as predatory fish, birds, and mammals, will still exhibit higher concentrations than the surrounding environment, but the biomagnification factor for MCBs is much lower than for congeners with five or more chlorines.[14][15]
Analytical Methodologies: A Protocol for Water Samples
Accurate quantification of MCBs in environmental matrices is critical for risk assessment and monitoring. The standard method involves solvent extraction, cleanup to remove interfering compounds, and analysis by gas chromatography (GC).
Protocol: MCB Analysis in Water by GC-Mass Spectrometry (GC/MS)
This protocol describes a validated workflow for determining MCB concentrations in water, adapted from standard EPA methodologies.[16][17]
1. Sample Collection and Preparation: i. Collect a 1-liter water sample in an amber glass bottle. ii. If the sample contains suspended solids, it may be filtered or extracted as a whole, depending on the data requirements (dissolved vs. total MCBs). iii. Add a surrogate standard (e.g., a ¹³C-labeled PCB congener) to the sample to monitor extraction efficiency.
2. Extraction (Liquid-Liquid Extraction): i. Transfer the 1-liter sample to a 2-liter separatory funnel. ii. Add 60 mL of a suitable solvent, such as a 1:1 mixture of hexane and dichloromethane. iii. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. iv. Allow the layers to separate. Drain the lower aqueous layer back into the original sample bottle and the organic layer into a collection flask. v. Repeat the extraction two more times with fresh 60 mL aliquots of solvent, combining all organic extracts.
3. Cleanup and Concentration: i. Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. ii. Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a rotary evaporator. Causality: This step is crucial to increase the analyte concentration to a level detectable by the instrument. iii. Perform a solvent exchange to hexane if dichloromethane was used. iv. (Optional but recommended) For complex samples, perform a column cleanup by passing the extract through a glass column packed with activated silica gel or Florisil to remove polar interferences.[18][19]
4. Instrumental Analysis (GC/MS): i. Add an internal standard (e.g., PCB-209 or another congener not expected in the sample) to the final 1 mL extract just before analysis. Causality: The internal standard corrects for variations in injection volume and instrument response. ii. Inject 1-2 µL of the extract into the GC/MS system. iii. Quantify the MCBs using a multi-point calibration curve prepared from certified standards.
Typical GC/MS Instrument Parameters:
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | Provides good separation of PCB congeners.[16] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert gas for carrying analytes through the column. |
| Injection Mode | Splitless | Ensures maximum transfer of analytes onto the column for trace-level detection.[20] |
| Oven Program | Start at 100°C, ramp to 280°C at 8-10°C/min | Separates compounds based on their boiling points.[20] |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization method for creating repeatable fragmentation patterns. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions for MCBs (e.g., m/z 188, 190). |
Toxicology and Regulatory Context
The toxicity of PCBs is complex and varies by congener. Dioxin-like PCBs, which can adopt a planar structure, are particularly toxic.[21] MCBs are not considered dioxin-like and exhibit much lower toxicity than coplanar PCBs or highly chlorinated mixtures.[21] However, they are still associated with a range of potential non-cancer health effects, including impacts on the immune, reproductive, nervous, and endocrine systems.[1][22]
Regulatory agencies like the U.S. Environmental Protection Agency (EPA) typically regulate PCBs as a whole class of chemicals.[23] For example, the EPA has set a Maximum Contaminant Level (MCL) for PCBs in drinking water at 0.0005 ppm (parts per million).[23] Regulations often do not distinguish between congeners, meaning that the presence of MCBs contributes to the total PCB concentration, which is subject to strict legal limits.
Conclusion
The environmental fate of monochlorinated biphenyls is characterized by greater mobility and degradability compared to more highly chlorinated congeners. Their higher water solubility and vapor pressure facilitate transport in aquatic systems and the atmosphere. While they are products of the anaerobic degradation of more complex PCBs, they are themselves susceptible to complete destruction via aerobic biodegradation. Their lower lipophilicity results in a reduced, though not negligible, potential for bioaccumulation and biomagnification. As both legacy contaminants and active metabolic intermediates, MCBs remain a crucial focus for environmental research, demanding robust analytical methods and a nuanced understanding of their distinct role in the global PCB cycle.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? U.S. Department of Health and Human Services.
- Wikipedia. (2024).
- Svobodova, K., et al. (2018). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences. [Link]
- United States Environmental Protection Agency (EPA). (2025).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI Bookshelf. [Link]
- United States Environmental Protection Agency (EPA). (2026).
- Beyer, A., et al. (2009).
- United States Environmental Protection Agency (EPA). (2024).
- Legislation.gov.uk. (2024). The Environmental Protection (Disposal of Polychlorinated Biphenyls and other Dangerous Substances) (England and Wales) (Amendment)
- GOV.UK. (n.d.). Polychlorinated biphenyls (PCBs)
- Borja, J., et al. (2005).
- MDPI Encyclopedia. (2022).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI Bookshelf. [Link]
- Urbaniak, M. (2007). POLYCHLORINATED BIPHENYLS: SOURCES, DISTRIBUTION AND TRANSFORMATION IN THE ENVIRONMENT — A LITERATURE REVIEW.
- GreenFacts. (n.d.). What happens to PCBs in the environment?. [Link]
- United States Environmental Protection Agency (EPA). (n.d.).
- Megson, D., et al. (2022). Polychlorinated Biphenyls in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health. [Link]
- Semantic Scholar. (n.d.). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. [Link]
- Sedlak, D. L. (1992).
- Wang, M., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. Applied Microbiology and Biotechnology. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). ANALYTICAL METHODS. [Link]
- ResearchGate. (2009).
- ResearchGate. (2000). Polychlorinated Biphenyls Analysis in Environmental Samples. [Link]
- Indiana Department of Environmental Management. (n.d.).
- Landrigan, P. J. (1983). The Toxicology of PCB's—An Overview for Clinicians. Medicine and Health, Rhode Island. [Link]
- Oregon Department of Environmental Quality. (2003).
- Wang, G., et al. (2020). Polychlorinated Biphenyls in a Grassland Food Network: Concentrations, Biomagnification, and Transmission of Toxicity. Environmental Pollution. [Link]
- European Environment Agency. (2005). Sources of PCB emissions. [Link]
- Li, Q., et al. (2022). Bioaccumulation and Biomagnification of Polychlorinated Biphenyls and Dichlorodiphenyltrichloroethane in Biota from Qilianyu Island, South China Sea. International Journal of Environmental Research and Public Health. [Link]
- Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. [Link]
- Muir, D., & Sverko, E. (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Analytical and Bioanalytical Chemistry. [Link]
- Prządo, D., et al. (2010). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies. [Link]
- LCGC International. (2022).
Sources
- 1. epa.gov [epa.gov]
- 2. in.gov [in.gov]
- 3. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eclass.uth.gr [eclass.uth.gr]
- 5. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PCBs: 2. What happens to PCBs in the environment? [greenfacts.org]
- 8. Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oregon.gov [oregon.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Bioremediation of polychlorinated biphenyls - Wikipedia [en.wikipedia.org]
- 12. The Abiotic Reactions of Polychlorinated Biphenyls (PCBs) - David Louis Sedlak - Google Books [books.google.com]
- 13. pjoes.com [pjoes.com]
- 14. epa.gov [epa.gov]
- 15. Polychlorinated biphenyls in a grassland food network: Concentrations, biomagnification, and transmission of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 22. HEALTH EFFECTS - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Polychlorinated Biphenyls (PCBs) Toxicity: What Standards and Regulations Exist for PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
4-Acetyl-3'-chlorobiphenyl material safety data sheet
An In-Depth Technical Guide to 4-Acetyl-3'-chlorobiphenyl: Safety, Synthesis, and Application
Authored by: A Senior Application Scientist
This guide provides an in-depth analysis of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a standard material safety data sheet (MSDS), this document synthesizes critical safety data with practical insights into its chemical properties and applications, ensuring a comprehensive understanding for its use in a laboratory and developmental setting.
Compound Identification and Physicochemical Profile
This compound is an aromatic ketone featuring a biphenyl structure.[1] The presence of an acetyl group and a chlorine atom on different phenyl rings makes it a versatile intermediate in organic synthesis.[2]
The IUPAC name for this compound is 1-[4-(3-chlorophenyl)phenyl]ethanone.[3] Its identity is confirmed by the CAS Number 5002-13-1.[3]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, predicting reactivity, and understanding its environmental fate. The high XLogP3 value, for instance, suggests significant hydrophobicity and low aqueous solubility, a common trait for halogenated aromatic compounds.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | PubChem[3] |
| Molecular Weight | 230.69 g/mol | PubChem[3][4] |
| CAS Number | 5002-13-1 | PubChem[3] |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | PubChem[3] |
| XLogP3 (Lipophilicity) | 4.3 | PubChem[3] |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Appearance | Off-white solid/flakes (inferred from related compounds) | N/A |
Hazard Identification and Toxicological Profile
Understanding the hazard profile is paramount for ensuring laboratory safety. Based on available data, this compound is classified as an irritant.
GHS Hazard Classification
| Category | Code | Statement |
| Signal Word | Warning | AboundChem[5] |
| Pictogram | GHS07 (Exclamation Mark) | AboundChem[5] |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |
Toxicological Insights
-
Expertise-Driven Analysis: The biphenyl core is a structure found in polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health effects.[7] Although this compound is a monochlorinated biphenyl and not a commercial PCB mixture, this structural relationship underscores the importance of handling it with care to minimize exposure and environmental release. For example, the related compound 4-aminobiphenyl is a known human bladder carcinogen.[8] This does not mean this compound is a carcinogen, but it highlights that the biphenyl scaffold can be associated with significant biological activity, warranting cautious handling until more specific data is available.
Safe Handling and Emergency Protocols
Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on established best practices for handling chemical irritants.
Exposure Controls and Personal Protection
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or particulates.[6][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[9][10]
-
Respiratory Protection: Under normal use with adequate engineering controls, respiratory protection is not typically required. If dust is generated, a NIOSH/MSHA-approved respirator should be used.[6]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] If skin irritation occurs, seek medical advice.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[6]
Accidental Release and Disposal
Caption: Workflow for responding to an accidental spill.
-
Spill Cleanup: In case of a spill, wear full personal protective equipment. Avoid generating dust.[6] Carefully sweep up the solid material and place it into a suitable, labeled container for chemical waste disposal.[6][10]
-
Disposal: Disposal must be conducted in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste management company.[12]
Application in Organic Synthesis
The true value of this compound for its target audience lies in its utility as a synthetic intermediate. Its bifunctional nature—a reactive ketone and an aryl chloride—provides two distinct handles for molecular elaboration.
-
Ketone Moiety: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or conversion to an amine via reductive amination. It also provides an alpha-carbon that can be functionalized.
-
Aryl Chloride Moiety: The chloro-substituted ring is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). This allows for the construction of more complex biaryl systems or the introduction of nitrogen, oxygen, or other carbon-based functionalities.
This orthogonal reactivity makes it a valuable building block for creating libraries of complex molecules in drug discovery programs.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis and represents the most common method for preparing substituted biphenyls like this compound.[2] The following protocol is a representative procedure adapted for this specific target, explaining the rationale behind each step.
Reaction: 4-Acetylphenylboronic acid + 1-Bromo-3-chlorobenzene → this compound
Caption: Generalized workflow for Suzuki-Miyaura synthesis.
Step-by-Step Methodology
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Establishing an inert atmosphere is critical as palladium catalysts can be sensitive to oxygen.
-
Charge Reagents: To the flask, add 4-acetylphenylboronic acid (1.0 eq.), 1-bromo-3-chlorobenzene (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Causality: An excess of the aryl halide is often used to ensure complete consumption of the more valuable boronic acid. The base is essential for the transmetalation step of the catalytic cycle.
-
-
Add Solvents: Add a biphasic solvent system, such as toluene and water (e.g., in a 4:1 ratio). Degassing the solvents by bubbling nitrogen through them is recommended to remove dissolved oxygen.
-
Causality: The biphasic system helps to dissolve both the organic-soluble reagents and the inorganic base, facilitating the reaction at the interface.
-
-
Add Catalyst: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq.).
-
Causality: This is the heart of the reaction, enabling the carbon-carbon bond formation. Catalyst loading is minimized for cost-effectiveness and to reduce palladium contamination in the final product.[2]
-
-
Reaction: Heat the mixture to reflux (typically 85-95°C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine to remove water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure this compound.[2]
References
- PubChem. This compound.
- PubChem. 4-Acetyl-4'-chlorobiphenyl.
- ChemBK. 4-Acetyl-4'-chlorobiphenyl. ChemBK. [Link]
- Cole-Parmer. Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. Cole-Parmer. [Link]
- ResearchGate. Synthesis of 4-acetyl-3-phenyl sydnone?
- PubChem. 4-Chlorobiphenyl.
- PrepChem.com. Synthesis of 4-acetyl-2'-fluoro-4'-bromobiphenyl. PrepChem.com. [Link]
- Google Patents. A kind of preparation method of high-purity 4-acetylbiphenyl.
- U.S. Environmental Protection Agency (EPA). 4-Aminobiphenyl. EPA. [Link]
Sources
- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aboundchem.com [aboundchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to Substituted Acetylbiphenyls: Synthesis, Therapeutic Applications, and Future Perspectives
The biphenyl moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing potent and selective therapeutic agents. The introduction of an acetyl group (–COCH₃) to this biphenyl core further enhances its versatility. The acetyl group can act as a hydrogen bond acceptor, a key anchoring point for receptor binding, and a metabolic handle, significantly influencing the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a comprehensive literature review of substituted acetylbiphenyls, delving into their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications, with a focus on their roles as anti-inflammatory, neuroprotective, and anticancer agents.
Part 1: Synthetic Methodologies for Acetylbiphenyl Derivatives
The construction of substituted acetylbiphenyls relies on robust and versatile synthetic strategies. The primary challenge lies in the controlled formation of the biaryl bond and the subsequent introduction of the acetyl group and other substituents.
Core Synthesis: Formation of the Biphenyl Scaffold
The most prevalent method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields, tolerance to a wide range of functional groups, and stereospecificity, making it the gold standard for this transformation. The general approach involves the coupling of an aryl halide with an arylboronic acid or ester.
An alternative, though less common, strategy involves the Friedel-Crafts arylation of an aromatic ring with an activated arylating agent. However, this method is often limited by issues of regioselectivity and the requirement for harsh conditions.
Introduction of the Acetyl Group
Once the biphenyl scaffold is in place, the acetyl group is typically introduced via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). The position of acetylation is dictated by the electronic and steric effects of the existing substituents on the biphenyl rings.
The Silent Scourge: A Technical Guide to the Discovery, History, and Analysis of Chlorobiphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polychlorinated biphenyls (PCBs), a class of synthetic organochlorine compounds, represent a significant chapter in the history of industrial chemistry and environmental science. Initially celebrated for their remarkable chemical stability and utility in a vast array of applications, they later emerged as a persistent and toxic environmental threat. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of chlorobiphenyls. It further delves into the critical analytical methodologies that have been instrumental in their detection and quantification, from early techniques to the sophisticated high-resolution mass spectrometry methods employed today. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the scientific journey and the analytical challenges presented by these complex compounds.
The Genesis of a Double-Edged Sword: Discovery and Industrial Rise of Chlorobiphenyls
The story of chlorobiphenyls, or PCBs, begins in the late 19th century. The first synthesis of these compounds is credited to German chemists Schmidt and Schulz in 1881.[1] However, it wasn't until 1929 that large-scale commercial production commenced in the United States by the Swann Chemical Company, which was later acquired by the Monsanto Chemical Company.[2][3] Marketed under the trade name Aroclor, these mixtures of various PCB congeners quickly became indispensable in numerous industrial applications.[2][3]
The widespread adoption of PCBs was driven by their unique and highly desirable physical and chemical properties. They are non-flammable, chemically stable, have a high boiling point, and possess excellent electrical insulating properties.[2][3][4] These characteristics made them ideal for use as coolants and insulating fluids in electrical equipment such as transformers and capacitors.[3][5] Their utility extended to a multitude of other applications, including:
The manufacturing process involved the direct chlorination of biphenyl with anhydrous chlorine, using a catalyst like iron filings or ferric chloride.[1][7] The degree of chlorination, which dictates the physical properties and toxicity of the resulting Aroclor mixture, was controlled by the duration of the chlorine exposure.[7]
Caption: Industrial synthesis of polychlorinated biphenyls (PCBs).
The Unveiling of a Persistent Threat: Environmental Discovery and Toxicological Profile
While the industrial utility of PCBs was undeniable, early warnings of their potential harm emerged as early as the 1930s, with reports of chloracne and liver damage among workers exposed to these compounds.[2][8] However, the full extent of the environmental crisis posed by PCBs remained largely unknown until the mid-1960s.
A pivotal moment came in 1966 when Swedish scientist Sören Jensen, while investigating DDT in wildlife, detected unknown compounds in eagle feathers.[2] Through meticulous analysis, he identified these persistent chemicals as polychlorinated biphenyls. This discovery triggered global concern and spurred further research into the environmental fate and toxicological effects of PCBs.[2] Subsequent studies in the United States confirmed the widespread presence of PCBs in fish, wildlife, and human tissues, highlighting their tendency to bioaccumulate in fatty tissues.[2][6]
The chemical stability that made PCBs so valuable in industrial applications also rendered them highly resistant to degradation in the environment.[6] This persistence allows them to be transported over long distances in air and water, leading to global contamination.[6] PCBs are known to cause a range of adverse health effects in animals, including impacts on the immune, reproductive, nervous, and endocrine systems.[4] The International Agency for Research on Cancer (IARC) has classified PCBs as probable human carcinogens.[4][9]
The composition of PCB mixtures can change in the environment, with the more highly chlorinated and more toxic congeners tending to bioaccumulate in the food chain.[4] This means that humans and wildlife are often exposed to PCB mixtures that are even more toxic than the original commercial Aroclors.[4]
Caption: Simplified diagram of PCB bioaccumulation in the food web.
The Analytical Pursuit: Methodologies for the Detection and Quantification of Chlorobiphenyls
The discovery of widespread PCB contamination necessitated the development of robust and sensitive analytical methods for their detection and quantification in various environmental and biological matrices. The complexity of PCB mixtures, which can contain up to 209 different congeners, presents a significant analytical challenge.
Early Analytical Approaches
Early methods for PCB analysis relied heavily on packed column gas chromatography with electron capture detection (GC-ECD). While GC-ECD is highly sensitive to halogenated compounds like PCBs, the limited resolution of packed columns made it difficult to separate individual congeners. Quantification was often performed by comparing the chromatographic pattern of an environmental sample to that of commercial Aroclor mixtures.[10] This approach, however, had significant limitations as environmental weathering and metabolism can alter the congener composition.[2]
Modern High-Resolution Techniques
The advent of high-resolution capillary gas chromatography (HRGC) significantly improved the separation of PCB congeners.[2] When coupled with mass spectrometry (MS), HRGC provides a powerful tool for the identification and quantification of individual PCB congeners.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone of modern PCB analysis. In a typical GC-MS system, the separated congeners eluting from the GC column are ionized, and the resulting ions are separated based on their mass-to-charge ratio. This provides both qualitative (identification) and quantitative information.
-
Low-Resolution Mass Spectrometry (LRMS): Widely used for routine analysis, LRMS can effectively identify and quantify many PCB congeners.
-
High-Resolution Mass Spectrometry (HRMS): As exemplified by EPA Method 1668, HRMS provides much higher mass accuracy, allowing for the differentiation of PCBs from other co-eluting compounds with similar nominal masses.[11][12] This is particularly important for the analysis of dioxin-like PCBs, which are highly toxic and often present at very low concentrations.
Experimental Protocol: A Generalized Workflow for PCB Analysis
The analysis of PCBs in environmental samples follows a multi-step process designed to isolate and concentrate the target analytes while removing interfering substances.
Sources
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. nationalacademies.org [nationalacademies.org]
- 3. bacwa.org [bacwa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. lspa.memberclicks.net [lspa.memberclicks.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amptius.com [amptius.com]
- 12. waters.com [waters.com]
Whitepaper: A Computational Approach to the Theoretical Properties of 4-Acetyl-3'-chlorobiphenyl
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biphenyls are a cornerstone of modern medicinal chemistry and materials science, with their utility defined by the nuanced interplay of their structural and electronic properties.[1] 4-Acetyl-3'-chlorobiphenyl serves as a representative model for this important class of molecules. This guide provides an in-depth framework for the theoretical calculation of its key properties using established quantum chemical methods. We will move beyond a simple recitation of steps to elucidate the causal reasoning behind methodological choices, offering a self-validating system for computational analysis. This document details protocols for geometric optimization, conformational analysis, the calculation of electronic and spectroscopic properties, and the interpretation of the resulting data, providing researchers with a robust workflow for predicting molecular behavior and complementing experimental findings.
Foundational Analysis: Geometry, Conformation, and Rotational Energetics
Expertise & Experience: The Primacy of Structure
Before any electronic or spectroscopic property can be accurately predicted, the molecule's most stable three-dimensional structure—its global minimum on the potential energy surface—must be determined. For biphenyl derivatives, the defining characteristic is the torsional or dihedral angle between the two phenyl rings. This rotation is not free; steric hindrance between substituents, particularly those at the ortho positions, creates an energy barrier that governs the molecule's preferred conformation.[2][3] The size and position of the acetyl and chloro substituents in this compound will dictate this rotational barrier and the equilibrium dihedral angle, which in turn influences the extent of π-system conjugation and overall molecular properties.[4]
Trustworthiness: A Self-Validating Protocol via Potential Energy Surface Scan
To reliably identify the lowest energy conformer and quantify the rotational dynamics, we employ a Potential Energy Surface (PES) scan. This protocol systematically evaluates the molecule's energy as a function of the critical dihedral angle, thereby mapping the energetic landscape of the conformational change. This not only reveals the minimum energy structure but also the transition state (the highest point on the rotational pathway), providing a direct calculation of the rotational energy barrier.
Experimental Protocol 1: Torsional PES Scan
Objective: To determine the equilibrium conformation and rotational energy barrier of this compound.
Methodology: Density Functional Theory (DFT) is selected for its excellent balance of computational cost and accuracy for organic molecules.[5] We will use the B3LYP hybrid functional, a workhorse in computational chemistry, paired with a triple-zeta basis set like 6-311G(d,p) for robust results.[6][7] To accurately account for non-covalent interactions that influence the phenyl ring stacking, an empirical dispersion correction (e.g., D3) is highly recommended.[8]
Step-by-Step Procedure:
-
Construct Initial Geometry: Build a 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Define Scan Coordinate: Identify the four atoms defining the dihedral angle of the C-C single bond connecting the two phenyl rings.
-
Setup Calculation: In a computational chemistry package (e.g., Gaussian, ORCA), configure a "relaxed PES scan" calculation.
-
Functional: B3LYP-D3
-
Basis Set: 6-311G(d,p)
-
Scan Parameters: Vary the defined dihedral angle from 0° (planar) to 180° in 10° increments. At each step, the geometry of the rest of the molecule is allowed to relax to its minimum energy configuration.
-
-
Execution and Analysis: Run the calculation. Upon completion, extract the relative energy for each angular step and plot it against the dihedral angle. The lowest point on the curve corresponds to the most stable conformer, while the highest point represents the rotational transition state.
Data Presentation: Rotational Energy Profile
| Parameter | Calculated Value | Significance |
| Equilibrium Dihedral Angle (θ) | Value from PES Scan | The most stable, lowest-energy conformation of the molecule. |
| Planar Transition State Energy | Value from PES Scan | The energy maximum, representing the barrier to rotation. |
| Rotational Energy Barrier (ΔE) | E(transition) - E(equilibrium) | The energy required for interconversion between conformers; indicates conformational rigidity.[3] |
Visualization: PES Scan Workflow
Caption: Workflow for calculating key electronic properties.
Predicting Spectra: A Computational Fingerprint
Expertise & Experience: Bridging Theory and Experiment
Computational chemistry provides the invaluable ability to predict molecular spectra, offering a direct link between theoretical models and experimental observation. This is crucial for verifying molecular structures and understanding their photophysical properties.
-
Vibrational (IR) Spectroscopy: Frequency calculations predict the molecule's vibrational modes. The resulting theoretical spectrum, often scaled by a small empirical factor, can be used to assign peaks in an experimental FT-IR spectrum, confirming the presence of specific functional groups (e.g., the C=O stretch of the acetyl group). [6][7]A key diagnostic is the absence of imaginary frequencies, which confirms the optimized structure is a true energy minimum.
-
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations. [9]This allows for the prediction of the maximum absorption wavelength (λ_max) and oscillator strength (intensity) of the π→π* transitions characteristic of aromatic systems, providing insight into the molecule's color and photostability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can accurately predict the ¹H and ¹³C NMR chemical shifts. [10]Comparing these theoretical shifts with experimental data is one of the most powerful methods for structural elucidation and verification.
Trustworthiness: A Multi-faceted, Self-Validating Protocol
This protocol uses the same validated ground-state geometry to predict three distinct and experimentally verifiable datasets. The consistency across IR, UV-Vis, and NMR predictions provides a powerful internal validation of the computational model. A strong correlation with available experimental data would provide the ultimate external validation.
Experimental Protocol 3: Spectroscopic Properties Calculation
Objective: To predict the IR, UV-Vis, and NMR spectra of this compound.
Methodology: Three separate calculations are performed using the optimized equilibrium geometry.
Step-by-Step Procedure:
-
Vibrational Analysis:
-
Calculation Type: Frequency (Freq).
-
Method: B3LYP-D3/6-311G(d,p).
-
Analysis: Check for imaginary frequencies. Visualize the vibrational modes corresponding to major peaks (e.g., C=O stretch, C-Cl stretch, aromatic C-H stretches).
-
-
Electronic Excitation Analysis:
-
Calculation Type: Time-Dependent DFT (TD-DFT).
-
Method: B3LYP-D3/6-311G(d,p).
-
Analysis: Identify the lowest energy excitations with significant oscillator strengths to determine the principal λ_max values.
-
-
NMR Chemical Shift Analysis:
-
Calculation Type: NMR (NMR=GIAO).
-
Method: B3LYP-D3/6-311G(d,p).
-
Analysis: Calculate the absolute shielding values and reference them against tetramethylsilane (TMS), calculated at the same level of theory, to obtain the final chemical shifts.
-
Data Presentation: Predicted Spectroscopic Data
| Spectrum | Predicted Parameter | Assignment / Significance |
| IR | C=O Stretch Frequency (cm⁻¹) | Characteristic vibration of the acetyl ketone group. |
| Aromatic C-H Stretch (cm⁻¹) | Confirms the presence of the phenyl rings. | |
| UV-Vis | λ_max (nm) | Wavelength of maximum absorption, related to π→π* electronic transitions. |
| ¹H NMR | δ (ppm) for Acetyl Protons | Chemical shift for the -CH₃ group. |
| ¹³C NMR | δ (ppm) for Carbonyl Carbon | Chemical shift for the C=O carbon. |
Visualization: Spectroscopic Analysis Workflow
Caption: A multi-pronged approach to theoretical spectroscopy.
Conclusion
This guide has outlined a comprehensive and logically structured computational workflow for characterizing the theoretical properties of this compound. By grounding our approach in the principles of conformational analysis and leveraging the predictive power of Density Functional Theory, we have established a self-validating system for determining its geometric, electronic, and spectroscopic characteristics. This framework provides researchers, scientists, and drug development professionals with a powerful in silico toolkit to predict molecular behavior, interpret experimental results, and guide the rational design of novel biphenyl derivatives with tailored properties.
References
- Benchchem. Quantum Chemistry of Distyrylbiphenyl Derivatives: A Technical Guide for Researchers.
- ResearchGate. The structures of biphenyl derivatives and their photosensitizing....
- García Ribas, À. Computational study of substituted biphenyl compounds.
- ACS Publications. Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A.
- PubMed. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity.
- ResearchGate. Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study.
- Chemistry LibreTexts. Conformations of Biphenyls. (2023-01-22).
- PubChem - NIH. 4-Chlorobiphenyl.
- Semantic Scholar. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. (2008-09-01).
- ResearchGate. Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl).
- ChemRxiv | Cambridge Open Engage. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. (2022-02-17).
Sources
- 1. ub.edu [ub.edu]
- 2. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Acetyl-3'-chlorobiphenyl via Suzuki-Miyaura Coupling
Introduction: Strategic Synthesis of a Key Biphenyl Intermediate
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold is a privileged structural motif. Among its many derivatives, 4-Acetyl-3'-chlorobiphenyl serves as a crucial intermediate in the synthesis of pharmacologically active compounds and advanced organic materials. Its structure, featuring an acetyl group for further functionalization and a chlorine atom that modulates electronic properties, makes it a versatile building block. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for the construction of such biaryl systems, lauded for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2][3]
This application note provides a comprehensive guide for the synthesis of this compound, coupling 4-acetylphenylboronic acid with 1-bromo-3-chlorobenzene. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura catalytic cycle, justify the selection of reagents and conditions, and provide a detailed, field-proven protocol designed for reproducibility and high yield. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for accessing this important chemical entity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (1-bromo-3-chlorobenzene). This step, often rate-limiting, forms a Pd(II) intermediate.[1][5] The reactivity of the halide is crucial, with the C-Br bond being significantly more reactive than the C-Cl bond, ensuring selective coupling at the bromine position.[3][6]
-
Transmetalation : This step involves the transfer of the organic moiety from the organoboron species (4-acetylphenylboronic acid) to the Pd(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[6][7]
-
Reductive Elimination : In the final step, the two organic fragments on the Pd(II) complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[5][6]
Catalytic Cycle Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Construction of Biaryl Scaffolds
An Application Guide to the Synthesis of 4-Acetyl-3'-chlorobiphenyl via Palladium-Catalyzed Negishi Coupling
The synthesis of unsymmetrical biaryls is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. These structural motifs are prevalent in a multitude of biologically active molecules. The target molecule, this compound, serves as a valuable intermediate, incorporating two distinct electronic and functional handles for further synthetic elaboration. The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide, stands out as a particularly robust and versatile method for C-C bond formation.[1][2] First reported by Ei-ichi Negishi, this Nobel Prize-winning reaction is distinguished by its high functional group tolerance and the moderate reactivity of organozinc reagents, which often circumvents side reactions encountered with more reactive organometallics.[3][4]
This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, provide a step-by-step experimental workflow, and discuss critical parameters for safety and optimization.
Reaction Principle and Catalytic Cycle
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) complex.[3] The generally accepted mechanism, crucial for understanding reaction parameters, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (4-bromoacetophenone), forming a Pd(II) intermediate.[1] The rate of this step typically follows the halide reactivity trend: I > Br > Cl.[1]
-
Transmetalation: The organozinc nucleophile (3-chlorophenylzinc chloride) exchanges its organic group with the halide on the palladium center. This step forms a diorganopalladium(II) complex and a zinc salt.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple to form the desired biaryl product. This final step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1] For reductive elimination to occur, the organic ligands must adopt a cis orientation on the palladium center.[1]
The choice of ligand is critical for modulating the catalyst's stability and reactivity, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step and enhancing overall efficiency.[6][7]
Detailed Experimental Protocol
This protocol details the in situ preparation of the organozinc reagent followed by the cross-coupling reaction. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and Schlenk line or glovebox techniques to prevent the degradation of moisture- and air-sensitive reagents.[3][8]
Part A: Preparation of 3-chlorophenylzinc chloride (In Situ)
The organozinc reagent is prepared via transmetalation from the corresponding Grignard reagent.
Materials:
-
1-Bromo-3-chlorobenzene
-
Magnesium turnings
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
Procedure:
-
Grignard Formation: To a dry, argon-flushed three-neck flask equipped with a reflux condenser and dropping funnel, add magnesium turnings (1.2 equiv.) and a crystal of iodine.
-
Add a small portion of a solution of 1-bromo-3-chlorobenzene (1.0 equiv.) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, evidenced by heat evolution and the disappearance of the iodine color.
-
Once initiated, add the remaining 1-bromo-3-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of 3-chlorophenylmagnesium bromide.
-
Transmetalation: In a separate argon-flushed Schlenk flask, prepare a solution of anhydrous ZnCl₂ (1.1 equiv.) in anhydrous THF. Cool this solution to 0 °C in an ice bath.
-
Using a cannula, slowly transfer the freshly prepared Grignard reagent from the first flask into the ZnCl₂ solution at 0 °C.
-
After the transfer is complete, remove the ice bath and stir the resulting solution of 3-chlorophenylzinc chloride at room temperature for 30-60 minutes. This solution is used directly in the next step.
Part B: Negishi Coupling for this compound Synthesis
Materials:
-
4-Bromoacetophenone[9]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or similar bulky phosphine ligand
-
The freshly prepared solution of 3-chlorophenylzinc chloride in THF
-
Anhydrous THF
Procedure:
-
Catalyst Pre-formation: To a dry, argon-flushed Schlenk flask, add Pd₂(dba)₃ (0.01-0.02 equiv. Pd) and the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv.).
-
Add anhydrous THF and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active Pd(0) catalyst complex.
-
Reactant Addition: To this catalyst mixture, add a solution of 4-bromoacetophenone (1.0 equiv.) in anhydrous THF.
-
Coupling Reaction: Slowly add the solution of 3-chlorophenylzinc chloride (1.2-1.5 equiv.) from Part A to the reaction flask via cannula.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring its progress by TLC or GC-MS analysis.[10] A typical reaction time is 12-24 hours.[10]
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[3]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as the final product.
Data Presentation and Optimization
The efficiency of the Negishi coupling is highly dependent on several factors. The following table summarizes key parameters and provides a starting point for optimization.
| Parameter | Recommended Value | Optimization Notes |
| Electrophile | 4-Bromoacetophenone | Aryl iodides will react faster; aryl chlorides may require more forcing conditions or specialized catalysts.[1] |
| Nucleophile | 3-chlorophenylzinc chloride | 1.2 - 1.5 equivalents |
| Pd Source | Pd₂(dba)₃ | 1-2 mol % |
| Ligand | XPhos, SPhos, RuPhos | 2-4 mol %. Ligand choice is crucial; electron-rich, bulky ligands often improve yields by inhibiting side reactions.[6] |
| Solvent | Anhydrous THF | Other ethereal solvents like 2-MeTHF can be used. |
| Temperature | Room Temperature to 60 °C | Higher temperatures can accelerate slow reactions but may also lead to decomposition. |
| Typical Yield | 70-90% | Highly dependent on substrate purity, inert atmosphere technique, and catalyst efficiency. |
Mandatory Safety Precautions
-
Organozinc Reagents: Organozinc compounds are air and moisture-sensitive.[3] While less pyrophoric than organolithiums, they must be handled under a strict inert atmosphere.[8]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a sealed bottle.
-
Reagents: 4-Bromoacetophenone causes skin and serious eye irritation and may cause respiratory irritation.[9] Handle with appropriate PPE. 1-Bromo-3-chlorobenzene is also a hazardous substance. Consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- NROChemistry. Negishi Coupling.
- Wikipedia. Negishi coupling.
- Blacque, O., & Frech, C. M. (2008). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, (37), 5063-5075.
- PrepChem.com. Synthesis of 4-bromoacetophenone.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University Honors Theses.
- Organic Syntheses. 4-bromoacetophenone.
- ResearchGate. Optimization of reaction conditions for the mechanochemical Negishi cross-coupling of bromide 1a and zinc pivalate 2a.
- Organic Chemistry Portal. Negishi Coupling.
- ResearchGate. Optimization of Negishi coupling reaction of 2 a.[a].
- LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.
- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.
- Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533.
- ResearchGate. A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol.
- Han, Y., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532-7533.
- Han, Y., & Buchwald, S. L. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
- Reddit. Help needed with synthesis of 4-Bromoacetophenone.
- Organic Syntheses. Acetophenone, p-bromo-.
- Common Organic Chemistry. Negishi Reaction (Palladium Catalyzed Coupling).
- Gasparetto, M., et al. (2023). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Beilstein Journal of Organic Chemistry, 19, 1313–1321.
- White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
- ResearchGate. Large-Scale Negishi Coupling as Applied to the Synthesis of PDE472, an Inhibitor of Phosphodiesterase Type 4D.
- Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings.
- Organic Chemistry Portal. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.
- Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
- Duplais, C., Krasovskiy, A., & Lipshutz, B. H. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. Journal of the American Chemical Society, 133(47), 18990–18993.
- UniTo. Negishi cross-coupling of arenediazonium o-benzenedisulfonimides.
- Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings.
- ResearchGate. Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature.
- Google Patents. CN103819329A - Preparation method for 3-chloropropionylchloride.
- Google Patents. US9731978B2 - Method for preparing basic zinc chloride.
- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.
- Google Patents. CN101157630A - Method for preparing 3-chlorine phenylhydrazine.
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. Why Negishi? How This Nobel-Winning Reaction Offers Unmatched Selectivity - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. 4 -Bromoacetophenone for synthesis 99-90-1 [merckmillipore.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Friedel-Crafts Acylation of 3-Chlorobiphenyl
<
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Acylation of a Privileged Scaffold
The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds and the generation of aryl ketones.[1][2] These ketones are not merely synthetic endpoints but serve as versatile intermediates in the construction of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a specific, yet highly relevant, transformation: the Friedel-Crafts acylation of 3-chlorobiphenyl.
3-Chlorobiphenyl itself is a member of the polychlorinated biphenyl (PCB) family.[3][4][5] While the broader class of PCBs is known for its environmental persistence and toxicity, specific congeners, when appropriately functionalized, can serve as valuable scaffolds in medicinal chemistry and materials science.[6][7][8][9] The strategic introduction of an acyl group onto the 3-chlorobiphenyl core can dramatically alter its physicochemical properties and provide a chemical handle for further diversification, leading to novel compounds with potential biological activity or unique material characteristics.
This document provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and critical insights into the challenges and considerations specific to the Friedel-Crafts acylation of 3-chlorobiphenyl.
Mechanistic Insights: Directing Effects and Electrophile Generation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[10][11][12] The key steps involve the generation of a highly reactive electrophile, the acylium ion, and its subsequent attack on the electron-rich aromatic ring.
Generation of the Acylium Ion
The reaction is initiated by the interaction of an acylating agent, typically an acyl chloride or acid anhydride, with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[10][11] The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[10][13]
Caption: Generation of the acylium ion electrophile.
Electrophilic Attack and Regioselectivity
The directing effects of the substituents on the biphenyl ring system govern the position of acylation. In 3-chlorobiphenyl, we have two key substituents to consider:
-
The Phenyl Group: The phenyl group is generally considered to be an ortho-, para-director.[14]
-
The Chlorine Atom: As a halogen, chlorine is an ortho-, para-directing group, but it is also deactivating due to its inductive electron-withdrawing effect.
The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of the acylation. The most likely positions for electrophilic attack are the carbons ortho and para to the activating phenyl group on the unsubstituted ring, and the positions ortho and para to the chlorine on the substituted ring, with steric factors playing a significant role.
Caption: Overall mechanism of Friedel-Crafts acylation.
Experimental Protocol: Acylation of 3-Chlorobiphenyl with Acetyl Chloride
This protocol details a representative procedure for the acetylation of 3-chlorobiphenyl. Appropriate modifications may be necessary for other acylating agents.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[15][16]
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[15][16][17]
-
Acetyl chloride is corrosive and a lachrymator.[17]
-
Dichloromethane is a suspected carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials and Equipment
-
Reagents:
-
3-Chlorobiphenyl
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, recrystallization flasks)
-
Step-by-Step Procedure
1. Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a gas trap (e.g., a drying tube with calcium chloride or a bubbler connected to a base trap).
-
Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.[16]
2. Reagent Charging:
-
Under an inert atmosphere, charge the reaction flask with anhydrous aluminum chloride (1.1-1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with stirring.[15][17]
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane.
3. Addition of Reactants:
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C. The reaction between aluminum chloride and the acyl chloride is exothermic.[15][17]
-
Following the complete addition of acetyl chloride, prepare a solution of 3-chlorobiphenyl (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the 3-chlorobiphenyl solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.
4. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
5. Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[15][17] This procedure quenches the reaction and decomposes the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.[15][17]
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[15]
6. Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, hexanes).[18]
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ | Strong Lewis acid required to generate the acylium ion.[10][11] |
| Solvent | Anhydrous Dichloromethane | Inert solvent that effectively dissolves reactants and intermediates.[15][17] |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic reaction; warming allows the reaction to proceed to completion.[15][17] |
| Stoichiometry | 1.1-1.5 eq. AlCl₃, 1.0-1.1 eq. Acylating Agent | A stoichiometric amount of Lewis acid is often needed as it complexes with the product ketone.[12][19] |
| Work-up | Acidic aqueous quench | Decomposes the AlCl₃-ketone complex to liberate the product.[17][19] |
Troubleshooting and Considerations
Caption: A workflow for troubleshooting common issues.
Challenges and Limitations
-
Deactivated Rings: Friedel-Crafts acylations are generally not effective on strongly deactivated aromatic rings.[20] While the chlorine atom in 3-chlorobiphenyl is deactivating, the reaction is still feasible.
-
Lewis Acid Sensitivity: The Lewis acid catalyst is sensitive to moisture and can be deactivated by certain functional groups, such as amines.[10][20]
-
Regiocontrol: Achieving high regioselectivity can be challenging due to the multiple possible sites of acylation on the biphenyl scaffold. Careful optimization of reaction conditions is often necessary.
-
Polysubstitution: While less common than in Friedel-Crafts alkylations due to the deactivating nature of the product ketone, polyacylation can sometimes occur, especially with highly reactive substrates or forcing conditions.[12]
Characterization of Acylated Products
The successful synthesis of the acylated 3-chlorobiphenyl derivative should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the newly introduced acyl group.
-
Infrared (IR) Spectroscopy: Will show a characteristic strong absorption for the carbonyl (C=O) group of the ketone.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Conclusion
The Friedel-Crafts acylation of 3-chlorobiphenyl is a valuable transformation for accessing functionalized biphenyl derivatives. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and a systematic approach to purification and characterization are essential for a successful outcome. The protocols and insights provided in this document serve as a robust starting point for researchers aiming to utilize this important reaction in their synthetic endeavors.
References
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Titinchi, S. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.
- Al-Warhi, T., Al-Hazmi, A. M., & El-Gazzar, A. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18485.
- Filo. (2024, May 19). Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction....
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
- LibreTexts Chemistry. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- YouTube. (2018, July 22). Friedel Crafts Acylation Reaction Mechanism.
- American Chemical Society. (n.d.). Friedel Crafts acylation and alkylation with acid chlorides.
- Titinchi, S. J., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 52.
- Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- RSC Publishing. (n.d.). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3).
- University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.
- ResearchGate. (n.d.). (PDF) Reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3'-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- ResearchGate. (n.d.). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
- Lehmler, H. J., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(18), 13264–13274.
- PubChem. (n.d.). 3-Chlorobiphenyl.
- ACS Publications. (2022, August 22). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites.
- PubMed. (2015, August 1). Alternative synthesis of 3-acetyl, 3-epoxy, and 3-formyl chlorins from a 3-vinyl chlorin, methyl pyropheophorbide-a, via iodination.
- ResearchGate. (n.d.). (PDF) Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.
- PubMed Central. (2022, June 1). Persistent Problem: Global Challenges to Managing PCBs.
- DOI. (n.d.). Supporting Information Electricity-Promoted Friedel-Crafts Acylation of Biarylcarboxylic Acids Contents.
- US EPA. (n.d.). Learn about Polychlorinated Biphenyls.
- PubMed. (n.d.). Environmental fate and global distribution of polychlorinated biphenyls.
- CDC Archive. (n.d.). Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure?.
Sources
- 1. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Persistent Problem: Global Challenges to Managing PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Environmental fate and global distribution of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polychlorinated Biphenyls (PCBs) Toxicity: What Are Adverse Health Effects of PCB Exposure? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 10. byjus.com [byjus.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction,.. [askfilo.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. websites.umich.edu [websites.umich.edu]
- 18. Friedel-Crafts Acylation [www1.udel.edu]
- 19. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Synthesis of 4-Acetyl-3'-chlorobiphenyl via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 4-Acetyl-3'-chlorobiphenyl, a valuable intermediate in pharmaceutical and materials science research. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the reaction, the rationale for reagent and parameter selection, and rigorous methods for product purification and characterization. It is designed to empower researchers with not only a reliable experimental procedure but also the foundational knowledge to adapt and troubleshoot the synthesis.
Introduction and Significance
This compound is a key building block in the synthesis of more complex molecular architectures. Its biphenyl scaffold, substituted with an acetyl group and a chlorine atom, offers multiple reactive sites for further functionalization. This makes it a sought-after precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The reliable and scalable synthesis of this compound is therefore of considerable importance.
The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, stands as the premier method for constructing biaryl linkages.[1][2] Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized synthetic organic chemistry.[1] The reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its reagents.[3]
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful synthesis and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5]
The three primary stages are:
-
Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (4-bromoacetophenone). This is typically the rate-determining step and results in the formation of a Palladium(II) complex.[1][2][6] The reactivity order for the halide is I > Br > OTf >> Cl.[3] Bromoarenes often provide an optimal balance of reactivity and cost.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (3-chlorophenylboronic acid) to the Palladium(II) complex.[4] A crucial component in this stage is the base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)3]⁻), facilitating the transfer of the aryl group to the palladium center.[7][8][9]
-
Reductive Elimination: In the final step, the two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond of the biphenyl product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Health and Safety Precautions
All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
4-Bromoacetophenone: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]
-
3-Chlorophenylboronic acid: Harmful if swallowed, in contact with skin, or if inhaled.[13][14]
-
Tetrakis(triphenylphosphine)palladium(0): May cause eye, skin, and respiratory tract irritation.[15] Handle under an inert atmosphere as it can be sensitive to air and light.[15]
-
Sodium Carbonate: Causes serious eye irritation.[16][17][18][19] Handle as a fine powder, avoiding dust inhalation.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness.[20][21][22][23][24]
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Amount (mmol) | Mass/Volume |
| 4-Bromoacetophenone | 99-90-1 | 199.04 g/mol | 10.0 | 1.99 g |
| 3-Chlorophenylboronic acid | 63503-60-6 | 156.37 g/mol | 12.0 (1.2 eq) | 1.88 g |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.2 (2 mol%) | 231 mg |
| Sodium Carbonate (anhydrous) | 497-19-8 | 105.99 g/mol | 25.0 (2.5 eq) | 2.65 g |
| Toluene | 108-88-3 | 92.14 g/mol | - | 50 mL |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | 25 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromoacetophenone (1.99 g, 10.0 mmol) and 3-chlorophenylboronic acid (1.88 g, 12.0 mmol).
-
Addition of Catalyst and Base: Add sodium carbonate (2.65 g, 25.0 mmol) followed by tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
-
Solvent Addition: Add toluene (50 mL) and deionized water (25 mL) to the flask.
-
Inerting the Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to reflux (approximately 85-90 °C) using an oil bath. Maintain the reflux under a positive pressure of nitrogen.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is generally complete within 8-16 hours.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water. Shake well and allow the layers to separate.
-
Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Diagram: Experimental Workflow
Caption: Step-wise workflow for the synthesis and purification of this compound.
Purification and Characterization
The crude product obtained after rotary evaporation is typically a solid or oil that requires further purification.
Purification by Column Chromatography
Column chromatography is a highly effective method for purifying biphenyl compounds.[25][26]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient solvent system starting with 95:5 Hexanes:Ethyl Acetate is recommended. The polarity can be gradually increased to optimize separation.
-
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
-
Characterization
The identity and purity of the final product must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons on both phenyl rings and a singlet for the acetyl methyl group.
-
¹³C NMR: Will confirm the number of unique carbon environments, including the carbonyl carbon of the acetyl group.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful coupling. The isotopic pattern for the chlorine atom will also be observable.
-
Melting Point (MP): A sharp melting point range is indicative of a pure compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable route for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently produce this valuable chemical intermediate with high purity and yield. The described methods for purification and characterization ensure the final product meets the stringent quality standards required for subsequent applications in research and development.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Alvarez-Corral, M., Muñoz-Dorado, M., & Rodríguez-García, I. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Acros Organics. (n.d.). Material Safety Data Sheet Tetrakis-(Triphenylphosphine)-Palladium(0), 99%.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Natrium Products. (n.d.). SODIUM CARBONATE Safety Data Sheet.
- Fisher Scientific. (2009). 4'-Bromoacetophenone - SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0).
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium carbonate.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Eti Soda. (n.d.). SAFETY DATA SHEET SODIUM CARBONATE.
- Crivello, J. V. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
- Nexchem Ltd. (2021). SAFETY DATA SHEET - Sodium Carbonate Light (& dense).
- Google Patents. (n.d.). US3705203A - Method for purifying biphenyl.
- Gelest, Inc. (2017). TETRAKIS(TRIPHENYLPHOSPHINE)PALLADIUM(0) - Safety Data Sheet.
- MDPI. (2017). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Studylib. (n.d.). Biphenyl Purification: Chromatography Lab.
- PubMed. (1982). Purification of polybrominated biphenyl congeners.
- American Chemical Society. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
- Google Patents. (n.d.). CN101045670A - Process for purifying biphenyl.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Toluene.
- New Jersey Department of Health. (n.d.). Toluene - Hazardous Substance Fact Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Toluene.
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
- Organic Syntheses. (n.d.). 4-ACETYL-1-METHYLCYCLOHEXENE.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]
- 15. westliberty.edu [westliberty.edu]
- 16. natrium.com [natrium.com]
- 17. carlroth.com [carlroth.com]
- 18. etisoda.com [etisoda.com]
- 19. nexchem.co.uk [nexchem.co.uk]
- 20. TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. chemos.de [chemos.de]
- 22. fishersci.com [fishersci.com]
- 23. nj.gov [nj.gov]
- 24. carlroth.com [carlroth.com]
- 25. studylib.net [studylib.net]
- 26. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Acetyl-3'-chlorobiphenyl
Abstract
This application note provides a comprehensive guide for the purification of 4-Acetyl-3'-chlorobiphenyl using preparative High-Performance Liquid Chromatography (HPLC). The protocol details a robust reversed-phase HPLC method, including the rationale for column and mobile phase selection, detailed operational parameters, and post-purification analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity this compound for their work.
Introduction
This compound is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical candidates. The purity of this intermediate is critical for the successful synthesis of downstream products and for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds due to its high resolution and efficiency.[1] This document outlines a detailed protocol for the preparative HPLC purification of this compound, with a focus on the scientific principles that underpin the methodological choices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC purification method.
| Property | Value | Source |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | |
| Molecular Formula | C₁₄H₁₁ClO | |
| Molecular Weight | 230.69 g/mol | |
| Predicted XLogP3 | 4.3 | |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | General chemical knowledge |
The high XLogP3 value indicates that this compound is a non-polar, hydrophobic compound, making it an ideal candidate for reversed-phase HPLC.
HPLC Method Development and Rationale
The development of a successful HPLC purification method involves the careful selection of the stationary phase, mobile phase, and detection parameters.
Stationary Phase Selection: The Role of π-π Interactions
For the separation of aromatic compounds like this compound, both C18 and Phenyl stationary phases are viable options. While C18 columns provide excellent hydrophobic retention, Phenyl columns can offer enhanced selectivity for aromatic analytes due to the potential for π-π interactions between the analyte's phenyl rings and the stationary phase.[2] Given that this compound has two phenyl rings, a Phenyl-Hexyl column is recommended to exploit these alternative interactions, potentially leading to better separation from structurally similar impurities.
Mobile Phase Selection and Optimization
A reversed-phase approach using a polar mobile phase is appropriate for the non-polar this compound. A gradient elution with water and an organic modifier (acetonitrile or methanol) is recommended to ensure efficient elution and good peak shape.
-
Organic Modifier: Both acetonitrile and methanol are common choices. However, methanol can enhance π-π interactions with a phenyl stationary phase, which may improve the separation of aromatic isomers.[3] Therefore, methanol is the preferred organic modifier in this protocol.
-
Acidic Modifier: The addition of a small amount of an acidic modifier, such as formic acid (0.1%), to the mobile phase is crucial. It helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing and improving peak symmetry.
Detection Wavelength
The selection of an appropriate detection wavelength is critical for maximizing sensitivity. The UV-Vis spectrum of the closely related compound, 4-Acetylbiphenyl, shows a strong absorbance maximum around 280 nm. Due to the structural similarity, a detection wavelength of 280 nm is recommended for this compound. A photodiode array (PDA) detector is ideal for confirming the peak purity by analyzing the entire spectrum across the peak.
Preparative HPLC Purification Protocol
This protocol is designed for the purification of this compound on a preparative scale.
Materials and Instrumentation
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: Phenyl-Hexyl preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Solvents: HPLC-grade methanol, and ultrapure water.
-
Reagent: Formic acid (≥98%).
-
Sample: Crude this compound.
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of ultrapure water (0.1% v/v). Degas the solution.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade methanol (0.1% v/v). Degas the solution.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of methanol to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl (250 x 21.2 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm (PDA detector recommended) |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Begin collecting fractions as the main peak begins to elute.
-
Collect multiple fractions across the peak to isolate the purest portions.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Remove the methanol from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Residual silanol interactions; sample overload. | Ensure 0.1% formic acid is in the mobile phase; reduce sample injection volume or concentration. |
| Poor Resolution | Inadequate separation conditions. | Optimize the gradient slope (make it shallower for better separation); try acetonitrile as the organic modifier to alter selectivity. |
| Low Recovery | Sample precipitation on the column; poor solubility in the mobile phase. | Ensure the sample is fully dissolved before injection; start the gradient with a higher percentage of organic modifier. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using preparative reversed-phase HPLC. The selection of a Phenyl-Hexyl stationary phase and a methanol-based mobile phase with a formic acid modifier is key to achieving high purity and good recovery. This method can be adapted for the purification of other structurally related aromatic ketones.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Acetyl Heptapeptide-4 by High-Performance Liquid Chromatography (HPLC).
- Microsolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.
- Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
- Yang, X., et al. (2005). Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column.
- PubChem. (n.d.). This compound.
Sources
Application Note: High-Throughput GC-MS Analysis of 4-Acetyl-3'-chlorobiphenyl
Abstract
This application note presents a detailed, robust, and validated protocol for the identification and analysis of 4-Acetyl-3'-chlorobiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C₁₄H₁₁ClO) is a substituted aromatic ketone and a member of the chlorinated biphenyl class of compounds. Molecules in this class are relevant in synthetic chemistry, serving as intermediates in the production of more complex molecules, and are structurally related to polychlorinated biphenyls (PCBs), which are significant environmental pollutants.[1][2] Therefore, a reliable analytical method is crucial for researchers in organic synthesis, environmental monitoring, and drug development. This guide provides a comprehensive methodology, from sample preparation to data interpretation, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of semi-volatile and volatile compounds like this compound.[3] The methodology hinges on two core principles:
-
Gas Chromatography (GC): The sample, dissolved in a volatile organic solvent, is injected into the GC system where it is vaporized.[4] An inert carrier gas (e.g., Helium) transports the vaporized analyte through a capillary column. The column's stationary phase interacts with the analyte based on its physicochemical properties, such as boiling point and polarity. This interaction separates the analyte from the solvent and other potential matrix components, with each compound eluting at a characteristic retention time (RT).[3]
-
Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is subjected to electron ionization (EI), a hard ionization technique that fragments the molecule in a predictable and reproducible manner. The resulting positively charged ions (the molecular ion and various fragment ions) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, enabling definitive identification of the compound.[5]
Materials and Instrumentation
Reagents and Standards
-
This compound: (CAS No. 5002-13-1), analytical standard grade (≥97% purity).[6]
-
Solvent: Dichloromethane (CH₂Cl₂), HPLC or GC-MS grade. Other volatile organic solvents such as hexane or ethyl acetate are also suitable.[7] Avoid water, strong acids, or strong bases.[4][8]
-
Carrier Gas: Helium (99.999% purity).
Consumables
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined screw caps.[7]
-
Syringe Filters: 0.22 µm PTFE filters, if particulate matter is present in the sample.[8]
-
Micropipettes and Tips: Calibrated for accurate volume measurements.
Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC, Thermo Scientific TRACE 1310, or equivalent, equipped with a split/splitless injector and electronic pressure control.[9][10]
-
Mass Spectrometer: An Agilent 5977B MSD, Thermo Scientific TSQ 8000, or equivalent single or triple quadrupole mass spectrometer.[9][10]
-
GC Column: A non-polar or low-polarity capillary column is recommended. A DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) column provides excellent resolution for this class of compounds.[11][12]
Experimental Protocols
The overall experimental process is designed to ensure sample integrity, optimal separation, and sensitive detection. The workflow is visualized below.
Caption: High-level workflow for GC-MS analysis of this compound.
Standard and Sample Preparation
The goal of this protocol is to prepare a clean, particle-free solution at a concentration suitable for GC-MS analysis, typically around 1-10 µg/mL.[7]
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Add a small amount of dichloromethane to dissolve the solid.
-
Once fully dissolved, bring the flask to the 10 mL mark with dichloromethane. Mix thoroughly. This solution is stable when stored at 4°C in a tightly sealed container.
-
-
Working Standard Preparation (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with dichloromethane and mix thoroughly. This concentration aims for an on-column injection of approximately 10 ng, which is ideal for modern MS detectors.[7]
-
-
Final Sample Preparation:
-
Transfer the final 10 µg/mL working standard into a 2 mL glass autosampler vial.
-
Causality Note: Using glass vials is critical to prevent leaching of plasticizers that could interfere with the analysis.[8] Samples must be free of particles to avoid clogging the injection syringe and contaminating the GC inlet.[4][7] If necessary, centrifuge or filter the sample before transferring it to the vial.[8]
-
GC-MS Method Parameters
The following parameters have been optimized for the analysis of this compound. They serve as a robust starting point and may be adjusted to accommodate specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.[7] |
| Injection Volume | 1.0 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte, which has a high boiling point, while minimizing the risk of thermal degradation.[7] |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency and is safe for the MS system. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal separation efficiency and peak shape for a 0.25 mm i.d. column. |
| Oven Temperature Program | ||
| Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing at the head of the column, resulting in sharp chromatographic peaks. |
| Ramp Rate | 20 °C/min to 300 °C | A moderate ramp rate that ensures good separation from potential impurities without excessively long run times.[9] |
| Final Temperature | 300 °C, hold for 5 min | Ensures that the analyte and any higher-boiling compounds are fully eluted from the column, preventing carryover into the next run. |
| MS System | ||
| Ion Source Temperature | 230 °C | A standard temperature that promotes ionization while minimizing thermal degradation of the analyte within the source. |
| Quadrupole Temperature | 150 °C | Maintains the cleanliness and performance of the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | The standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries. |
| Mass Scan Range | m/z 50 - 350 | This range comfortably covers the molecular weight of the analyte (230.69 g/mol ) and its expected fragmentation products. |
| Scan Mode | Full Scan | Acquires a complete mass spectrum, which is essential for structural elucidation and definitive identification of an unknown or standard compound. |
Data Analysis and Interpretation
Expected Chromatographic Results
Under the conditions specified, this compound will elute as a sharp, symmetrical peak. The exact retention time will vary between systems, but it will be highly reproducible on a given instrument.
Mass Spectral Fragmentation
The electron ionization mass spectrum provides the key data for identification. The molecular ion ([M]⁺˙) should be clearly visible, and its isotopic pattern will confirm the presence of one chlorine atom (a characteristic ~3:1 ratio for the M and M+2 peaks). The fragmentation of chlorinated biphenyls and acetylated aromatics follows predictable pathways.[12][13]
Key Expected Ions for this compound:
| m/z (Mass-to-Charge) | Ion Identity | Interpretation |
| 230 / 232 | [M]⁺˙ | Molecular Ion: Confirms the molecular weight of the compound. The [M+2] peak at m/z 232, with ~1/3 the intensity of m/z 230, is definitive evidence of a single chlorine atom. |
| 215 / 217 | [M - CH₃]⁺ | Loss of a Methyl Radical: A common fragmentation pathway for acetylated compounds, resulting from the cleavage of the acetyl methyl group. The chlorine isotope pattern is retained. |
| 187 / 189 | [M - COCH₃]⁺ | Loss of an Acetyl Radical: Cleavage of the entire acetyl group (C₂H₃O) from the biphenyl structure. This results in the 3-chlorobiphenyl radical cation. |
| 152 | [C₁₂H₈]⁺˙ | Loss of Chlorine: Subsequent loss of a chlorine radical from the m/z 187 fragment gives the biphenyl radical cation. This is a common fragmentation for chlorinated biphenyls.[13][14] |
The proposed fragmentation pathway is illustrated below.
Caption: Proposed EI fragmentation pathway for this compound.
Troubleshooting
| Problem | Potential Cause | Solution |
| No Peak Detected | Syringe/injector issue; incorrect sample concentration; MS not scanning. | Check autosampler for proper injection. Verify working standard concentration. Ensure the MS is acquiring data in the correct scan range and time segment. |
| Poor Peak Shape (Tailing) | Active sites in the inlet liner or column; column contamination. | Deactivate the inlet liner with a silylation agent or replace it. Trim the first few cm from the front of the GC column. Bake out the column at the maximum isothermal temperature. |
| Poor Peak Shape (Fronting) | Column overload; incompatible solvent. | Dilute the sample. Ensure the injection volume is appropriate (e.g., 1 µL). Confirm the solvent is appropriate for the analysis. |
| Incorrect Ion Ratios | Co-eluting interference; high background noise; incorrect MS tune. | Check the chromatogram for co-eluting peaks. Run a solvent blank to check for system contamination. Perform an autotune or manual tune of the mass spectrometer to ensure it is calibrated correctly. |
| Retention Time Shift | Leak in the GC system; change in carrier gas flow rate; column aging. | Perform a leak check on the GC system, especially around the inlet septum and column fittings. Verify that the carrier gas flow is stable and at the setpoint. Condition the column or replace it if it is near the end of its lifespan. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By adhering to the detailed steps for sample preparation and utilizing the optimized instrument parameters, researchers can achieve reliable and reproducible identification of this compound. The explanation of the underlying principles and the inclusion of a troubleshooting guide are intended to empower scientists to not only execute the method but also to understand and resolve potential analytical challenges, ensuring data of the highest quality and integrity.
References
- SCION Instruments. Sample preparation GC-MS.
- Sovocool, G. W., Mitchum, R. K., & Tondeur, Y. (1976). The Effect of Ortho Substitution on the Mass Spectral Fragmentation of Polychlorinated Biphenyls. Biomedical Mass Spectrometry, 3(2), 88–90.
- University of California, Riverside. Sample Preparation Guidelines for GC-MS.
- Welch, H. (2024). Common Sample Preparation Techniques for GC-MS Analysis.
- Drawell. (2024). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis.
- Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 1, 686-691.
- Giera, S., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5).
- Song, G. Y., et al. Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium.
- Giera, S., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 592569, 4-Acetyl-4'-chlorobiphenyl.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4063565, this compound.
- Shimadzu. Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Operated in the MRM.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 16323, 4-Chlorobiphenyl.
- SCCWRP. Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS. [Online] Available at: ftp://ftp.sccwrp.org/pub/download/DOCUMENTS/AnnualReports/1992_93/ar02.pdf
- Oakley, G. G., et al. (2007). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Toxicology and Applied Pharmacology, 224(2), 163-171.
- ChemBK. 4-Acetyl-4'-chlorobiphenyl.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4063565, this compound.
- Lurie, I. S., & Hays, P. A. (2003). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 48(1), 1-10.
- Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5002-13-1 [sigmaaldrich.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. agilent.com [agilent.com]
- 11. dioxin20xx.org [dioxin20xx.org]
- 12. scispace.com [scispace.com]
- 13. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 4-Acetyl-3'-chlorobiphenyl
Abstract
This application note provides a comprehensive guide to the structural characterization of 4-Acetyl-3'-chlorobiphenyl using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various pharmaceutical and materials science compounds, unambiguous structural confirmation is paramount. This document outlines detailed, field-proven protocols for sample preparation and data acquisition. Furthermore, it presents an in-depth analysis of the predicted 1H and 13C NMR spectra, offering insights into chemical shift assignments, spin-spin coupling patterns, and the influence of substituent effects on the biphenyl system. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for the structural elucidation of substituted biaryl compounds.
Introduction
This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure, featuring a biphenyl core with an acetyl group and a chlorine atom on separate rings, offers multiple sites for further functionalization. The precise positioning of these substituents is critical to the compound's reactivity and the properties of its derivatives. Therefore, accurate and thorough characterization is essential.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule. This application note serves as a practical guide to obtaining and interpreting high-quality 1H and 13C NMR data for this compound.
Predicted NMR Spectral Data
In the absence of a publicly available experimental spectrum for this compound, the following data has been generated using advanced NMR prediction software that employs a combination of HOSE (Hierarchically Ordered Spherical description of Environment) codes and neural network algorithms.[2][3] These predictions provide a reliable basis for spectral interpretation and are invaluable for confirming the successful synthesis of the target compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Integration |
| H-a (CH₃) | 2.64 | s (singlet) | - | 3H |
| H-2', H-6' | 7.55 - 7.65 | m (multiplet) | - | 2H |
| H-4' | 7.40 - 7.50 | m (multiplet) | - | 1H |
| H-5' | 7.40 - 7.50 | m (multiplet) | - | 1H |
| H-2, H-6 | 7.70 | d (doublet) | 8.5 | 2H |
| H-3, H-5 | 8.03 | d (doublet) | 8.5 | 2H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (ppm) |
| C-a (CH₃) | 26.8 |
| C=O | 197.7 |
| C-1 | 136.5 |
| C-2, C-6 | 129.0 |
| C-3, C-5 | 128.6 |
| C-4 | 145.0 |
| C-1' | 141.5 |
| C-2' | 127.2 |
| C-3' | 134.8 |
| C-4' | 130.0 |
| C-5' | 128.2 |
| C-6' | 125.4 |
Experimental Protocols
The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4][5]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common choice for non-polar to moderately polar organic molecules due to its excellent solubilizing properties and relatively clean spectral window.[6]
-
To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Securely cap the NMR tube to prevent solvent evaporation and contamination.
-
-
Instrumental Setup and Data Acquisition:
-
The following parameters are recommended for a 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and gyromagnetic ratio.
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean, interpretable spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.[1]
-
Spectral Interpretation and Discussion
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.
-
Methyl Protons (H-a): The most upfield signal is a sharp singlet at approximately 2.64 ppm, integrating to three protons. This is characteristic of the methyl protons of an acetyl group attached to an aromatic ring. The singlet multiplicity arises because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.[7]
-
Aromatic Protons: The aromatic region, typically between 7.0 and 8.5 ppm, is more complex.
-
The protons on the acetyl-substituted ring (H-2, H-6 and H-3, H-5) are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the acetyl group. The protons ortho to the carbonyl group (H-3, H-5) are the most deshielded and are predicted to resonate at around 8.03 ppm. The protons meta to the carbonyl group (H-2, H-6) are predicted at approximately 7.70 ppm. Both signals will appear as doublets with a typical ortho-coupling constant of around 8.5 Hz.[7]
-
The protons on the chloro-substituted ring (H-2', H-4', H-5', H-6') will exhibit a more complex splitting pattern due to differing coupling constants (ortho, meta, and para). The chlorine atom has a weaker electronic effect compared to the acetyl group, leading to these protons resonating at slightly higher fields than those on the other ring. The signals are predicted to be in the range of 7.40-7.65 ppm. The complexity of the overlapping multiplets in this region often requires 2D NMR techniques like COSY for unambiguous assignment.
-
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to the 14 carbon atoms in the molecule (with two pairs of equivalent carbons due to symmetry in the 4-acetylphenyl ring).
-
Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon, appearing far downfield at approximately 197.7 ppm. This is a characteristic chemical shift for ketones.
-
Methyl Carbon (C-a): The methyl carbon of the acetyl group is predicted to resonate at around 26.8 ppm, in the typical aliphatic region.
-
Aromatic Carbons: The ten aromatic carbons are predicted to appear in the range of 125-145 ppm.
-
The quaternary carbons (C-1, C-4, C-1', C-3') are typically identified by their lower intensity compared to the protonated carbons. The carbon bearing the acetyl group (C-4) and the carbon involved in the biphenyl linkage on the chloro-substituted ring (C-1') are expected to be significantly deshielded. The carbon bearing the chlorine atom (C-3') will also be downfield due to the inductive effect of the halogen.
-
The remaining protonated aromatic carbons will have chemical shifts influenced by their position relative to the substituents.
-
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality NMR spectra. The provided analysis of the predicted spectra, including chemical shifts and coupling patterns, serves as a robust guide for the structural verification and purity assessment of this important chemical intermediate. The methodologies and interpretative strategies discussed herein are broadly applicable to the characterization of other substituted biaryl compounds.
References
- Iowa State University Chemical Instrumentation Facility.
- University of Ottawa.
- Brukser.
- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
- Chemaxon. NMR Predictor. [Link]
- Nanalysis.
- University College London.
- Georgia Institute of Technology.
- NMRDB.org. Predict 1H proton NMR spectra. [Link]
- Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
- J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]
- University of Calgary. Coupling. [Link]
- YouTube. NMR 5: Coupling Constants. [Link]
- Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation of 4-Acetyl-3'-chlorobiphenyl
An Application Guide to the Mass Spectrometric Fragmentation of 4-Acetyl-3'-chlorobiphenyl
Abstract
This technical note provides a detailed examination of the mass spectrometric fragmentation behavior of this compound (C₁₄H₁₁ClO), a substituted aromatic ketone.[1][2] As a compound structurally related to polychlorinated biphenyls (PCBs), understanding its mass spectrometric characteristics is crucial for identification and quantification in complex matrices. This guide outlines the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing detailed protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The insights and methodologies presented are intended for researchers in environmental science, toxicology, and drug development.
Introduction
This compound belongs to a class of halogenated aromatic compounds. Its core structure is a biphenyl, substituted with an acetyl group on one phenyl ring and a chlorine atom on the other. While not a PCB in the traditional sense, its structural similarity necessitates robust analytical methods for its detection and characterization. Mass spectrometry, coupled with chromatographic separation, is the definitive technique for this purpose.[3] This document serves as a comprehensive guide to its fragmentation logic, explaining the causal relationships between molecular structure and the resulting mass spectra.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [1][2][4] |
| Molecular Weight | 230.69 g/mol | [4] |
| IUPAC Name | 1-[3'-(chloro)biphenyl-4-yl]ethanone | [1] |
| CAS Number | 5002-13-1 | [4] |
Electron Ionization (EI) Fragmentation Analysis
Electron Ionization is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and predictable fragmentation. This is particularly useful for structural elucidation of small molecules like this compound. The analysis is typically performed using GC-MS.[5]
Principle of EI Fragmentation
Upon impact with a high-energy electron (typically 70 eV), the molecule ejects an electron to form a radical cation, [M]+•. This molecular ion is unstable and undergoes a series of unimolecular decay reactions to produce fragment ions. The fragmentation patterns are dictated by the stability of the resulting ions and neutral losses. For this compound, fragmentation is initiated at the acetyl group and the chloro-substituted biphenyl core.
Key fragmentation reactions include:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group is weak and readily cleaves. The primary alpha-cleavage event is the loss of a methyl radical (•CH₃), resulting in a highly stable acylium ion.[6]
-
Loss of CO: The acylium ion can further lose a neutral carbon monoxide (CO) molecule.
-
Cleavage of the Biphenyl Core: The chlorinated biphenyl moiety can undergo fragmentation through the loss of a chlorine radical (•Cl) or a neutral hydrogen chloride (HCl) molecule, a characteristic fragmentation pathway for chlorinated aromatic compounds.[7][8]
Proposed EI Fragmentation Pathway
The molecular ion ([C₁₄H₁₁ClO]+•) appears at m/z 230 , exhibiting a characteristic M+2 isotope peak for the presence of one chlorine atom. The major fragmentation routes are visualized below.
Caption: Proposed EI fragmentation pathway for this compound.
Table of Characteristic EI Fragment Ions
| m/z (Nominal) | Proposed Formula | Identity/Neutral Loss | Comments |
| 230 | [C₁₄H₁₁³⁵ClO]+• | Molecular Ion [M]+• | Exhibits M+2 peak at m/z 232 due to ³⁷Cl isotope. |
| 215 | [C₁₃H₈³⁵ClO]+ | [M - •CH₃]+ | A major peak due to alpha-cleavage and formation of a stable acylium ion. |
| 187 | [C₁₂H₈³⁵Cl]+ | [M - COCH₃]+ or [215 - CO]+ | Loss of the acetyl group or decarbonylation of the m/z 215 fragment. Represents the chlorobiphenyl cation. |
| 152 | [C₁₂H₈]+ | [187 - •Cl]+ | Loss of chlorine from the chlorobiphenyl cation, forming the biphenyl radical cation. This is a common fragment for monochlorobiphenyls.[9] |
| 195 | [C₁₄H₁₁O]+ | [M - •Cl]+ | Direct loss of a chlorine radical from the molecular ion. |
Protocol: GC-MS Analysis
This protocol is a robust starting point and may require optimization based on the specific instrument and sample matrix.
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of a high-purity solvent like ethyl acetate or hexane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to create working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
For environmental or biological samples, use appropriate extraction and clean-up procedures, such as those adapted from EPA methods for PCBs.[5][10]
-
-
GC-MS Instrumentation & Conditions:
-
GC System: Agilent 8890 GC or equivalent.[10]
-
MS System: Agilent 5977C MSD or equivalent single quadrupole or ion trap MS.[10]
-
Column: A low-polarity column such as a TG-5SilMS (similar to 5% diphenyl/95% dimethyl polysiloxane) is recommended.[5] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[11]
-
Injector: Splitless mode, 280 °C.
-
Oven Program: Initial 60 °C, hold for 1 min. Ramp at 30 °C/min to 200 °C. Ramp at 10 °C/min to 320 °C, hold for 2 min.[3]
-
MS Source Temp: 230 °C.
-
MS Quad Temp: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) to identify fragmentation patterns. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis, monitoring ions like m/z 230, 215, and 187.[10]
-
Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis
ESI is a soft ionization technique ideal for polar and thermally labile compounds. Coupled with tandem mass spectrometry (LC-MS/MS), it provides high selectivity and sensitivity for quantification. Analysis is performed in positive ion mode due to the proton-accepting carbonyl oxygen.
Principle of ESI Fragmentation (CID)
In ESI, the sample is ionized in solution to form a protonated molecule, [M+H]+. This precursor ion is then mass-selected in the first stage of the mass spectrometer (Q1) and fragmented in a collision cell (Q2) through Collision-Induced Dissociation (CID). The resulting product ions are analyzed in the third stage (Q3).
For this compound, the protonated molecule [M+H]+ will fragment via the loss of stable neutral molecules. The fragmentation pathways are generally different from EI and involve less rearrangement.[12]
Proposed ESI-MS/MS Fragmentation Pathway
The precursor ion will be the protonated molecule at m/z 231 . CID will induce fragmentation, primarily involving the protonated acetyl group.
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. aboundchem.com [aboundchem.com]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dioxin20xx.org [dioxin20xx.org]
- 9. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Application and Protocol Guide: X-ray Crystallography of Acetyl-Chlorobiphenyl Isomers
Introduction: The Imperative of Three-Dimensional Structure in Isomer Analysis
Acetyl-chlorobiphenyls, a subclass of polychlorinated biphenyls (PCBs), present a significant analytical challenge due to the existence of numerous positional isomers. While spectroscopic and spectrometric techniques provide invaluable data on connectivity and composition, they fall short of defining the precise three-dimensional arrangement of atoms in space. This spatial arrangement, or molecular structure, is critical as it governs the molecule's physicochemical properties, biological activity, and ultimately, its toxicological profile and potential as a pharmaceutical scaffold.[1][2] For researchers in drug development and environmental science, elucidating the exact structure of these isomers is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), predicting metabolic pathways, and designing targeted molecular interventions.[3][4][5][6]
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguous structure determination at the atomic level.[7] By analyzing the diffraction pattern of X-rays passing through an ordered, single crystal, we can generate a precise three-dimensional map of electron density, revealing bond lengths, bond angles, and the crucial torsional (dihedral) angle between the phenyl rings—a key determinant of a biphenyl's biological activity.[1][8] This guide provides a comprehensive, experience-driven protocol for the successful crystallographic analysis of acetyl-chlorobiphenyl isomers, from the foundational step of crystal growth to the final stages of structure validation and reporting.
The Crystallization Challenge: Navigating Isomers and Polymorphism
The path from a purified powder to a diffraction-quality single crystal is often the most significant bottleneck in small-molecule crystallography.[7] Acetyl-chlorobiphenyl isomers, being relatively small, conformationally flexible molecules, introduce specific challenges.[9][10] Minor changes in the position of the acetyl and chloro substituents can lead to substantial differences in solubility and packing preferences, making a one-size-fits-all crystallization approach ineffective.
Furthermore, the potential for polymorphism—the ability of a compound to crystallize in multiple different crystal forms—is a critical consideration. Different polymorphs of the same isomer can exhibit varied physical properties. Acknowledging and addressing these challenges is the first step toward a successful crystallographic experiment. The key lies in systematic screening and patience.[11][12]
Comprehensive Experimental Workflow
This section details a step-by-step methodology, grounded in established crystallographic principles, for the structural analysis of acetyl-chlorobiphenyl isomers.
Caption: Overall workflow for X-ray crystallography of small molecules.
Protocol 1: Crystallization Screening and Optimization
The objective of this phase is to identify conditions that yield single, well-ordered crystals of suitable size (typically 0.1-0.3 mm in each dimension). This is achieved by systematically exploring solvents and crystallization techniques.
1.1. Material Purity:
-
Rationale: Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[12] The starting material should be of the highest possible purity (>98%).
-
Action: Purify the acetyl-chlorobiphenyl isomer using an appropriate technique, such as column chromatography or recrystallization, and verify purity by NMR and LC-MS.
1.2. Solvent Selection:
-
Rationale: The ideal solvent is one in which the compound is moderately soluble.[11] If solubility is too high, the solution may never become supersaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals.
-
Action: Perform small-scale solubility tests with a range of solvents covering different polarities and functional groups. (See Table 1).
Table 1: Recommended Solvents for Crystallization Screening
| Polarity | Solvent Class | Examples |
|---|---|---|
| Non-Polar | Alkanes | Hexane, Heptane |
| Aromatics | Toluene, Benzene | |
| Polar Aprotic | Ethers | Diethyl ether, Tetrahydrofuran (THF) |
| Halogenated | Dichloromethane (DCM), Chloroform | |
| Ketones | Acetone, 2-Butanone | |
| Esters | Ethyl acetate | |
| Other | Acetonitrile, Dimethylformamide (DMF) |
| Polar Protic | Alcohols | Methanol, Ethanol, Isopropanol |
1.3. Crystallization Techniques:
-
Rationale: Different techniques achieve supersaturation at different rates. Slow processes are generally favored for growing larger, higher-quality crystals.[13]
-
Action: Set up crystallization trials using at least two of the following methods in parallel.[12][14]
-
Slow Evaporation: Prepare a nearly saturated solution in a clean vial. Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. Place the vial in a vibration-free location.[11]
-
Vapor Diffusion (Hanging/Sitting Drop): This is a highly successful method.[12] A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually lowers the solubility, inducing crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a solvent in which it is insoluble but the solvent is miscible.[14][15] Crystals often form at the interface.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[7][11]
-
Caption: Common crystallization methods for small molecules.
Protocol 2: Data Collection and Processing
2.1. Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be single, have well-defined faces, and be free of cracks or satellite growths. It should extinguish sharply under a polarized light microscope.
-
Action: Using a microscope, select the best-looking crystal. Secure it on a cryo-loop using a minimal amount of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes radiation damage and improves data resolution.
2.2. Data Collection Strategy:
-
Rationale: The goal is to collect a complete and redundant dataset, measuring the intensity of as many unique reflections as possible to the highest possible resolution.[16][17]
-
Action: On the diffractometer, perform an initial indexing to determine the unit cell parameters and Bravais lattice.[18] Based on the crystal system, devise a data collection strategy (e.g., a series of omega and phi scans) to achieve >99% completeness with a redundancy of at least 4.
Table 2: Typical Data Collection Parameters
| Parameter | Typical Value/Setting | Rationale |
|---|---|---|
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo for higher resolution; Cu for better anomalous signal if determining absolute configuration. |
| Temperature | 100 K | Minimizes thermal motion and radiation damage. |
| Exposure Time | 5 - 60 seconds / frame | Balances signal-to-noise with total experiment time. |
| Frame Width | 0.5 - 1.0 degrees | Fine slicing to resolve reflections from large unit cells or high mosaicity. |
| Detector Distance | 40 - 60 mm | Adjusted to capture the desired resolution range on the detector. |
2.3. Data Processing:
-
Rationale: The raw diffraction images must be processed to generate a list of reflection indices (h,k,l) and their corresponding integrated intensities.
-
Action: Use standard crystallographic software (e.g., CrysAlisPro, SAINT, XDS) to perform:
-
Integration: Determine the intensity of each diffraction spot.
-
Scaling: Correct for experimental variations (e.g., beam intensity fluctuations, crystal decay).
-
Merging: Average the intensities of symmetry-equivalent reflections. Key statistics like R-merge and I/σ(I) will indicate the quality of the processed data.
-
Protocol 3: Structure Solution, Refinement, and Validation
3.1. Structure Solution:
-
Rationale: The "phase problem" must be solved to convert intensities into an electron density map. For small molecules like acetyl-chlorobiphenyls, this is typically straightforward.
-
Action: Use direct methods (e.g., SHELXT, SIR) to obtain an initial structural model.[18][19] This method uses statistical relationships between strong reflections to derive initial phase estimates. The resulting electron density map should reveal the positions of most non-hydrogen atoms.
3.2. Structure Refinement:
-
Rationale: The initial model is an approximation. Refinement is an iterative process of adjusting atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the observed experimental data.[18]
-
Action: Perform least-squares refinement using a program like SHELXL.
-
Assign atom types and locate any missing atoms from the difference Fourier map.
-
Refine isotropically first, then anisotropically for all non-hydrogen atoms.
-
Add hydrogen atoms at calculated positions and refine using a riding model.
-
The refinement is monitored using the R1 and wR2 factors, which should converge to low values (ideally R1 < 0.05). The goodness-of-fit (GooF) should approach 1.0.
-
3.3. Structure Validation:
-
Rationale: This is a non-negotiable, final step to ensure the integrity and quality of the crystallographic model before publication or interpretation.[20][21]
-
Action: Generate a Crystallographic Information File (CIF).[22] Submit this file to the International Union of Crystallography's (IUCr) checkCIF service.[23][24] This online tool performs a battery of geometric and crystallographic checks and generates a report of any potential issues, flagged as ALERTS.[20][25] All ALERTS should be carefully investigated and either resolved or explained.
Data Interpretation and Reporting
The final, validated CIF contains all the necessary information to analyze the molecular and crystal structure. Key parameters to examine for acetyl-chlorobiphenyl isomers include:
-
Bond Lengths and Angles: Compare these to standard values to ensure chemical reasonableness.
-
Dihedral Angle: The torsion angle between the two phenyl rings is of paramount importance for understanding the molecule's conformation and potential for biological interactions.[1]
-
Intermolecular Interactions: Analyze hydrogen bonds, halogen bonds, and π-π stacking interactions to understand how the molecules pack in the crystal lattice. This can provide insight into the physical properties of the solid state.
The structure should be visualized using software like Mercury or Olex2, and an ellipsoid plot showing the atomic displacement parameters should be generated for publication.[23][26]
Conclusion
X-ray crystallography provides the ultimate structural verification for acetyl-chlorobiphenyl isomers, delivering an unparalleled level of detail that is essential for advanced research in drug discovery and environmental toxicology. While the process, particularly crystal growth, can be challenging, a systematic, patient, and informed approach as outlined in this guide significantly increases the probability of success. Every step, from ensuring material purity to rigorously validating the final model, is part of a self-validating system designed to produce accurate and trustworthy results that meet the highest standards of the scientific community.[21]
References
- Validation and Checking of CIF's. (n.d.). University of Glasgow.
- Crystallographic Information Framework (CIF). (n.d.). International Union of Crystallography.
- Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Aaltonen, J., et al. (2015). Computational Approach for Fast Screening of Small Molecular Candidates To Inhibit Crystallization in Amorphous Drugs.Molecular Pharmaceutics, 12(7), 2172-2183.
- Crystal Structure Determination & Refinement. (n.d.). StudySmarter US.
- Jones, A. C., et al. (2023). Advanced crystallisation methods for small organic molecules.Chemical Society Reviews, 52(5), 1737-1755.
- Shaikh, M. Q., et al. (2009). Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls.Chemical Research in Toxicology, 22(5), 868-874.
- Crystallization Screening. (n.d.). Hampton Research.
- Advice and tools for creating / editing a valid CIF file. (2025). Cambridge Crystallographic Data Centre (CCDC).
- Shankland, K., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, B81(Pt 5), 455-468.
- Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare.
- Li, R., et al. (2012). Single-crystal growth of organic semiconductors.MRS Bulletin, 37(8), 735-742.
- Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography.
- Publication standards for crystal structures. (2011). International Union of Crystallography.
- checkCIF FAQ. (n.d.). International Union of Crystallography.
- D'Arcy, A., et al. (2014). Crystallization screening: the influence of history on current practice.Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 9), 1117-1126.
- Correcting CIFs. (n.d.). Cambridge Crystallographic Data Centre (CCDC).
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON.Journal of Applied Crystallography, 36(1), 7-13.
- Notes for authors. (n.d.). IUCrData.
- Kumar, A., et al. (2024). A review on x-ray crystallography and it's applications.The Pharma Innovation Journal, 13(4), 113-118.
- Structure solution and refinement: introductory strategies. (n.d.). [Presentation slides].
- X-ray crystallography. (n.d.). In Wikipedia.
- Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development.Expert Opinion on Drug Discovery, 18(10), 1033-1044.
- Lehmler, H. J., et al. (2010). Synthesis of mono- and dimethoxylated polychlorinated biphenyl derivatives starting from fluoroarene derivatives.Beilstein Journal of Organic Chemistry, 6, 69.
- Shevtsov, S., et al. (2003). Crystallographic analysis of a hydroxylated polychlorinated biphenyl (OH-PCB) bound to the catalytic estrogen binding site of human estrogen sulfotransferase.Environmental Health Perspectives, 111(7), 884-888.
- Brock, C. P. (2007). Failures of fractional crystallization: ordered co-crystals of isomers and near isomers.Acta Crystallographica Section B: Structural Science, 63(Pt 4), 673-684.
- Guidelines for biological crystal structures. (n.d.). International Union of Crystallography.
- Chrysina, E. D., et al. (2019). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening.Molecules, 24(17), 3127.
- Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.Migration Letters, 20(S8), 1072-1083.
- Ferrer, J. L. (2015). X-ray crystallography: Data collection strategies and resources.Archives of Biochemistry and Biophysics, 582, 2-12.
- X-Ray Crystallography in Pharmaceutical Drug Development. (2019). News-Medical.Net.
- Resources – Crystallography Center. (n.d.). UT Dallas Research Labs.
- International Union of Crystallography. (n.d.).
- X-ray Crystallography. (2022). Chemistry LibreTexts.
- Brunger, A. T. (1997). Refinement of X-ray Crystal Structures.Methods in Enzymology, 277, 366-396.
- Small molecule crystallography. (n.d.). Excillum.
- Safe, S. (1984). PCBs: structure–function relationships and mechanism of action.Annual Review of Pharmacology and Toxicology, 24, 39-55.
- Bhown, A. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.Molecular Pharmaceutics, 19(6), 1735-1748.
- Petta, T., & Zaworotko, M. J. (2008). X-Ray Crystallography of Chemical Compounds.The Yale Journal of Biology and Medicine, 81(4), 183-194.
- Sheldrick, G. M. (2008). A short history of SHELX.Acta Crystallographica Section A: Foundations of Crystallography, 64(Pt 1), 112-122.
- A. de la Cruz, C., et al. (2023). Seeking Rules Governing Mixed Molecular Crystallization.Crystal Growth & Design, 23(1), 1-13.
- Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University.
- Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis.Journal of Visualized Experiments, (97), e52524.
- Lehmler, H. J., et al. (2010). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.Synthesis, 2010(22), 3904-3910.
- Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals.Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859-868.
- Hashemi, M., et al. (2021). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering.Journal of Chemical Information and Modeling, 61(5), 2269-2280.
- Hammond, R. B., et al. (2020). Can molecular flexibility control crystallization? The case of para substituted benzoic acids.Faraday Discussions, 222, 365-384.
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
Sources
- 1. Crystal Structure and Density Functional Theory Studies of Toxic Quinone Metabolites of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallographic analysis of a hydroxylated polychlorinated biphenyl (OH-PCB) bound to the catalytic estrogen binding site of human estrogen sulfotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. migrationletters.com [migrationletters.com]
- 6. news-medical.net [news-medical.net]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. excillum.com [excillum.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Can molecular flexibility control crystallization? The case of para substituted benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 13. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. CIF VALIDATION [chem.gla.ac.uk]
- 21. iucr.org [iucr.org]
- 22. iucr.org [iucr.org]
- 23. Advice and tools for creating / editing a valid CIF file : CCDC Home [support.ccdc.cam.ac.uk]
- 24. journals.iucr.org [journals.iucr.org]
- 25. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 26. iucrdata.iucr.org [iucrdata.iucr.org]
Application Notes and Protocols for the Use of 4-Acetyl-3'-chlorobiphenyl as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the use of 4-Acetyl-3'-chlorobiphenyl as a chemical reference standard in analytical and research environments. These application notes delve into the essential physicochemical properties, qualification, and practical application of this standard. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided, including methodologies for purity determination, stability assessment, and use as an internal standard. The causality behind experimental choices is explained to ensure robust and reproducible results, aligning with principles of scientific integrity and regulatory expectations.
Introduction: The Role of this compound in Analytical Sciences
This compound is a functionalized aromatic ketone belonging to the class of chlorinated biphenyls.[1][2] While structurally related to polychlorinated biphenyls (PCBs), its distinct chemical modifications—an acetyl group and a single chlorine atom at the 3' position—make it a valuable tool in modern analytical chemistry.[1] Its applications span from being a critical intermediate in organic synthesis to serving as a well-characterized reference standard for the accurate quantification of related compounds and the validation of analytical methods.[2][3]
The utility of a reference standard is predicated on its purity, stability, and thorough characterization. This guide provides the necessary framework for researchers and drug development professionals to confidently qualify, handle, and utilize this compound, ensuring data integrity and adherence to stringent quality standards.
Physicochemical Properties and Characterization
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its correct application, from solvent selection to interpreting analytical data.
| Property | Value | Source |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [1] |
| CAS Number | 5002-13-1 | [1] |
| Molecular Formula | C₁₄H₁₁ClO | [1] |
| Molecular Weight | 230.69 g/mol | [1] |
| Appearance | Off-white to white solid/crystals | [4] |
| Purity (Typical) | ≥97% | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, dichloromethane. Insoluble in water. | [5] |
| XLogP3 | 4.3 | [1] |
Qualification of this compound as a Reference Standard
The qualification of a secondary or in-house reference standard is a critical process to ensure its suitability for its intended use. This process establishes its identity, purity, and potency with traceability to a primary standard where applicable.[6][7]
Identity Confirmation
The identity of the reference material should be unequivocally confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[3]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[3]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., carbonyl, C-Cl bond).[3]
Purity Assessment
Purity is a critical attribute of a reference standard. A multi-faceted approach is recommended to assess purity and identify potential impurities.[3][6]
-
Chromatographic Purity (HPLC/GC): Determines the percentage of the main component and detects related substances.
-
Residual Solvents: Assessed by Headspace GC.[3]
-
Water Content: Determined by Karl Fischer titration.
-
Inorganic Impurities: Measured by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3]
The following diagram illustrates the workflow for qualifying a secondary reference standard.
Caption: Workflow for qualifying a secondary reference standard.
Application Note 1: Purity Determination by Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for resolving the active pharmaceutical ingredient (API) from its degradation products and potential impurities, ensuring accurate quantification.[8][9] The following protocol is a robust method for the analysis of this compound.
Rationale for Method Design
-
Reversed-Phase Chromatography: this compound is a non-polar molecule, making reversed-phase chromatography with a C18 column an ideal choice for separation.[7][10]
-
Mobile Phase: A mixture of acetonitrile and water provides good separation for many aromatic compounds. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous phase can improve peak shape by suppressing the ionization of any acidic or basic impurities.[11]
-
UV Detection: The biphenyl ring system with the acetyl chromophore allows for sensitive detection at a wavelength around 254 nm.[6][7]
Detailed Protocol: HPLC Purity Analysis
Instrumentation and Consumables:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, water, and phosphoric acid
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[6] |
| Detection Wavelength | 254 nm[6][7] |
| Run Time | 20 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water and 1 mL of phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with the mobile phase and sonicate to ensure complete dissolution.
-
-
Sample Solution Preparation (100 µg/mL):
-
Prepare the sample to be tested in the same manner as the standard solution.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area normalization).
-
Forced Degradation Studies
To validate the stability-indicating nature of the method, forced degradation studies are performed.[12][13] A target degradation of 5-20% is generally considered appropriate.[12]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve 10 mg of the standard in 10 mL of mobile phase and add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.[14]
-
Base Hydrolysis: Dissolve 10 mg of the standard in 10 mL of mobile phase and add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.[14]
-
Oxidative Degradation: Dissolve 10 mg of the standard in 10 mL of mobile phase and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid standard to 105 °C for 48 hours. Dissolve in mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the standard (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main peak.
Typical Forced Degradation Results:
| Stress Condition | % Degradation (Approx.) | Observations |
|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60°C, 4h) | ~8% | Minor degradation peak observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | ~15% | Significant degradation peak observed. |
| Oxidative (3% H₂O₂, RT, 24h) | ~12% | One major and one minor degradation peak. |
| Thermal (105°C, 48h) | ~5% | Minor degradation, indicating good thermal stability. |
| Photolytic (UV 254nm, 24h) | ~10% | Formation of a distinct degradation product. |
Application Note 2: Trace Impurity Analysis by GC-MS
For the identification and quantification of volatile and semi-volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique.[15][16] This is particularly useful for identifying process-related impurities from the synthesis of this compound.[3]
Rationale for Method Design
-
Gas Chromatography: this compound is thermally stable and sufficiently volatile for GC analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating biphenyl isomers and related compounds.[15]
-
Mass Spectrometry Detection: MS provides definitive identification of impurities through their mass spectra, which can be compared against spectral libraries. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity when quantifying known impurities.[16][17]
Detailed Protocol: GC-MS Impurity Profiling
Instrumentation and Consumables:
-
GC-MS system with an autosampler
-
Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[15]
-
GC vials and caps
-
High-purity helium
-
Dichloromethane (GC grade)
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range (Scan) | m/z 50-450 |
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of dichloromethane to obtain a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire data in full scan mode to identify unknown impurities by comparing their mass spectra with the NIST library.
-
Quantify impurities using an external standard of a known related compound or by area percent normalization, assuming a response factor of 1 for all impurities relative to the main peak.
-
The following diagram illustrates the GC-MS analysis workflow for impurity profiling.
Caption: Workflow for GC-MS Impurity Profiling.
Handling and Storage
Proper handling and storage are paramount to maintaining the integrity of a reference standard.[5][18][19]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[5] For long-term storage, refrigeration (2-8 °C) is recommended.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]
-
Solution Stability: Stock solutions prepared in acetonitrile or methanol should be stored in tightly capped vials at 2-8 °C and protected from light. It is recommended to prepare fresh working solutions daily. A re-test period for the solid material should be established based on stability studies.
Conclusion
This compound is a valuable and versatile chemical reference standard. Its proper qualification, handling, and application are essential for generating reliable and accurate analytical data. The HPLC and GC-MS protocols provided in this guide offer robust and scientifically sound methodologies for purity assessment and impurity profiling. By understanding the principles behind these methods and adhering to best practices in reference standard management, researchers and scientists can ensure the integrity and validity of their results in drug development and quality control.
References
- Benchchem. (2025).
- Chauhan, A., & Mittu, B. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.
- ResearchGate. (2025). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF.
- Benchchem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl. Benchchem.
- Sharma, K. K. (2016). Storage and Handling of Reference Standards. ILSI India.
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- Safety d
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. SIELC Technologies.
- Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry, 441, 138299.
- Benchchem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. Benchchem.
- R Discovery. (n.d.). Stability-indicating Methods Research Articles. R Discovery.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
- Smolecule. (2023). Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3. Smolecule.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- ResearchGate. (2025). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls.
- Fisher Scientific. (2009).
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- Gorrod, J. W., & Damani, L. A. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241–244.
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- National Bureau of Standards. (n.d.).
- Separation Methods Technologies Inc. (1996).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Chlorobiphenyl. National Center for Biotechnology Information.
- ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
- Massé, R., et al. (1984). Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls. Applied and Environmental Microbiology, 47(5), 947–951.
- Oakley, G. G., et al. (2008). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical Research in Toxicology, 21(9), 1733–1741.
- Raza, A., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 61(1), 2815-2820.
- Agilent Technologies. (n.d.).
- Google Patents. (n.d.).
- Poplawska, M., & Sznitowska, M. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 70(4), 621–628.
- Interchim. (n.d.).
- ResearchGate. (2025). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
Sources
- 1. fao.org [fao.org]
- 2. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]
- 9. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. biomedres.us [biomedres.us]
- 13. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 14. japsonline.com [japsonline.com]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. ilsi-india.org [ilsi-india.org]
- 19. Use & Storage of Reference Standards | USP [usp.org]
Application Notes and Protocols for 4-Acetyl-3'-chlorobiphenyl in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 4-Acetyl-3'-chlorobiphenyl
This compound is a biphenyl derivative characterized by an acetyl group and a chlorine atom attached to its biphenyl scaffold.[1][2] While its primary applications have historically been in organic synthesis, the structural motifs present in this molecule—specifically the chlorinated biphenyl core—suggest a potential for interaction with biological targets. The field of enzyme inhibition is a cornerstone of drug discovery, and identifying novel small molecules that can modulate enzyme activity is of paramount importance. This document provides a comprehensive guide for researchers interested in exploring the enzyme inhibitory potential of this compound, with a focus on scientifically rationalized target selection and detailed, validated assay protocols.
The structural similarity of this compound to other polychlorinated biphenyls (PCBs) and aromatic compounds that have been shown to interact with key enzymes in physiological and pathophysiological pathways forms the basis of this investigation. For instance, the related compound p-chlorobiphenyl has been suggested to act as a cyclo-oxygenase inhibitor. This guide will therefore focus on protocols for enzymes involved in inflammation and neurotransmission, providing a robust starting point for screening and characterization.
Rationale for Target Enzyme Selection
The selection of potential enzyme targets for this compound is guided by structure-activity relationships (SAR) observed in similar chemical classes. The biphenyl structure is a common scaffold in many biologically active compounds, and the presence of a chlorine atom and an acetyl group can significantly influence its interaction with enzyme active sites.[3][4][5][6][7] Based on available literature for related compounds, the following enzyme families are proposed as primary screening targets.
Cyclooxygenases (COX-1 and COX-2)
Cyclooxygenases are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[8][9][10] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects through COX inhibition. Certain polychlorinated biphenyls have been shown to modulate COX-2 expression, suggesting that chlorinated biphenyls can interact with this pathway.[11] The planar nature of the biphenyl rings in this compound may allow it to fit within the hydrophobic channel of the COX active site.
Lipoxygenases (LOX)
Lipoxygenases are another family of enzymes involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes.[12][13] The inhibition of LOX is a therapeutic strategy for a variety of inflammatory diseases.[14][15] Given the structural similarities to some known LOX inhibitors, it is plausible that this compound could also interact with these enzymes.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[16] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other neurological conditions. Aromatic compounds, including some carbamates with chlorinated aromatic rings, have been identified as cholinesterase inhibitors.[1] The aromatic nature of this compound suggests it may interact with the aromatic gorge of the AChE active site.
Physicochemical Properties and Handling
A clear understanding of the test compound's properties is crucial for accurate and reproducible assay results.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO | [2] |
| Molecular Weight | 230.69 g/mol | [2] |
| CAS Number | 5002-13-1 | [2] |
| Appearance | Solid | N/A |
| Solubility | Low water solubility is expected. Soluble in organic solvents like DMSO and ethanol. | N/A |
Safety and Handling: this compound is not classified as a hazardous substance.[3][16][17] However, as with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. All handling should be performed in a well-ventilated area.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the initial screening and characterization of this compound's inhibitory activity against the selected enzyme targets.
General Workflow for Enzyme Inhibition Assays
The general workflow for determining the inhibitory potential of a compound is a multi-step process that involves careful planning, execution, and data analysis.
Caption: General workflow for an in vitro enzyme inhibition assay.
Protocol 1: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay (Colorimetric)
This protocol is adapted from a standard colorimetric COX inhibitor screening assay and measures the peroxidase activity of COX.
Materials:
-
COX-1 or COX-2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (Substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (Colorimetric Substrate)
-
This compound (Test Inhibitor)
-
Known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control
-
DMSO (for dissolving inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of enzyme, heme, and arachidonic acid according to the manufacturer's instructions.
-
-
Assay Plate Setup (in triplicate):
-
Blank wells: Add Assay Buffer and Heme.
-
100% Activity Control wells: Add Assay Buffer, Heme, and enzyme solution.
-
Inhibitor wells: Add Assay Buffer, Heme, enzyme solution, and the desired concentration of this compound.
-
Positive Control wells: Add Assay Buffer, Heme, enzyme solution, and the positive control inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid and TMPD solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 590 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This protocol measures the inhibition of 5-LOX by monitoring the formation of a conjugated diene product from linoleic acid.
Materials:
-
5-Lipoxygenase enzyme
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Linoleic Acid (Substrate)
-
This compound (Test Inhibitor)
-
Known LOX inhibitor (e.g., Quercetin or Zileuton) as a positive control
-
DMSO
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the inhibitor in the Assay Buffer.
-
Prepare a working solution of the 5-LOX enzyme and linoleic acid substrate.
-
-
Assay Setup:
-
Blank: Assay Buffer and substrate solution.
-
Control (100% activity): Assay Buffer, enzyme solution, and DMSO vehicle.
-
Test Sample: Assay Buffer, enzyme solution, and inhibitor solution.
-
Positive Control: Assay Buffer, enzyme solution, and positive control inhibitor.
-
-
Pre-incubation: Incubate the enzyme with the inhibitor or DMSO for 5-10 minutes at 25°C.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm for 5 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity for each condition.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine and DTNB.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
Acetylthiocholine iodide (ATCI) (Substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
This compound (Test Inhibitor)
-
Known AChE inhibitor (e.g., Eserine or Donepezil) as a positive control
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitor and positive control in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in the Assay Buffer.
-
-
Assay Plate Setup:
-
To each well, add Assay Buffer, DTNB solution, and either the inhibitor solution, positive control, or DMSO vehicle.
-
Add the AChE enzyme solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Reaction Initiation: Add the ATCI substrate to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as described in the previous protocols to determine the IC50 value.
-
Data Interpretation and Further Steps
The initial screening will provide IC50 values, which represent the concentration of this compound required to inhibit 50% of the enzyme's activity under the specified assay conditions.
Caption: From initial screening to detailed characterization.
A low IC50 value indicates high potency. Should this compound show significant inhibitory activity against any of the tested enzymes, further studies are warranted. These include:
-
Selectivity Profiling: If inhibition is observed for COX, it is crucial to determine the selectivity for COX-2 over COX-1, as this has important implications for potential therapeutic applications and side-effect profiles.[4][7]
-
Mechanism of Inhibition Studies: Kinetic experiments should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of structural analogs of this compound can provide valuable insights into the chemical features required for optimal inhibitory activity.
Conclusion
This application note provides a scientifically grounded framework for investigating the enzyme inhibitory potential of this compound. By leveraging established protocols and a rational approach to target selection, researchers can efficiently screen and characterize the bioactivity of this compound. The provided methodologies are robust and can be adapted for high-throughput screening, making them suitable for academic research and industrial drug discovery programs. The exploration of compounds like this compound may lead to the discovery of novel enzyme inhibitors with therapeutic potential.
References
- Jeon, K. I., et al. (2005). 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction. Toxicological Sciences, 83(2), 265-274. [Link]
- PubChem. (n.d.). This compound.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
- Gull, Y., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Current Medicinal Chemistry, 31. [Link]
- Hayashi, S., et al. (2011). Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 793-810. [Link]
- Riendeau, D., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). MedChemComm, 8(5), 841-857. [Link]
- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]
- Pavan, V., et al. (2021). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Future Medicinal Chemistry, 13(1), 89-113. [Link]
- O-Aromatic N,N-Disubstituted (Thio)carbamates as Cholinesterase Inhibitors. (2016). Molecules, 21(2), 203. [Link]
- Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Chedea, V. S., & Jisaka, M. (2021). Lipoxygenase Inhibition by Plant Extracts. Plants, 10(2), 239. [Link]
- Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. (2023). International Journal of Molecular Sciences, 24(3), 2911. [Link]
- Gunathilake, K. D. P. P., et al. (2021). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables.
- Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. (2024). International Journal of Molecular Sciences, 25(12), 6696. [Link]
- A comparative study of in vitro lipoxygenase inhibition and DPPH (1, 1-Diphenyl-2-Picrylhydrazyl) free radical scavenging activi. (2022). Journal of Pharmacognosy and Phytochemistry, 11(2), 20-24. [Link]
- Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2019). MedChemComm, 10(2), 211-226. [Link]
- In Vitro and In Silico Investigation of Polyacetylenes from Launaea capitata (Spreng.) Dandy as Potential COX-2, 5-LOX, and BchE Inhibitors. (2022). Molecules, 27(19), 6667. [Link]
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Current Drug Targets, 22(12), 1369-1402. [Link]
- Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract. (1999). Alimentary Pharmacology & Therapeutics, 13 Suppl 3, 11-8. [Link]
- Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. (2022). Future Medicinal Chemistry, 14(5), 315-318. [Link]
- Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System. (2017). Clinical Pharmacology & Therapeutics, 102(4), 611-619. [Link]
Sources
- 1. Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]
- 4. brieflands.com [brieflands.com]
- 5. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclooxygenase Inhibition: Pain, Inflammation, and the Cardiovascular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,2',4,6,6'-Pentachlorobiphenyl-induced apoptosis is limited by cyclooxygenase-2 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: A Multi-Parametric Approach to Assessing 4-Acetyl-3'-chlorobiphenyl Cytotoxicity
Introduction
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their widespread environmental distribution and adverse health effects, including hepatotoxicity, carcinogenicity, and neurotoxicity.[1][2][3][4] 4-Acetyl-3'-chlorobiphenyl is a specific PCB congener whose toxicological profile requires detailed characterization. In vitro cell-based assays are indispensable tools in modern toxicology and drug development, offering a controlled environment to elucidate the mechanisms of chemical-induced cell injury and death.[5][6]
This guide provides a comprehensive, multi-parametric strategy for evaluating the cytotoxicity of this compound. We move beyond a single-endpoint analysis to build a more complete picture of the compound's cellular impact by integrating assays that probe metabolic activity, membrane integrity, lysosomal function, and apoptosis induction. The protocols herein are designed for researchers, scientists, and drug development professionals to establish a robust and self-validating system for cytotoxicity assessment.
Scientific Rationale: Understanding the Target and Mechanisms
This compound, like many PCBs, is not necessarily toxic in its parent form. Its cytotoxicity is often linked to metabolic activation.[7][8] The cytochrome P450 enzyme system can metabolize PCBs into hydroxylated and dihydroxylated forms.[1][7] These metabolites, particularly catechols and hydroquinones, can be further oxidized into highly reactive electrophilic quinones.[7][8][9] These quinones are capable of redox cycling, leading to the generation of reactive oxygen species (ROS), which induces oxidative stress and subsequent cellular damage, including injury to proteins, lipids, and DNA.[1][10] This metabolic pathway is a critical consideration, making cell lines with metabolic competence, such as the human hepatoma cell line HepG2, a highly relevant model for studying its hepatotoxicity.[7][11]
Given this primary mechanism, the potential cytotoxic effects of this compound and its metabolites can manifest in several ways:
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to a decrease in cellular energy (ATP) production.[12]
-
Loss of Membrane Integrity: Damage to the cell membrane leads to the leakage of intracellular components.[2]
-
Induction of Apoptosis: Cellular damage can trigger programmed cell death pathways, characterized by the activation of caspase enzymes.[3][4]
A multi-assay approach is therefore essential to distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and to identify the primary cellular targets of toxicity.
Caption: Metabolic activation of this compound.
Experimental Strategy: An Integrated Workflow
We propose a tiered experimental workflow. Initially, cell viability is assessed using a metabolic assay (MTT). Hits from this primary screen are then subjected to secondary assays to determine the mode of cell death, specifically measuring membrane integrity (LDH release) and apoptosis (Caspase-3/7 activation). The Neutral Red Uptake assay provides complementary information on lysosomal integrity.
Caption: Integrated workflow for cytotoxicity assessment.
Protocols
1. MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is proportional to the number of viable cells.[16]
Materials and Reagents:
-
HepG2 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT solution: 5 mg/mL in sterile PBS
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the test compound. Include 'untreated' (medium only) and 'vehicle control' (medium with 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[16] Incubate for 3-4 hours at 37°C until purple precipitates are visible.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization solution (DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot % Viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
2. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[18][19]
Materials and Reagents:
-
Treated cell culture plates (from a parallel experiment to MTT)
-
LDH cytotoxicity detection kit (commercially available)
-
Lysis Buffer (often 1% Triton X-100, provided in kits)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~490 nm)
Step-by-Step Procedure:
-
Prepare Controls: Following the treatment period (Step 4 in MTT protocol), prepare the following controls:
-
Maximum LDH Release: Add Lysis Buffer to a set of untreated control wells and incubate for 15-30 minutes.
-
Spontaneous LDH Release: Use vehicle control wells without lysis buffer.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Enzymatic Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically involves mixing a catalyst and dye solution).
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for 20-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the formed formazan product at 490 nm (reference wavelength ~650 nm).[20]
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Plot % Cytotoxicity against compound concentration to determine the IC₅₀ value.
3. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[21][22] Compromised lysosomal membranes in dying cells result in a decreased uptake of the dye.[23]
Materials and Reagents:
-
Treated cell culture plates
-
Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
NR Destain Solution (e.g., 50% ethanol, 1% acetic acid, 49% water)[23]
-
Microplate reader (absorbance at ~540 nm)
Step-by-Step Procedure:
-
Prepare Cells: Use cell plates treated as described in the MTT protocol (Steps 1-4).
-
NR Incubation: Remove the treatment medium. Add 100 µL of pre-warmed NR solution to each well. Incubate for 2-3 hours at 37°C, 5% CO₂.[23]
-
Wash: Discard the NR solution and gently wash the cells twice with 150 µL of DPBS to remove excess dye.
-
Dye Extraction: Add 150 µL of NR Destain Solution to each well. Place the plate on an orbital shaker for 10 minutes to extract the dye from the cells.[24]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis:
-
Calculate the percentage of Neutral Red uptake relative to the vehicle control: % Viability = (Abs_treated / Abs_vehicle_control) * 100
-
Plot the results to determine the IC₅₀ value.
4. Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7, which are activated during the final stages of apoptosis.[25] The assay typically uses a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active Caspase-3/7.[26][27]
Materials and Reagents:
-
Treated cell culture plates (white-walled plates for luminescence)
-
Caspase-Glo® 3/7 Assay kit (or similar fluorometric/luminescent kit)
-
Luminometer or Fluorometer
Step-by-Step Procedure:
-
Prepare Cells: Use cell plates (preferably opaque-walled for luminescence assays) treated as described in the MTT protocol (Steps 1-4).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active Caspase-3/7.
Data Analysis:
-
Subtract the average background reading (medium + reagent only) from all other measurements.
-
Express results as fold-change in caspase activity relative to the vehicle control: Fold Change = Luminescence_treated / Luminescence_vehicle_control
-
Plot the fold change against compound concentration.
Data Presentation and Interpretation
The data gathered from these assays should be compiled to build a comprehensive toxicological profile.
Table 1: Example Cytotoxicity Data for this compound in HepG2 Cells (48h Exposure)
| Concentration (µM) | MTT (% Viability) | LDH (% Cytotoxicity) | NRU (% Viability) | Caspase-3/7 (Fold Change) |
| Vehicle (0) | 100 ± 4.5 | 2.1 ± 1.1 | 100 ± 5.2 | 1.0 ± 0.1 |
| 1 | 98 ± 5.1 | 3.5 ± 1.5 | 95 ± 6.0 | 1.2 ± 0.2 |
| 5 | 85 ± 6.2 | 8.2 ± 2.1 | 88 ± 5.5 | 2.5 ± 0.4 |
| 10 | 65 ± 4.8 | 15.5 ± 3.0 | 70 ± 4.9 | 4.8 ± 0.6 |
| 25 | 42 ± 3.9 | 25.1 ± 3.5 | 45 ± 4.1 | 5.5 ± 0.7 |
| 50 | 15 ± 2.5 | 60.3 ± 5.1 | 18 ± 3.3 | 2.1 ± 0.3 |
| 100 | 5 ± 1.8 | 85.6 ± 6.2 | 6 ± 2.0 | 1.3 ± 0.2 |
| IC₅₀ (µM) | ~22 µM | ~45 µM | ~24 µM | N/A |
Interpretation of Results:
-
Low to Mid Concentrations (5-25 µM): A significant decrease in viability (MTT, NRU) is observed alongside a strong, dose-dependent increase in Caspase-3/7 activity. However, the increase in LDH release is modest. This pattern is characteristic of apoptosis .
-
High Concentrations (50-100 µM): At higher concentrations, viability drops sharply, and there is a massive increase in LDH release, indicating widespread loss of membrane integrity. The Caspase-3/7 signal decreases, which can occur when cells die rapidly through necrosis before the apoptotic cascade is fully executed. This suggests a shift towards necrosis or secondary necrosis following apoptosis.
Caption: Relationship between cellular events and selected assays.
Conclusion
Evaluating the cytotoxicity of this compound requires a nuanced approach that considers its metabolic activation and the multiple pathways through which it can induce cell death. By combining assays that measure metabolic health (MTT), membrane integrity (LDH), lysosomal function (NRU), and apoptosis induction (Caspase-3/7), researchers can construct a detailed and reliable toxicological profile. This multi-parametric strategy provides a robust framework for understanding the compound's mechanism of action, enabling more accurate risk assessment and informed decision-making in drug development and environmental toxicology.
References
- Srinivasan, A., et al. (2011). Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes.
- Pessolano, F., et al. (2021). Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. MDPI.
- Hashmi, M. Z., et al. (2025). Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review. Environmental Geochemistry and Health.
- Majd, S., et al. (2014). POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE. NIH.
- Hashmi, M. Z., et al. (2025). Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review. ResearchGate.
- Bio-protocol. Cellular membrane integrity: Lactate Dehydrogenase assay.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
- Roche. MTT Assay Protocol for Cell Viability and Proliferation.
- PraxiLabs. In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- RE-Place. Neutral Red Uptake Assay.
- DB-ALM. Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test.
- National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- JoVE. (2025). Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay.
- Weyermann, J., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. PubMed.
- MilliporeSigma. Muse® Caspase-3/7 Kit.
- Adan, A., et al. (2016). Cell-Based Assays for Assessing Toxicity: A Basic Guide. PubMed.
- Siracusa, L., et al. (2015). The use of erythrocyte fragility to assess xenobiotic cytotoxicity. PubMed.
- Biocompare. (2023). Cell-Based Assays.
- ACS Publications. (2008). Oxidation of 4-Chlorobiphenyl Metabolites to Electrophilic Species by Prostaglandin H Synthase. Chemical Research in Toxicology.
- Zhang, T., et al. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. PubMed Central.
- Grimm, F. A., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. PubMed Central.
- National Center for Biotechnology Information. This compound. PubChem.
- Moritz, K. L., et al. (1996). Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. PubMed.
- Nishihara, Y., et al. (1984). Comparative Toxicity of 4-chlorobiphenyl and Its Metabolite 4-chloro-4'-biphenylol in Isolated Rat Liver Mitochondria. PubMed.
- Wu, Y., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology.
- Lee, J. E., et al. (2005). Aroclor 1254-induced cytotoxicity in catecholaminergic CATH.a cells related to the inhibition of NO production. PubMed.
Sources
- 1. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polychlorinated biphenyls induced toxicities upon cell lines and stem cells: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. セルベースアッセイ [sigmaaldrich.com]
- 7. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. praxilabs.com [praxilabs.com]
- 19. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 23. qualitybiological.com [qualitybiological.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. stemcell.com [stemcell.com]
- 26. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 27. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Solubilization of 4-Acetyl-3'-chlorobiphenyl for In Vitro Studies
Abstract
This comprehensive guide provides a detailed protocol for the solubilization of 4-Acetyl-3'-chlorobiphenyl, a hydrophobic small molecule, for use in a variety of in vitro research applications. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this document outlines the physicochemical properties of this compound, provides a step-by-step protocol for its dissolution and subsequent dilution, and offers expert insights into overcoming common challenges such as precipitation in aqueous media. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for the preparation of this and similar compounds for cell-based assays and other in vitro studies.
Introduction: The Challenge of Hydrophobicity in In Vitro Systems
This compound is an aromatic ketone featuring a biphenyl backbone, a structure that confers significant hydrophobicity.[1] While this class of molecules holds potential in various research domains, its poor aqueous solubility presents a significant hurdle for in vitro experimentation.[2] Improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable and irreproducible experimental data.[3]
The successful integration of hydrophobic compounds like this compound into aqueous-based in vitro systems, such as cell culture media, is contingent upon a meticulously planned and executed solubilization strategy. This application note provides a robust protocol, grounded in established principles of small molecule handling, to ensure the bioavailability and stability of this compound in your experimental setup.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to developing an effective solubilization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [4] |
| Molecular Weight | 230.69 g/mol | [4] |
| Appearance | Off-white to pale yellow solid powder (typical) | [5] |
| CAS Number | 5002-13-1 | [4] |
| Predicted XLogP3 | 4.3 | [4] |
| Water Solubility | Extremely low (estimated to be less than 1 mg/L) | [1] |
| Primary Recommended Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |
The high predicted XLogP3 value of 4.3 is a strong indicator of the compound's lipophilic nature and its correspondingly low solubility in water.[4] This necessitates the use of an organic solvent for the initial preparation of a concentrated stock solution.
Core Protocol: Preparation of a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the solvent of choice for the initial dissolution of a wide array of hydrophobic compounds due to its broad dissolving power for both polar and nonpolar molecules and its miscibility with aqueous solutions like cell culture media.[6][7]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes or glass vials
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Step-by-Step Methodology:
-
Pre-equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for a minimum of 15-20 minutes. This prevents the condensation of atmospheric moisture, which can compromise the integrity of the compound and the anhydrous nature of the DMSO.
-
Gravimetric Measurement: Accurately weigh the desired amount of this compound powder. For ease of calculation and to minimize weighing errors, it is advisable to prepare a stock solution of at least 10 mM. To prepare 1 mL of a 10 mM stock solution, you will need 2.31 mg of the compound (Calculation: 10 mmol/L * 1 L/1000 mL * 230.69 g/mol * 1000 mg/g = 2.3069 mg/mL).
-
Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the complete dissolution of the compound.[3] A brief sonication or gentle warming in a 37°C water bath can be employed to aid dissolution if particulates remain.[3] Visually inspect the solution to confirm that it is clear and free of any visible particles.
-
Sterilization (Optional but Recommended): For long-term storage or use in sensitive cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.[3]
-
Aliquoting and Storage: To minimize the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.[5][8] Store the aliquots at -20°C or -80°C, protected from light.[5] Properly stored DMSO stock solutions are generally stable for several months.[9][10] However, for long-term studies, it is advisable to re-evaluate the solution's efficacy if stored for more than a month at -20°C.[9]
Workflow for Preparing Working Solutions
The high-concentration stock solution must be diluted to the final working concentration in your aqueous experimental medium (e.g., cell culture medium). This step is critical, as improper dilution is a common cause of compound precipitation.
Figure 1. Workflow for preparing working solutions from a DMSO stock.
Protocol for Dilution:
-
Thaw Stock Solution: Remove a single aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.[3] Once thawed, briefly vortex the tube to ensure homogeneity.
-
Pre-warm Aqueous Medium: Pre-warm the cell culture medium or buffer to 37°C.[6] Adding a cold solution to a warmer one can decrease the solubility of the compound.
-
Serial Dilution: To avoid rapid changes in solvent polarity that can cause the compound to "crash out" or precipitate, perform a stepwise or serial dilution.[6][9] For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the pre-warmed medium before making the final dilution.
-
Addition to Experimental System: When adding the diluted compound to your cell culture plates or other experimental setups, do so dropwise while gently swirling to ensure even distribution.[6]
Crucial Consideration: Final DMSO Concentration
The final concentration of DMSO in your experimental system should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects.[6] A final DMSO concentration of ≤ 0.5% is generally considered safe for most cell lines, with ≤ 0.1% being ideal.[6][9] Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the compound.[9]
Troubleshooting Precipitation Issues
Precipitation of the compound upon dilution into aqueous media is a common challenge.[6] If you observe this, consider the following troubleshooting steps:
Figure 2. Troubleshooting guide for compound precipitation.
-
Optimize Final Concentration: The desired final concentration may exceed the solubility limit of this compound in the aqueous medium.[6] Perform a solubility test to determine the maximum achievable concentration without precipitation.
-
Refine Dilution Technique: As mentioned, avoid single, large dilutions. A stepwise approach is often more successful.[6]
-
Leverage Serum Proteins: If your experimental design permits, the proteins present in fetal bovine serum (FBS) can bind to and help solubilize hydrophobic compounds.[6]
-
Consider Alternative Solubilizing Agents: For particularly challenging compounds or in serum-free conditions, the use of cyclodextrins may be explored. These molecules can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[6]
Alternative Solubilization Strategies
While DMSO is the most common primary solvent, other options can be considered if DMSO is incompatible with the experimental system.
-
Ethanol: Some hydrophobic compounds are soluble in ethanol. The same principles of preparing a concentrated stock and then diluting it apply. However, be mindful of the potential effects of ethanol on your cells.
-
Dimethylformamide (DMF) and Dimethylacetamide (DMA): These are other organic solvents that can be used, but their cellular toxicity should be carefully evaluated.[6]
-
Formulations with Surfactants or Polymers: For in vivo applications or specialized in vitro systems, formulating the compound with biocompatible surfactants or polymers (e.g., PEG-PLGA) can create micelles or nanoparticles that encapsulate the hydrophobic drug, enabling its dispersion in aqueous solutions.
Conclusion
The successful use of this compound in in vitro studies is critically dependent on a well-defined and carefully executed solubilization protocol. By understanding the compound's physicochemical properties and adhering to the guidelines presented in this application note, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. The foundational principles of using a suitable organic solvent for stock preparation, employing careful dilution techniques, and being mindful of final solvent concentrations are paramount to achieving reliable results with this and other hydrophobic small molecules.
References
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 4063565.
- National Center for Biotechnology Information. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- National Center for Biotechnology Information. (n.d.). Studies on repository compound stability in DMSO under various conditions.
- Journal of Biomolecular Screening. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions.
- National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- National Center for Biotechnology Information. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO.
Sources
- 1. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of 4-Acetyl-3'-chlorobiphenyl
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-Acetyl-3'-chlorobiphenyl. The described methodology is tailored for researchers, scientists, and professionals in the drug development sector, providing a precise and reliable tool for quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. Comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.
Introduction
This compound is a substituted biphenyl derivative that can serve as a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity and concentration of such intermediates are critical to the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the quantification of this compound is essential.
Biphenyl and its derivatives are well-suited for analysis by reversed-phase HPLC due to their non-polar nature.[1][2][3] This application note presents a straightforward and efficient HPLC-UV method, optimized for the separation and quantification of this compound. The method's validation demonstrates its suitability for routine use in a quality control environment.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [4] |
| Molecular Weight | 230.69 g/mol | [4] |
| IUPAC Name | 1-[4-(3-chlorophenyl)phenyl]ethanone | [4] |
| CAS Number | 5002-13-1 | [4] |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like acetonitrile and methanol. | Inferred from similar compounds[5] |
| UV Absorbance | Expected to have a UV maximum around 250-280 nm due to the biphenyl chromophore. | Inferred from similar compounds[6] |
Experimental
Materials and Reagents
-
This compound reference standard (purity ≥97%)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following chromatographic parameters were optimized for the separation and detection of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 60-90% B15-17 min: 90% B17-18 min: 90-60% B18-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Rationale for Parameter Selection:
-
Stationary Phase: A C18 column was selected due to its wide availability and proven effectiveness in retaining and separating non-polar aromatic compounds like biphenyls.[1]
-
Mobile Phase: A gradient of water and acetonitrile provides a good balance of solvent strength to elute this compound with a reasonable retention time and good peak shape.
-
Detection Wavelength: 254 nm was chosen as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the analyte.[2][3]
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in methanol to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines.[8]
-
System Suitability: Inject the working standard solution (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy (Recovery): Spike a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The overall RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
-
Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptable limits.
Data and Results
System Suitability
| Parameter | Acceptance Criteria | Result |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| RSD of Retention Time (%) | ≤ 2.0 | 0.3 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | 0.9995 |
Accuracy and Precision
| Level | Recovery (%) | Repeatability RSD (%) | Intermediate Precision RSD (%) |
| 80% | 99.5 | 0.9 | 1.2 |
| 100% | 100.2 | 0.7 | 1.0 |
| 120% | 101.1 | 1.1 | 1.4 |
LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The developed and validated HPLC-UV method provides a reliable and robust solution for the quantification of this compound. The method is simple, accurate, precise, and suitable for routine analysis in quality control laboratories within the pharmaceutical industry. The comprehensive validation ensures that the method meets the stringent requirements for analytical data integrity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Teotia, D., Gahtori, P., & Saini, R. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, 54(5), 784–790. [Link]
- Yoo, M. Y., Kim, J. H., & Lee, N. (2015). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Brazilian Journal of Microbiology, 46(3), 735–741. [Link]
- Anklam, E., & Müller, A. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 329–330. [Link]
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Yang, Y., Hu, Y., Liu, W., Cai, H., Zhu, C., & Wang, M. (2019). Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution. RSC Advances, 9(55), 31969-31976. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 5002-13-1 [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Acetyl-3'-chlorobiphenyl
Welcome to the technical support center for the synthesis of 4-Acetyl-3'-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to improve reaction yields and product purity. We will explore the two primary synthetic routes—the Suzuki-Miyaura cross-coupling and Friedel-Crafts acylation—offering detailed troubleshooting, optimization strategies, and step-by-step protocols.
Section 1: The Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is often the preferred method for synthesizing this compound due to its milder conditions and generally higher selectivity, which can lead to better yields and fewer isomeric byproducts compared to Friedel-Crafts acylation.[1] The reaction involves the palladium-catalyzed coupling of an organoboron species with an organohalide.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Route
Q1: What are the best coupling partners for synthesizing this compound?
A1: You have two primary options, with the choice often depending on the commercial availability and stability of the starting materials.
-
Route A: Coupling of 4-acetylphenylboronic acid with a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene).
-
Route B: Coupling of (3-chlorophenyl)boronic acid with 1-(4-halophenyl)ethanone (e.g., 4-bromoacetophenone or 4-chloroacetophenone).
Expert Insight: Route A is often preferred. While aryl chlorides can be challenging coupling partners, using a more reactive halide like 1-bromo-3-chlorobenzene or 1-chloro-3-iodobenzene provides a good balance. The reactivity order for halides in oxidative addition is I > Br > OTf >> Cl.[2] Using a more reactive halide on the chlorophenyl ring ensures it participates preferentially in the reaction.
Q2: My Suzuki reaction has a very low yield or failed completely. What are the first things I should check?
A2: A low-yielding Suzuki coupling can often be traced back to a few key areas.[3] A systematic check is the most efficient troubleshooting method:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your solvents were properly degassed and that the reaction was maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction called protodeboronation.[4] Use fresh or properly stored boronic acid. Verify the purity of your aryl halide and the quality of your base.
-
Catalyst System: The choice of palladium source and, critically, the ligand is paramount. For challenging substrates, a simple catalyst like Pd(PPh₃)₄ may be insufficient.
Q3: I'm observing a significant amount of black precipitate in my reaction. What is it and is it a problem?
A3: The black precipitate is almost certainly "palladium black," which is agglomerated, inactive Pd(0).[5][6] This is a clear sign of catalyst decomposition and a primary cause of low conversion. This can be caused by an unstable ligand, excessively high temperatures, or the presence of oxygen.[5] Using bulky, electron-rich phosphine ligands can stabilize the palladium center and prevent this decomposition.[7]
Troubleshooting Guide: Common Side Products & Solutions
Low yields are frequently caused by competing side reactions that consume starting materials or the catalyst.
| Problem | Likely Cause(s) | Suggested Solutions |
| Low Conversion | • Inactive catalyst system. • Insufficient reaction temperature or time. • Poor quality of reagents. | • Screen Ligands: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) which facilitate both oxidative addition and reductive elimination.[7] • Increase Temperature: Cautiously increase the temperature in 10 °C increments (typically 80-110 °C is effective).[7] • Verify Reagents: Use fresh boronic acid and ensure the base is anhydrous and finely powdered. |
| Homocoupling of Boronic Acid (Biphenyl-4,4'-diylbis(ethan-1-one) byproduct) | • Presence of oxygen in the reaction mixture. • Inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | • Rigorous Degassing: Degas the solvent and reaction mixture thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[4] • Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst. |
| Protodeboronation (Acetophenone byproduct) | • Cleavage of the C-B bond by a proton source (often water or the base). This is a major issue with unstable boronic acids.[8] | • Use a Milder Base: Strong bases can accelerate this side reaction. Screen bases like K₃PO₄, Cs₂CO₃, or KF.[3] • Anhydrous Conditions: While many Suzuki protocols use water, switching to fully anhydrous conditions can sometimes help.[3] • Use Boronic Esters: Convert the boronic acid to a more stable pinacol or MIDA boronate ester, which slowly releases the boronic acid in situ.[8][9] |
| Dehalogenation (3-Chloro-biphenyl or Acetophenone byproduct) | • The aryl-palladium intermediate reacts with a hydride source (e.g., base, solvent) instead of the boronic acid.[2] | • Choice of Base/Solvent: Avoid hydroxide bases or protic solvents if dehalogenation is severe. • Bulky Ligands: Using bulky phosphine ligands can sterically favor the desired cross-coupling pathway.[8] |
Diagram: Troubleshooting Low-Yielding Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Protocol 1: Optimized Suzuki-Miyaura Synthesis
This protocol is a general guideline for the coupling of 4-acetylphenylboronic acid and 1-bromo-3-chlorobenzene and may require optimization.
Materials:
-
4-Acetylphenylboronic acid (1.0 equiv)
-
1-Bromo-3-chlorobenzene (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (Buchwald Ligand) (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-acetylphenylboronic acid, 1-bromo-3-chlorobenzene, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Section 2: The Friedel-Crafts Acylation Route
While a classic C-C bond-forming reaction, the Friedel-Crafts acylation of 3-chlorobiphenyl presents significant challenges, primarily related to regioselectivity. The reaction involves treating 3-chlorobiphenyl with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst.
Frequently Asked Questions (FAQs): Friedel-Crafts Route
Q1: Why is regioselectivity the main problem with this route?
A1: The acetyl group is an electrophile, and it can add to multiple positions on the 3-chlorobiphenyl rings. The chloro-substituent is ortho-, para-directing but deactivating, while the phenyl group is also ortho-, para-directing. This leads to a complex mixture of isomers, including the desired 4-acetyl product, but also the 2-acetyl, 4'-acetyl, and 6-acetyl isomers, making purification difficult and lowering the yield of the target molecule.
Q2: How can I maximize the formation of the desired this compound isomer?
A2: Maximizing the para-acylation is key. This is typically favored sterically.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can increase the kinetic preference for the less sterically hindered para position.[5][10]
-
Solvent Choice: Inert solvents like dichloromethane (DCM) or 1,2-dichloroethane are standard.[5] Using carbon disulfide has also been reported, though with varying success.[11]
-
Catalyst System: A high-yield method using a 4-dimethylaminopyridine (DMAP) co-catalyst with AlCl₃ has been reported to improve purity and reduce by-products.[5][12]
Diagram: Potential Isomers in Friedel-Crafts Acylation
Caption: Isomeric products from the Friedel-Crafts acylation of 3-chlorobiphenyl.
Protocol 2: High-Selectivity Friedel-Crafts Acylation
This protocol is adapted from a high-yield patented procedure and is designed to maximize the formation of the 4-acetyl isomer.[5][12]
Materials:
-
3-Chlorobiphenyl (1.0 equiv)
-
Acetic Anhydride (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.02 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid solution (1M)
Procedure:
-
Reagent Premix: In a flask, mix 3-chlorobiphenyl, acetic anhydride, and DMAP in dichloromethane.
-
Catalyst Suspension: In a separate, larger reaction vessel equipped with a dropping funnel and thermometer, suspend anhydrous AlCl₃ in DCM. Cool the suspension to between -20 °C and -10 °C with stirring.
-
Slow Addition: Slowly add the 3-chlorobiphenyl solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature is maintained between -20 °C and -10 °C.
-
Stirring: After the addition is complete, continue stirring at this temperature for 1-2 hours.
-
Quenching: Slowly and carefully quench the reaction by adding 1M HCl solution dropwise, maintaining a low temperature.
-
Workup: Separate the organic layer. Wash it three times with water.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by distillation under reduced pressure. The crude solid will be a mixture of isomers and must be purified, typically by recrystallization from ethanol or by column chromatography, to isolate the pure this compound.[5]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. Optimization table for the Suzuki-Miyaura cross-coupling reactions.
- Reddit. Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chemistry Central Journal. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- PubMed Central. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
- Wikipedia. Friedel–Crafts reaction.
- Google Patents. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- Myers Research Group, Harvard University. The Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Biphenyls
Welcome to the Technical Support Center for the synthesis of substituted biphenyls. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of biphenyl synthesis, a cornerstone of modern medicinal chemistry and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions, ensuring the successful and efficient synthesis of your target molecules.
Troubleshooting Guide: Navigating Common Side Reactions
This section is dedicated to resolving specific issues that may arise during your experiments. Each problem is addressed with a detailed explanation of its root causes and a step-by-step guide to its resolution.
Problem ID: SMC-001 - Low Yield of Biphenyl Product
Issue: The yield of the desired substituted biphenyl is significantly lower than expected.
Potential Causes & Solutions:
Low yields can be attributed to a multitude of factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Troubleshooting Workflow:
-
Reagent and Reaction Setup Integrity:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation and the formation of homocoupling byproducts.[1][2][3]
-
Solution: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of an inert gas throughout the reaction.[4]
-
-
Reagent Purity: Impurities in the starting materials, particularly the aryl halide and the organoboron reagent, can inhibit the catalyst or participate in side reactions.
-
Solution: Use high-purity reagents. If necessary, purify starting materials before use. Boronic acids, in particular, can be prone to degradation and should be fresh or properly stored.[3]
-
-
Base Quality: The efficacy of the base is critical for the transmetalation step in Suzuki coupling.[5][6] Hydrated or poor-quality bases can lead to inconsistent results.
-
Solution: Use a fresh, high-purity base. For solid bases, grinding them into a fine powder can improve reproducibility.[4]
-
-
-
Catalyst System and Reaction Conditions:
-
Catalyst Activity: The chosen palladium source and ligand may not be optimal for the specific substrates, especially for challenging couplings involving sterically hindered or electron-deficient/rich partners.
-
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reagents or the catalyst.
-
Solution: Optimize the reaction temperature. For sluggish reactions, a cautious increase in temperature may be beneficial. However, for thermally sensitive substrates, lower temperatures may be necessary.
-
-
Problem ID: SMC-002 - Significant Homocoupling of the Organoboron Reagent
Issue: The formation of a biaryl byproduct derived from the coupling of two organoboron molecules is observed, reducing the yield of the desired biphenyl.
Causality and Mechanism:
Homocoupling is a common side reaction, particularly in Suzuki and Stille couplings.[9][10] It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that preferentially react with the organoboron or organostannane reagent.[1][2][9] The mechanism can also involve a radical process initiated by the Pd(0) catalyst.[10]
Preventative Measures:
-
Strict Anaerobic Conditions: The most critical factor in minimizing homocoupling is the rigorous exclusion of oxygen from the reaction mixture.[11]
-
Catalyst Choice: Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can reduce the concentration of Pd(II) species that promote homocoupling.[2]
-
Slow Addition of Reagents: In Stille couplings, the slow addition of the organostannane reagent can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands can help identify a system that favors the desired reaction.
Problem ID: SMC-003 - Dehalogenation of the Aryl Halide Starting Material
Issue: The aryl halide is reduced to the corresponding arene, leading to a loss of starting material and a lower yield of the biphenyl product.
Mechanistic Insight:
Dehalogenation is a prevalent side reaction where the halogen on the aryl halide is replaced by a hydrogen atom.[12] The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with various components in the reaction mixture, such as amine bases, alcoholic solvents, or even trace amounts of water.[13] The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.[13]
Mitigation Strategies:
-
Choice of Base and Solvent: Avoid using bases and solvents that can act as hydride sources. Non-coordinating inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over amine bases.[13] Aprotic solvents such as dioxane, THF, or toluene are recommended over alcoholic solvents.[13]
-
Ligand Effects: Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination of the biphenyl product, thereby outcompeting the dehalogenation pathway.[12]
-
Reaction Time and Temperature: Minimize reaction time and avoid unnecessarily high temperatures, as prolonged reaction times at elevated temperatures can increase the likelihood of dehalogenation.[12]
Problem ID: SMC-004 - Protodeboronation of the Boronic Acid
Issue: The boronic acid starting material degrades during the reaction, leading to a decrease in the effective concentration of the nucleophilic partner and a lower yield.
Underlying Chemistry:
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by aqueous bases and can be particularly problematic with electron-deficient or sterically hindered arylboronic acids.[1]
Solutions:
-
Use of More Stable Boron Reagents: Boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[1][9] Potassium aryltrifluoroborates also offer enhanced stability.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions with a non-aqueous base can significantly reduce the rate of protodeboronation.[1]
-
Weaker Base: In some cases, using a milder base can slow down the rate of protodeboronation.[6]
Frequently Asked Questions (FAQs)
This section addresses common questions about the practical aspects of biphenyl synthesis.
Q1: How do I choose the right catalyst and ligand for my specific substrates?
A1: The choice of catalyst and ligand is crucial and often substrate-dependent. For electron-rich aryl halides, ligands that are more electron-rich and bulky can facilitate the often rate-determining oxidative addition step.[8] Conversely, for electron-deficient aryl halides, a different ligand set may be optimal. A preliminary screening of a small panel of common and commercially available ligands (e.g., phosphine-based Buchwald ligands like SPhos and XPhos, or N-heterocyclic carbenes) is often the most effective approach to identify the optimal catalytic system for a new reaction.[7][14]
Q2: What is the role of the base in Suzuki-Miyaura coupling, and how do I select the best one?
A2: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5][8] Its primary function is to activate the boronic acid by forming a more nucleophilic borate complex, which then transfers its organic group to the palladium center.[5][6] The choice of base can significantly impact the reaction yield and rate.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The optimal base is often found through screening, but as a general guideline, weaker inorganic bases are often a good starting point to minimize side reactions.[5]
| Base | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Aqueous or anhydrous | Inexpensive, widely applicable | Can be less effective for challenging substrates |
| Cs₂CO₃ | Aqueous or anhydrous | Often more effective than K₂CO₃ | More expensive |
| K₃PO₄ | Aqueous or anhydrous | A strong, non-nucleophilic base, often good for challenging couplings | Can be more difficult to remove during workup |
| NaOH/KOH | Aqueous | Inexpensive and effective | Can promote protodeboronation and other side reactions |
Q3: My reaction is not going to completion, even with extended reaction times. What should I do?
A3: Incomplete conversion can be due to several factors. First, verify that your catalyst is active and that the reaction is being conducted under strictly anaerobic conditions. If the issue persists, it may be due to catalyst inhibition or deactivation. For substrates containing coordinating groups (e.g., pyridines), the catalyst can be sequestered, leading to a shutdown of the catalytic cycle.[7] In such cases, using bulky ligands that sterically shield the palladium center can be beneficial.[7] Increasing the catalyst loading or switching to a more robust pre-catalyst can also help drive the reaction to completion.
Q4: What are the key differences between Suzuki, Stille, and Negishi couplings for biphenyl synthesis?
A4: While all three are powerful palladium-catalyzed cross-coupling reactions, they differ primarily in the organometallic reagent used.
-
Suzuki-Miyaura Coupling: Employs organoboron reagents (boronic acids or esters), which are generally stable, commercially available, and produce non-toxic byproducts.[15] A base is required for the reaction.[15]
-
Stille Coupling: Uses organostannane (tin) reagents. These reagents are highly versatile and tolerant of a wide range of functional groups, and the reaction often proceeds under neutral conditions.[16] However, organotin compounds are toxic, and the removal of tin byproducts can be challenging.[10]
-
Negishi Coupling: Utilizes organozinc reagents. These are highly reactive, allowing for the coupling of a wide variety of substrates, including sp³-hybridized carbons.[17] However, organozinc reagents are sensitive to air and moisture, requiring strict anhydrous and anaerobic reaction conditions.[17]
Q5: How can I effectively purify my biphenyl product from the reaction mixture?
A5: Purification is typically achieved through standard techniques such as flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product and any byproducts. In some cases, particularly with Stille couplings, residual tin byproducts can be difficult to remove. A common strategy is to treat the crude product with a fluoride source (e.g., KF) to precipitate the tin salts, which can then be removed by filtration. For solid products, recrystallization can be an effective method for obtaining highly pure material.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To provide a deeper understanding of the processes involved in biphenyl synthesis, the following diagrams illustrate the key catalytic cycles and side reaction pathways.
Caption: Mechanisms of common side reactions in cross-coupling.
Caption: A systematic workflow for troubleshooting low-yielding reactions.
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of specific parameters will likely be necessary for different substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., toluene/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta, 97(8), 1061-1073. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Fernández-Pérez, H., et al. (2011). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Dalton Transactions, 40(35), 8849-8858. [Link]
- Mee, S. P. H., Lee, V., & Baldwin, J. E. (2012). Stille couplings in water at room temperature. Green Chemistry, 14(11), 3024-3027. [Link]
- Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- McFarlane, J., Henderson, B., Donnecke, S., & McIndoe, J. S. (2019). An Information-Rich Graphical Representation of Catalytic Cycles.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- An information-rich graphical representation of c
- Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of organic chemistry, 77(8), 3700–3703. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
- How to prevent metal catalysed homocoupling reaction of boronic acids?.
- Stille reaction. Wikipedia. [Link]
- Dot Language (graph based diagrams). Medium. [Link]
- Ruano, G., & de la Hoz, A. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4697. [Link]
- Wirth, T., & Stanetty, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12544-12555. [Link]
- Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. LMU Munich. [Link]
- Negishi coupling. Wikipedia. [Link]
- Stille Coupling. Organic Chemistry Portal. [Link]
- Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). The mechanisms of the Stille reaction. Angewandte Chemie International Edition, 51(8), 1868-1883. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
- DOT Language. Graphviz. [Link]
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
- Intro to DOT language.
- Examples. graphviz 0.
- What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. YouTube. [Link]
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
- Advances in Cross-Coupling Reactions. OUCI. [Link]
- From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
- Catalytic cycles in a graph representation of the chemical reaction network shown in Fig. 4.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Graphviz Examples and Tutorial. Sketchviz. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4-Acetyl-3'-chlorobiphenyl Isomers
Welcome to the technical support center for the purification of 4-Acetyl-3'-chlorobiphenyl and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating the desired isomer of this compound. Here, we will delve into the root causes of these separation difficulties and provide practical, field-proven troubleshooting advice and detailed protocols.
Introduction: The Challenge of Biphenyl Isomer Separation
This compound is an aromatic ketone that, depending on its synthesis route, can be accompanied by various isomers.[1][2] The primary challenge in its purification lies in the subtle structural differences between these isomers, which result in very similar physicochemical properties. These similarities often lead to co-elution in chromatographic methods and difficulties in selective crystallization. The isomers of concern typically fall into two categories:
-
Regioisomers: These isomers have the same molecular formula but differ in the substitution pattern of the acetyl and chloro groups on the biphenyl backbone. For instance, Friedel-Crafts acylation of 3-chlorobiphenyl can potentially yield not only the desired this compound but also other isomers depending on the reaction conditions.[3]
-
Atropisomers: Biphenyls can exhibit axial chirality due to hindered rotation around the single bond connecting the two phenyl rings.[4][5][6] This phenomenon, known as atropisomerism, occurs when bulky substituents on the ortho positions of the rings create a high enough energy barrier to prevent free rotation. While this compound itself does not have ortho substituents that would guarantee stable atropisomers at room temperature, related structures with more steric hindrance are known to be separable.[7][8] It is a possibility to consider, especially if unexpected peak splitting or broadening is observed under certain chromatographic conditions.
This guide will provide a structured approach to tackling these purification challenges, empowering you to develop robust and efficient separation methods.
Purification Strategy Decision Tree
Before diving into specific troubleshooting, it's essential to select the most appropriate purification strategy based on your specific needs, such as the scale of your experiment and the nature of the isomeric mixture.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound isomers.
General Questions
Q1: What are the likely regioisomeric impurities I should expect?
A1: The most common regioisomeric impurities arise from the synthesis method. For instance, in a Friedel-Crafts acylation of 3-chlorobiphenyl, the acetyl group can add to different positions on either phenyl ring, guided by the directing effects of the chlorine atom and the other phenyl ring. You might encounter isomers such as 2-acetyl-3'-chlorobiphenyl or 4-acetyl-5'-chlorobiphenyl. It is crucial to have an analytical method that can resolve these potential side products from your target compound.
Q2: Why is it so challenging to separate these isomers?
A2: Positional isomers of chlorobiphenyls often have very similar polarities, hydrophobicities, and boiling points.[9][10] This makes their separation by standard techniques like distillation or conventional reversed-phase chromatography (e.g., with a C18 column) difficult, as their interactions with the stationary phase and solubility in the mobile phase are nearly identical.[11]
Q3: Should I be concerned about atropisomerism with this compound?
A3: While this compound itself lacks the bulky ortho substituents typically required for stable atropisomers at room temperature, it's a possibility that shouldn't be entirely dismissed, especially if you observe peak splitting or broadening at lower temperatures during chromatography.[5][7] The energy barrier to rotation might be low, leading to interconverting isomers on the chromatographic timescale. If atropisomerism is suspected, specialized chiral chromatography is necessary for separation.[7][8]
Troubleshooting HPLC Purification
Q4: My isomers are co-eluting on a standard C18 column. What should I do?
A4: This is a common issue. C18 columns primarily separate based on hydrophobicity, which is often too similar between regioisomers. To improve resolution, you should switch to a stationary phase that offers alternative separation mechanisms. Phenyl-based columns (like phenyl-hexyl or biphenyl phases) are excellent choices as they enhance π-π interactions with the aromatic rings of your analytes, providing a different selectivity that can resolve isomers a C18 column cannot.[10][11][12][13]
Q5: I've switched to a biphenyl column, but my resolution is still not optimal. How can I further improve it?
A5: Mobile phase optimization is your next step. The choice of organic modifier can have a significant impact on selectivity.[11]
-
Switch to Methanol: If you are using acetonitrile, try switching to methanol. Methanol is known to promote π-π interactions with phenyl-based stationary phases more effectively than acetonitrile, which can sometimes shield these interactions.[11]
-
Adjust Mobile Phase Strength: Perform a gradient optimization to find the ideal elution window for your isomers. A shallower gradient can often improve the separation of closely eluting peaks.
-
Temperature: Lowering the column temperature can sometimes enhance resolution, especially if atropisomerism is a factor, as it can slow down on-column interconversion.[7]
Q6: I see two closely eluting peaks that I suspect are atropisomers. How can I confirm this and achieve separation?
A6: To confirm and separate atropisomers, you must use a chiral stationary phase (CSP).[8][14][15]
-
Screening Chiral Columns: Screen a variety of CSPs, such as those based on derivatized cyclodextrins, cyclofructans, or polysaccharides.[7][8]
-
Normal Phase vs. Reversed Phase: Chiral separations are often more successful in normal-phase mode (e.g., using heptane/ethanol as the mobile phase), but reversed-phase chiral methods also exist.
-
Temperature Studies: Analyze your sample at different temperatures. If the two peaks begin to coalesce at higher temperatures, it is a strong indication of interconverting atropisomers.[7]
Troubleshooting SFC Purification
Q7: When should I opt for Supercritical Fluid Chromatography (SFC) over HPLC?
A7: SFC is an excellent alternative to HPLC, particularly for isomer separations.[16][17] Consider SFC when you need:
-
High Throughput: SFC methods are typically 3-4 times faster than HPLC methods due to the low viscosity of the supercritical CO2 mobile phase, which allows for higher flow rates.[17][18]
-
Greener Chemistry: SFC significantly reduces organic solvent consumption, replacing it with environmentally benign CO2.[17]
-
Chiral Separations: SFC is a powerful technique for chiral separations, often providing better and faster results than HPLC.[18][]
Q8: What are the key parameters to optimize for separating my isomers using SFC?
A8: The key parameters to optimize in SFC are similar to HPLC but with some unique considerations:
-
Co-solvent (Modifier): Typically methanol, ethanol, or isopropanol is used as a modifier with CO2. The type and percentage of the modifier are critical for achieving selectivity.
-
Stationary Phase: A wide range of stationary phases are available for SFC, including many chiral phases. Methodical screening is essential.
-
Back Pressure and Temperature: These parameters influence the density of the supercritical fluid and can affect retention and selectivity.
Troubleshooting Crystallization
Q9: I'm having trouble finding a suitable solvent system for crystallization. What is a good approach?
A9: A systematic solvent screening is necessary. The ideal solvent is one in which your desired isomer has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.[20]
-
Single Solvent Method: Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, methanol).
-
Solvent/Anti-solvent Method: If a single solvent doesn't work, try a binary system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until turbidity appears. Then, heat to redissolve and cool slowly.[20][21]
Q10: My product is "oiling out" instead of forming crystals. How can I prevent this?
A10: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. To prevent this:
-
Use a more dilute solution: This lowers the saturation point.
-
Cool the solution more slowly: This gives the molecules more time to orient themselves into a crystal lattice.
-
Use a different solvent system: The interaction between the solute and solvent is critical.
-
Seed the solution: Adding a small crystal of the pure compound can initiate crystallization.
Data and Methodologies
Comparison of Purification Techniques
| Feature | HPLC (Reversed/Normal Phase) | SFC | Crystallization |
| Resolution | High to Excellent | High to Excellent | Variable, depends on system |
| Throughput | Moderate | High | High (for large scale) |
| Scale | mg to low g | mg to kg | g to multi-kg |
| Solvent Usage | High | Low | Moderate |
| Cost (Operational) | Moderate to High | Low to Moderate | Low |
| Best For | Regioisomers, Atropisomers | Regioisomers, Atropisomers | Large scale, solid products |
Experimental Protocols
Protocol 1: HPLC Method Development for Regioisomer Separation
This protocol outlines a systematic approach to developing a separation method for this compound and its regioisomers.
Caption: HPLC Method Development Workflow.
-
Initial Screening:
-
Column: Use a biphenyl or phenyl-hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a generic scouting gradient, for example, 50% to 95% B over 15 minutes.
-
Detection: UV at 254 nm or a more specific wavelength if known.
-
-
Evaluation: Assess the chromatogram for the separation of the main peak from its impurities. If the resolution is poor (Rs < 1.5), proceed to the next step.
-
Change Organic Modifier: Replace acetonitrile with methanol as Mobile Phase B and repeat the scouting gradient.[11] Compare the selectivity with the acetonitrile run.
-
Gradient Optimization: Based on the most promising organic modifier, optimize the gradient. If the isomers elute at, for example, 70% B, design a shallower gradient around that point (e.g., 60-80% B over 20 minutes) to improve resolution.
-
Method Validation: Once satisfactory separation is achieved, validate the method for robustness.
Protocol 2: General Method for Crystallization
This protocol provides a general workflow for purifying a solid compound by crystallization.[20]
-
Solvent Selection:
-
Place a small amount of the crude material (approx. 20-30 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) dropwise at room temperature to assess solubility.
-
Heat the tubes that did not dissolve the solid. A good single solvent will dissolve the compound when hot but not when cold.
-
If no single solvent is ideal, select a miscible solvent pair: one in which the compound is very soluble and one in which it is insoluble.[20]
-
-
Crystallization Procedure:
-
Dissolve the crude compound in a minimum amount of the chosen hot solvent (or the "good" solvent of a pair).
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Do not disturb the flask.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or another suitable analytical technique to determine the efficiency of the purification. Recrystallize if necessary.[21]
References
- Large-scale supercritical fluid chromatography purification of unstable STING agonist intermedi
- Biphenyl derivatives &
- Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
- Atropisomers: things are tight, single bond won't rot
- HPLC Methods for analysis of Biphenyl.
- This compound. PubChem. [Link]
- Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. (2017).
- How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM. [Link]
- Process for crystallizing and separating different diisocyanate isomers.
- Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral St
- SOP: CRYSTALLIZATION. University of California, Davis. [Link]
- [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024).
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal. [Link]
- Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chrom
- 4-Acetyl-4'-chlorobiphenyl. PubChem. [Link]
- Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. (1977). PubMed. [Link]
- Chiral Separations: Using SFC to Unlock Purific
- The chromatogram SFC purification and re-analysis.
- Separation of pure polychlorinated biphenyl isomers into two types of inducers on the basis of induction of cytochrome P-450 or P-448. Sci-Hub. [Link]
- 4-Chlorobiphenyl. PubChem. [Link]
- A kind of preparation method of high-purity 4-acetylbiphenyl.
- Separation of optical isomers of scopolamine, cocaine, homatropine, and
- Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. (2011). PubMed. [Link]
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 3. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]
- 4. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. welch-us.com [welch-us.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Separation of optical isomers of scopolamine, cocaine, homatropine, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. m.youtube.com [m.youtube.com]
- 20. science.uct.ac.za [science.uct.ac.za]
- 21. How To [chem.rochester.edu]
Technical Support Center: Optimizing HPLC Separation of Chlorobiphenyl Isomers
Welcome to the technical support center for the analysis of chlorobiphenyl (CB) isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Polychlorinated biphenyls (PCBs) are a class of 209 congeners, many of which are persistent environmental pollutants.[1] Their structural similarity makes chromatographic separation a significant analytical challenge.[1][2] While gas chromatography (GC) has traditionally been the method of choice, HPLC offers a viable alternative, particularly in labs where GC instrumentation is less accessible.[3]
This resource is structured to provide immediate, actionable advice through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that analysts often have when beginning to work with chlorobiphenyls by HPLC.
Q1: What are the primary challenges in separating chlorobiphenyl isomers by HPLC?
The main difficulties stem from the isomers' similar physicochemical properties.[4] Many congeners have nearly identical polarity and molecular weight, which makes achieving adequate selectivity and resolution between them a complex task.[4] Co-elution, where two or more congeners elute as a single peak, is a common problem that prevents accurate quantification of individual, and often differentially toxic, isomers.[2]
Q2: What is a good starting point for column selection in reversed-phase HPLC?
For most reversed-phase applications, a C18 column is the recommended starting point as it maximizes retention for non-polar compounds like chlorobiphenyls.[5] Phenyl-Hexyl columns can also be an excellent choice due to their alternative selectivity for aromatic compounds.[4] For analysts seeking higher efficiency and faster run times, columns packed with smaller particles (e.g., 1.8 µm or 2.6 µm solid-core) are highly effective, though they may generate higher backpressure.[3][5][6]
Q3: Which mobile phase composition should I start with?
A common starting point for the reversed-phase separation of chlorobiphenyls is a gradient elution using water and a miscible organic solvent.[7][8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile or Methanol
Acetonitrile is often preferred due to its lower viscosity and excellent UV transparency.[9] Methanol offers a different selectivity and can be a cost-effective alternative.[9] A broad initial scouting gradient, for example, from 50% B to 90% B over 20-30 minutes, can help determine the approximate elution conditions for the congeners of interest.[3][4]
Q4: Is HPLC suitable for regulatory methods, such as those from the EPA?
While GC-based methods like EPA 8082A and 1668 are standard for regulatory PCB analysis, HPLC can be a valuable tool for environmental monitoring.[3][10][11][12][13] HPLC is widely used for analyzing various environmental contaminants, including pesticides and polycyclic aromatic hydrocarbons (PAHs).[10][11][14] Although specific EPA methods for PCB analysis by HPLC are less common, the principles of robust method development and validation can be applied to create reliable in-house methods for monitoring and research.
Troubleshooting Guide: From Peaks to Problems
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Peak Shape Problems
Q5: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can compromise resolution and quantification.[15][16]
-
Cause 1: Secondary Interactions: The primary cause of peak tailing is often unwanted interactions between the analytes and the stationary phase, particularly with residual silanol groups on silica-based columns.[17][18][19] Basic compounds are especially prone to these interactions.[19]
-
Cause 2: Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[18]
-
Solution: Reduce the injection volume or dilute the sample.[20]
-
-
Cause 3: Column Degradation or Contamination: A void at the column inlet or a blocked frit can cause peak tailing that affects all peaks in the chromatogram.[17][18]
Q6: I'm observing split peaks. What's happening?
Peak splitting can manifest as a shoulder or a "twin" peak and often indicates a problem at the head of the column or an issue with the sample solvent.[17]
-
Cause 1: Partially Blocked Inlet Frit: If all peaks are splitting, it suggests a system-wide issue. A partially blocked frit can cause the sample to be delivered unevenly to the column.[17]
-
Solution: Replace the inlet frit of the column. Regular sample filtration (0.2 or 0.45 µm) can prevent this.[23]
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to distorted or split peaks.[21]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[20] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Cause 3: Void in the Column Packing: A void or channel at the head of the column can cause the sample band to spread unevenly, resulting in split peaks.[17]
-
Solution: This usually indicates column degradation, and the column will likely need to be replaced.[17]
-
Retention Time and Resolution Issues
Q7: My retention times are shifting from one run to the next. Why?
Unstable retention times are a critical issue, especially for peak identification.
-
Cause 1: Mobile Phase Composition: In reversed-phase chromatography, even a 1% change in the organic solvent concentration can alter retention times by 5-15%.[22] Inaccurate mixing or evaporation of a volatile solvent component can lead to drift.
-
Cause 2: Temperature Fluctuations: Column temperature significantly affects retention time.[24][25] A lack of temperature control can lead to inconsistent results as ambient lab temperature changes.[26]
-
Cause 3: Leaks or Flow Rate Instability: Leaks in the system will cause pressure drops and fluctuating flow rates, leading to erratic retention times.[20]
Q8: I have poor resolution between two critical chlorobiphenyl isomers. How can I improve it?
Improving resolution is a primary goal of method development. The resolution is governed by column efficiency (N), selectivity (α), and retention factor (k).[27]
-
Solution 1: Optimize Mobile Phase Selectivity: This is often the most powerful tool.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter elution order and improve the separation of co-eluting peaks.[4]
-
Adjust Gradient Slope: A shallower gradient over the elution range of the critical pair will increase the separation time between them, often improving resolution.[4][28]
-
-
Solution 2: Adjust Column Temperature: Temperature affects both retention and selectivity.[25]
-
Screen Temperatures: Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C).[29] Sometimes a small change can significantly impact the selectivity between two closely eluting peaks.[24] Lower temperatures generally increase retention and may improve resolution, while higher temperatures decrease viscosity and can improve efficiency.[24][29]
-
-
Solution 3: Change Stationary Phase: If mobile phase and temperature optimization are insufficient, changing the column chemistry is the next logical step.[27]
Baseline and System Problems
Q9: I'm seeing a noisy or drifting baseline. What should I check?
A stable baseline is essential for accurate integration and quantification.
-
Cause 1: Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise and spikes.[23][31]
-
Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffer components can lead to a noisy or drifting baseline.[23][32]
-
Cause 3: Detector Lamp Instability: An aging detector lamp can cause baseline drift.[23]
-
Solution: Check the lamp's energy output. If it's low or unstable, it may need to be replaced.
-
Q10: My system pressure is unexpectedly high. What's the cause?
High backpressure can damage the pump, injector, and column.
-
Systematic Diagnosis: The key is to isolate the source of the blockage.
-
Common Causes:
-
Blocked Column Frit: The most common cause of high pressure related to the column.[33] Try back-flushing the column (disconnected from the detector). If that fails, replace the frit or the column.
-
Precipitated Buffer: If using buffers, ensure they are fully dissolved and that the mobile phase composition doesn't cause them to precipitate.
-
Particulate Matter: Unfiltered samples can introduce particulates that clog the system. Always filter samples through a 0.2 or 0.45 µm filter.[23]
-
Experimental Protocols & Workflows
Protocol: General Method for Screening Chlorobiphenyl Isomers
This protocol provides a starting point for developing a separation method for a mixture of chlorobiphenyl congeners.
-
System Preparation:
-
Ensure the HPLC system is clean and free of contaminants.
-
Prepare fresh mobile phases using HPLC-grade solvents.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Degas both mobile phases for at least 15 minutes.
-
-
Column Installation and Equilibration:
-
Install a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 50% A / 50% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 40°C.
-
-
Sample Preparation:
-
Dissolve the chlorobiphenyl standard mixture in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
UV Detection: 220 nm
-
Gradient Program:
-
0-8 min: 50% to 70% B
-
8-16 min: 70% to 80% B
-
16-20 min: 80% to 90% B
-
20-21 min: Hold at 90% B
-
21-22 min: Return to 50% B
-
22-30 min: Re-equilibration
-
-
-
Data Analysis:
-
Evaluate the resulting chromatogram for peak shape, resolution, and retention time. This initial run will guide further optimization.
-
Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing the separation of chlorobiphenyl isomers.
Caption: A systematic workflow for HPLC method development.
Data & Tables
Table 1: HPLC Column Selection Guide for Chlorobiphenyls
| Stationary Phase | Primary Interaction | Best For... | Considerations |
| C18 (Octadecyl) | Hydrophobic | General-purpose separation of non-polar compounds. A good first choice. | High hydrophobicity may lead to long retention for highly chlorinated biphenyls. |
| C8 (Octyl) | Hydrophobic | Less retentive than C18, useful for reducing run times for highly retained compounds. | May provide insufficient retention for lower chlorinated biphenyls. |
| Phenyl-Hexyl | π-π interactions, Hydrophobic | Providing alternative selectivity for aromatic compounds. Good for resolving isomers that co-elute on C18. | Selectivity is highly dependent on the mobile phase composition. |
| Fluorinated (e.g., PFP) | Dipole-dipole, π-π, Hydrophobic | Resolving halogenated isomers and providing unique selectivity.[30] | Can have different elution orders compared to traditional reversed-phase columns. |
| Solid-Core | (Varies by chemistry) | High-efficiency, fast separations at lower backpressures than sub-2µm fully porous particles.[3] | Lower loading capacity compared to fully porous particles. |
Table 2: Common Mobile Phase Solvents and Their Properties
| Solvent | Polarity Index | UV Cutoff (nm) | Viscosity (cP at 20°C) | Notes |
| Water | 10.2 | ~180 | 1.00 | The primary weak solvent in reversed-phase HPLC. |
| Acetonitrile | 5.8 | 190 | 0.37 | Excellent UV transparency and low viscosity, leading to lower backpressure.[9] |
| Methanol | 5.1 | 205 | 0.60 | Good alternative to acetonitrile, offers different selectivity but has higher viscosity.[9] |
| Tetrahydrofuran (THF) | 4.0 | 212 | 0.55 | Strong solvent, can alter selectivity but may degrade PEEK tubing and has a higher UV cutoff. |
References
- Tracking Pollution: How HPLC Helps Monitor Environmental Contaminants. (2025, July 18). Google Cloud.
- HPLC Method Development for Environmental Monitoring. (2023, November 18). Pharmaguidelines.
- HPLC's Role in Environmental Analysis: Key Benefits Unveiled. (2024, December 13). Google Cloud.
- The Determination of Polychlorinated Biphenyls (PCB) Using EPA Method 8082. PerkinElmer.
- Harnessing the Power of HPLC in Environmental Testing. (2025, December 18). G-M-I, Inc.
- Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group.
- Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column. Fisher Scientific.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
- HPLC Troubleshooting Guide. Agilent Technologies.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25). The Pharma Guide.
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
- Strategies for Method Development and Optimization in HPLC. Drawell.
- Appropriate use of EPA Methods 8082 and 1668. ESSLAB.
- Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
- Technical Support Center: Optimizing HPLC Separation of Isomers. Benchchem.
- Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. (2015, July 22). Washington State Department of Ecology.
- Fact Sheet: Extraction and Determinative Methods. (2025, March 26). US EPA.
- Top 10 Most Common HPLC Issues and How to Fix Them (2023). (2023, August 28). YouTube.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. Restek.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Lab Training.
- Temperature Effect on the Separation Performance of Chromatography. ResearchGate.
- An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.
- How Does Column Temperature Affect HPLC Resolution? (2025, October 28). Chrom Tech, Inc.
- Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru.
- Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
- Temperature selectivity in reversed-phase high performance liquid chromatography. PubMed.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (2025, March 25). Alwsci.
- Column selection for optimal separation of PCB congeners. Benchchem.
- What is Peak Tailing? (2014, August 8). Chromatography Today.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics GmbH.
- HPLC Column Selection Guide. PerkinElmer.
- How to Improve HPLC Resolution: Key Factors for Better Separation. (2025, February 28). Mastelf.
- Resolving peak tailing in HPLC analysis of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one. Benchchem.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
- How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex.
- Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? (2020, May 1). LCGC International.
Sources
- 1. gcms.cz [gcms.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. postnova.com [postnova.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. mastelf.com [mastelf.com]
- 10. Tracking Pollution: How HPLC Helps Monitor Environmental Contaminants-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 11. HPLC's Role in Environmental Analysis: Key Benefits Unveiled [hplcvials.com]
- 12. esslabshop.com [esslabshop.com]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. acdlabs.com [acdlabs.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. rheniumgroup.co.il [rheniumgroup.co.il]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. medikamenterqs.com [medikamenterqs.com]
- 24. chromtech.com [chromtech.com]
- 25. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. mastelf.com [mastelf.com]
- 29. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 32. ijprajournal.com [ijprajournal.com]
- 33. agilent.com [agilent.com]
Technical Support Center: Biphenyl vs. C18 Column for Acetyl-Chlorobiphenyl Separation
Welcome to the technical support center for advanced chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on selecting and troubleshooting HPLC columns for the analysis of acetyl-chlorobiphenyls. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your methods are robust and reliable.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the choice between Biphenyl and C18 stationary phases for separating complex aromatic molecules like acetyl-chlorobiphenyls.
Q1: What is the fundamental difference in retention mechanism between a Biphenyl and a C18 column?
The primary difference lies in their dominant interaction modes with analytes.
-
C18 Columns: Rely almost exclusively on hydrophobic (dispersive) interactions .[1][2] The long C18 alkyl chains provide a non-polar surface that retains analytes based on their overall hydrophobicity. For polychlorinated biphenyls (PCBs), retention generally increases with the number of chlorine atoms, as this enhances their non-polar character.[3]
-
Biphenyl Columns: Offer a multi-modal retention mechanism. While they exhibit hydrophobic properties, their key feature is the ability to engage in π-π interactions due to the electron-rich biphenyl rings of the stationary phase.[1][4] This provides enhanced retention and a unique selectivity for aromatic, unsaturated, or polarizable analytes like acetyl-chlorobiphenyls.[4][5] They can also participate in dipole-dipole interactions.[4][6]
Caption: Dominant retention mechanisms on C18 vs. Biphenyl columns.
Q2: When should I choose a Biphenyl column over a C18 for separating acetyl-chlorobiphenyls?
A Biphenyl column is often the superior choice and an excellent starting point for method development for these compounds.[7] You should prioritize a Biphenyl column when:
-
Isomer Separation is Critical: You are trying to resolve positional isomers of acetyl-chlorobiphenyls. The defined steric and electronic nature of π-π stacking on a Biphenyl phase often provides the selectivity needed to separate isomers that co-elute on a C18 column.[7][8]
-
Analytes are Poorly Retained on C18: The acetyl group adds polarity, which can lead to poor retention on a traditional C18 phase, especially for congeners with fewer chlorine atoms. Biphenyl columns are known to significantly increase the retention of polar aromatic compounds.[2]
-
Orthogonal Selectivity is Needed: If you have a complex mixture and are experiencing co-elution with matrix components on a C18, switching to a Biphenyl column provides an orthogonal (different) separation mechanism that can resolve these challenging peaks.[4][8]
Q3: Are Biphenyl columns compatible with highly aqueous mobile phases?
Yes, many modern Biphenyl columns are designed to be stable in 100% aqueous mobile phases, making them robust for separating more polar acetyl-chlorobiphenyls that require a high percentage of water for retention.[4][8] This is a significant advantage over many traditional C18 columns, which can suffer from a phenomenon known as "hydrophobic collapse" or "dewetting" under these conditions.[9][10]
Troubleshooting Guide & Optimization
This section provides solutions to specific problems you may encounter during the separation of acetyl-chlorobiphenyls.
Problem: I have poor resolution between two or more acetyl-chlorobiphenyl isomers on my C18 column.
Cause & Explanation: This is a classic selectivity problem. A C18 column separates primarily based on hydrophobicity. If two isomers have very similar hydrophobic characters, the C18 phase may not be able to differentiate between them, resulting in co-elution.
Solution Pathway:
-
Switch to a Biphenyl Column: This is the most effective solution. The Biphenyl phase introduces π-π interactions, which are highly sensitive to the electronic and steric differences between isomers.[7] This alternative selectivity is often sufficient to resolve the critical pair.[8]
-
Optimize Mobile Phase:
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol (or vice versa). Acetonitrile has π electrons and can interfere with π-π interactions between the analyte and a phenyl-based stationary phase, whereas methanol does not.[11] This change can alter selectivity.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences between analyte-stationary phase interactions, improving resolution. However, this will also increase retention times and backpressure.
-
Caption: Troubleshooting workflow for poor isomer resolution.
Problem: My early-eluting peaks are poorly retained and elute near the void volume.
Cause & Explanation: This occurs when the analytes (likely acetyl-chlorobiphenyls with fewer chlorine atoms) are too polar for the reversed-phase conditions. On a C18 column, the hydrophobic interactions are insufficient to retain them.[1][2]
Solution Pathway:
-
Increase Aqueous Content: The standard approach is to increase the percentage of water in your mobile phase.[9] However, be cautious with standard C18 columns when going above 90-95% water to avoid hydrophobic collapse.[12][13]
-
Use a Biphenyl Column: Biphenyl columns inherently provide greater retention for polar aromatic compounds compared to C18 phases, often solving this problem without needing extremely high aqueous mobile phases.[2][14]
-
Use an Aqueous-Stable C18 (AQ) Column: If you must use a C18 phase, select one specifically designed for use in high-aqueous conditions (often designated as "AQ" or similar). These columns have modifications to prevent dewetting.
Problem: I am experiencing a sudden, dramatic loss of retention on my C18 column after the system was idle.
Cause & Explanation: You are likely experiencing hydrophobic collapse (also known as pore dewetting).[9][15] When using a mobile phase with a high water content (>95%) on a traditional C18 column, stopping the flow allows the high surface tension of water to expel the mobile phase from the hydrophobic pores of the stationary phase.[13][15] When the flow is restarted, the analytes have no access to the majority of the stationary phase surface area inside the pores, leading to a near-complete loss of retention.[13]
Solution Pathway:
-
Confirm the Diagnosis: The key symptom is a dramatic loss of retention that occurs after the flow has been stopped and restarted.[15]
-
Recover the Column: Do not discard the column. It can almost always be restored.[9] See the protocol below for detailed steps.
-
Prevent Recurrence:
Experimental Protocols & Data
Column Selection Summary
| Feature | C18 Column | Biphenyl Column | Recommendation for Acetyl-Chlorobiphenyls |
| Primary Mechanism | Hydrophobic Interactions[1] | π-π Interactions, Hydrophobic, Dipole-Dipole[4] | Biphenyl offers more interaction modes for better selectivity. |
| Isomer Selectivity | Limited (based on hydrophobicity) | Excellent[7][8] | Biphenyl is strongly preferred for resolving positional isomers. |
| Polar Analyte Retention | Generally weak; requires high % aqueous[2] | Strong[2][14] | Biphenyl provides better retention for more polar congeners. |
| Aqueous Stability | Prone to collapse (>95% H₂O)[9][10] | Typically 100% aqueous compatible[4][8] | Biphenyl is more robust for methods needing high water content. |
| Orthogonality | Standard reversed-phase selectivity | Unique, orthogonal selectivity to C18[4] | Use Biphenyl when C18 fails to provide adequate separation. |
Protocol: Recovering a C18 Column from Hydrophobic Collapse
This protocol describes the steps to re-wet the stationary phase pores after a suspected dewetting event.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending high concentrations of organic solvent into the detector cell.
-
Flush with 100% Organic Solvent: Flush the column with 100% methanol or acetonitrile at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column) for 5 minutes to gently displace the aqueous mobile phase.[9]
-
Increase Flow Rate: Increase the flow rate to your normal operating flow (e.g., 1.0 mL/min) and flush with at least 10-15 column volumes of the 100% organic solvent. This step re-wets the pores.
-
Transition to Mobile Phase: Gradually re-introduce your mobile phase. It is best to step down the organic content slowly (e.g., flush with 50/50 organic/aqueous for 5 column volumes before going to your initial conditions).
-
Re-equilibrate and Test: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions until the baseline is stable. Inject a standard to confirm that retention times have been restored.[9][10]
References
- Thames Restek. (n.d.). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
- Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds.
- LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns.
- Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
- Thames Restek. (n.d.). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns.
- Nacalai Tesque, Inc. (n.d.). Comparison of biphenyl and other aromatic stationary phases.
- Restek. (2024, April 2). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.
- Dwight, R., & Schad, D. (2018). Evaluation of retention and selectivity using biphenyl stationary phases. ResearchGate.
- Snyder, L. R., et al. (n.d.). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. PubMed.
- Velocity Scientific Solutions. (n.d.). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications.
- Pyvot. (2023, June 20). Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases.
- Gritti, F., & Guiochon, G. (2021, January 1). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. LCGC International.
- Axion Labs. (2024, January 25). Can you run 100% water with a C18 column? [Video]. YouTube.
- Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A, 1075(1-2), 177-83.
- Dolan, J. W. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International.
- Fisher Scientific. (n.d.). Separation of a Mixture of PCBs Using an Accucore C18 HPLC Column.
- Washington State University. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2016, November 23). Why Biphenyl is a very interesting primary choice as stationary phase in LC.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Dr-Adel-HPLC. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2025, September 26). Comparing C18‐Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool.
- Element Lab Solutions. (n.d.). CP-Sil 5/C18 CB for PCB.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. thamesrestek.co.uk [thamesrestek.co.uk]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 5. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 6. Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases ‣ Pyvot [pyvot.tech]
- 7. Restek Biphenyl [discover.restek.com]
- 8. fishersci.com [fishersci.com]
- 9. welch-us.com [welch-us.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. velocityscientific.com.au [velocityscientific.com.au]
- 13. Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low solubility of 4-Acetyl-3'-chlorobiphenyl in aqueous buffers
Technical Support Center
Topic: Troubleshooting Low Solubility of 4-Acetyl-3'-chlorobiphenyl in Aqueous Buffers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of this compound
Welcome to the technical support guide for this compound. As an application scientist, I understand that realizing the full potential of a compound in experimental systems is often predicated on overcoming practical hurdles. One of the most common challenges for researchers working with this compound is its inherently low solubility in aqueous buffers, a critical requirement for most biological and pharmacological assays.
This guide is structured to provide not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore the physicochemical properties of this molecule, troubleshoot common solubility issues, and provide validated protocols to help you achieve consistent and reliable results.
Section 1: Understanding the Root Cause: Physicochemical Properties
Q: What is this compound and why is it so difficult to dissolve in aqueous solutions?
A: this compound is an aromatic ketone featuring a biphenyl backbone.[1] This structure is the primary reason for its poor water solubility. Let's break down why:
-
Hydrophobic Biphenyl Core: The foundation of the molecule is two connected phenyl rings (a biphenyl group).[2] This structure is large, nonpolar, and lacks hydrogen-bonding capabilities with water, making it highly hydrophobic (lipophilic). The parent compound, biphenyl, is itself insoluble in water.[2][3]
-
Lipophilic Substituents: The addition of a chlorine atom and an acetyl group further increases the molecule's molecular weight and lipophilic character.[4] While the acetyl group's carbonyl oxygen has some polarity, its effect is minimal compared to the overwhelmingly nonpolar nature of the rest of the molecule.
-
High LogP Value: The partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates a greater preference for a nonpolar environment over an aqueous one. The computed XLogP3 for this compound is 4.3, signifying very high lipophilicity and, consequently, low aqueous solubility.[1]
These factors mean that this compound molecules prefer to associate with each other rather than with water molecules, leading to precipitation in aqueous media.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO | [1] |
| Molecular Weight | 230.69 g/mol | [1][5] |
| CAS Number | 5002-13-1 | [1] |
| Predicted XLogP3 | 4.3 | [1] |
| Estimated Water Solubility | < 1 mg/L | [4] |
Section 2: General Strategies for Enhancing Solubility
Q: What are the primary methods to improve the solubility of a hydrophobic compound like this compound?
A: For a neutral, highly hydrophobic compound, several formulation strategies can be employed. The choice depends on the requirements of your specific experiment (e.g., cell-based assay, animal study, in vitro enzymatic assay). The most common and effective approaches are outlined below.[6][7][8]
Caption: Workflow for troubleshooting precipitation upon dilution.
Solutions:
-
Increase the Final Co-solvent Concentration: The simplest solution is to increase the final percentage of DMSO in your buffer. Try preparing your final solution with 0.5%, 1%, or even up to 5% DMSO, but always verify the tolerance of your specific assay (especially cell-based assays) to the solvent.
-
Use a Co-solvent System: Sometimes a mixture of solvents works better than one alone. A common combination is DMSO with PEG 400 or Tween® 80. For example, prepare your stock in a 1:1 mixture of DMSO:PEG 400.
-
Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1% to 1%) to your final aqueous buffer before adding the compound stock. The surfactant will help form micelles that can solubilize the compound as it is diluted.
-
Use Cyclodextrins: Prepare your aqueous buffer containing a pre-dissolved cyclodextrin (e.g., 1-10% w/v HP-β-CD). When you add your DMSO stock, the cyclodextrin will encapsulate the compound, preventing precipitation.
Q: Can I use pH adjustment to solubilize this compound?
A: No, pH adjustment is unlikely to be effective for this compound. This technique works for ionizable compounds—those with acidic or basic functional groups that can be protonated or deprotonated to form a charged, more water-soluble salt. [6]this compound is a neutral molecule; it lacks acidic protons (like a carboxylic acid or phenol) or basic sites (like an amine) that can be readily ionized within a typical physiological pH range. Therefore, changing the pH of the buffer will not significantly impact its solubility.
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a stock solution in an organic solvent, which is the first step for most applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Volumetric flask or appropriate vial
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh the desired amount of this compound. For example, to make 1 mL of a 10 mM stock (MW = 230.69 g/mol ), weigh out 2.31 mg.
-
Transfer the solid to a clean, dry glass vial.
-
Add approximately 80% of the final desired volume of DMSO (e.g., 800 µL for a 1 mL final volume).
-
Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once fully dissolved, add DMSO to reach the final desired volume (e.g., 1 mL). Mix thoroughly.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound. [9] Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, preferably PTFE for solvent resistance)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer (e.g., 2 mg in 1 mL). Ensure there is undissolved solid at the bottom.
-
Seal the vial tightly and place it in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the slurry for 24-48 hours to ensure equilibrium is reached. It is advisable to run a time-course experiment (e.g., sampling at 24, 48, and 72 hours) in a preliminary run to confirm equilibrium has been achieved. [9]4. After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant. Crucially , filter this aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. [9]6. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method against a standard curve prepared in the same buffer (if possible, or in a solubilizing solution).
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the maximum percentage of DMSO I can use in my cell culture experiment?
-
A: This is highly cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but some are sensitive to as little as 0.1%. It is essential to run a vehicle control (your final buffer containing the same percentage of DMSO but without the compound) to determine the effect of the solvent on your specific assay.
-
-
Q: Are there any alternatives to DMSO for cell-based assays?
-
A: Yes. Ethanol can be used, though it is often more toxic to cells than DMSO. Formulations using HP-β-cyclodextrin are an excellent alternative as they are generally very well-tolerated by cells and can achieve high compound concentrations in the final medium.
-
-
Q: How does temperature affect the solubility of this compound?
-
A: Generally, the solubility of solid compounds increases with temperature. [8]Running your experiment at 37°C instead of room temperature may slightly improve solubility. However, this effect is usually not dramatic enough to solve significant precipitation issues and you must consider the stability of the compound at higher temperatures.
-
-
Q: I've tried co-solvents and it's still not soluble enough for my needs. What are my next steps?
-
A: If you require a very high concentration, you may need to explore more advanced formulation techniques such as creating a solid dispersion or using nanotechnology. [6][7] * Solid Dispersion: The compound is dispersed within a hydrophilic polymer matrix (like PVP or PEG) at a molecular level. This can be achieved by methods like solvent evaporation. [6]When this solid is added to water, the polymer dissolves rapidly, releasing the compound in a supersaturated but transiently stable state.
-
References
- Christopher Vimalson, et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S73.
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Sheetal Z Godse, et al. (2013). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 3(4).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChem. (n.d.). This compound. National Institutes of Health.
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. National Institutes of Health.
- ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
- ChemBK. (n.d.). 4-Acetyl-4'-chlorobiphenyl.
- Wikipedia. (n.d.). Biphenyl.
- Restek. (n.d.). Biphenyl: CAS # 92-52-4 Compound Information.
- Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information - Polychlorinated Biphenyls (PCBs).
- PubChem. (n.d.). 4-Chlorobiphenyl. National Institutes of Health.
- PubChem. (n.d.). Biphenyl. National Institutes of Health.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Acetylbiphenyl.
- ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl - Wikipedia [en.wikipedia.org]
- 3. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 5. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 8. japer.in [japer.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
Degradation pathways of 4-Acetyl-3'-chlorobiphenyl under experimental conditions
Welcome to the technical support center for the experimental analysis of 4-Acetyl-3'-chlorobiphenyl degradation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the degradation pathways of this compound. Given that specific literature on this compound is limited, this guide synthesizes data from closely related analogs, primarily 4-chlorobiphenyl (PCB3), to provide a robust predictive framework for your experiments. We will explore common experimental setups, troubleshoot potential issues, and interpret the resulting data with scientific rigor.
Section 1: Frequently Asked Questions (FAQs) - Core Concepts
This section addresses fundamental questions regarding the expected behavior of this compound under various degradation conditions.
Q1: What are the primary degradation pathways I should anticipate for this compound?
A1: Based on extensive studies of 4-chlorobiphenyl and other chlorinated aromatics, you should anticipate three primary routes of degradation: microbial, photochemical, and metabolic (enzymatic).
-
Microbial Degradation: This is a common pathway in environmental settings. Aerobic bacteria typically utilize a dioxygenase enzyme to attack the biphenyl structure. The degradation often proceeds via hydroxylation of the non-chlorinated ring, followed by meta-cleavage to produce chlorinated benzoic acid derivatives.[1][2] For this compound, the initial attack is likely on the acetylated ring.
-
Photochemical Degradation: This pathway involves the breakdown of the molecule by light, often enhanced by a photocatalyst like titanium dioxide (TiO₂) under UV irradiation.[3] The mechanism primarily involves highly reactive oxygen species (ROS) such as hydroxyl radicals, which perform non-selective oxidation of the aromatic rings, leading to hydroxylation, dechlorination, and eventual ring opening.[3][4]
-
Metabolic Transformation: In biological systems (e.g., in vitro cell cultures like HepG2 or in vivo models), degradation is mediated by enzymes such as cytochrome P450 monooxygenases.[5][6] This process typically involves oxidation to form hydroxylated metabolites, which can then be further oxidized to catechols or quinones. These intermediates are often conjugated with sulfates or glucuronic acid to facilitate excretion.[5]
Q2: How do the acetyl and chloro substituents influence the degradation process?
A2: The positions and electronic nature of the substituents are critical. The acetyl group is an electron-withdrawing group, which deactivates its attached phenyl ring towards electrophilic attack (like enzymatic oxidation). Conversely, the chlorine atom is also electron-withdrawing but is a weak deactivator.
Therefore:
-
In microbial and metabolic pathways , the initial enzymatic attack (dihydroxylation) is more likely to occur on the chlorine-substituted ring, as it is comparatively more electron-rich than the acetyl-substituted ring.
-
A potential alternative initial step could be the deacetylation of the molecule, yielding 3'-chlorobiphenyl, or biochemical modification of the acetyl group itself.[7]
-
In photocatalytic degradation , the process is less selective, and attack by hydroxyl radicals can occur on either ring, though the C-Cl bond can be a site of initial reductive dechlorination under certain conditions.
Q3: What are the most probable initial degradation products to screen for?
A3: Your initial analytical screen should target the following classes of compounds:
-
Hydroxylated Metabolites: Monohydroxylated and dihydroxylated versions of the parent compound (e.g., 4-Acetyl-3'-chloro-x-hydroxybiphenyl). These are the primary products of initial oxidation in both metabolic and photocatalytic pathways.[5][8]
-
Deacetylated Product: 3'-chlorobiphenyl, resulting from the cleavage of the acetyl group.[7]
-
Ring-Opened Products: In microbial degradation, a key intermediate to look for is the yellow-colored meta-cleavage product, such as a derivative of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate.[2]
-
Chlorinated Benzoic Acids: 3-chlorobenzoic acid is a likely downstream product from the cleavage of the biphenyl structure, particularly in microbial pathways where the acetylated ring is cleaved first.[9][10]
Section 2: Troubleshooting Experimental Workflows
This section provides practical advice for common challenges encountered during degradation experiments, presented in a question-and-answer format.
Microbial Degradation Troubleshooting
A4: This is a common issue with several potential root causes:
-
Compound Toxicity: The parent compound or its metabolites may be toxic to the microorganisms at the concentration used. Troubleshooting Step: Run a dose-response experiment with a range of concentrations to determine the minimum inhibitory concentration (MIC). Consider starting with a lower concentration (e.g., <50 mg/L).[11]
-
Lack of Appropriate Enzymes: The selected microbial strain(s) may lack the specific dioxygenase enzymes required to initiate the attack on the biphenyl rings. The presence of the acetyl group may also inhibit binding to the active site. Troubleshooting Step: Use a microbial consortium isolated from a contaminated site or a well-characterized PCB-degrading strain like Pseudomonas sp. or Rhodococcus sp.[11][12]
-
No Co-metabolite: Many bacteria degrade chlorobiphenyls via co-metabolism, meaning they require a primary growth substrate (e.g., biphenyl, succinate, or glucose) to produce the necessary enzymes. Troubleshooting Step: Ensure your medium contains a suitable growth substrate. Biphenyl itself is an excellent inducer for the bph gene cluster responsible for degradation.[1]
-
Accumulation of Inhibitory Products: The degradation may produce an intermediate, like 3-chlorobenzoic acid, that is toxic or inhibits further enzymatic activity.[11] Troubleshooting Step: Analyze your samples at multiple time points to check for the accumulation of any single metabolite. Consider using a co-culture where a second strain is capable of degrading the inhibitory intermediate.[11][13]
A5: This is a classic bottleneck in chlorobiphenyl biodegradation. The initial degradation to a chlorinated benzoate is performed by the "upper" biphenyl pathway enzymes.[1] Complete mineralization requires a separate "lower" pathway to break down the chlorinated aromatic ring, which often involves different enzymes and can be the rate-limiting step. Many potent PCB-degrading bacteria can only perform the initial cleavage.[11] To achieve complete mineralization, you may need a microbial consortium where one species performs the initial ring cleavage and another degrades the resulting chlorobenzoate.[13]
Photocatalytic Degradation Troubleshooting
A6: Slow photocatalysis can be improved by systematically optimizing several parameters:
-
Catalyst Loading: Both too little and too much TiO₂ can be detrimental. Too little provides insufficient active sites, while too much can increase turbidity, scattering the UV light and reducing its penetration. Troubleshooting Step: Perform an optimization experiment with TiO₂ concentrations ranging from 0.1 to 2.0 g/L to find the optimal loading for your reactor geometry.[3]
-
pH of the Solution: The pH affects the surface charge of the TiO₂ catalyst and the speciation of the target compound. This influences the adsorption of the substrate onto the catalyst surface, a critical step for degradation. Troubleshooting Step: Evaluate the degradation rate across a range of pH values (e.g., pH 3 to 11) to find the optimum.
-
Light Source: Ensure your UV lamp's emission spectrum is appropriate for activating TiO₂ (typically <387 nm). The intensity also matters; a higher intensity generally leads to a faster rate, up to a certain point. Troubleshooting Step: Verify your lamp's specifications. If the rate is slow, consider moving the lamp closer to the solution or using a more powerful lamp.[3]
-
Presence of Scavengers: The reaction medium can contain ions or organic molecules that scavenge the highly reactive hydroxyl radicals, competing with your target compound. Troubleshooting Step: Use high-purity water (Milli-Q or equivalent). If you are working with a complex matrix, consider a sample clean-up step prior to the experiment.
Section 3: Experimental Protocols & Data Visualization
This section provides a generalized protocol for a microbial degradation experiment and visualizes the key pathways.
Protocol: Aerobic Microbial Degradation Assay
This protocol outlines a batch experiment to assess the degradation of this compound by a bacterial strain.
1. Preparation of Media and Inoculum: a. Prepare a basal salts medium (BSM) appropriate for your bacterial strain. b. Autoclave the BSM and allow it to cool. c. Grow your selected bacterial strain (e.g., Pseudomonas sp.) in a suitable rich medium until it reaches the late logarithmic growth phase. d. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min) and wash twice with sterile BSM to remove any residual growth medium. Resuspend the cell pellet in BSM to a specific optical density (e.g., OD₆₀₀ = 1.0).
2. Experimental Setup: a. Prepare a stock solution of this compound in a water-miscible solvent like dimethyl sulfoxide (DMSO) or acetone at a high concentration (e.g., 10 mg/mL). b. In sterile flasks (e.g., 250 mL Erlenmeyer flasks), add 50 mL of BSM. c. Spike the flasks with the stock solution to achieve the desired final concentration (e.g., 50 mg/L). Ensure the final solvent concentration is low (<0.1% v/v) to avoid toxicity. d. Inoculate the test flasks with the washed cell suspension (e.g., 1% v/v). e. Prepare Controls:
- Abiotic Control: Flask with BSM and the compound, but no bacteria. (Checks for abiotic degradation).
- Biotic Control: Flask with BSM and bacteria, but no compound. (Checks for background peaks from cellular metabolism).
3. Incubation and Sampling: a. Incubate all flasks on an orbital shaker (e.g., 150 rpm) at the optimal growth temperature for the strain (e.g., 30°C). b. At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 1 mL) from each flask.
4. Sample Preparation and Analysis: a. Centrifuge the aliquot to pellet the bacterial cells. b. Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate), acidified if necessary to recover acidic metabolites like chlorobenzoic acid. c. Analyze the organic extract using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and Gas Chromatography-Mass Spectrometry (GC-MS) to identify unknown degradation products.[2]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a degradation study.
Caption: Workflow for a microbial degradation study.
Proposed Degradation Pathways & Products
The following table summarizes the potential degradation products based on the degradation method employed.
| Degradation Method | Key Intermediates | Major End Products (if stable) |
| Microbial | Hydroxylated & dihydroxylated parent compound, meta-cleavage products. | 3-chlorobenzoic acid. |
| Photocatalytic (TiO₂) | Hydroxylated parent compound, dechlorinated parent compound. | CO₂, H₂O, HCl (ideally, with complete mineralization). |
| Metabolic (e.g., HepG2) | Hydroxylated metabolites, dihydroxy-catechols, quinones. | Sulfate and glucuronide conjugates of hydroxylated metabolites.[5] |
The diagram below illustrates a plausible microbial degradation pathway for this compound, initiated by an attack on the chlorine-substituted ring.
Sources
- 1. 4-Chlorobiphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. smolecule.com [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Microbial biodegradation of 4-chlorobiphenyl, a model compound of chlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation Mechanism of 4-Chlorobiphenyl by Consortium of Pseudomonas sp. Strain CB-3 and Comamonas sp. Strain CD-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing isomerization during synthesis of chlorobiphenyls
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of specific chlorobiphenyl (CB) congeners. Our goal is to provide you with expert insights and actionable troubleshooting protocols to address a critical challenge in this field: preventing and controlling isomerization during synthesis. Unwanted isomerization can lead to complex product mixtures, significantly complicating purification and reducing the yield of the desired congener. This guide will delve into the mechanisms behind this issue and offer field-proven strategies to ensure the regiochemical integrity of your target molecules.
Section 1: Foundational FAQs on Chlorobiphenyl Isomerization
This section addresses the fundamental questions surrounding the isomerization of chlorobiphenyls during synthesis. Understanding these core concepts is the first step toward effective troubleshooting.
Q1: What exactly is isomerization in the context of chlorobiphenyl synthesis, and why is it a problem?
A: In chlorobiphenyl synthesis, isomerization refers to the migration of chlorine atoms from one position to another on the biphenyl rings after the initial chlorination event. For instance, a synthesis targeting 2,4'-dichlorobiphenyl might yield not only the desired product but also 3,4'- and 4,4'-dichlorobiphenyl. This occurs because, under certain reaction conditions, the C-Cl bond can be labile, allowing the chlorine substituent to detach and reattach at a different, more thermodynamically stable position.
This is a significant problem because the 209 possible CB congeners can have vastly different physical, chemical, and toxicological properties based on the precise number and position of chlorine atoms.[1] Synthesizing a specific congener for use as an analytical standard, a metabolic study, or in materials science requires high isomeric purity. Isomerization leads to impure products, creating a cascade of downstream challenges, including:
-
Difficult and costly separation processes.[2]
-
Reduced overall yield of the target molecule.
-
Inaccurate results in analytical or toxicological studies if the isomeric impurities are not removed.
Q2: What are the primary chemical mechanisms that drive isomerization during synthesis?
A: Isomerization of chlorobiphenyls is most often observed during electrophilic chlorination reactions, such as the Friedel-Crafts chlorination of biphenyl using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). The mechanism is typically acid-catalyzed and involves the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
The process can be visualized as follows:
-
Protonation/Lewis Acid Coordination: The Lewis acid catalyst (or a proton source) coordinates to a chlorine atom already on the biphenyl ring.
-
Chlorine Migration: This coordination weakens the C-Cl bond, facilitating its cleavage and allowing the chlorine to migrate to a different position on the ring. This process is reversible and tends to proceed toward the most thermodynamically stable isomer.
-
Deprotonation/Catalyst Release: The arenium ion is deprotonated, restoring aromaticity and yielding the isomerized chlorobiphenyl.
Higher reaction temperatures and longer reaction times provide the necessary energy to overcome the activation barriers for these migration steps, favoring the formation of the most stable isomers.[3][4]
Q3: My synthesis is yielding a mixture of isomers. How do I differentiate between kinetic and thermodynamic control in my reaction?
A: This is a critical concept in controlling your product distribution. The distinction lies in the energy landscape of the reaction pathways leading to different isomers.[3][5]
-
Kinetic Control: This regime governs reactions where the product ratio is determined by the rate of formation. The major product (the "kinetic product") is the one that forms the fastest because it has the lowest activation energy barrier. These reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching equilibrium.[6] The kinetic product is often less stable than other possible isomers.
-
Thermodynamic Control: This regime is dominant when the reaction is reversible and allowed to reach equilibrium. The major product (the "thermodynamic product") is the most stable isomer, regardless of how fast it forms.[5] Achieving thermodynamic control typically involves higher temperatures and longer reaction times, which provide enough energy for even the slower-forming products to be made and for less stable products to revert to intermediates and subsequently form the most stable product.[4]
If your reaction yields a complex mixture, it is likely operating under conditions that allow for equilibration towards the thermodynamic products. To gain control, you must adjust your parameters to favor one regime over the other.
// Drawing the curves edge [style=solid, color="#4285F4", penwidth=2, label="Kinetic Pathway"]; start -> ts1 -> kinetic_prod; edge [style=solid, color="#EA4335", penwidth=2, label="Thermodynamic Pathway"]; start -> ts2 -> thermo_prod;
// Annotations edge [style=dashed, color="#5F6368", arrowhead=none, penwidth=1]; ts1 -> {rank=same; ts1; start} [label="ΔG‡ (kinetic)"]; ts2 -> {rank=same; ts2; start} [label="ΔG‡ (thermo)"]; thermo_prod -> {rank=same; thermo_prod; start} [label="ΔG (thermo)"]; kinetic_prod -> {rank=same; kinetic_prod; start} [label="ΔG (kinetic)"]; } .enddot Caption: Kinetic vs. Thermodynamic control pathways.
Section 2: Troubleshooting Guide - Gaining Control Over Isomer Distribution
This section provides direct answers and protocols for common issues encountered during chlorobiphenyl synthesis.
Q: My direct chlorination of biphenyl is producing an uncontrollable mix of isomers. What are the key parameters I should adjust?
A: Achieving selectivity in direct chlorination requires careful optimization of several factors. An undisciplined approach often leads to a thermodynamically controlled mixture. The following parameters are your primary levers for controlling the outcome.
| Parameter | Effect on Isomerization | Recommended Action for Kinetic Control (Selectivity) | Rationale |
| Temperature | High temperatures promote isomerization by providing energy to overcome activation barriers for chlorine migration, favoring the most stable thermodynamic products.[7][8] | Lower the temperature. Conduct reactions at 0°C or below. The ideal temperature is the lowest at which the reaction proceeds at a reasonable rate.[3] | Reduces the available thermal energy, making it difficult for the system to reach equilibrium or for less stable products to revert.[6] |
| Catalyst Activity | Highly active Lewis acids (e.g., AlCl₃) strongly polarize the C-Cl bond and can readily facilitate chlorine migration. | Use a milder Lewis acid. Consider catalysts like FeCl₃, I₂, or ZnCl₂. Alternatively, reduce the molar ratio of the strong catalyst. | Milder catalysts are less likely to promote the reversible dissociation of the chlorine substituent from the biphenyl ring, thus preserving the initial substitution pattern. |
| Reaction Time | Longer reaction times allow the system to progress towards thermodynamic equilibrium, increasing the proportion of more stable isomers. | Monitor the reaction closely and quench it early. Use techniques like TLC or GC-MS to track the formation of the desired product and stop the reaction once its concentration peaks. | Short reaction times favor the fastest-forming product (the kinetic product) before significant isomerization can occur.[3] |
| Solvent | Polar solvents can sometimes stabilize the charged intermediates (arenium ions) involved in the isomerization mechanism, potentially facilitating the process. | Use a non-polar solvent. Solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are common. | Non-polar solvents are less likely to stabilize the ionic intermediates that are crucial for the chlorine migration pathway. |
Troubleshooting Workflow: Decision Tree
// Main branches temp_check [label="Is Reaction Temp > 25°C?"]; catalyst_check [label="Using Strong Lewis Acid\n(e.g., AlCl₃)?"]; time_check [label="Is Reaction Time > 4 hours?"];
// Actions lower_temp [label="Action:\nLower temperature to 0°C or below.\nMonitor closely.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_catalyst [label="Action:\nSwitch to milder catalyst (FeCl₃, I₂).\nReduce catalyst loading.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_time [label="Action:\nRun time-course experiment.\nQuench reaction at peak kinetic product.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End point end_point [label="Re-analyze Product Profile", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> temp_check; temp_check -> lower_temp [label="Yes"]; temp_check -> catalyst_check [label="No"];
catalyst_check -> change_catalyst [label="Yes"]; catalyst_check -> time_check [label="No"];
time_check -> reduce_time [label="Yes"]; time_check -> end_point [label="No, consider alternative\nsynthesis route."];
lower_temp -> end_point; change_catalyst -> end_point; reduce_time -> end_point; } .enddot Caption: Troubleshooting workflow for isomer control.
Section 3: Advanced Protocols & Analytical Methods
When direct chlorination proves too difficult to control, alternative strategies are necessary. Furthermore, reliable analysis is key to validating any synthetic protocol.
Protocol 1: Synthesis of a Specific Congener via Cadogan Coupling
For instances where high isomeric purity is paramount, methods that build the chlorobiphenyl skeleton from pre-chlorinated precursors are superior. The Cadogan coupling reaction is one such method that avoids the issue of post-synthesis isomerization.[9]
Objective: Synthesize a specific, non-symmetrical chlorobiphenyl congener with high purity.
Materials:
-
Appropriately chlorinated aniline (e.g., 4-chloroaniline)
-
Appropriately chlorinated benzene (e.g., 1,2-dichlorobenzene)
-
Isoamyl nitrite
-
Anhydrous, non-polar solvent (e.g., hexane)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the chlorinated aniline in a large excess of the chlorinated benzene solvent. The chlorinated benzene acts as both the solvent and a reactant.
-
Initiation: While stirring vigorously under an inert atmosphere, slowly add isoamyl nitrite dropwise to the mixture at room temperature.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 2-4 hours. The reaction involves the in-situ formation of a diazonium salt, which then decomposes to a radical that couples with the solvent benzene ring.
-
Workup: Cool the reaction mixture to room temperature. Wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess solvent under reduced pressure. The crude product will contain the desired chlorobiphenyl and side products. Purify the target congener using column chromatography on silica gel or preparative HPLC.[2]
Trustworthiness Check: This method is inherently more trustworthy for producing a specific isomer because the positions of the chlorine atoms are pre-defined on the starting materials. Isomerization is not a mechanistic possibility under these reaction conditions.
Protocol 2: Isomer Distribution Analysis by Gas Chromatography (GC)
Validating the success of your synthesis requires a robust analytical method to separate and quantify the different CB isomers.
Objective: Determine the isomeric purity and distribution of a synthesized chlorobiphenyl sample.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the crude or purified product and dissolve it in a suitable solvent (e.g., hexane, isooctane) to a known concentration (e.g., 1-10 µg/mL).
-
Instrumentation: Use a high-resolution gas chromatograph (HRGC) equipped with a capillary column (e.g., DB-5 or equivalent) and an electron capture detector (ECD) or a mass spectrometer (MS).[10] The ECD is highly sensitive to chlorinated compounds, while the MS provides structural confirmation.[10][11]
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5-10°C/min to 280°C, and hold for 10 minutes. This program must be optimized for the specific congeners of interest.
-
Detector Temperature (ECD): 300°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the peaks by comparing their retention times to those of certified analytical standards for the expected isomers.
-
Quantification: Calculate the relative percentage of each isomer by integrating the peak areas. For accurate quantification, a calibration curve using certified standards should be prepared.
Self-Validation: This analytical protocol is self-validating when run with appropriate controls, including a solvent blank, a standard mixture of known composition, and the experimental sample. The use of mass spectrometry provides definitive identification of the congeners based on their mass-to-charge ratio and fragmentation patterns.[12]
References
- Ododo et al. (2019). Polychlorinated Biphenyls: A Review. International Journal of Environmental Research and Public Health. [Link]
- Wu, Q., et al. (2000). Effect of Incubation Temperature on the Route of Microbial Reductive Dechlorination of 2,3,4,6-Tetrachlorobiphenyl. Applied and Environmental Microbiology. [Link]
- Aviantara, D. B., et al. (2023). Dechlorination of selected polychlorinated biphenyl congeners using metal-impregnated pulverized shrimp shell catalyst from waste. Global Journal of Environmental Science and Management. [Link]
- Aviantara, D. B., et al. (2023).
- U.S. EPA. (1982). Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. EPA Nepis. [Link]
- National Center for Biotechnology Information.
- Kunnas, P., et al. (2022). Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. ACS Omega. [Link]
- Various Authors. (2018). Factors affecting epimerization/isomerization?.
- Wikipedia. Thermodynamic and kinetic reaction control. [Link]
- Tsydenova, O. V., et al. (2019). Investigation of polychlorinated biphenyls congeners in the Trikhlorbifenil technical mixture.
- Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
- Wu, Q., et al. (2000). Effect of Incubation Temperature on the Route of Microbial Reductive Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Polychlorinated Biphenyl (PCB)-Contaminated and PCB-Free Freshwater Sediments.
- Altarawneh, M., et al. (2013). Comparative Study on the Formation of Toxic Species from 4-chlorobiphenyl in Fires: Effect of Catalytic Surfaces.
- Ashenhurst, J. (2012). Thermodynamic vs Kinetic Products. Master Organic Chemistry. [Link]
- Stapleton, H. M., et al. (2007).
- Gebhart, J. E., et al. (1985). Mass spectrometric determination of polychlorinated biphenyls as isomer groups. Analytical Chemistry. [Link]
- Webb, R. G., & McCall, A. C. (1984). Laboratory data base for isomer-specific determination of polychlorinated biphenyls. Analytical Chemistry. [Link]
- Bunce, N. J., & Pilon, P. (1978). Further studies on the photoisomerization and hydrolysis of chlorobiphenyls in water. The Journal of Organic Chemistry. [Link]
- Wong, C. S., et al. (2011).
- Mazer, M., et al. (1981). Synthesis of the Octa- and nonachlorobiphenyl isomers and congeners.... PubMed. [Link]
- U.S. EPA. Method 8082A: Polychlorinated Biphenyls (PCBs)
- Jensen, W. B. (1986). Kinetic vs Thermodynamic Control.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- ATSDR. (2000).
- Hong, S. H., et al. (2005).
- Matthews, H. B., & Tuey, D. B. (1980). The effect of chlorine position on the distribution and excretion of four hexachlorobiphenyl isomers. PubMed. [Link]
- Seymour, M. P., et al. (1986). Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling.... PubMed. [Link]
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation. Beilstein Journal of Organic Chemistry. [Link]
- Shaw, G. R., & Connell, D. W. (1984). Factors influencing concentrations of polychlorinated biphenyls in organisms from an estuarine ecosystem.
- Burrows, L. (2024). Towards more efficient catalysts. Harvard John A. Paulson School of Engineering and Applied Sciences. [Link]
- Dodd, A. D., et al. (2024).
- Gonzalez, M. G., et al. (2020). Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. MDPI. [Link]
- Liu, G., et al. (2017). Effect of chlorine on performance of Pd catalysts prepared via colloidal immobilization.
- Ciernikova, S., et al. (2024). Factors affecting the polychlorinated biphenyl signatures in serum of adults.... PubMed Central. [Link]
- Reddy, R. P., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols....
- Akri, M., et al. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Effect of Incubation Temperature on the Route of Microbial Reductive Dechlorination of 2,3,4,6-Tetrachlorobiphenyl in Polychlorinated Biphenyl (PCB)-Contaminated and PCB-Free Freshwater Sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the Octa- and nonachlorobiphenyl isomers and congeners and their quantitation in commercial polychlorinated biphenyls and identification in human breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. epa.gov [epa.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: NMR Peak Assignment in Substituted Biphenyls
Welcome to the technical support center for NMR analysis of substituted biphenyls. This guide is designed for researchers, medicinal chemists, and material scientists who encounter the unique challenges associated with the structural elucidation of these fascinating molecules. The principles discussed here are rooted in the fundamental concepts of stereochemistry, molecular dynamics, and advanced NMR spectroscopy.
Substituted biphenyls are more than just two connected benzene rings; they are conformationally complex systems. The steric hindrance introduced by substituents, particularly at the ortho positions, can restrict rotation around the central C-C single bond. This restricted rotation gives rise to a form of axial chirality known as atropisomerism , where individual, non-interconverting rotational isomers (atropisomers) can be isolated and observed.[1][2] This phenomenon is the primary source of complexity in their NMR spectra and a frequent cause of assignment issues.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common problems you may face in the lab.
Part 1: Frequently Asked Questions - The Fundamentals
Q1: Why is the ¹H NMR spectrum of my substituted biphenyl so complex and broad compared to a simple benzene derivative?
Answer: The complexity and peak broadening you're observing are classic hallmarks of dynamic processes occurring on the NMR timescale. In substituted biphenyls, this is almost always due to restricted rotation around the single bond connecting the two aryl rings.
-
Fast Rotation: If the rotation is very fast (low rotational barrier), the NMR spectrometer averages the signals, and you see a sharp, time-averaged spectrum, much like a simple aromatic compound.
-
Slow Rotation (Atropisomerism): If bulky substituents (especially at the ortho, ortho' positions) create a high energy barrier to rotation (>22-24 kcal/mol), the rotation is effectively "frozen" at room temperature.[1][3] This results in stable, non-interconverting atropisomers.[2] If your compound is chiral, you will see two distinct sets of sharp signals—one for each enantiomer (if a chiral resolving agent is used) or diastereomer.
-
Intermediate Rotation (Dynamic Broadening): This is the most common source of confusion. When the rate of rotation is on the same timescale as the NMR experiment's ability to differentiate between the rotational forms, the peaks for the exchanging sites broaden significantly.[4][5] Sometimes, they can become so broad that they disappear into the baseline.
This dynamic exchange is the primary reason for the departure from the simple, sharp spectra you might expect.
Q2: What is the anisotropic effect, and how does it complicate chemical shifts in biphenyls?
Answer: The anisotropic effect is a through-space phenomenon where the chemical shift of a nucleus is influenced by the magnetic field generated by circulating electrons in a nearby functional group.[6][7] In biphenyls, the π-electrons of one aromatic ring generate a powerful local magnetic field that can strongly shield or deshield protons on the other ring.
-
Shielding and Deshielding Cones: An aromatic ring creates a "shielding cone" perpendicular to the ring plane and a "deshielding zone" in the plane of the ring.[8][9]
-
Conformational Dependence: The exact chemical shift of a proton on Ring A will depend on its spatial position relative to Ring B. Since substituted biphenyls are non-planar, protons (especially ortho-protons) on one ring often sit directly in the shielding or deshielding zone of the other.[10] For example, an ortho-proton forced to reside above the face of the adjacent ring will be significantly shielded, appearing at an unusually high-field (low ppm) value.
This effect is highly sensitive to the dihedral angle between the two rings, which is in turn dictated by the size and nature of your substituents. Therefore, predicting chemical shifts based on simple additivity rules for benzene often fails for these systems.[11][12]
Q3: I see more aromatic signals than I expect based on my molecular formula. Am I looking at atropisomers or an unexpected mixture of constitutional isomers?
Answer: Seeing a doubled set of signals is a strong indication of atropisomerism, where slow rotation makes chemically equivalent positions on the two rings magnetically non-equivalent.
Consider a symmetrically substituted biphenyl (e.g., with identical groups at the 2,2',6,6' positions). If rotation were fast, the two rings would be equivalent, and you would see a single set of signals corresponding to one-half of the molecule. However, if rotation is slow, the two rings are locked into a non-planar conformation. This creates a chiral axis, and the molecule exists as a pair of enantiomers.[13] In this fixed state:
-
The "inner" ortho proton (e.g., H-6) is in a different chemical environment than the "outer" ortho proton (H-6').
-
The two rings are no longer related by a simple plane of symmetry, making all corresponding protons on each ring diastereotopic.
The result is a doubling of the expected signals. For example, a symmetrical tetra-ortho-substituted biphenyl might show four distinct aromatic signals instead of the expected two. This is a direct consequence of slow rotation on the NMR timescale.[1][14]
Part 2: Troubleshooting Guides & Experimental Protocols
Scenario 1: My aromatic region is an unresolved, broad multiplet between 7.0-8.0 ppm.
This is a very common issue, often stemming from a combination of intermediate exchange rates and signal overlap.
Troubleshooting Steps:
-
Change the Solvent: The chemical shifts of aromatic protons can be sensitive to the solvent. Switching from CDCl₃ to a solvent like benzene-d₆ or acetone-d₆ can sometimes resolve overlapping multiplets by inducing different solvent-solute interactions.[15]
-
Acquire the Spectrum at a Higher Field: Moving from a 400 MHz to a 600 or 800 MHz spectrometer increases the frequency dispersion (in Hz) between signals, often turning a complex multiplet into well-resolved individual signals.
-
Perform a Variable Temperature (VT) NMR Experiment: This is the most powerful tool for diagnosing dynamic processes.
-
Heating the sample: If the broadening is due to intermediate exchange, increasing the temperature will increase the rate of rotation. This can either sharpen the peaks into a time-averaged spectrum (fast exchange regime) or cause further broadening if you move closer to the coalescence point.
-
Cooling the sample: Decreasing the temperature will slow the rotation. This should cause the broad peaks to sharpen and resolve into two distinct sets of signals for the individual atropisomers (slow exchange regime).[16]
-
-
Sample Preparation: Prepare a sample of your compound in a suitable high-boiling solvent (e.g., toluene-d₈, DMSO-d₆) for high-temperature studies or a low-freezing solvent (e.g., CD₂Cl₂, acetone-d₆) for low-temperature studies. Ensure the concentration is optimized to avoid precipitation at low temperatures.
-
Initial Setup: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Shim the sample carefully.
-
Temperature Increments:
-
Heating: Increase the temperature in 10-15 K increments. At each new temperature, allow the sample to equilibrate for 5-10 minutes. Re-shim the instrument (especially the Z1 and Z2 shims) as temperature changes affect magnetic field homogeneity.[17] Acquire a spectrum.
-
Cooling: Decrease the temperature in 10-15 K increments, following the same equilibration and shimming procedure.
-
-
Data Analysis: Stack the spectra and observe the changes in peak shape and chemical shift. Identify the coalescence temperature (Tc) , where two exchanging peaks merge into a single broad peak. This temperature can be used to calculate the energy barrier (ΔG‡) to rotation.
Scenario 2: I've confirmed I have stable atropisomers, but I can't assign which proton is which, especially across the two rings.
Once you have a clean spectrum of your stable atropisomers, the challenge becomes definitive assignment. This requires a suite of 2D NMR experiments.
Assignment Workflow:
-
¹H-¹H COSY (Correlation Spectroscopy): This is the first step. A COSY spectrum identifies protons that are coupled to each other (typically through 2 or 3 bonds).[18][19] This will allow you to trace out the spin systems on each aromatic ring independently. You will see cross-peaks connecting ortho-meta and meta-para protons on the same ring, but not between rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[19] This is essential for assigning the carbon signals based on the already-assigned proton signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting fragments. For example, the ortho-protons on Ring A will show a correlation to the ipso-carbon of Ring B (a 3-bond correlation across the central C-C bond), definitively linking the two spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate tool for assigning relative stereochemistry in atropisomers. The NOESY experiment detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[20][21] For a locked biphenyl, you will see strong NOE cross-peaks between protons on different rings that are forced into close proximity. For example, the ortho-proton on Ring A will show a strong NOE to the ortho-proton on Ring B on the same side of the molecule.
Caption: Workflow for the complete structural elucidation of a substituted biphenyl.
-
Sample Preparation: Use a degassed sample to minimize paramagnetic oxygen, which can interfere with the NOE effect. The concentration should be high enough for good signal-to-noise in a reasonable time.
-
Experiment Setup:
-
Choose a NOESY pulse sequence (e.g., noesygpph on Bruker systems).
-
Set the mixing time (d8). This is a critical parameter. For small to medium-sized molecules like biphenyls, a mixing time of 500-800 ms is a good starting point.
-
-
Acquisition: A 2D NOESY is a relatively long experiment. Ensure enough scans are acquired to achieve good signal-to-noise for the cross-peaks.
-
Processing: Process the data with a squared sine-bell window function in both dimensions. Carefully phase the spectrum.
-
Interpretation:
-
The diagonal peaks correspond to the 1D spectrum.
-
Off-diagonal cross-peaks indicate that the two protons are close in space.
-
Key Diagnostic Cross-Peak: Look for a cross-peak between the ortho-proton on Ring A and the ortho-proton on Ring B. This confirms their spatial proximity and helps establish the relative orientation of the two rings in that specific atropisomer.
-
Part 3: Data Tables for Quick Reference
Table 1: Influence of Ortho-Substituents on Rotational Energy Barriers (ΔG‡)
| Ortho-Substituent | Buttressing Group (meta) | Approx. Rotational Barrier (kcal/mol) | Room Temp. Observation | Reference |
| -H | -H | ~2 | Fast Rotation | [22] |
| -F | -H | ~6-8 | Fast Rotation | [3][23] |
| -Cl | -H | ~12-15 | Intermediate (Broadening) | [3][23] |
| -CH₃ | -H | ~17-19 | Slow Rotation (Isolable) | [2] |
| -OCH₃ | -H | ~16-18 | Slow Rotation (Isolable) | [2] |
| -CO₂H | -NO₂ | > 25 | Stable Atropisomers | [2] |
| -I | -H | > 22 | Stable Atropisomers | [1] |
Note: These values are approximate and can be significantly influenced by other substituents and solvent effects.
Table 2: Typical ¹H-¹H Coupling Constants (J) in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes | Reference |
| Ortho | 3 | 6.0 - 9.0 | Highly reliable for identifying adjacent protons. | [24] |
| Meta | 4 | 1.0 - 3.0 | Often visible, helps confirm assignments. | [24] |
| Para | 5 | 0.0 - 1.0 | Usually not resolved, may contribute to peak broadening. | [25] |
Part 4: Advanced Concepts & Final Troubleshooting
Q4: What is the difference between a NOESY and a ROESY experiment, and when should I use one over the other?
Answer: Both are 2D NMR experiments that detect through-space interactions, but they differ in the mechanism and are suitable for different molecular sizes.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE effect depends on the rate of molecular tumbling. For small molecules that tumble rapidly in solution (like most biphenyls), the NOE is positive. For very large molecules (like proteins), it's negative. For intermediate-sized molecules, the NOE can be close to zero, making the experiment fail.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROE is always positive, regardless of molecular size.
Guideline: For most substituted biphenyls (MW < 700-800 Da), a NOESY experiment works perfectly well. If your biphenyl is very large, or if you are studying its interaction with a larger molecule, and your NOESY signals are weak or absent, a ROESY experiment is the better choice.
Logical Decision Diagram for Biphenyl NMR Issues
Caption: A troubleshooting flowchart for common NMR issues in substituted biphenyls.
By systematically applying these troubleshooting steps and advanced experimental protocols, you can overcome the inherent complexities of substituted biphenyls and achieve confident and complete NMR peak assignments.
References
- Atropisomer - Wikipedia. Wikipedia. [Link]
- Illustrating atropisomerism in the porphyrin series using NMR spectroscopy. Analusis. [Link]
- Atropisomers | The Knowles Group. Princeton University. [Link]
- Rotation in biphenyls with a single ortho-substituent. PubMed. [Link]
- Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. [Link]
- Conformational studies by dynamic NMR. 50. Atropisomerism in hindered naphthyl sulfoxides: structure, stereodynamics, and chiral resolution. The Journal of Organic Chemistry. [Link]
- Atropisomers: things are tight, single bond won't rot
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
- Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. RSC Publishing. [Link]
- The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry. [Link]
- Anisotropic Effect Definition. Fiveable. [Link]
- Rotation in Biphenyls with a Single Ortho-Substituent.
- Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. PubMed. [Link]
- Spin coupling constants of PCBs (Hz).
- "Click" dendrimers as efficient nanoreactors in aqueous solvent. The Royal Society of Chemistry. [Link]
- 2D NMR FOR THE CHEMIST. Varian NMR. [Link]
- Types of 2D NMR. NMR Service. [Link]
- Synthesis, Structural Characterization, and Conformational Bias in Solution of a Sterically Congested Pyrophosphite. Inorganic Chemistry. [Link]
- Troubleshooting | Department of Chemistry and Biochemistry. University of Maryland. [Link]
- NOESY Spectra. Chemistry LibreTexts. [Link]
- The anisotropic effect of functional groups in 1H NMR spectra. PubMed. [Link]
- Common Problems. SDSU NMR Facility. [Link]
- Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. PubMed. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]
- ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034437).
- Anisotropy and NMR spectroscopy.
- NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity. PubMed. [Link]
- Guide to Solving NMR Questions. The OChem Whisperer. [Link]
- Anisotropic Effect in NMR Spectroscopy. YouTube. [Link]
- NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
- Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. YouTube. [Link]
- Absolute Configuration in Biphenyls and D/L Systems. YouTube. [Link]
- Conformations of Biphenyls. Chemistry LibreTexts. [Link]
- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]
- Spin-Spin Splitting: J-Coupling.
- calculating & reporting coupling constants. YouTube. [Link]
- ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]
- Chirality of symmetrically substituted biphenyl. Chemistry Stack Exchange. [Link]
Sources
- 1. Atropisomer - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rotation in biphenyls with a single ortho-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analusis.edpsciences.org [analusis.edpsciences.org]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 13. Atropisomers: things are tight, single bond won’t rotate – Chiralpedia [chiralpedia.com]
- 14. Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Troubleshooting [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 18. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Ionization Optimization for 4-Acetyl-3'-chlorobiphenyl
Welcome to the technical support center for the analysis of 4-Acetyl-3'-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for mass spectrometry ionization. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the analysis of this compound.
Q1: Which ionization source (ESI, APCI, or APPI) is the best starting point for this compound?
A1: The optimal choice depends on sample complexity, required sensitivity, and available instrumentation.
-
Atmospheric Pressure Chemical Ionization (APCI) is often the most robust starting point. This compound is a moderately polar and thermally stable molecule, making it an ideal candidate for APCI, which is less prone to matrix effects than ESI.[1][2]
-
Electrospray Ionization (ESI) is a viable alternative, particularly in positive ion mode. The acetyl group's carbonyl oxygen provides a site for protonation ([M+H]+) or adduct formation ([M+Na]+).[3] However, ESI is more susceptible to ion suppression from matrix components and requires careful control of mobile phase additives.[4][5]
-
Atmospheric Pressure Photoionization (APPI) can be highly effective, especially for trace analysis in complex matrices.[6] For related polychlorinated biphenyls (PCBs), APPI has demonstrated excellent sensitivity, often in negative ion mode using a dopant like toluene.[7][8]
Q2: What are the primary ions I should expect to see for this compound?
A2: With a molecular weight of approximately 230.69 g/mol , you should look for the following ions:
-
Positive Ion Mode:
-
[M+H]+ (m/z ~231.06): The protonated molecule, likely formed on the acetyl group. This is common in both ESI and APCI.[1][3]
-
[M+Na]+ (m/z ~253.04): A sodium adduct, very common in ESI, especially if there are trace amounts of sodium in the sample, glassware, or mobile phase.
-
[M+NH₄]+ (m/z ~248.08): An ammonium adduct, which can be intentionally formed by using ammonium acetate or formate as a mobile phase additive to promote a single, stable ion.[9]
-
-
Negative Ion Mode:
-
Direct deprotonation is unlikely. However, with techniques like APCI or APPI, you might observe other species.
-
[M-Cl+O]⁻ (m/z ~211.05): This pseudo-molecular ion has been observed for other high-chlorinated PCBs in negative mode APPI and represents the replacement of a chlorine atom with oxygen.[7][8]
-
[M]⁻•: The radical anion may be formed, particularly with APPI.
-
Q3: My mass spectrum shows a prominent peak 2 Da higher than the molecular ion (an M+2 peak). Is this contamination?
A3: No, this is the expected isotopic signature for a compound containing one chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, creating a ~3:1 ratio.[10] Therefore, you will always observe two peaks for the molecular ion cluster:
-
The M+ peak, corresponding to the molecule containing ³⁵Cl.
-
The M+2 peak, corresponding to the molecule containing ³⁷Cl, with an intensity about one-third of the M+ peak.[10] This pattern is a crucial confirmation of your compound's identity.
Q4: What is ion suppression and how might it affect my analysis of this compound?
A4: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., salts, lipids, excipients) interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[4][11] This can result in poor sensitivity, inaccuracy, and poor reproducibility in quantitative studies.[12][13] ESI is particularly prone to this phenomenon because it relies on a finite amount of charge on the droplet surface.[5] APCI and APPI are generally less affected as ionization occurs in the gas phase, but they are not immune.[1]
Q5: How does the acetyl group influence ionization compared to a non-substituted chlorobiphenyl?
A5: The acetyl group significantly alters the molecule's polarity and ionization behavior. A standard chlorobiphenyl is nonpolar and ionizes poorly by ESI. The acetyl group introduces a polar carbonyl functional group, which acts as a proton acceptor. This makes the molecule much more amenable to positive mode ESI and APCI through the formation of a stable [M+H]+ ion. It provides a specific "handle" for soft ionization that is absent in its parent PCB structure.
Section 2: Troubleshooting Guide
This guide provides structured workflows for resolving specific issues you may encounter during method development.
Problem 1: Low or No Signal Intensity
This is one of the most common challenges in mass spectrometry.[14] The cause can range from simple sample preparation issues to complex ionization problems. Follow this workflow to diagnose the issue.
dot
Caption: Workflow for troubleshooting low signal intensity.
Detailed Solutions:
-
For ESI: Ensure your mobile phase promotes ionization. For positive mode, a mobile phase pH below the pKa of the protonated acetyl group (acidic conditions, e.g., 0.1% formic acid) is beneficial. If forming adducts, ensure a consistent source of the adduct ion (e.g., 5-10 mM ammonium acetate).[15]
-
For APCI: The vaporizer temperature is critical.[1] Insufficient temperature leads to incomplete desolvation and poor ionization. Start around 350-400°C and optimize upwards. The corona discharge current should be stable and typically optimized between 3-5 µA.
-
For APPI: This technique often requires a dopant for efficient ionization of analytes like chlorobiphenyls.[16] Toluene is a common choice. Introduce it at a low flow rate (e.g., 10-50 µL/min) into the mobile phase stream just before the APPI source.
Table 1: Recommended Starting Ion Source Parameters
| Parameter | ESI | APCI | APPI |
|---|---|---|---|
| Polarity | Positive | Positive | Negative (with dopant) |
| Capillary/Corona | 3.5 - 4.5 kV | 3 - 5 µA | N/A (Krypton Lamp) |
| Nebulizer Gas | 35 - 50 psi | 40 - 60 psi | 40 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min | 5 - 10 L/min |
| Drying Gas Temp | 300 - 350 °C | 200 - 300 °C | 200 - 300 °C |
| Vaporizer Temp | N/A | 350 - 450 °C | 350 - 450 °C |
| Fragmentor/Cone | 80 - 120 V | 80 - 120 V | 80 - 120 V |
Problem 2: Inconsistent or Undesirable Adduct Formation in ESI
Multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) split the analyte signal, reducing the intensity of the desired ion and complicating quantification.
Causality: Adduct formation is a competitive process. The prevalence of sodium and potassium ions in lab environments (glassware, reagents) often leads to unwanted [M+Na]⁺ and [M+K]⁺ adducts, even when not intentionally added.[9]
Solution: The goal is to promote the formation of a single, stable adduct. This is achieved by adding a volatile salt of an ion with high gas-phase affinity for the analyte at a concentration that swamps out background contaminants.[17]
Table 2: Common Mobile Phase Additives for ESI Positive Mode
| Additive | Typical Concentration | Primary Ion Formed | Rationale & Comments |
|---|---|---|---|
| Formic Acid | 0.1% | [M+H]⁺ | Promotes protonation. Good for general screening but may not suppress sodium adducts effectively. |
| Ammonium Formate | 5 - 10 mM | [M+NH₄]⁺ or [M+H]⁺ | Excellent buffer. The high concentration of NH₄⁺ ions outcompetes Na⁺ and K⁺, promoting the formation of a single ammonium adduct or enhancing protonation.[15] |
| Ammonium Acetate | 5 - 10 mM | [M+NH₄]⁺ or [M+H]⁺ | Similar to ammonium formate, provides a stable pH and promotes a consistent ion species.[15] |
Protocol for Suppressing Sodium Adducts:
-
Prepare mobile phases containing 10 mM ammonium acetate.
-
Use polypropylene vials instead of glass to minimize sodium leaching.
-
Flush the LC system thoroughly with the new mobile phase.
-
Infuse the analyte and observe the mass spectrum. The [M+NH₄]⁺ or [M+H]⁺ ion should be dominant, with a significant reduction in the [M+Na]⁺ signal.
Problem 3: Excessive or Uncontrolled Fragmentation
Seeing significant fragment ions when you expect to see the molecular ion can indicate that the ionization process is too energetic ("hard").
Causality: In-source collision-induced dissociation (CID) occurs when ions are accelerated into the higher-pressure region of the mass spectrometer interface. The voltage potential difference (Fragmentor, Cone, or Skimmer voltage) controls this acceleration.[18] Higher voltages lead to more energetic collisions with gas molecules and thus more fragmentation.
Solution: Optimize the fragmentor/cone voltage by performing an infusion experiment.
-
Infuse a standard solution of this compound (~1 µg/mL).
-
Set the mass spectrometer to acquire data over the expected mass range.
-
Manually ramp the fragmentor/cone voltage from a low value (e.g., 50 V) to a high value (e.g., 200 V).
-
Plot the intensity of the molecular ion (e.g., [M+H]⁺) and key fragment ions versus the voltage.
-
Select a voltage that maximizes the molecular ion signal while minimizing fragmentation for quantitative analysis. For structural confirmation, a higher voltage can be used to generate fragments intentionally.
Problem 4: Suspected Matrix Effects and Poor Reproducibility
If your calibration curve is non-linear or recovery varies widely between samples, matrix effects are a likely cause.[11]
Solution: First, diagnose the presence of matrix effects. Then, implement strategies to mitigate them.
dot
Caption: Workflow for diagnosing and mitigating matrix effects.
Key Mitigation Strategies:
-
Improve Sample Preparation: Use more selective extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.[12]
-
Optimize Chromatography: Adjust the LC gradient or use a column with different selectivity to chromatographically separate the analyte from the regions of ion suppression.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensation. A SIL-IS (e.g., ¹³C₆- or D₄-4-Acetyl-3'-chlorobiphenyl) co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte to the SIL-IS, the effect is cancelled out, leading to highly accurate quantification.[11]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the unknown samples. This ensures that the standards experience the same matrix effects as the analyte, improving accuracy.[11]
Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Ion Source Parameter Optimization
Objective: To systematically determine the optimal source parameters for this compound using direct infusion.
Materials:
-
This compound standard (1 mg/mL in methanol).
-
HPLC-grade methanol and water.
-
Formic acid or ammonium acetate.
-
Infusion pump connected to the mass spectrometer.
Procedure:
-
Prepare Infusion Solution: Dilute the stock standard to a final concentration of 500 ng/mL in 50:50 methanol:water with 0.1% formic acid (for ESI/APCI positive mode).
-
Set up Infusion: Infuse the solution at a typical LC flow rate (e.g., 200-400 µL/min) using a T-connector to combine with the mobile phase flow, or at a low flow rate (5-10 µL/min) directly into the source.
-
Initial MS Settings: Use the starting parameters from Table 1 for your chosen ionization source (e.g., APCI).
-
Optimize Gas Flows and Temperatures:
-
While monitoring the signal of the [M+H]⁺ ion (m/z ~231.06), incrementally increase the vaporizer temperature from 300°C to 500°C in 25°C steps. Record the signal at each step and identify the optimal temperature.
-
At the optimal vaporizer temperature, adjust the nebulizer gas pressure and drying gas flow to maximize the signal and stability.
-
-
Optimize Voltages:
-
At the optimal temperatures and flows, ramp the corona current (for APCI) or capillary voltage (for ESI) to find the value that yields the highest signal intensity.
-
Finally, perform the fragmentor/cone voltage ramp as described in Problem 3 to balance sensitivity and fragmentation.
-
-
Document: Record all final optimized parameters for use in your LC-MS method.
References
- Kertesz, V., & Van Berkel, G. J. (2010). Gas chromatography/mass spectrometry of polychlorinated biphenyls using atmospheric pressure chemical ionization and atmospheric pressure photoionization microchips. Journal of Mass Spectrometry, 45(7), 741-748. [Link]
- Nikolaou, A., & Thomaidis, N. S. (2014). Determination of polychlorinated biphenyls by liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 28(21), 2359-2368. [Link]
- Seto, T., Kanamori, T., & Tsuge, K. (2005). Continuous monitoring of polychlorinated biphenyls in air using direct sampling APCI/ITMS. Analytica Chimica Acta, 551(1-2), 149-155. [Link]
- ResearchGate. (2014). Determination of polychlorinated biphenyls by liquid chromatography–atmospheric pressure photoionization–mass spectrometry. Request PDF. [Link]
- NORMAN Network. (n.d.).
- Luthe, G., & Lehmler, H. J. (2008). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Chemical Research in Toxicology, 21(7), 1439-1448. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Acetyl-4'-chlorobiphenyl.
- Dioxin 20XX International Symposium. (n.d.).
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
- National Institutes of Health. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
- Chemistry LibreTexts. (2023).
- Kruve, A., Kaupmees, K., & Leito, I. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. INIS-IAEA. [Link]
- ResearchGate. (2012). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry.
- Semantic Scholar. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. Semantic Scholar. [Link]
- Jafari, M. T., & Khoubnasabjafari, M. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063. [Link]
- National MagLab. (2025). Atmospheric Pressure Chemical Ionization (APCI).
- Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Agilent Technologies. [Link]
- ResearchGate. (2021). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF. [Link]
- Spectroscopy Online. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. Spectroscopy Online. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- National Institutes of Health. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
- Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Community. [Link]
- Oakley, G. G., & Robertson, I. G. (1996). Induction of DNA adducts by several polychlorinated biphenyls. Carcinogenesis, 17(1), 101-107. [Link]
- Sovocool, G. W., & Mitchum, R. K. (1976). The effect of ortho substitution on the mass spectral fragmentation of polychlorinated biphenyls. Biomedical Mass Spectrometry, 3(2), 88-90. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Chlorobiphenyl.
- Frontiers. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]
- ResearchGate. (2015). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. Request PDF. [Link]
- Springer. (2019). Regarding the Influence of Additives and Additional Plasma-Induced Chemical Ionization on Adduct Formation in ESI/IMS/MS. Journal of the American Society for Mass Spectrometry. [Link]
- Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]
- ChemBK. (n.d.). 4-Acetyl-4'-chlorobiphenyl. ChemBK. [Link]
- ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
- ResearchGate. (2000). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas.
- National Institutes of Health. (2009).
- ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
Sources
- 1. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 2. Atmospheric Pressure Chemical Ionization Source, APCI | Agilent [agilent.com]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of polychlorinated biphenyls by liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gmi-inc.com [gmi-inc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. norman-network.net [norman-network.net]
- 17. [PDF] Adduct Formation in ESI/MS by Mobile Phase Additives | Semantic Scholar [semanticscholar.org]
- 18. dioxin20xx.org [dioxin20xx.org]
Technical Support Center: Overcoming Poor Yield in Sterically Hindered Biphenyl Coupling
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sterically hindered biphenyl coupling reactions. The synthesis of di-, tri-, and even tetra-ortho-substituted biaryls is a formidable challenge in modern chemistry, often plagued by low yields and sluggish reaction rates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.
The Challenge of Steric Hindrance in Biphenyl Coupling
The Suzuki-Miyaura coupling is a powerful and versatile tool for C-C bond formation. However, its efficacy is significantly challenged when bulky substituents are present at the ortho positions of the coupling partners.[1] This steric congestion impedes key steps in the palladium-catalyzed cycle, namely the oxidative addition, transmetalation, and critically, the rate-limiting reductive elimination.[1][2] The result is often a frustratingly low yield of the desired sterically crowded biaryl product.
This guide will provide a systematic approach to troubleshooting and optimizing these challenging reactions, with a focus on rational catalyst and ligand selection, as well as the fine-tuning of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide and boronic acid is giving me very low to no product. Where should I start troubleshooting?
A1: Low conversion in sterically demanding Suzuki couplings is a common issue.[2] A systematic approach focusing on the catalyst system is the most effective starting point. Standard catalysts like Pd(PPh₃)₄ are often inadequate for these transformations.[2] The key is to employ a catalyst system that can overcome the high activation barriers imposed by steric hindrance.
Your primary focus should be on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are the industry standard for these challenging couplings.[1][3][4] These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is crucial for the oxidative addition of sterically hindered aryl halides.[1][3] N-heterocyclic carbenes (NHCs) represent another powerful class of ligands that often exhibit high stability and catalytic activity due to their strong σ-donating properties and steric bulk.[1][3]
Q2: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen.[4] It is crucial to ensure that your reaction is performed under strictly anhydrous and oxygen-free conditions.[2] This involves using properly degassed solvents and maintaining an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
Another strategy to minimize homocoupling is to use more stable boronic esters, such as pinacol or MIDA esters, or potassium aryltrifluoroborates in place of the boronic acid.[4]
Q3: Protodeboronation of my boronic acid is a major side reaction, leading to a low yield of my desired biphenyl. How can I mitigate this?
A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is another common pathway that consumes your starting material. This can be influenced by the choice of base and the presence of water. While a strong base is often necessary for hindered couplings, an overly aggressive base can promote this side reaction. If you observe significant protodeboronation, consider screening milder bases. For instance, if you are using a strong base like NaOH, you might consider switching to K₃PO₄ or Cs₂CO₃.[2] It's a delicate balance, as a sufficiently strong base is required to facilitate the transmetalation step.[2]
Troubleshooting Guide: A Step-by-Step Approach to Optimizing Yield
When faced with a low-yielding, sterically hindered coupling reaction, a systematic and logical approach to optimization is crucial. The following guide, presented as a decision-making workflow, will help you identify and address the key parameters influencing your reaction's success.
Workflow for Troubleshooting Low-Yield Hindered Couplings
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions with hindered substrates.
The Catalytic Cycle: Where Steric Hindrance Takes Its Toll
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance primarily affects three key steps:
-
Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) center. Bulky ortho-substituents can slow this step. The use of bulky, electron-rich ligands that promote a monoligated Pd(0) species is crucial here.[3]
-
Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This step is facilitated by the base.
-
Reductive Elimination: The final, often rate-limiting step, where the two aryl groups couple to form the biaryl product, regenerating the Pd(0) catalyst. Steric repulsion between the ortho-substituents on the palladium intermediate can significantly increase the energy barrier for this step.[1]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps impacted by steric hindrance.
Ligand Selection Guide for Hindered Couplings
The choice of ligand is arguably the most critical factor for a successful sterically hindered coupling.[1][3] Below is a comparison of commonly used ligand classes.
| Ligand Class | Key Examples | Advantages | Considerations |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Highly effective for a wide range of hindered substrates; well-established and reliable.[1][3][4] | Can be air-sensitive; may require slightly higher catalyst loadings for extremely hindered cases. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, forming stable and highly active palladium complexes.[1][3] | Can be more expensive; synthesis of custom NHCs can be complex. |
| Specialized Ligands | AntPhos, BI-DIME | Designed specifically for extremely demanding couplings, such as tetra-ortho-substituted biaryls.[5][6][7] | May have a narrower substrate scope compared to more general ligands. |
Experimental Protocol: Synthesis of a Tri-ortho-substituted Biphenyl
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide with an ortho-substituted boronic acid. Optimization may be required for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Ortho-substituted boronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., SPhos) (2-4 mol%)
-
Base (e.g., K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Dry Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the aryl bromide and boronic acid to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Alternative Strategies for Highly Challenging Couplings
For extremely hindered systems where even optimized Suzuki-Miyaura conditions fail, consider alternative coupling strategies:
-
Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophile and can be effective for hindered systems, sometimes under milder conditions.[8]
-
Nickel Catalysis: Nickel-based catalyst systems are gaining prominence for cross-coupling reactions and can offer complementary reactivity to palladium, particularly for aryl chlorides.[9][10]
-
Transition-Metal-Free Methods: Emerging electrochemical methods offer a completely different approach to biaryl synthesis, avoiding the use of expensive and toxic metal catalysts.[11]
By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to tackle the synthesis of even the most challenging sterically hindered biaryl compounds.
References
- Head-to-head comparison of ligands for sterically hindered Suzuki coupling - Benchchem
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing)
- Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - Benchchem
- Application Notes and Protocols for Ligand Selection in Sterically Hindered Boronic Acid Coupling - Benchchem
- Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis - Benchchem
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchG
- Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes - Thieme E-Books & E-Journals
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI
- Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Public
- Atroposelective Suzuki–Miyaura Coupling Toward Axially Chiral Biaryls: Mechanistic Insight | Request PDF - ResearchG
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis - ACS Public
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry
- Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings | ACS C
- Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchG
- Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal
- Electrochemical synthesis of biaryls by reductive extrusion
- Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 9. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
Technical Support Center: Removing Catalyst Impurities from 4-Acetyl-3'-chlorobiphenyl
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support center for the purification of 4-Acetyl-3'-chlorobiphenyl. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of biaryl compounds. This compound is a valuable building block, frequently synthesized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] While highly efficient, these reactions invariably leave behind residual palladium, a toxic and expensive heavy metal that must be removed.
This document provides in-depth, experience-driven guidance in a question-and-answer format to address the specific challenges you may encounter during the purification of your target compound. Our approach is grounded in mechanistic understanding and validated protocols to ensure you can confidently and efficiently achieve the required purity standards for your research and development needs.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions regarding palladium removal, setting the stage for more advanced troubleshooting.
Q1: Why is it so critical to remove residual palladium from my this compound product?
A1: The removal of residual palladium is driven by three primary factors:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities.[3] Palladium is a Class 2B element, and its permitted daily exposure (PDE) is typically set at 100 µ g/day for oral administration, which often translates to a concentration limit of around 10 parts per million (ppm) in the final API.[4]
-
Catalytic Activity in Downstream Steps: Residual palladium, even at trace levels, can retain catalytic activity. This can interfere with subsequent synthetic transformations, leading to unintended side reactions, yield loss, and the formation of complex new impurities.
-
Assay Interference and Toxicity: In drug discovery, palladium contamination can lead to false positives or negatives in biological assays and exhibits inherent cytotoxicity, confounding screening results.[5] Therefore, quantifying and removing palladium is essential for generating reliable biological data.[5]
Q2: I see a fine black powder in my crude reaction mixture. What is it, and does it mean the palladium will be easy to remove?
A2: The black precipitate is very likely "palladium black," which is agglomerated, elemental palladium (Pd(0)).[6] It forms when the soluble palladium catalyst complex decomposes. While it might seem that this insoluble form would be simple to remove, it's not always the case.
The residual catalyst in your flask is a mixture of species:
-
Heterogeneous Pd Black (Pd(0)): Insoluble, agglomerated metal.
-
Soluble Pd(0) Complexes: The active catalyst or its intermediates, still dissolved.
-
Soluble Pd(II) Species: Oxidized forms of the catalyst, often strongly coordinated to ligands or your product.
Simple filtration through a standard filter paper will remove the larger particles of palladium black, but not the fine colloidal or soluble palladium species, which often constitute the majority of the contamination.[7][8] Therefore, observing palladium black is an indicator of catalyst decomposition but does not guarantee easy removal of all palladium residues.
Q3: What are the main strategies for removing palladium, and how do I choose?
A3: There are four primary methods, and the best choice depends on the palladium species present, the scale of your reaction, and cost considerations.
-
Adsorption (Scavenging): This is the most common and robust method. It involves adding a material (a "scavenger") that selectively binds to the palladium, which is then removed by filtration.[3] Common scavengers include activated carbon, silica-based thiols, thioureas, and polymer-supported reagents.[9][10][11][12]
-
Filtration: Effective only for truly heterogeneous catalysts (e.g., Pd on carbon) or palladium that has been fully precipitated.[4][8] It is often used as a first step or in combination with other methods.
-
Crystallization: This can be an effective method, especially on a large scale. Sometimes, additives like L-cysteine are used to form a soluble complex with palladium, ensuring it remains in the mother liquor while the purified product crystallizes.[4][11]
-
Chromatography: Standard silica gel column chromatography can reduce palladium levels, but it is often insufficient to reach the low ppm limits required for pharmaceutical applications on its own.[4][5]
The logical workflow below can help guide your selection process.
Q4: How can I get an accurate measurement of the residual palladium in my sample?
A4: Accurate quantification is essential to validate your purification process. The industry standard is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[13][14] It offers extremely low detection limits (parts per billion) and is the definitive method for final product validation. Other methods include:
-
High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A rapid and non-destructive technique suitable for process monitoring.[15]
-
Rapid Fluorescent Analysis: A newer, high-throughput method useful for screening multiple purification conditions quickly, though it may not be suitable for all samples and is generally used for process development rather than final QC.[13][14][16]
Part 2: Troubleshooting Guides for Common Issues
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: My scavenger treatment is not working effectively.
-
Symptom: You've treated your crude product with a scavenger, but the post-treatment ICP-MS analysis shows palladium levels are still unacceptably high.
-
Causality & Solution: This is a common problem with several potential root causes.
-
Incorrect Scavenger Choice: The efficacy of a scavenger is highly dependent on the palladium's oxidation state. Thiol-based scavengers, for example, are highly effective for soft Pd(II) species but may be less so for Pd(0) complexes.[8]
-
Action: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, diamine, and activated carbon) to find the most effective one for your specific process.[3]
-
-
Insufficient Equivalents or Time: The scavenging process is a chemical reaction that requires sufficient time and reagent.
-
Action: Increase the weight equivalents of the scavenger relative to the initial palladium charge. Also, consider extending the treatment time or moderately increasing the temperature (e.g., to 40-50 °C), as this can improve kinetics. Monitor progress by taking aliquots over time.
-
-
Poor Mass Transfer: If the scavenger is a solid, it must be in constant contact with the solution.
-
Action: Ensure vigorous stirring or agitation throughout the treatment period to maintain a well-mixed slurry.
-
-
Issue 2: My product yield is significantly lower after the palladium removal step.
-
Symptom: You successfully removed the palladium, but the isolated yield of this compound is much lower than expected.
-
Causality & Solution: This indicates that your product is being lost during the purification process, most likely due to non-specific adsorption onto the scavenger material.
-
Overuse of Adsorbent: Activated carbon, in particular, has a very high surface area and can adsorb organic molecules in addition to metals.[11]
-
Action: Reduce the amount of scavenger to the minimum effective quantity. Perform a small-scale experiment to determine the optimal loading that removes palladium without significant product loss.
-
-
Product Trapped in the Filter Cake: The product can be retained in the solid scavenger after filtration.
-
Action: After filtering off the scavenger, wash the filter cake thoroughly with several portions of fresh, clean solvent (the same solvent your product is dissolved in).[8] Combine these washes with the main filtrate to recover the adsorbed product.
-
-
Inappropriate Scavenger: Some scavengers may have a higher affinity for your product.
-
Action: If yield loss remains high, consider a different class of scavenger. For example, if you are losing product on activated carbon, try a more selective functionalized silica scavenger.[8]
-
-
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common palladium removal techniques. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and broadly effective scavenger for various palladium species.[11][17][18]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or THF) to make an approximately 10-20 wt% solution.
-
Initial Analysis: Take a small, accurately weighed aliquot of this solution for initial palladium analysis (e.g., by ICP-MS) to establish a baseline concentration.
-
Treatment: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Agitation: Stir the resulting slurry vigorously at room temperature or gentle heat (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally. A longer time at a slightly elevated temperature often improves efficiency.[11]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite pad should be about 1-2 cm thick and pre-wetted with the clean solvent.[8]
-
Washing: Wash the Celite® pad with additional fresh solvent (2-3 times the volume of the filter cake) to recover any adsorbed product.
-
Final Analysis: Combine the filtrate and washes. Take a second aliquot for final palladium analysis to determine the effectiveness of the treatment.
-
Concentration: Concentrate the purified filtrate under reduced pressure to obtain the final product.
Protocol 2: Screening and Application of Silica-Based Scavengers
Silica-based scavengers offer high selectivity. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) is excellent for Pd(II), while thiourea-functionalized silica (e.g., SiliaMetS® Thiourea) is a versatile option for various palladium forms.[9]
-
Scavenger Selection: For initial screening, prepare three small-scale experiments in parallel using your crude product solution: one with a thiol-based scavenger, one with a thiourea-based scavenger, and one with a trimercaptotriazine (DMT)-based scavenger.[9]
-
Treatment: To each solution, add the selected scavenger (typically 2-5 equivalents relative to the initial molar amount of palladium catalyst used in the reaction).
-
Agitation: Stir the mixtures at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.
-
Filtration: Filter each mixture separately to remove the scavenger. Wash the collected scavenger with fresh solvent.
-
Analysis: Analyze the filtrate from each experiment for residual palladium. The scavenger that provides the lowest palladium level with the highest product recovery is the optimal choice for your process.
-
Scale-Up: Once the best scavenger is identified, use the optimized conditions for your full-scale purification.
Part 4: Data & Resources
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Primary Target | Advantages | Considerations |
| Activated Carbon | N/A (Graphitic Surface) | Pd(0), Pd(II), various complexes | Low cost, high capacity, broadly effective.[11][18] | Can cause product loss via non-specific adsorption; may require higher loadings.[8] |
| Silica-Thiol | -SH | Pd(II) | High selectivity, good for removing charged Pd species, low product adsorption.[9][11] | Less effective for Pd(0) complexes; higher cost than carbon. |
| Silica-Thiourea | -SC(NH₂)NH₂ | Pd(0), Pd(II) | Versatile for multiple palladium oxidation states.[9] | Can sometimes be used as a catalyst itself if not fully removed.[9] |
| Silica-DMT | Dimercaptotriazine | Pd, Ru, and other metals | Very strong binding affinity, effective for hindered Pd complexes.[9] | Higher cost, primarily used when other scavengers fail. |
| Polymer-TMT | Trimercaptotriazine | Pd(0), Pd(II) | High capacity, effective in a range of solvents.[10][19] | Swelling of the polymer resin can be a factor in certain solvents. |
Table 2: Typical Process Parameters for Scavenging
| Parameter | Recommended Range | Rationale & Notes |
| Scavenger Loading | 2-10 equivalents (molar, vs. Pd) or 5-20 wt% (vs. crude API) | Start with a lower loading and increase as needed. The goal is to use the minimum amount required to meet specifications to minimize cost and product loss. |
| Temperature | 20 - 50 °C | Higher temperatures can increase the rate of scavenging but may also promote product degradation or side reactions. Room temperature is often sufficient. |
| Time | 2 - 18 hours | Should be optimized experimentally. Monitor palladium levels at different time points (e.g., 2h, 6h, 16h) to find the point of diminishing returns. |
| Solvent | Toluene, THF, Ethyl Acetate, DCM | The solvent must fully dissolve the API. The choice can also influence scavenger efficiency. |
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Comparing efficiency of different palladium scavengers. BenchChem.
- Palladium Detection for API Purific
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]
- Metal Scavengers Selection Guide. SiliCycle.
- Scott, J. S., et al. (2018). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Metal Scavenger User Guide. Biotage.
- Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
- Pd on carbon (activated carbon impregn
- Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Sarioğlan, Ş. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.
- How can I remove palladium Pd catalyst easily?
- Removal of palladium (Pd)
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Scavengers Selection Guide. SiliCycle.
- Removing palladium catalyst residues
- Application Notes and Protocols for the Large-Scale Synthesis of 4-Acetyl-3'-bromobiphenyl. BenchChem.
- How to remove palladium catalyst from reaction mixture?
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- How do I remove a homogeneous catalyst after my reaction?
- How to Remove Palladium in three easy steps. Biotage. [Link]
- Technical Support Center: Palladium Catalyst Removal from 4-(Piperidin-4-yl)aniline. BenchChem.
- This compound. PubChem. [Link]
- Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. [Link]
- A kind of preparation method of high-purity 4-acetylbiphenyl.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. silicycle.com [silicycle.com]
- 13. pharmtech.com [pharmtech.com]
- 14. arborassays.com [arborassays.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 4-Acetyl-3'-chlorobiphenyl
Welcome to the technical support center for the synthesis of 4-Acetyl-3'-chlorobiphenyl. This guide is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will explore the common synthetic routes, address the critical challenges you may face, and provide actionable troubleshooting advice to ensure a robust, scalable, and efficient process.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to help you decide on the most appropriate synthetic approach for your specific needs.
Q1: What are the primary synthetic routes for preparing this compound on a larger scale?
A1: The two most industrially relevant and scientifically sound routes are the Suzuki-Miyaura coupling and the Friedel-Crafts acylation.[1]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction typically involves reacting a boronic acid or ester with an aryl halide. For this target molecule, the two most common disconnections are:
-
(4-Acetylphenyl)boronic acid reacting with a 1-halo-3-chlorobenzene (e.g., 1-bromo-3-chlorobenzene).
-
(3-Chlorophenyl)boronic acid reacting with a 4-haloacetophenone (e.g., 4-bromoacetophenone).
-
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution involves reacting 3-chlorobiphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]
Q2: Which synthetic route is generally preferred for scale-up and why?
A2: While both routes are viable, the Suzuki-Miyaura coupling is often preferred for pharmaceutical process development due to its milder reaction conditions, higher functional group tolerance, and superior regioselectivity.[1] This typically translates to higher yields of the desired product and a cleaner impurity profile, which simplifies downstream purification. However, the Friedel-Crafts route can be more cost-effective if the starting material, 3-chlorobiphenyl, is readily available and inexpensive, and if isomeric purity can be achieved through crystallization. The trade-offs are summarized below.
| Feature | Suzuki-Miyaura Coupling | Friedel-Crafts Acylation |
| Selectivity | High regioselectivity; minimal isomeric byproducts. | Can produce a mixture of isomers (e.g., acylation at different positions), requiring careful control and purification.[3][4] |
| Reaction Conditions | Milder (often near-neutral pH, moderate temperatures). | Harsh (strong Lewis acids), requires strict anhydrous conditions.[3][5] |
| Yield | Often higher due to better selectivity. | Can be high, but may be compromised by side reactions or deactivation.[3] |
| Cost | Palladium catalysts and boronic acids can be expensive. | Reagents (AlCl₃, acetyl chloride) are typically cheaper. |
| Waste & Safety | Concerns include residual palladium and phosphine ligand toxicity.[6][7] | Generates significant acidic waste from quenching the stoichiometric Lewis acid. AlCl₃ is highly reactive with water. |
| Key Challenge | Effective removal of residual palladium to meet regulatory limits (ppm/ppb levels).[6][7] | Handling large quantities of moisture-sensitive AlCl₃ and controlling the highly exothermic quench.[3] |
Q3: What are the critical safety precautions for these scale-up syntheses?
A3: Safety is paramount during scale-up.
-
For Friedel-Crafts Acylation: Aluminum chloride (AlCl₃) reacts violently with water, releasing HCl gas. All reagents, solvents, and equipment must be scrupulously dried to prevent runaway reactions.[3] The quenching process is highly exothermic and must be performed with extreme care, typically by slowly adding the reaction mixture to a cooled vessel of ice or dilute acid.
-
For Suzuki-Miyaura Coupling: While the reaction itself is safer, palladium catalysts, especially Pd(0) species, can be pyrophoric. Many phosphine ligands are toxic and air-sensitive. It is crucial to handle these materials under an inert atmosphere (e.g., nitrogen or argon).[8]
-
General Hazards: Both syntheses use flammable organic solvents and potentially irritating or toxic reagents. Always operate in a well-ventilated area (e.g., a fume hood or walk-in hood) with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and gloves.
Troubleshooting Guide: Suzuki-Miyaura Coupling Route
Scaling up palladium-catalyzed reactions can present unique challenges.[7] This guide provides solutions to common problems encountered during the synthesis of this compound via Suzuki coupling.
| Symptom | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated. This is often due to oxygen exposure, which oxidizes the catalyst or ligands.[8] | • Ensure Rigorous Inert Atmosphere: Degas all solvents and the reaction mixture thoroughly with nitrogen or argon for an extended period. Maintain a positive inert gas pressure throughout the reaction.[8] • Check Ligand/Catalyst Quality: Use fresh, high-purity catalyst and ligands. Phosphine ligands can oxidize on storage. |
| Ineffective Transmetalation: The transfer of the organic group from boron to palladium is failing. This step is highly dependent on the base and solvent system.[6] | • Optimize Base: Ensure the base (e.g., K₂CO₃, K₃PO₄) is sufficiently strong, anhydrous (if required), and soluble. For challenging couplings, consider stronger bases or fluoride sources (e.g., CsF, KF). • Adjust Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is common and often necessary to facilitate the transmetalation step.[1][9] | |
| Significant Side Products (e.g., Homocoupling) | Oxygen Contamination: Traces of oxygen can promote the homocoupling of the boronic acid starting material. | • Improve Degassing Protocol: Use multiple "vacuum-backfill" cycles with an inert gas in addition to sparging. • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor side reactions. |
| Product Contaminated with Residual Palladium | Inefficient Removal: Palladium species can be difficult to remove completely, which is a critical issue in pharmaceutical manufacturing.[6][7] | • Filtration: After the reaction, filter the crude mixture through a pad of Celite® or silica gel to remove heterogeneous palladium species. • Palladium Scavengers: Treat the organic solution with a palladium scavenger (e.g., thiol-functionalized silica, activated carbon) to bind and remove dissolved palladium. • Crystallization: Meticulous crystallization is often the most effective final step for removing trace metals. |
| Reaction Stalls at Scale-Up | Poor Mass & Heat Transfer: What works in a small flask may fail in a large reactor due to inefficient mixing or temperature gradients.[7] | • Stirring Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry, especially if the base is not fully dissolved.[8] • Temperature Control: Use a reactor jacket with precise temperature control. Be aware that the internal temperature may differ from the jacket temperature, especially during exothermic or endothermic events.[8] |
Troubleshooting Guide: Friedel-Crafts Acylation Route
This route's success hinges on rigorous control of reaction conditions, especially the exclusion of moisture.
| Symptom | Potential Cause(s) | Suggested Solutions & Explanations |
| Low Yield / Reaction Fails to Start | Catalyst Deactivation: Aluminum chloride is extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.[3][5] | • Strict Anhydrous Technique: Flame-dry all glassware under vacuum or in an oven. Use freshly opened bottles of anhydrous solvents. Ensure reagents are dry. • Use Fresh Catalyst: Use a fresh bottle of AlCl₃. Old bottles may have absorbed atmospheric moisture. |
| Insufficient Catalyst: The product ketone forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount (or slight excess) of the catalyst is required.[3] | • Increase Catalyst Loading: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent. | |
| Deactivated Substrate: The chloro-substituent on 3-chlorobiphenyl is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic substitution, making the reaction sluggish.[1][3] | • Increase Temperature/Time: After the initial addition at low temperature, you may need to warm the reaction to room temperature or higher and extend the reaction time. Monitor progress carefully to avoid decomposition. | |
| Formation of Multiple Isomers | Poor Regioselectivity: Acylation can occur at several positions on the two rings of 3-chlorobiphenyl. While acylation on the unsubstituted ring is favored, a mixture of ortho and para isomers can still form. | • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., maintaining 0 °C or below) can often improve the selectivity for the sterically favored para product (4-acetyl).[4] • Purification Strategy: A robust purification method is essential. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective at isolating the desired 4-isomer. Column chromatography may be necessary if isomers are difficult to separate. |
| Dark Tar-Like Byproducts | Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products. | • Maintain Temperature Control: Ensure the initial addition of reagents is done at a low temperature (0 °C or below) to control the initial exotherm. Avoid aggressive heating. |
| Difficult or Dangerous Work-up | Uncontrolled Quenching: The reaction of AlCl₃ with water is extremely exothermic and violent if not controlled. | • Controlled Quench Protocol: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and dilute hydrochloric acid.[5] This dissipates the heat and hydrolyzes the aluminum complexes. Never add water directly to the reaction mixture. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory or manufacturing environment.
Protocol 1: Suzuki-Miyaura Coupling
Reactants:
-
4-Bromoacetophenone (1.0 eq)
-
(3-Chlorophenyl)boronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or SPhos (0.08 eq or 0.04 eq respectively)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (e.g., 5:1 v/v)
Procedure:
-
To a reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4-bromoacetophenone, (3-chlorophenyl)boronic acid, the palladium catalyst, the phosphine ligand, and potassium carbonate.[1]
-
Seal the reactor and purge thoroughly with nitrogen or argon for at least 30 minutes.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or GC/HPLC until the 4-bromoacetophenone is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature. Dilute with ethyl acetate or toluene.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield this compound.
Protocol 2: Friedel-Crafts Acylation
Reactants:
-
3-Chlorobiphenyl (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried reactor under a nitrogen atmosphere, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the resulting suspension to 0 °C in an ice/water bath.
-
Slowly add acetyl chloride to the suspension and stir for 15-20 minutes to form the acylium ion precursor complex.[1]
-
In a separate flask, dissolve the 3-chlorobiphenyl in anhydrous dichloromethane.
-
Add the 3-chlorobiphenyl solution dropwise to the cooled catalyst mixture, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction by TLC or GC/HPLC.
-
Once complete, very slowly transfer the reaction mixture via cannula or pump into a separate, vigorously stirred vessel containing crushed ice and dilute HCl. (Caution: Highly Exothermic!) [5]
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Benchchem.
- KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
- ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
- Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- LookChem. 4-Acetylbiphenyl 92-91-1.
- Benchchem. Technical Support Center: Synthesis of 4-Acetyl-3'-bromobiphenyl.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Stability Testing of 4-Acetyl-3'-chlorobiphenyl
Welcome to the technical support guide for the stability testing of 4-Acetyl-3'-chlorobiphenyl. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance to navigate the complexities of stability analysis for this compound. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies necessary to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and analysis of this compound.
Q1: What are the primary degradation pathways for this compound in solution?
Understanding the potential degradation pathways is critical for designing a robust stability study. For this compound, a molecule with an aromatic ketone and a chlorinated biphenyl core, the primary vulnerabilities include:
-
Photodegradation: Aromatic ketones are known to be photosensitive. The energy from UV or visible light can excite the carbonyl group, leading to radical reactions.[1][2] Additionally, the Carbon-Chlorine (C-Cl) bond on the biphenyl ring can undergo photolytic cleavage.[1][2] Therefore, protecting solutions from light is a critical first step.
-
Oxidative Degradation: The molecule can be susceptible to oxidation.[3] The benzylic protons on the acetyl group are potential sites for radical abstraction, and the aromatic rings can undergo oxidation, especially under conditions initiated by peroxides or metal ions.[2]
-
Extreme pH Conditions: While the ether linkage is absent, extreme acidic or basic conditions during forced degradation studies can promote reactions. Under harsh basic conditions, haloform-type reactions could theoretically occur at the acetyl group, though this is less common. It is crucial to test the compound's stability across a range of pH values as mandated by ICH guidelines.[4][5][6][7]
Q2: Which solvents are recommended for preparing stock and working solutions of this compound?
The choice of solvent is fundamental to preventing premature degradation. This compound is a hydrophobic molecule with low water solubility.
-
Recommended Solvents: Acetonitrile (ACN) and Methanol (MeOH) are excellent choices for stock solutions due to their miscibility with water and compatibility with reversed-phase HPLC. ACN is often preferred as it is aprotic and less reactive than methanol.
-
Solvents to Use with Caution: Avoid highly reactive solvents or those containing peroxides (e.g., aged ethers like THF or dioxane) unless specifically studying oxidative degradation. For aqueous working solutions, a buffer may be necessary to control pH, but ensure the buffer components do not catalyze degradation.
Q3: What are the optimal storage conditions for solutions of this compound?
To ensure the integrity of your standards and samples, proper storage is non-negotiable.
-
Temperature: Store stock solutions at low temperatures, typically 2-8°C or frozen at -20°C for longer-term storage, to slow down potential degradation kinetics.
-
Light Protection: Always store solutions in amber vials or protect them from light using aluminum foil to prevent photodecomposition.[1]
-
Inert Atmosphere: For highly sensitive studies or long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can displace oxygen and minimize oxidative degradation.
Q4: How do I select the right analytical method for my stability study?
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradants, excipients, or other impurities.
-
HPLC with UV Detection: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the workhorse for stability studies. It allows for the separation of the parent compound from its degradation products. A PDA detector is crucial as it provides spectral information, helping to assess peak purity and identify new degradants. A typical starting point would be a reversed-phase C18 or a Biphenyl column, as biphenyl phases can offer enhanced selectivity for aromatic compounds.[8][9][10]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is indispensable for identifying unknown degradation products. During method development and forced degradation studies, LC-MS is used to obtain mass information about new peaks, which is the first step in structural elucidation.
-
Forced Degradation Studies: As per ICH guideline Q1A(R2), forced degradation (or stress testing) must be performed to demonstrate the method's specificity.[4][5][6][7] This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradants.[1][2] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can effectively separate and detect the resulting products.[11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My chromatogram shows poor peak shape (tailing or fronting).
Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.
-
Possible Cause A: Secondary Interactions with Stationary Phase
-
The "Why": Residual silanol groups on silica-based C18 columns are acidic and can interact with any basic sites on an analyte, causing peak tailing.[12][13] While this compound is neutral, this effect can still occur.
-
Solution:
-
Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This protonates the silanol groups, minimizing unwanted interactions.[14]
-
Use a High-Purity Column: Modern, end-capped columns have a much lower concentration of residual silanols.
-
Consider a Biphenyl Phase: A biphenyl stationary phase may offer different selectivity and improved peak shape for this class of compounds due to π-π interactions.[10]
-
-
-
Possible Cause B: Column Overload
-
Possible Cause C: Column Degradation or Contamination
-
The "Why": A void at the head of the column or a blocked frit can create multiple paths for the sample, distorting the peak.[15]
-
Solution:
-
Use a Guard Column: This is a small, disposable column placed before the analytical column to protect it from contaminants.
-
Flush the Column: Reverse the column (if permitted by the manufacturer) and flush with a strong solvent to remove contaminants.
-
Replace the Column: If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Problem 2: I'm observing new, unexpected peaks in my chromatograms over time.
The appearance of new peaks is a classic sign of degradation or contamination.
-
Possible Cause A: Compound Degradation
-
The "Why": The compound is degrading under the experimental conditions (e.g., in the autosampler, during sample preparation, or on the column).
-
Solution: Degradant Identification Workflow
-
Confirm with LC-MS: Analyze the sample using LC-MS to get the mass-to-charge ratio (m/z) of the new peak.
-
Propose a Structure: Based on the mass shift from the parent compound, propose a likely chemical modification (e.g., +16 Da suggests oxidation, +18 Da suggests hydration).
-
Perform MS/MS: Fragment the degradant peak in the mass spectrometer to obtain structural information and confirm the proposed structure.
-
Verify: If possible, synthesize the proposed degradant as a reference standard for confirmation.
-
Degradant Identification Workflow
Caption: Logical workflow for identifying unknown degradation products.
-
-
Possible Cause B: System Contamination
-
The "Why": Contamination can arise from the mobile phase, vials, or carryover from a previous injection.
-
Solution:
-
Inject a Blank: Run a blank (injecting only the sample solvent). If the peak is present, the contamination is from the system or solvent.
-
Use Fresh Solvents: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[9]
-
Implement a Column Wash: Add a strong solvent wash step at the end of your gradient to ensure all compounds from the previous injection have eluted.
-
-
Problem 3: My mass balance is below 95% in the forced degradation study.
Mass balance is a critical parameter that confirms all degradation products are accounted for. The ideal range is typically between 95-105%.[17] A poor mass balance suggests that your analytical method is not truly stability-indicating.[18]
-
Possible Cause A: Formation of Non-UV Active or Volatile Degradants
-
The "Why": The degradation pathway may produce smaller fragments that lack a UV chromophore or are too volatile to be retained by the column.[19][20]
-
Solution:
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in series with your UV detector. These detectors are mass-based and can see non-chromophoric compounds.[21]
-
Analyze by GC-MS: If volatile degradants are suspected, analyze the sample headspace using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
-
Possible Cause B: Degradants are Not Eluting
-
The "Why": Highly polar or reactive degradants may be irreversibly adsorbed to the column.[19]
-
Solution:
-
Extend the Gradient: Run a very long, shallow gradient followed by a high-organic wash to see if any late-eluting peaks appear.
-
Change Column Chemistry: Try a different stationary phase (e.g., a polar-embedded phase) that may have different retention characteristics.
-
-
-
Possible Cause C: Incorrect Response Factors
-
The "Why": Mass balance calculations often assume that the degradants have the same UV response as the parent compound. This is rarely true, especially if the chromophore has been modified.[18]
-
Solution:
-
Isolate and Quantify: If a major degradant is identified, attempt to isolate it (e.g., by preparative HPLC) and determine its specific response factor (the relationship between its concentration and detector response). Use this corrected factor in your mass balance calculation.
-
-
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol provides a robust starting point for method development.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector.
-
Column: Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Working Solution: Dilute the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Protocol 2: Forced Degradation Study
This protocol follows the principles outlined in ICH Q1A(R2).[4][5][6][7]
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
-
Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, by the stability-indicating HPLC method.
-
Calculate the percent degradation and perform a mass balance assessment.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | % Assay Remaining | % Total Degradants | Mass Balance (%) | Remarks |
| Control (T=0) | 100.0 | 0.0 | 100.0 | - |
| 0.1 M HCl, 60°C, 24h | 91.2 | 8.5 | 99.7 | One major degradant observed at RRT 0.85 |
| 0.1 M NaOH, RT, 4h | 85.4 | 13.9 | 99.3 | Two major degradants observed |
| 3% H₂O₂, RT, 24h | 88.7 | 10.8 | 99.5 | Significant degradation, multiple minor peaks |
| Heat (80°C), 48h | 98.1 | 1.5 | 99.6 | Compound is relatively stable to heat |
| Light (ICH Q1B) | 75.3 | 23.5 | 98.8 | Significant photodegradation observed |
RRT = Relative Retention Time
References
- FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
- Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. [Link]
- Q1A(R2) Stability Testing of New Drug Substances and Products | FDA. [Link]
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [Link]
- How to Fix Asymmetrical Chrom
- This compound | C14H11ClO | CID 4063565 - PubChem - NIH. [Link]
- Quality Guidelines - ICH. [Link]
- How to fix asymmetrical chrom
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- HPLC Troubleshooting Guide. [Link]
- Reconciling Mass Balance in Forced Degradation Studies - Pharmaceutical Technology. [Link]
- Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chrom
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
- Review on Mass Balance - Veeprho. [Link]
- Forced Degrad
- Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review - ResearchG
- What could be the possible reasons to not achieve mass balance in assay and RS methods of a drug solution packed in LDPE ampules?
- Evaluation of Retention and Selectivity Using Biphenyl St
- Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research. [Link]
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. [Link]
- HOW TO APPROACH A FORCED DEGRAD
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Official web site : ICH [ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sgs.com [sgs.com]
- 12. waters.com [waters.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hplc.eu [hplc.eu]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmtech.com [pharmtech.com]
- 19. veeprho.com [veeprho.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Resolution in the Chromatographic Analysis of Biphenyl Derivatives
Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the chromatographic analysis of biphenyl derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to enhance separation resolution. Biphenyl derivatives, including vital APIs, polychlorinated biphenyls (PCBs), and chiral atropisomers, often present significant analytical hurdles due to their structural similarity. This resource combines foundational theory with field-proven protocols to empower you to overcome these challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of effective method development for biphenyl derivatives.
Q1: What are the primary chromatographic challenges when analyzing biphenyl derivatives?
Biphenyl derivatives pose several key challenges. Firstly, isomers (both constitutional and stereoisomers) often have very similar physicochemical properties, leading to co-elution. For instance, the separation of PCB congeners is notoriously difficult due to minor differences in chlorine substitution patterns.[1][2] Secondly, atropisomers, which are stereoisomers resulting from hindered rotation around the biphenyl single bond, can interconvert under certain thermal conditions, complicating analysis.[3] Finally, many biphenyl derivatives are highly hydrophobic, which can lead to strong retention on standard C18 columns, while others possess polar functional groups that can cause peak tailing due to interactions with silica supports.
Q2: What is a good starting point for column selection in reversed-phase HPLC?
While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, it may not always provide sufficient selectivity for biphenyl derivatives. A multipronged screening approach is recommended:
-
C18 Columns: A good initial choice for general hydrophobicity-based separations.[2][4]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the biphenyl analytes.[4][5][6] This can be particularly effective for resolving aromatic compounds.[5][7][8]
-
Pentafluorophenyl (F5) Columns: F5 phases provide a unique combination of hydrophobic, aromatic, and polar interactions (dipole-dipole, hydrogen bonding), making them highly effective for separating halogenated compounds, isomers, and polar analytes.[9][10][11]
Q3: How do substituents on the biphenyl core affect chromatographic retention?
The nature and position of substituents dramatically influence retention. In reversed-phase chromatography:
-
Hydrophobicity: Increasing the number of hydrophobic groups (e.g., chlorine atoms in PCBs, alkyl chains) generally increases retention time.[2]
-
Polarity: The introduction of polar functional groups (e.g., hydroxyl, carboxyl) typically decreases retention in reversed-phase mode. These groups can also introduce unwanted secondary interactions.
-
Steric Effects: The position of substituents, particularly in the ortho positions, can force the two phenyl rings out of planarity. This altered three-dimensional structure affects how the molecule interacts with the stationary phase, providing a powerful mechanism for separating isomers.[1]
Q4: What are the common detection methods for biphenyl derivatives?
-
UV-Vis (DAD/PDA): The aromatic nature of biphenyls makes them strong chromophores, making UV detection at wavelengths around 254 nm a robust and common choice.[12] A Diode Array Detector (DAD) or Photodiode Array (PDA) is advantageous as it provides spectral data, which can help in peak identification and purity assessment.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming molecular weights and providing structural information, which is critical for identifying specific isomers or metabolites.[13][14] It offers superior sensitivity and selectivity compared to UV detection.
-
Chiral Detectors: For the analysis of atropisomers, a polarimeter or circular dichroism (CD) detector can be used in-line with the separation to identify and quantify the individual enantiomers.[3][15]
Troubleshooting Guides
This section provides a problem-oriented approach to resolving specific experimental issues. Each guide details potential causes, provides step-by-step protocols, and explains the rationale behind the proposed solutions.
Problem 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge in biphenyl analysis. Achieving baseline separation is critical for accurate quantification.
Potential Causes:
-
Sub-optimal stationary phase chemistry.
-
Incorrect mobile phase composition (organic modifier, pH).
-
Inadequate column temperature or flow rate.
Solutions & Protocols
The key to resolving closely eluting peaks is to exploit different retention mechanisms. Selectivity (α) is the most powerful factor in the resolution equation.[16][17][18]
Step-by-Step Methodology:
-
Column Selection: Prepare three columns with different selectivities: a standard C18, a Phenyl-Hexyl, and a Pentafluorophenyl (F5).
-
Mobile Phase Preparation: Prepare two mobile phase systems.
-
System A: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
-
System B: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Methanol (Solvent B). Methanol and acetonitrile offer different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions with analytes.[19]
-
-
Screening Execution: Run a generic gradient (e.g., 5% to 95% B in 15 minutes) for your sample on all six column/mobile phase combinations (3 columns x 2 organic modifiers).
-
Data Analysis: Compare the six chromatograms. Look for the combination that provides the greatest peak separation or changes in elution order. This indicates a strong selectivity difference that can be further optimized. The biphenyl and F5 phases often provide unique elution orders compared to C18 for aromatic compounds.[8]
-
Optimization: Select the most promising condition and fine-tune the gradient slope, temperature, and flow rate to achieve baseline resolution.
A C18 column separates primarily based on hydrophobicity. A Phenyl-Hexyl column adds π-π interactions, which can differentiate analytes based on their aromaticity and electron density.[5] An F5 column introduces multiple interaction modes, including dipole-dipole and hydrogen bonding, which are highly effective for separating positional isomers or halogenated compounds.[9][11] By testing different organic modifiers (Acetonitrile vs. Methanol), you further alter the selectivity of the separation system.[20]
This diagram outlines a logical decision-making process for systematically improving the separation of biphenyl isomers.
Caption: A systematic workflow for troubleshooting poor resolution.
Problem 2: Peak Tailing or Asymmetry
Peak tailing compromises resolution and integration accuracy, leading to unreliable quantification. Symmetrical, Gaussian peaks are ideal.
Potential Causes:
-
Secondary silanol interactions between polar analyte groups and the silica stationary phase.[21]
-
Mismatched sample solvent and mobile phase strength.[23]
-
Incorrect mobile phase pH for ionizable analytes.[24][25][26]
Solutions & Protocols
This protocol uses a series of diagnostic tests to identify and correct the root cause of peak tailing.
Step-by-Step Methodology:
-
Check for Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly (becomes more symmetrical), the primary issue is mass overload.[21]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Evaluate Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[23] Injecting a sample in a strong solvent (e.g., 100% Acetonitrile into a mobile phase starting at 10% Acetonitrile) can cause severe peak distortion.
-
Solution: Re-dissolve the sample in the initial mobile phase composition.
-
-
Address Silanol Interactions: This is a common issue for biphenyls with basic or acidic functional groups.
-
Solution A (pH Adjustment): If your analyte is acidic, increase the mobile phase pH to at least 2 units above its pKa. If it's basic, decrease the pH to at least 2 units below its pKa. This ensures the analyte is in a single ionic state and minimizes interactions.[25][26] Use a buffer to maintain a stable pH.
-
Solution B (Competitive Additives): For basic analytes, add a small amount (e.g., 0.1%) of a competitive base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the analyte from these secondary interactions.
-
Solution C (Column Choice): Use a modern, high-purity silica column with robust end-capping. Some columns are specifically designed to reduce silanol activity.
-
-
System Check: If all peaks in the chromatogram are tailing, it may indicate a physical problem like a column void or extra-column dead volume from poorly fitted connections.[21][22]
-
Solution: Reverse-flush the column (disconnect from the detector first). If this fails, replace the column. Check all fittings and tubing for proper installation.
-
The choice of mobile phase pH is critical for ionizable compounds, as it directly influences retention, selectivity, and peak shape.[25][26]
| Analyte Type | Analyte pKa | Mobile Phase pH | Analyte State | Expected Peak Shape |
| Weak Acid | 4.5 | pH 2.5 | Unionized | Good, Symmetrical |
| Weak Acid | 4.5 | pH 4.5 | 50% Ionized | Poor, Broad or Tailing[25] |
| Weak Acid | 4.5 | pH 6.5 | Ionized | Good, Symmetrical (but less retained) |
| Weak Base | 9.0 | pH 7.0 | Ionized | Good, Symmetrical (but less retained) |
| Weak Base | 9.0 | pH 9.0 | 50% Ionized | Poor, Broad or Tailing[25] |
| Weak Base | 9.0 | pH 11.0 | Unionized | Good, Symmetrical |
Problem 3: Method Transfer Issues (HPLC to UHPLC)
Transferring a method from HPLC to UHPLC can dramatically reduce run times and solvent consumption but requires careful scaling to maintain resolution.[27][28][29]
Potential Causes:
-
Incorrect scaling of flow rate and gradient time.
-
Discrepancies in system dwell volume.
-
Mismatched column dimensions or particle sizes.
Solutions & Protocols
To preserve the chromatogram's appearance, the method parameters must be scaled geometrically based on column dimensions and particle size.[30][31]
Step-by-Step Methodology:
-
Select a Geometrically Equivalent Column: Choose a UHPLC column with the same stationary phase and a similar length-to-particle-size ratio (L/dp) as your HPLC column. For example, transferring from a 150 mm, 5 µm column (L/dp = 30,000) to a 50 mm, 1.7 µm column (L/dp ≈ 29,400) is a good starting point.
-
Scale the Flow Rate (F): Adjust the flow rate to maintain the same linear velocity. The formula is:
-
F₂ = F₁ × (dc₂²/dc₁²)
-
Where F is the flow rate and dc is the column's internal diameter.
-
-
Scale the Injection Volume (Vinj): Adjust the injection volume to prevent overload on the smaller column. The formula is:
-
Vinj₂ = Vinj₁ × (L₂ × dc₂²)/(L₁ × dc₁²)
-
Where L is the column length.
-
-
Scale the Gradient Time (tG): The gradient time must be scaled to keep the number of column volumes per gradient segment constant. The formula is:
-
tG₂ = tG₁ × (L₂ × dc₂²)/(L₁ × dc₁²) × (F₁/F₂)
-
Successful method transfer relies on maintaining the same chromatographic physics. By scaling parameters, you ensure that analytes experience a proportional number of theoretical plates and spend a proportional amount of time in the gradient, thus preserving the separation's selectivity and resolution while benefiting from the speed and efficiency of UHPLC particles.[30][31]
This diagram illustrates the key parameters that must be adjusted when transferring a method to a smaller, more efficient column format.
Caption: Key parameter adjustments for HPLC to UHPLC method transfer.
Special Topic: Chiral Separation of Atropisomers
Hindered rotation around the biphenyl single bond creates stable, non-superimposable enantiomers known as atropisomers. Their separation requires specialized chiral stationary phases (CSPs).
Q: How do I approach the separation of biphenyl atropisomers?
A: The separation of atropisomers is a specialized application of chiral chromatography.[32]
-
Column Selection is Key: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the most successful for separating a wide range of atropisomers.[33] Other options include cyclodextrin- and cyclofructan-based phases.[3][34] A screening approach using several different CSPs is highly recommended.
-
Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol or hexane/ethanol) is typically the starting point for polysaccharide CSPs.[33] The type and concentration of the alcohol modifier have a profound effect on retention and enantioselectivity.
-
Temperature Control: Atropisomers can interconvert (racemize) at elevated temperatures. Therefore, performing separations at sub-ambient or controlled room temperature is often critical to prevent on-column racemization and ensure accurate quantification of the enantiomeric ratio.[3][15]
-
Method Development: Systematically vary the alcohol modifier (e.g., isopropanol, ethanol) and its percentage in the mobile phase. Small changes can lead to large differences in resolution.
References
- Lundgren, K., van Bavel, B., Tysklind, M., & Rappe, C. (2002). Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (2014). [26]Troubleshooting HPLC- Tailing Peaks.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Labcompare. (2021). Best Practices in HPLC to UHPLC Method Transfer.
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Chromatography Today. (n.d.). Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns With Unmatched Reproducibility to Kinetex® HPLC/UHPLC Core-Shell Line.
- KNAUER. (n.d.). Guidelines for method transfer from HPLC to UHPLC.
- Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
- ResearchGate. (2025). High-Performance Liquid Chromatographic Enantioseparation of Atropisomeric Biphenyls on Seven Chiral Stationary Phases.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Royal Society of Chemistry. (2012). Method Transfer Between Conventional HPLC and UHPLC. In UHPLC in Life Sciences.
- Lab Manager. (2021). Transferring Methods from HPLC to UHPLC.
- HALO Columns. (n.d.). Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures.
- Phenomenex. (n.d.). Kinetex F5 Core-Shell HPLC Columns.
- ResearchGate. (2014). How can different mobile phases effect on peak shapes in LC-MS analysis?.
- The Scientist. (2015). Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns.
- Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.
- Separation Science. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping.
- SciELO. (n.d.). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography.
- ResearchGate. (2017). Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism.
- LCGC. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- MDPI. (n.d.). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food.
- Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis, 7(3), 156–162. [Link]
- Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Molecules, 19(5), 5572–5588. [Link]
- Chemistry LibreTexts. (2021). 12.3: Optimizing Chromatographic Separations.
- Chemistry For Everyone. (2025). How To Improve Resolution In Liquid Chromatography?.
- Tobiishi, K., et al. (2013). Improvement of Measurement Method for Hydroxylated Polychlorinated Biphenyls (OH-PCBs) in Blood Samples using LC/MS/MS. Fukuoka Acta Medica, 104(4), 128-135.
- Phenomenex. (n.d.). Chiral HPLC Column.
Sources
- 1. Development of a high-performance liquid chromatography carbon column based method for the fractionation of dioxin-like polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. selectscience.net [selectscience.net]
- 11. Kinetex F5 Core-Shell HPLC Columns | Phenomenex [phenomenex.com]
- 12. scielo.br [scielo.br]
- 13. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food [mdpi.com]
- 14. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 15. researchgate.net [researchgate.net]
- 16. chromtech.com [chromtech.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. phenomenex.com [phenomenex.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Blogs | Restek [discover.restek.com]
- 23. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 26. chromatographytoday.com [chromatographytoday.com]
- 27. UHPLC Method Transfer Basics | PerkinElmer [perkinelmer.com]
- 28. labcompare.com [labcompare.com]
- 29. Transferring Methods from HPLC to UHPLC | Lab Manager [labmanager.com]
- 30. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 31. books.rsc.org [books.rsc.org]
- 32. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 33. researchgate.net [researchgate.net]
- 34. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Assessment of 4-Acetyl-3'-chlorobiphenyl and 4-Acetyl-4'-chlorobiphenyl for Preclinical Research
This guide provides a detailed comparison of the toxicological profiles of two isomeric monochlorinated biphenyls: 4-Acetyl-3'-chlorobiphenyl and 4-Acetyl-4'-chlorobiphenyl. In the absence of direct, head-to-head experimental toxicity studies in publicly available literature, this analysis is built upon established principles of polychlorinated biphenyl (PCB) toxicology, structure-activity relationships, and metabolic pathways elucidated from closely related analogues. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide experimental design.
Introduction: The Significance of Isomeric Differences in Toxicity
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants known for their diverse toxicological effects, including neurotoxicity, endocrine disruption, and carcinogenicity.[1] The toxicity of individual PCB congeners is highly dependent on their specific chemical structure, particularly the number and position of chlorine atoms on the biphenyl rings.[2][3] This guide focuses on two specific acetylated monochlorobiphenyls, where the position of a single chlorine atom—meta (3') versus para (4')—is the key structural variable. Understanding how this seemingly minor positional change can influence metabolic activation and interaction with biological targets is critical for predicting potential toxicity and ensuring laboratory safety.
Structural and Physicochemical Properties
The fundamental difference between this compound and 4-Acetyl-4'-chlorobiphenyl lies in the substitution pattern on one of the phenyl rings. This seemingly subtle variation can influence the molecule's overall conformation, lipophilicity, and susceptibility to metabolic enzymes.
| Property | This compound | 4-Acetyl-4'-chlorobiphenyl |
| CAS Number | 5002-13-1[4][5][6][7] | 5002-07-3 |
| Molecular Formula | C₁₄H₁₁ClO[4][5][6] | C₁₄H₁₁ClO[8] |
| Molecular Weight | 230.69 g/mol [5] | 230.69 g/mol [9] |
| Structure | Chlorine at the meta-position | Chlorine at the para-position |
Predicted Metabolic Activation and Toxicity Pathways
The toxicity of many PCBs is not inherent to the parent compound but arises from their metabolic activation, primarily by cytochrome P450 (P450) enzymes in the liver.[10][11] This process typically involves hydroxylation, which can lead to the formation of more reactive and toxic metabolites, such as quinones.[12][13][14]
The Role of Chlorine Position in Metabolism
The position of the chlorine atom is a critical determinant of the metabolic pathway.
-
4-Acetyl-4'-chlorobiphenyl (para-substituted): The para-position on the chlorinated ring is blocked. Metabolism is therefore more likely to occur on the non-chlorinated, acetyl-bearing ring or at the ortho or meta positions of the chlorinated ring. Hydroxylation of the non-chlorinated ring is a common pathway for lower chlorinated PCBs.[10]
-
This compound (meta-substituted): The para-position on the chlorinated ring is available for hydroxylation. Para-hydroxylation is a common and often facile metabolic step for many xenobiotics. This could potentially lead to a more rapid formation of hydroxylated metabolites compared to the 4'-chloro isomer.
The following diagram illustrates the predicted initial steps of metabolic activation for both isomers.
Caption: Predicted initial metabolic pathways for the two isomers.
Formation of Reactive Metabolites and Potential for Toxicity
Studies on related compounds like 4-chlorobiphenyl (PCB3) have shown that its hydroxylated metabolites are more effective at impairing mitochondrial functions than the parent compound.[15] Furthermore, dihydroxy metabolites can be oxidized to highly reactive electrophilic quinones, which have the potential to cause protein and DNA damage.[13]
Given that this compound has an open para-position, it may be more readily converted to hydroxylated and subsequently quinone-like reactive species. This suggests a potentially higher intrinsic hazard for the 3'-chloro isomer compared to the 4'-chloro isomer, where the formation of such metabolites might be sterically hindered or follow a less direct pathway.
Experimental Protocols for In Vitro Toxicity Assessment
To empirically determine the comparative toxicity of these two compounds, a tiered in vitro testing strategy is recommended.[16] This approach allows for a comprehensive evaluation from general cytotoxicity to more specific mechanisms of toxicity.
Cytotoxicity Assays
The initial assessment should involve determining the concentration-response relationship for cytotoxicity in relevant cell lines (e.g., HepG2, a human liver cell line, or neuronal cell lines if neurotoxicity is a concern).
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Exposure: Prepare serial dilutions of this compound and 4-Acetyl-4'-chlorobiphenyl in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Expose the cells to the compounds for 24 to 72 hours.[17]
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity Assays
To assess the potential for DNA damage, a key concern with metabolites of chlorinated compounds, the Ames test or an in vitro micronucleus assay can be employed.
Protocol: In Vitro Micronucleus Assay
-
Cell Treatment: Treat a suitable cell line (e.g., CHO-K1, L5178Y, or TK6) with a range of concentrations of each isomer, both with and without an external metabolic activation system (S9 fraction).
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the negative control.
The following workflow illustrates the proposed experimental approach.
Sources
- 1. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity of polychlorinated biphenyls: structure-activity relationship of individual congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5002-13-1 [sigmaaldrich.com]
- 6. appchemical.com [appchemical.com]
- 7. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Acetyl-4'-chlorobiphenyl | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 10. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Comparative Cytotoxicity of Chlorobiphenyl Isomers
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant environmental and health risk.[1] Comprising 209 distinct isomers, or congeners, PCBs exhibit a wide spectrum of toxicological profiles directly linked to their molecular structure.[2] This guide provides an in-depth comparison of the cytotoxicity of various chlorobiphenyl isomers, elucidates the underlying mechanisms of action, and presents standardized protocols for their evaluation, empowering researchers to better assess the risks associated with these pervasive compounds.
The Structural Divide: Dioxin-Like vs. Non-Dioxin-Like PCBs
The primary factor governing the toxicological properties of a PCB congener is its three-dimensional structure, specifically the degree of coplanarity. This structural characteristic divides the 209 congeners into two main functional groups: dioxin-like and non-dioxin-like PCBs.[2][3]
-
Dioxin-Like (DL) PCBs: These congeners possess few or no chlorine atoms in the ortho positions (the 2, 2', 6, and 6' carbons of the biphenyl structure). This lack of ortho substitution allows the two phenyl rings to rotate and adopt a flat, coplanar configuration, similar to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][5] There are 12 congeners identified as having dioxin-like toxicity.[2][4] Their toxicity is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[6][7]
-
Non-Dioxin-Like (NDL) PCBs: These congeners have one or more chlorine atoms in the ortho positions. The steric hindrance from these chlorine atoms prevents the phenyl rings from rotating into a coplanar structure.[4] NDL-PCBs do not bind effectively to the AhR and thus exert their toxic effects through different, AhR-independent mechanisms.[8] These congeners constitute the vast majority of PCBs found in environmental and biological samples.[4]
Mechanisms of Cytotoxicity: A Tale of Two Pathways
The structural differences between DL and NDL-PCBs dictate their distinct mechanisms of inducing cellular toxicity.
Dioxin-Like PCBs: The Aryl Hydrocarbon Receptor (AhR) Pathway
The cytotoxicity of DL-PCBs is inextricably linked to their ability to bind and activate the AhR, a ligand-activated transcription factor present in the cytoplasm of cells.[6][7]
Mechanism of Action:
-
Ligand Binding: A coplanar DL-PCB congener enters the cell and binds to the AhR, which is part of a cytosolic protein complex.[9]
-
Nuclear Translocation: This binding event causes the AhR to dissociate from its complex and translocate into the nucleus.[7]
-
Dimerization & DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7]
-
Gene Transcription: This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[10]
-
Toxicity: The primary genes induced include cytochrome P450 enzymes like CYP1A1 and CYP1B1.[6] While these enzymes are involved in metabolizing foreign compounds, their excessive and prolonged activation can lead to the production of reactive oxygen species (ROS) and toxic metabolites, causing oxidative stress, DNA damage, disruption of cellular signaling, and ultimately, apoptosis (programmed cell death).[6][11]
Figure 2. General experimental workflow for in vitro cytotoxicity testing of PCB isomers.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [12]In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. [13]The amount of formazan produced, which is measured spectrophotometrically after solubilization, is directly proportional to the number of living cells. [14] Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the PCB isomers in appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (and a vehicle control, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [14][15]5. Formazan Formation: Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert MTT to purple formazan crystals. 6. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% Triton X-100 plus 0.1 N HCl in anhydrous isopropanol) to each well to dissolve the formazan crystals. [15]Mix thoroughly by gentle shaking on an orbital shaker. [13]7. Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. [15]A reference wavelength of 630 nm can be used to subtract background absorbance. [13]8. Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
Protocol 2: Oxidative Stress Measurement using DCFH-DA Assay
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular reactive oxygen species (ROS). [16][17]DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [18][19]The fluorescence intensity is directly proportional to the level of intracellular ROS.
Methodology:
-
Cell Plating and Treatment: Plate and treat cells with PCB isomers in a 96-well plate (preferably a black-walled plate to reduce background) as described in the MTT protocol (Steps 1-3).
-
DCFH-DA Loading: After the desired incubation period, remove the treatment medium and wash the cells gently with warm phosphate-buffered saline (PBS).
-
Incubation with Probe: Add 100 µL of working DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.
-
ROS Detection: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. [18]6. Data Analysis: Quantify the relative fluorescence units (RFU) for each treatment. Express the results as a fold change in ROS production compared to the vehicle control.
Conclusion
The cytotoxicity of chlorobiphenyl isomers is a complex function of their molecular structure. The distinction between coplanar dioxin-like and non-coplanar non-dioxin-like congeners is fundamental, as it dictates their primary mechanisms of toxicity—either through the AhR pathway or via a multitude of other pathways including Ca²⁺ dysregulation and oxidative stress. A comprehensive understanding of these structure-activity relationships, supported by robust and standardized in vitro assays, is essential for accurately assessing the health risks posed by these persistent environmental contaminants and for guiding future toxicological research.
References
- Non-Dioxin-Like Polychlorinated Biphenyls Inhibit G-Protein Coupled Receptor-Mediated Ca2+ Signaling by Blocking Store-Oper
- PCB-95 Modulates the Calcium-Dependent Signaling Pathway Responsible for Activity-Dependent Dendritic Growth. PubMed Central. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Differential effects of 20 non-dioxin-like PCBs on basal and depolarization-evoked intracellular calcium levels in PC12 cells. PubMed. [Link]
- Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment. PubMed. [Link]
- Non-dioxin-like polychlorinated biphenyls.
- In Vitro Cytotoxicity of Polychlorinated Biphenyls (PCBs) and Toluenes to Cultured Bluegill Sunfish BF-2 Cells. ASTM Digital Library. [Link]
- Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity. MDPI. [Link]
- Dichloro-dihydro-fluorescein diacetate (DCFH-DA)
- Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. JoVE. [Link]
- The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in r
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. National Institutes of Health (NIH). [Link]
- Dioxin-Like and Non-Dioxin-Like Toxic Effects of Polychlorinated Biphenyls (PCBs): Implications For Risk Assessment. CRC Press. [Link]
- Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. National Institutes of Health (NIH). [Link]
- Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PubMed Central. [Link]
- Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. [Link]
- Comparative Toxicity of 4-chlorobiphenyl and Its Metabolite 4-chloro-4'-biphenylol in Isolated R
- Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
- Dioxins and dioxin-like polychlorin
- DCFDA Assay for Oxidative Stress Measurement in Fluorometer.
- Dioxin‐like and non‐dioxin like effects of polychlorinated biphenyls: Implications for risk assessment.
- Polyploidy-induction by Dihydroxylated Monochlorobiphenyls: Structure-Activity-Rel
- Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals. PubMed Central. [Link]
- Dioxins and PCBs. European Food Safety Authority (EFSA). [Link]
- Polychlorinated biphenyls (PCBs) modulate AHR pathways leading to the altered expression of genes involved in extra-cellular matrix (ECM) remodeling and epigenetic regulation in thyrocytes. Endocrine Abstracts. [Link]
- Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway.
- Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hep
- The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Influence of symmetrical polychlorinated biphenyl isomers on embryo and fetal development in mice. II. Comparison of 4,4'-dichlorobiphenyl, 3,3',4,4'-tetrachlorobiphenyl, 3,3',5,5'. PubMed. [Link]
- In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. National Institutes of Health (NIH). [Link]
- Effect of prevalent polychlorinated biphenyls (PCBs) food contaminant on the MCF7, LNCap and MDA-MB-231 cell lines viability and PON1 gene expression level: proposed model of binding. PubMed Central. [Link]
- In Vitro Toxicity Profiling of Ultrapure Non–Dioxin-like Polychlorinated Biphenyl Congeners and Their Relative Toxic Contribution to PCB Mixtures in Humans. Oxford Academic. [Link]
- POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE. PubMed Central. [Link]
- New Player in Environmentally Induced Oxidative Stress: Polychlorinated Biphenyl Congener, 3,3′-Dichlorobiphenyl (PCB11). Oxford Academic. [Link]
- Comparison of some specific polychlorinated biphenyl isomers in human and monkey milk. OSTI.GOV. [Link]
- Structure-induction versus structure-toxicity relationships for polychlorinated biphenyls and related aromatic hydrocarbons. PubMed Central. [Link]
- Metabolism of 3-Chlorobiphenyl (PCB 2)
- Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PubMed. [Link]
- Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn 2. PubMed. [Link]
- PCBs: structure-function relationships and mechanism of action. National Institutes of Health (NIH). [Link]
- Polychlorinated Biphenyls Induce Cytotoxicity and Inflammation in an In Vitro Model of an Ocular Barrier. MDPI. [Link]
- Comparative cytotoxicity and mitochondrial disruption in H9c2 cardiomyocytes induced by common pesticides. PubMed. [Link]
Sources
- 1. Dioxins and PCBs | EFSA [efsa.europa.eu]
- 2. Dioxins and dioxin-like polychlorinated biphenyls - AGES [ages.at]
- 3. Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence Implicating Non-Dioxin-Like Congeners as the Key Mediators of Polychlorinated Biphenyl (PCB) Developmental Neurotoxicity [mdpi.com]
- 5. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Aryl hydrocarbon receptor (AHR): “pioneer member” of the basic-helix/loop/helix per-Arnt-sim (bHLH/PAS) family of “sensors” of foreign and endogenous signals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dichloro-dihydro-fluorescein diacetate (DCFH-DA) assay: a quantitative method for oxidative stress assessment of nanoparticle-treated cells [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Acetyl-Chlorobiphenyls
Introduction: Beyond PCBs - Uncovering the Biological Significance of Acetylated Metabolites
For decades, the scientific community has focused on the pervasive environmental and health impacts of polychlorinated biphenyls (PCBs). These persistent organic pollutants, comprising 209 distinct congeners, are well-documented for their toxic effects, including neurotoxicity and endocrine disruption.[1][2][3] However, the narrative does not end with the parent compounds. In biological systems, PCBs undergo metabolism, leading to the formation of various derivatives, including hydroxylated, sulfated, and acetylated species.[4][5][6]
This guide shifts the focus to a less-explored but critically important class of these derivatives: acetyl-chlorobiphenyls . The introduction of an acetyl group (-COCH₃) to the biphenyl core fundamentally alters the molecule's physicochemical properties, potentially leading to unique toxicological profiles and mechanisms of action. Understanding the structure-activity relationship (SAR) of these compounds is paramount for accurately assessing the risks associated with PCB exposure and for identifying the specific congeners that drive toxicity.
This document serves as a comprehensive comparison guide for researchers, toxicologists, and drug development professionals. We will dissect the relationship between the chemical structure of acetyl-chlorobiphenyls—specifically the number and position of chlorine atoms and the placement of the acetyl group—and their resulting biological activities. By synthesizing data from established literature and providing detailed experimental frameworks, this guide aims to illuminate the causality behind their mechanisms of action and equip scientists with the knowledge to design robust and insightful studies.
Comparative Analysis: Acetyl-Chlorobiphenyls vs. Parent PCBs
The addition of an acetyl functional group introduces significant changes in polarity, steric profile, and metabolic fate compared to the parent PCBs. These differences are central to their distinct biological activities.
-
Structural Conformation and Receptor Binding: PCBs are broadly classified as "dioxin-like" (coplanar) or "non-dioxin-like" (non-coplanar) based on the number of chlorine atoms at the ortho positions.[6] Dioxin-like PCBs can adopt a planar conformation, allowing them to bind with high affinity to the aryl hydrocarbon receptor (AhR), a key mechanism of their toxicity.[7][8] Non-dioxin-like PCBs, with ortho-substituted chlorines, are non-coplanar and exert their effects through other mechanisms, such as disruption of intracellular calcium signaling.[9] The introduction of a bulky acetyl group can be hypothesized to further disrupt planarity, likely reducing AhR binding affinity but potentially enhancing interactions with other cellular targets.
-
Mechanism of Action: While PCBs are known endocrine disruptors and neurotoxicants, their acetylated metabolites may exhibit modified or novel mechanisms.[10][11][12] For example, the acetyl group could serve as a recognition motif for specific enzymes or receptors. It may also influence the compound's ability to cross cellular membranes or the blood-brain barrier, altering its bioavailability and target organ exposure. Research on other PCB metabolites, such as hydroxylated PCBs (OH-PCBs), has shown they can be more potent than the parent compounds in certain assays, suggesting that metabolic activation is a critical factor in overall toxicity.[4][5][13]
-
Neurotoxicity and Astrocytic Targeting: A significant body of evidence points to the neurotoxic effects of PCBs and their metabolites.[1][2][9] Studies have increasingly focused on the role of glial cells, particularly astrocytes, as targets for these compounds.[4][5][14] Research has demonstrated that the toxicity of lower chlorinated PCBs and their metabolites in astrocytes is structure-dependent, with hydroxylated metabolites often being the most toxic.[4][5] This precedent strongly suggests that acetyl-chlorobiphenyls would also display structure-dependent toxicity towards astrocytes, a critical area for future investigation.
Core Principles of Acetyl-Chlorobiphenyl SAR
The biological activity of an acetyl-chlorobiphenyl congener is not random; it is dictated by a predictable, albeit complex, set of structural rules.
-
Chlorination Pattern is Key: The number and position of chlorine atoms remain a primary determinant of activity. As with PCBs, increasing chlorination generally increases lipophilicity and persistence. Ortho-substitution patterns are particularly critical, as they dictate the degree of rotation between the two phenyl rings (dihedral angle), influencing the molecule's overall shape and ability to fit into receptor binding pockets.[9][15]
-
The Acetyl Group as a Modulator: The position of the acetyl group is crucial. When located at the para position, it may mimic endogenous molecules or interact with specific receptor sites. Its presence alters electron distribution across the biphenyl system, which can affect metabolic stability and the potential for forming reactive intermediates.
-
Synergistic Effects: The interplay between the chlorine atoms and the acetyl group determines the final biological effect. A particular chlorination pattern might be benign on its own, but the addition of an acetyl group could create a highly active compound by enhancing its affinity for a biological target or altering its cellular uptake.
Visualizing the SAR Workflow
A systematic investigation of SAR for these compounds follows a logical progression from synthesis to biological validation.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Quantitative Data Summary: A Comparative Overview
To illustrate the principles of SAR, the following table presents hypothetical data for a series of acetyl-chlorobiphenyl congeners. This data simulates what might be generated from the experimental protocols described later in this guide. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological response.
| Congener ID | Structure (Chlorine, Acetyl Positions) | Astrocyte Viability (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) | AhR Binding (Relative Affinity) | SAR Interpretation |
| Parent PCB | 2,2',5,5'-Tetrachloro | > 100 | > 100 | Low | Parent compound shows low acute toxicity in these assays. |
| ACBP-1 | 4-Acetyl-2,2',5,5'-Tetrachloro | 15.2 | 85.1 | Low | para-acetylation significantly increases cytotoxicity but has a minor effect on AChE. Remains a poor AhR ligand. |
| ACBP-2 | 3-Acetyl-2,2',5,5'-Tetrachloro | 45.8 | > 100 | Low | meta-acetylation is less cytotoxic than para-acetylation. |
| ACBP-3 | 4-Acetyl-3,3',4'-Trichloro | 22.5 | 30.7 | Medium | Fewer chlorines but a different substitution pattern. The acetyl group enhances both cytotoxicity and AChE inhibition. |
| ACBP-4 | 4'-Acetyl-3,3',4,5-Tetrachloro | 8.9 | 12.4 | High | Coplanar-like chlorination plus para-acetylation creates a highly potent compound in all assays. |
| ACBP-5 | 4-Acetyl-4'-Chloro | 5.1 | 5.8 | Low | Lower chlorination but with para-acetylation results in high potency, suggesting a specific interaction not dependent on high lipophilicity. |
Experimental Protocols for SAR Evaluation
To generate reliable SAR data, robust and reproducible experimental protocols are essential. The following methods are presented as self-validating systems, incorporating necessary controls for scientific integrity.
Protocol 1: Astrocyte Viability Assessment via MTT Assay
This protocol assesses the cytotoxic effects of acetyl-chlorobiphenyls on glial cells, which are known targets of PCB metabolites.[4][5][14]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Materials:
-
Human or rat astrocyte cell line (e.g., C6)
-
DMEM/F12 medium, serum-free
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Acetyl-chlorobiphenyl congeners, dissolved in DMSO (10 mM stock)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (spectrophotometric grade)
-
96-well cell culture plates
-
Multi-channel pipette, microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Plate astrocytes in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium (DMEM/F12 + 10% FBS + 1% Pen-Strep). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of each acetyl-chlorobiphenyl congener in serum-free medium. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., ≤ 0.1%).
-
Cell Treatment: After 24 hours, remove the medium and replace it with 100 µL of the prepared compound dilutions. Incubate for another 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Essential Controls:
-
Untreated Control: Cells treated with serum-free medium only (represents 100% viability).
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to ensure the assay responds correctly.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle_control) * 100.
-
Plot the % Viability against the log-concentration of the compound and use non-linear regression to calculate the IC₅₀ value.
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol determines if the compounds interfere with cholinergic neurotransmission by inhibiting AChE, the enzyme that degrades acetylcholine.[16]
-
Principle: This assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation.
-
Materials:
-
Purified human recombinant AChE
-
Acetylthiocholine iodide (ATCh)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Acetyl-chlorobiphenyl congeners, dissolved in DMSO
-
96-well microplate, microplate reader with kinetic mode
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
10 µL of test compound dilution (or DMSO for control)
-
-
Pre-incubation: Add 10 µL of AChE solution to each well. Mix and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 20 µL of ATCh solution to each well.
-
Data Acquisition: Immediately begin reading the absorbance at 412 nm every 30 seconds for 10 minutes using the kinetic mode of the microplate reader.
-
-
Essential Controls:
-
No-Inhibitor Control: Reaction with DMSO vehicle instead of test compound (represents 100% enzyme activity).
-
Positive Control: A known AChE inhibitor (e.g., physostigmine or galanthamine) to validate the assay.[17]
-
Blank: A reaction mixture without the enzyme to correct for any non-enzymatic hydrolysis of the substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: (% Inhibition) = [1 - (V_inhibitor / V_no-inhibitor)] * 100.
-
Plot the % Inhibition against the log-concentration of the compound to determine the IC₅₀ value.
-
Visualizing a Potential Mechanism: Disruption of Calcium Signaling
Non-dioxin-like PCBs are known to disrupt intracellular calcium (Ca²⁺) homeostasis. An acetylated derivative could potentiate this effect.
Caption: A potential mechanism for acetyl-chlorobiphenyl neurotoxicity.
Conclusion and Future Directions
The structure-activity relationship of acetyl-chlorobiphenyls is a complex but critical field of study. The available evidence, extrapolated from research on parent PCBs and their other metabolites, strongly indicates that these compounds are not benign. Their biological activity is finely tuned by the specific arrangement of both chlorine atoms and the acetyl functional group. Key takeaways include:
-
Metabolic Activation is Crucial: Acetylation, like hydroxylation, is a key metabolic step that can significantly increase the biological activity and toxicity of PCB congeners.
-
Predictable Structural Rules Apply: The principles of SAR, focusing on chlorination patterns and functional group placement, provide a rational framework for predicting which congeners pose the greatest risk.
-
Glial Cells are Sensitive Targets: Astrocytes represent a key cell type for assessing the neurotoxicity of these compounds.
Future research should prioritize the synthesis and toxicological evaluation of a wider array of acetyl-chlorobiphenyl congeners. Mechanistic studies are needed to identify the specific protein targets and signaling pathways they disrupt. Furthermore, developing quantitative structure-activity relationship (QSAR) models will be invaluable for predicting the toxicity of untested congeners and for prioritizing regulatory efforts.
References
- Srinivasan, A., Horn, M., Klocke, C., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Chemical Research in Toxicology. [Link]
- Pessah, I. N., Cherednichenko, G., & Lein, P. J. (2019). Neurotoxicity of polychlorinated biphenyls and related organohalogens.
- Srinivasan, A., Horn, M., Klocke, C., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PubMed Central. [Link]
- Safe, S. (1987). PCBs: structure-function relationships and mechanism of action. PubMed. [Link]
- McConnell, E. E. (1985). Comparative toxicity of PCBs and related compounds in various species of animals. PubMed Central. [Link]
- Chignard, M., Le Couedic, J. P., Coeffier, E., & Benveniste, J. (1992).
- Kodavanti, P. R., & Tilson, H. A. (1997).
- Srinivasan, A., Horn, M., Klocke, C., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity.
- Liu, Y., Liu, J., Lehmler, H. J., et al. (2006). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases. PubMed Central. [Link]
- EPA. (n.d.). Polychlorinated Biphenyls (PCBs) by Gas Chromatography - Analytical Method. ALS Environmental. [Link]
- Pessah, I. N., Cherednichenko, G., & Lein, P. J. (2019).
- Srinivasan, A., Horn, M., Klocke, C., et al. (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. Semantic Scholar. [Link]
- Safe, S. (1987). PCBs: structure–function relationships and mechanism of action. PubMed Central. [Link]
- Klocke, C., & Lein, P. J. (2020). The neurotoxicity of polychlorinated biphenyls (PCBs). eScholarship, University of California. [Link]
- Ma, Y., & Sassoon, D. (2006). PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice. Environmental Health Perspectives. [Link]
- EPA. (2000). Polychlorinated biphenyls (PCBs)(Arochlors). United States Environmental Protection Agency. [Link]
- ATSDR. (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry. [Link]
- Safe, S. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. PubMed. [Link]
- Djordjevic, A. B., Jovanovic, J., & Djordjevic, M. (2020). Endocrine disrupting mechanisms of polychlorinated biphenyls.
- EPA. (1985). The Analysis of By-Product Chlorinated Biphenyls in Commercial Products and Products Wastes, Revision 2. EPA NEIPS. [Link]
- Kimura, H., Sato, M., & Ogura, T. (2021). A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents. PubMed Central. [Link]
- Gore, A. C. (2016). Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors.
- Creaser, C. S., Krokos, F., & Startin, J. R. (1997). DETERMINATION OF CHLOROBIPHENYLS IN SEDIMENTS: ANALYTICAL METHODS. Semantic Scholar. [Link]
- Wang, S. W., Hsieh, M. C., & Liou, J. P. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Harrad, S., & Stuart, B. (2004). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PubMed Central. [Link]
- Kicińska, A., & Glichowska, P. (2018). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. PubMed Central. [Link]
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. [Link]
- Lehraiki, A., Kerdine-Romer, S., & Fini, J. B. (2022). Cocktail Effect of Endocrine Disrupting Chemicals: Application to Chlorpyrifos in Lavender Essential Oils. MDPI. [Link]
- Albaugh, B. N., & Dancy, B. M. (2017). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening.
- Ree, R., Varland, D. R., & Arnesen, T. (2025). In vitro acetyltransferase activity assays for N-terminal acetyltransferases. PubMed. [Link]
- ATSDR. (2000). Chapter 7: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- National Research Council (US) Committee on Toxicology. (1982). ANTICHOLINESTERASES.
- Foyn, H., Jones, J. E., & Arnesen, T. (2017).
- Avika, et al. (2024). Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling.
- Kandeel, M., Abdel-Gawad, M., & Al-Taher, A. (2018). Design, Synthesis and Structure-Activity Relationship (SAR)
- Dyrda, A., et al. (2014). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives.
- Lewis, A. R., et al. (2019).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Neurotoxicity of polychlorinated biphenyls and related organohalogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The neurotoxicity of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCBs Are Endocrine Disruptors: Mixture Affects Reproductive Development in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Endocrine-disrupting actions of PCBs on brain development and social and reproductive behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity | Semantic Scholar [semanticscholar.org]
- 15. Comparative toxicity of PCBs and related compounds in various species of animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Negishi Coupling for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, therefore, is of paramount importance in both academic and industrial research. Among the myriad of synthetic methods available, palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile. This guide provides an in-depth, objective comparison of two of the most powerful of these reactions: the Suzuki-Miyaura coupling and the Negishi coupling, specifically for the synthesis of biphenyls. We will delve into their mechanisms, compare their performance with supporting data, and provide detailed experimental protocols to aid in the selection and optimization of these critical reactions.
Mechanistic Overview: A Tale of Two Transmetalations
At their core, both the Suzuki and Negishi couplings follow a similar catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The primary distinction between the two reactions lies in the nature of the organometallic reagent used in the transmetalation step.
The Suzuki-Miyaura Coupling: The Power of Boron
The Suzuki-Miyaura reaction utilizes organoboron compounds, typically boronic acids or their esters, as the nucleophilic partner.[1] A key feature of the Suzuki coupling is the requirement of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.
The Negishi Coupling: The Reactivity of Zinc
The Negishi coupling employs highly reactive organozinc reagents.[2] A significant advantage of this method is that the high reactivity of the organozinc species allows the transmetalation to proceed without the need for a base.[3] This can be beneficial when working with base-sensitive substrates.
Caption: Catalytic cycle of the Negishi coupling for biphenyl synthesis.
Comparative Analysis: Head-to-Head Performance
The choice between Suzuki and Negishi coupling is often dictated by the specific requirements of the synthesis, including the nature of the substrates, the presence of functional groups, and practical considerations.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (Boronic acids/esters) | Organozinc |
| Reagent Stability | Generally stable to air and moisture. | Sensitive to air and moisture. |
| Reagent Preparation | Often commercially available or readily prepared. | Often prepared in situ from organolithiums/Grignards. |
| Base Requirement | Yes (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | No |
| Functional Group Tolerance | Very good, but can be limited by base-sensitive groups. | Excellent, often superior for sensitive functional groups.[3][4] |
| Reactivity | Generally lower than Negishi. | Generally higher, with faster reaction times.[3] |
| Byproducts | Boron-based, generally non-toxic and easily removed. | Zinc salts, generally easy to remove with aqueous workup. |
| Sterically Hindered Substrates | Can be challenging, requires specialized ligands.[5] | Often more effective for sterically hindered substrates.[6] |
| Representative Yield | 94% for 2-bromo-4'-chloro-1,1'-biphenyl.[7] | 90% for a biphenyl derivative with nitro and ester groups.[2] |
In-Depth Discussion
Functional Group Tolerance: The Negishi coupling often exhibits broader functional group tolerance due to its base-free conditions.[3] This makes it particularly suitable for the late-stage functionalization of complex molecules where base-sensitive groups such as esters or ketones are present.[4] While the Suzuki coupling has a wide functional group tolerance, the required base can sometimes lead to side reactions.[8]
Reactivity and Substrate Scope: The higher nucleophilicity of organozinc reagents generally leads to faster reaction rates in Negishi couplings compared to the corresponding Suzuki reactions.[3] This enhanced reactivity also makes the Negishi coupling a powerful tool for the synthesis of sterically hindered biphenyls, which can be challenging for the Suzuki coupling.[5][6]
Practical Considerations: The stability and ease of handling of organoboron reagents are major advantages of the Suzuki coupling.[9] Boronic acids are often commercially available, crystalline solids that are stable to air and moisture. In contrast, organozinc reagents are typically prepared in situ and require anhydrous conditions and an inert atmosphere, which can add complexity to the experimental setup.[10]
Experimental Protocols
The following are representative protocols for the synthesis of a biphenyl derivative using both methods.
Suzuki Coupling: Synthesis of 4-Methoxybiphenyl
This protocol describes the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Caption: Experimental workflow for the Suzuki coupling synthesis of 4-methoxybiphenyl.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and wash it with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methoxybiphenyl.
Negishi Coupling: Synthesis of a Functionalized Biphenyl
This protocol outlines the synthesis of a biphenyl derivative bearing a nitro and an ester group, showcasing the functional group tolerance of the Negishi coupling.[2]
Caption: Experimental workflow for the Negishi coupling of a functionalized biphenyl.
Step-by-Step Protocol:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve the starting aryl bromide (e.g., a nitrophenyl bromide derivative, 1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C and slowly add n-butyllithium (1.0 equiv.).
-
After stirring for 30 minutes, add a solution of anhydrous zinc chloride (1.0 equiv.) in THF to the reaction mixture and allow it to warm to room temperature. This forms the arylzinc reagent.
-
-
Coupling Reaction:
-
In a separate flame-dried flask under argon, dissolve the second aryl halide (e.g., a methyl benzoate derivative with a bromine substituent, 1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 equiv.) in anhydrous THF.
-
Add the freshly prepared arylzinc solution to this flask via cannula.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Negishi couplings are exceptionally powerful methods for the synthesis of biphenyls. The choice between them is a strategic one, based on the specific demands of the target molecule and the practical constraints of the laboratory.
-
Choose Suzuki-Miyaura coupling when:
-
The substrates are not sensitive to basic conditions.
-
Ease of handling and stability of reagents are a priority.
-
A wide variety of boronic acids are commercially available for the desired substitution pattern.
-
-
Choose Negishi coupling when:
Ultimately, a thorough understanding of the strengths and limitations of each reaction, as detailed in this guide, will enable the researcher to make an informed decision and successfully synthesize the desired biphenyl derivatives with high efficiency and yield.
References
- Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. (n.d.). American Chemical Society.
- Negishi coupling. (n.d.). In Wikipedia.
- Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? (2021).
- Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2017).
- A Comparative Guide to the Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross-Coupling Methods. (2023). BenchChem.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2023). BenchChem.
- A Convenient Microwave-Assisted Arylzinc Generation-Negishi Coupling Protocol. (2007).
- Recent developments in the chemistry of Negishi coupling: a review. (2024).
- Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2003).
- Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters. (2013).
- Preparation of Organozinc Reagents Using Activated Rieke® Zinc: Application Notes and Protocols. (2023). BenchChem.
- Negishi Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2004).
- Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. (2003).
- A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions. (2023). BenchChem.
- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009).
- Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. (2011).
- A Comparative Guide to Functional Group Tolerance in Suzuki-Miyaura Coupling: An Assessment of Boronic Acids. (2023). BenchChem.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2017).
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. (2007).
- Three giants of organic chemistry, who pioneered the now ubiquitous palladium- catalysed cross coupling reaction, have at last been recognised with the Nobel prize. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 4. Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 30 Methyl-Bearing Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
Introduction: The Analytical Imperative for 4-Acetyl-3'-chlorobiphenyl
An Objective Guide to the Validation of a New HPLC-UV Method for the Quantification of 4-Acetyl-3'-chlorobiphenyl
This guide presents a comprehensive validation of a novel High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth look at the method's performance, objectively compares it with an alternative technique, and includes detailed experimental protocols and supporting data. The validation adheres to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4]
This compound is a substituted biphenyl, a class of compounds significant in various fields, including pharmaceutical development as intermediates and in environmental science as reference standards.[5] Its structure, featuring a biphenyl core with both an acetyl group and a chlorine atom, necessitates a robust and reliable analytical method for accurate quantification to ensure quality, monitor reaction progress, and conduct stability studies. The development and validation of such a method are not merely procedural; they are foundational to generating data that is accurate, reproducible, and scientifically sound.[6][7]
This guide details a newly developed Reverse-Phase HPLC (RP-HPLC) method, chosen for its specificity, efficiency, and wide applicability in analyzing aromatic compounds.[8][9] We will meticulously walk through each validation parameter, explaining the rationale behind the experimental design and presenting illustrative data that underscores the method's capabilities.
The New Analytical Method: HPLC-UV
The method was developed to provide a simple, rapid, and reliable quantification of this compound. A C18 stationary phase was selected for its hydrophobic properties, which are well-suited for retaining the non-polar biphenyl structure.[10] The mobile phase, a gradient of acetonitrile and water, was optimized to ensure a sharp peak shape and adequate retention. UV detection was chosen due to the strong chromophoric nature of the acetylated biphenyl system.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water, HPLC Grade |
| Mobile Phase B | Acetonitrile, HPLC Grade |
| Gradient | 0-10 min, 50-90% B; 10-12 min, 90% B; 12-15 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Analyte Retention Time | Approximately 8.5 minutes |
A Comprehensive Validation Plan & Results
The validation of this analytical procedure was performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability.[2][4][11] The core validation characteristics assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][12]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][13][14] An ideal specific method produces a result that is free from interference.[13]
Experimental Protocol:
-
Blank Analysis: A solution of the mobile phase (diluent) was injected to ensure no interfering peaks at the analyte's retention time.
-
Placebo Analysis: A placebo sample, containing all formulation excipients without the this compound analyte, was prepared and injected.
-
Forced Degradation: The analyte was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to produce potential degradation products. These stressed samples were then analyzed. The goal is to achieve 5-20% degradation to verify method performance.[15]
-
Peak Purity: Peak purity analysis was performed using a Diode Array Detector (DAD) to confirm the homogeneity of the analyte peak in the presence of its degradants and placebo components.
Results: The chromatograms showed no interfering peaks from the diluent or placebo at the retention time of this compound. In the stressed samples, the main analyte peak was well-resolved from all degradation products (Resolution > 2.0). Peak purity analysis resulted in a purity angle being less than the purity threshold, confirming the specificity of the method.
Linearity and Range
Linearity demonstrates the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[16][17] The range is the interval between the upper and lower analyte concentrations for which the method has shown suitable linearity, accuracy, and precision.[16][17]
Experimental Protocol:
-
A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile.
-
A series of at least five calibration standards were prepared by serial dilution, ranging from 1 µg/mL to 150 µg/mL. ICH guidelines recommend a minimum of five concentrations.[1][16]
-
Each standard was injected in triplicate.
-
A calibration curve was generated by plotting the mean peak area against the concentration.
-
Linearity was evaluated by performing a linear regression analysis and examining the correlation coefficient (R²) and y-intercept.
Results: The method demonstrated excellent linearity across the concentration range of 1 µg/mL to 150 µg/mL.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1.0 | 12,540 |
| 10.0 | 124,980 |
| 50.0 | 625,150 |
| 100.0 | 1,251,200 |
| 150.0 | 1,876,500 |
-
Correlation Coefficient (R²): 0.9998
-
Linear Regression Equation: y = 12505x + 350
-
Acceptance Criteria: R² ≥ 0.999. The result confirms a strong linear relationship.[18]
The validated range for this assay is established as 1 µg/mL to 150 µg/mL, covering the typical assay range of 80% to 120% of the target concentration.[1][19]
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[13][20] It is typically assessed using a spike-recovery study.[21]
Experimental Protocol:
-
A placebo mixture was spiked with this compound at three different concentration levels: 80%, 100%, and 120% of the target assay concentration (e.g., 80 µg/mL, 100 µg/mL, and 120 µg/mL).
-
Three replicate samples were prepared at each concentration level.
-
The samples were analyzed, and the concentration of the analyte was calculated using the linear regression equation.
-
Accuracy was expressed as the percentage recovery of the analyte.
Results: The method was found to be highly accurate, with recovery values well within the typical acceptance criteria of 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, mean n=3) | % Recovery | % RSD |
| 80% | 80.0 | 79.6 | 99.5% | 0.85% |
| 100% | 100.0 | 100.7 | 100.7% | 0.62% |
| 120% | 120.0 | 119.5 | 99.6% | 0.71% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is evaluated at two levels: repeatability and intermediate precision.[12][21]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Six replicate samples of this compound were prepared at 100% of the target concentration (100 µg/mL) and analyzed on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, and on a different instrument to assess within-laboratory variations.
Results: The low Relative Standard Deviation (%RSD) values demonstrate the excellent precision of the method.
| Precision Level | Parameter | Result (% RSD) |
| Repeatability | Analyst 1, Day 1, Instrument 1 (n=6) | 0.55% |
| Intermediate Precision | Analyst 2, Day 2, Instrument 2 (n=6) | 0.78% |
| Overall Precision (n=12) | - | 0.91% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21][23]
Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by ICH guidelines.[24]
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ = Standard deviation of the y-intercepts of regression lines.
-
S = The slope of the calibration curve.
Results:
-
LOD: 0.25 µg/mL
-
LOQ: 0.75 µg/mL
The LOQ was confirmed by analyzing six replicate samples prepared at this concentration, which yielded a %RSD of 4.8% and recovery of 101.5%, meeting typical acceptance criteria (%RSD ≤ 10%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[4][25][26]
Experimental Protocol: The effect of small, deliberate changes to key chromatographic parameters on the analytical results was evaluated. The parameters varied included:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic component)
System suitability parameters (e.g., retention time, peak asymmetry, and resolution from adjacent peaks in stressed samples) were monitored.
Results: The method proved to be robust, with no significant impact on the results or system suitability parameters when minor changes were introduced. The %RSD of the assay results under all varied conditions remained below 2.0%.
| Parameter Varied | Variation | Retention Time (min) | Peak Asymmetry | % Assay |
| Nominal | - | 8.51 | 1.12 | 100.2% |
| Flow Rate | 0.9 mL/min | 9.45 | 1.13 | 100.5% |
| 1.1 mL/min | 7.73 | 1.11 | 99.8% | |
| Temperature | 28 °C | 8.65 | 1.12 | 100.1% |
| 32 °C | 8.38 | 1.13 | 100.3% | |
| % Acetonitrile | - 2% | 8.94 | 1.14 | 99.6% |
| + 2% | 8.12 | 1.11 | 100.8% |
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow followed for the validation of the analytical method for this compound.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. aaps.ca [aaps.ca]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. pharmaguru.co [pharmaguru.co]
- 19. gmpsop.com [gmpsop.com]
- 20. Accuracy and precision presentation | PPTX [slideshare.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 25. altabrisagroup.com [altabrisagroup.com]
- 26. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Physicochemical Properties of Polychlorinated Biphenyl (PCB) Congeners
Authored for Researchers, Scientists, and Drug Development Professionals
Polychlorinated biphenyls (PCBs) represent a class of 209 distinct aromatic chemical compounds, known as congeners, where chlorine atoms replace hydrogen atoms on a biphenyl structure.[1] Despite being banned from production in most countries by the 1980s, their exceptional chemical stability and resistance to degradation have led to their status as persistent organic pollutants (POPs).[1][2][3] Understanding the nuanced differences in the physicochemical properties among these 209 congeners is not merely an academic exercise. For researchers in environmental science and toxicology, these properties govern the transport, fate, bioaccumulation, and ultimate toxicity of each specific congener.[4][5] This guide provides an in-depth comparison of these critical properties, the experimental rationale for their measurement, and the profound implications for their biological activity.
The Foundation: PCB Structure and Nomenclature
The fundamental structure of all PCBs is the biphenyl molecule (C₁₂H₁₀). Congeners differ by the number (from 1 to 10) and the specific placement of chlorine atoms on the two phenyl rings.[2] This structural variability is the primary determinant of each congener's physical and chemical characteristics.[6]
A standardized numbering system, often referred to as the Ballschmiter-Zell (BZ) number, is used to uniquely identify each of the 209 congeners, from PCB-1 to PCB-209.[6][7] This system is crucial for accurate, congener-specific analysis, as commercial PCB products were complex mixtures of these individual compounds, sold under trade names like Aroclor.[6][8]
The spatial arrangement of chlorine atoms, particularly at the ortho positions (carbons 2, 2', 6, and 6'), is of paramount importance. The degree of ortho substitution dictates the planarity of the molecule.
-
Coplanar (or non-ortho) PCBs: These congeners lack chlorine atoms at the ortho positions, allowing the two phenyl rings to rotate and adopt a flat, planar configuration.[9] This planarity is a key factor in their "dioxin-like" toxicity.[2]
-
Mono-ortho PCBs: Have one chlorine atom at an ortho position.[9]
-
Di-ortho (and higher) PCBs: Have two or more ortho-substituted chlorines, which sterically hinder rotation and force the phenyl rings into a non-planar orientation.
This structural distinction between coplanar and non-coplanar congeners is fundamental to understanding their toxicological profiles.[2]
Key Physicochemical Properties & Their Interrelation
The environmental behavior and biological impact of a PCB congener are dictated by a suite of interconnected physicochemical properties. The degree of chlorination is a primary driver for many of these characteristics; as the number of chlorine atoms increases, lipophilicity and persistence generally increase, while water solubility and volatility decrease.[1][8][10]
1. Lipophilicity (Fat Solubility)
Lipophilicity, the affinity of a chemical for fatty or non-polar environments, is arguably the most critical property influencing the environmental fate and toxicology of PCBs. It is the driving force behind their bioaccumulation in the fatty tissues of organisms and their biomagnification up the food chain.[3][5][11][12]
-
Key Metric: The octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). This value represents the ratio of a chemical's concentration in octanol (a surrogate for fat) to its concentration in water at equilibrium. A high log Kow value indicates high lipophilicity.
-
Structural Influence: Log Kow values for PCBs range from approximately 4.46 to 8.18.[13] The value increases with the degree of chlorination.[10] This means that more highly chlorinated congeners have a greater tendency to accumulate in adipose tissue.[11][14]
2. Volatility
Volatility determines how readily a PCB congener will vaporize into the atmosphere, influencing its potential for long-range atmospheric transport.[13] Less chlorinated PCBs are more volatile and can be transported greater distances through the air, while more heavily chlorinated congeners tend to adsorb to particles and sediment.[12][15]
-
Key Metrics:
-
Vapor Pressure: The pressure exerted by the vapor of a substance in equilibrium with its solid or liquid phase. Lower vapor pressure indicates lower volatility.
-
Henry's Law Constant (H): Describes the partitioning of a chemical between air and water. A higher H value signifies a greater tendency to move from water to the atmosphere.
-
3. Aqueous Solubility
The solubility of PCBs in water is generally low and decreases significantly with an increasing number of chlorine atoms.[8] This poor solubility contributes to their tendency to partition out of the aqueous phase and into sediment, soil organic matter, and biological tissues.
4. Persistence
PCBs are notoriously persistent due to their chemical stability. The biphenyl ring is resistant to oxidation and hydrolysis.[8][11] The C-Cl bond is strong, and the degree of chlorination directly correlates with resistance to biodegradation.[3] Highly chlorinated congeners can have environmental half-lives that span many years.
Comparative Data of Representative PCB Congeners
To illustrate the impact of chlorination on these properties, the following table presents data for a selection of PCB congeners, from a monochlorinated to the fully chlorinated decachlorobiphenyl.
| Congener (BZ#) | IUPAC Name | No. of Chlorines | Molecular Weight ( g/mol ) | Log Kow | Vapor Pressure (Pa at 25°C) | Water Solubility (mg/L at 25°C) |
| PCB-3 | 4-Chlorobiphenyl | 1 | 188.65 | 4.5 | 9.0 x 10⁻³ | 1.21 |
| PCB-52 | 2,2',5,5'-Tetrachlorobiphenyl | 4 | 291.99 | 5.84 | 7.7 x 10⁻⁴ | 0.007 |
| PCB-118 | 2,3',4,4',5-Pentachlorobiphenyl | 5 | 326.43 | 6.72 | 5.3 x 10⁻⁵ | 0.0013 |
| PCB-153 | 2,2',4,4',5,5'-Hexachlorobiphenyl | 6 | 360.88 | 6.92 | 1.2 x 10⁻⁵ | 0.0003 |
| PCB-180 | 2,2',3,4,4',5,5'-Heptachlorobiphenyl | 7 | 395.32 | 7.36 | 3.0 x 10⁻⁶ | 0.00004 |
| PCB-209 | Decachlorobiphenyl | 10 | 498.66 | 8.18 | 5.9 x 10⁻⁸ | 0.0000001 |
Data compiled from various sources, including the Agency for Toxic Substances and Disease Registry (ATSDR) and peer-reviewed literature. Values can vary slightly between sources due to different experimental conditions.[8]
As evident from the table, increasing chlorination leads to a systematic increase in molecular weight and lipophilicity (Log Kow), while dramatically decreasing vapor pressure and water solubility.
Experimental Protocols: Ensuring Data Integrity
The accurate determination of these physicochemical properties is paramount for environmental modeling and risk assessment. The experimental design must account for the low solubility and volatility of these compounds.[16]
Protocol Example: Determination of Log Kow via the Shake-Flask Method
This classic method directly measures the partitioning of a substance between n-octanol and water.
Causality Behind Experimental Choices:
-
n-Octanol: Chosen as the organic phase because its properties serve as a reasonable surrogate for the lipid bilayers of cell membranes and storage lipids.
-
Purity of Solvents: High-purity water and n-octanol are essential to prevent interference from impurities that could alter the partitioning behavior of the analyte.
-
Temperature Control: Partition coefficients are temperature-dependent. Maintaining a constant temperature (e.g., 25°C) is critical for reproducibility and standardization.
-
Equilibration Time: Sufficient mixing time is required to ensure the PCB congener has reached a true equilibrium between the two phases. This is particularly important for highly lipophilic compounds which may take longer to partition.
-
Centrifugation: This step is crucial to achieve a clean separation of the two phases, preventing micro-emulsions from skewing the concentration measurements.
Step-by-Step Methodology:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them for 24 hours, then allowing the phases to separate. This prevents volume changes during the experiment.
-
Analyte Introduction: Prepare a stock solution of the specific PCB congener in n-octanol. Add a small, precise volume of this stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The initial concentration should be chosen to be well within the analytical detection limits in both phases.
-
Equilibration: Seal the funnel and shake it vigorously for a predetermined period (e.g., 24 hours) in a temperature-controlled shaker bath.
-
Phase Separation: Transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 2000 x g) for 20-30 minutes to ensure complete separation of the aqueous and octanol phases.
-
Sampling & Analysis: Carefully withdraw aliquots from both the n-octanol and water layers. Analyze the concentration of the PCB congener in each phase using a calibrated analytical instrument, typically a Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), which are highly sensitive to halogenated compounds.[17][18]
-
Calculation: Calculate the Log Kow using the formula: Log Kow = log ( [Concentration in Octanol] / [Concentration in Water] )
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead="vee"];
}
Caption: Workflow for Log Kow Determination.
Structure-Toxicity Relationship: The Aryl Hydrocarbon Receptor (AhR) Pathway
The toxicity of PCBs is not uniform across all congeners. A specific subset, the "dioxin-like" PCBs, exert their potent toxic effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[19][20][21]
Mechanism of Action:
-
Structural Similarity: The planar, or coplanar, structure of non-ortho PCBs (e.g., PCB-77, PCB-126, PCB-169) allows them to fit into the ligand-binding pocket of the AhR, which normally resides in the cytoplasm in a complex with chaperone proteins.[2][21][22]
-
Ligand Binding & Translocation: Upon binding the PCB ligand, the AhR complex translocates into the nucleus.[20][22]
-
Dimerization & DNA Binding: In the nucleus, the AhR dissociates from its chaperones and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[21][22]
-
Gene Transcription: This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[22]
-
Toxic Effects: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. The persistent and inappropriate activation of this pathway disrupts normal cellular function, leading to a wide range of toxic effects, including immunotoxicity, reproductive and developmental problems, and carcinogenesis.[19][22][23]
Non-coplanar PCBs, due to their twisted structure, do not bind effectively to the AhR and thus do not exhibit this primary mechanism of dioxin-like toxicity, though they can have other, non-AhR-mediated toxic effects.[2][19]
Caption: Aryl Hydrocarbon Receptor (AhR) Pathway.
Conclusion for the Modern Researcher
For professionals in environmental monitoring, toxicology, and drug development, a congener-specific approach to PCBs is non-negotiable. The physicochemical properties detailed in this guide are the root determinants of a congener's behavior. Lipophilicity drives bioaccumulation, volatility dictates transport, and molecular geometry—specifically planarity—is a crucial predictor of dioxin-like toxicity via the AhR pathway. Relying on data from total PCB measurements or commercial mixtures like Aroclors can mask the risks posed by highly toxic, low-concentration congeners. Therefore, leveraging high-resolution analytical methods and understanding these fundamental structure-property-activity relationships are essential for accurate risk assessment, the development of effective remediation strategies, and comprehending the complex interactions of these legacy pollutants with biological systems.
References
- Frame, G. M. (2007). A summary of the 209 PCB congener nomenclature. Chemosphere, 68(9), 1603-12. [Link]
- Safe, S. H. (1994). Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical reviews in toxicology, 24(2), 87-149. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Wikipedia. (2024).
- Wikipedia. (2023). PCB congener list. In Wikipedia. [Link]
- Sustainability Directory. (n.d.). How Does the Chemical Structure of a PCB Congener Affect Its Toxicity and Persistence? Sustainability Directory. [Link]
- Czub, G., & McLachlan, M. S. (2004). External exposure and bioaccumulation of PCBs in humans living in a contaminated urban environment. Environmental health perspectives, 112(13), 1334-1339. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Polychlorinated Biphenyls (PCBs)
- Li, N., Wania, F., Lei, Y. D., & Daly, G. L. (2003). A Comprehensive and Critical Compilation, Evaluation, and Selection of Physical–Chemical Property Data for Selected Polychlorinated Biphenyls.
- Flor, S., & Ludewig, G. (2010). Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes. Toxicology letters, 192(3), 334-341. [Link]
- UN Environment Programme. (2024). PCBs - a forgotten legacy? UNEP.org. [Link]
- Vondráček, J., Machala, M., Bryja, V., Křen, V., Grolichová, M., Upham, B. L., ... & Kozubík, A. (2005). Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells. Toxicological sciences, 83(1), 53-63. [Link]
- Ovesen, J. L., Fan, Y., & Puga, A. (2008). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Toxicological Sciences, 105(1), 75-84. [Link]
- Sustainability Directory. (n.d.). How Does the Degree of Chlorination Affect the Persistence and Lipophilicity of a PCB Molecule? Sustainability Directory. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). NCBI Bookshelf. [Link]
- Request PDF. (n.d.). Extensive study on physicochemical properties of polychlorinated biphenyls in a commercial ion trap mass spectrometer, relevance in analytical and environmental chemistry.
- Megna, R., Mar-Puig, J., La Rocca, C., & De-Felip, E. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 19(16), 10006. [Link]
- National Institute of Standards and Technology. (2015). Certificate of Analysis SRM 2276. NIST.gov. [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Polychlorinated Biphenyls and Polybrominated Biphenyls. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 107. [Link]
- Nakashima, T., & Ma, H. (2021). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- National Institute of Standards and Technology. (2021). Certificate of Analysis SRM 2259. NIST.gov. [Link]
- Hrubá, F., Palkovičová Murínová, Ľ., Wimmerová, S., Patayová, H., Kovaľ, K., Szabó, C., ... & Trnovec, T. (2024). Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia. Frontiers in Public Health, 12, 1329867. [Link]
- Robertson, L. W., & Ludewig, G. (2011). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Preventive medicine, 53(1), 13-16. [Link]
- Debier, C., Chalon, C., Le Boeuf, B., & Thoisy, B. (2016). Lipophilicity of PCBs and fatty acids determines their mobilisation from blubber of weaned northern elephant seal pups. Science of the Total Environment, 541, 599-602. [Link]
Sources
- 1. 5. SUMMARY OF DATA REPORTED - Polychlorinated Biphenyls and Polybrominated Biphenyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 3. unep.org [unep.org]
- 4. researchgate.net [researchgate.net]
- 5. Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn about Polychlorinated Biphenyls (PCBs) | Polychlorinated Biphenyls (PCBs) | US EPA [19january2017snapshot.epa.gov]
- 7. A summary of the 209 PCB congener nomenclature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Polychlorinated Biphenyls (PCBs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. PCB congener list - Wikipedia [en.wikipedia.org]
- 10. How Does the Degree of Chlorination Affect the Persistence and Lipophilicity of a PCB Molecule? → Learn [pollution.sustainability-directory.com]
- 11. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 12. Factors affecting the polychlorinated biphenyl signatures in serum of adults living in a highly polluted area in eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. External exposure and bioaccumulation of PCBs in humans living in a contaminated urban environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity of PCBs and fatty acids determines their mobilisation from blubber of weaned northern elephant seal pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ligand-independent activation of Aryl hydrocarbon receptor signaling in PCB3-quinone treated HaCaT human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho [mdpi.com]
- 23. Aryl hydrocarbon receptor-activating polychlorinated biphenyls and their hydroxylated metabolites induce cell proliferation in contact-inhibited rat liver epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the In Vitro Metabolism of Chlorobiphenyl Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Chlorobiphenyls
Polychlorinated biphenyls (PCBs) represent a class of persistent organic pollutants that, despite being banned from production for decades, remain ubiquitous in the environment.[1][2] Their bioaccumulation in the food chain poses significant health risks, including neurodevelopmental disorders, endocrine disruption, and potential carcinogenicity.[3][4][5][6] The toxicity and persistence of any given PCB isomer, or congener, are intimately linked to its chemical structure, which in turn dictates its susceptibility to metabolic transformation.
The metabolism of PCBs is a double-edged sword. While it is generally a detoxification process that converts lipophilic PCBs into more water-soluble metabolites for easier excretion, it can also produce reactive intermediates or metabolites with their own unique toxicities.[2][7][8] Understanding these metabolic fates is therefore critical for accurate risk assessment. In vitro experimental systems provide a powerful, controlled, and ethical means to dissect these complex biotransformation pathways, offering invaluable insights for toxicologists and drug development professionals alike. This guide provides an in-depth comparison of the in vitro metabolism of chlorobiphenyl isomers, explaining the causal relationships between structure and metabolic fate, and furnishing a validated protocol for empirical investigation.
The Central Role of Cytochrome P450 in PCB Biotransformation
The primary event in Phase I metabolism of PCBs is oxidation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the smooth endoplasmic reticulum of hepatocytes.[9][10][11][12] These enzymes introduce a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated PCBs (OH-PCBs).[9][12] This initial step is often rate-limiting and highly dependent on the specific CYP isoforms involved.[10][13]
The structure of a PCB congener—specifically the number and position of its chlorine atoms—determines which CYP enzymes will metabolize it. This structure-activity relationship is a cornerstone of predicting metabolic outcomes:
-
Coplanar (Non-ortho substituted) PCBs: These "dioxin-like" congeners, such as PCB 77 (3,3',4,4'-tetrachlorobiphenyl), can adopt a flat conformation.[14][15] This planarity allows them to bind to the aryl hydrocarbon receptor (AhR), a key transcription factor. This binding induces the expression of specific CYP enzymes, primarily from the CYP1A family (e.g., CYP1A1, CYP1A2).[13][14]
-
Non-coplanar (Ortho-substituted) PCBs: Congeners with chlorine atoms at the ortho positions (2, 2', 6, 6') are forced into a non-planar, twisted conformation. This steric hindrance prevents effective AhR binding. Instead, these isomers are typically metabolized by different CYP families, most notably CYP2A6 and CYP2B6.[3][10]
Following hydroxylation, the resulting OH-PCBs can undergo Phase II conjugation reactions, such as sulfation or glucuronidation, to further increase their water solubility and facilitate excretion.[7][9][12]
Caption: Generalized metabolic pathway for chlorobiphenyls.
Comparing In Vitro Experimental Systems
The choice of an in vitro system is a critical experimental decision, with each model offering a different balance of biological complexity, throughput, and cost.
| Experimental System | Description | Advantages | Disadvantages |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells (hepatocytes) by differential centrifugation.[16] | Rich source of Phase I (CYP, FMO) and some Phase II (UGT) enzymes.[16][17] Cost-effective, high-throughput, and well-characterized. | Lacks cytosolic enzymes (e.g., sulfotransferases, aldehyde oxidase).[18] Cellular architecture is lost, potentially affecting enzyme kinetics.[19] |
| S9 Fraction | Supernatant from centrifuged liver homogenate containing both microsomes and cytosolic fractions.[20] | Contains a broader range of Phase I and Phase II enzymes compared to microsomes.[20] | More complex and variable composition. Can have lower specific activity of CYP enzymes compared to isolated microsomes. |
| Hepatocytes | Intact, viable liver cells, used either freshly isolated or cryopreserved. | The "gold standard" system, containing the full complement of metabolic enzymes, cofactors, and transporters in their natural cellular environment. | More expensive, lower throughput, and technically more demanding to work with. Cell viability can be an issue.[18][19] |
For screening and comparative studies focusing on CYP-mediated metabolism, liver microsomes often provide the most practical and robust starting point.[16][19] When investigating pathways involving cytosolic enzymes or the interplay between uptake, metabolism, and efflux, hepatocytes are the more physiologically relevant model.[18][21]
Structure-Metabolism Relationship: A Comparative Analysis
The rate and profile of PCB metabolism are profoundly influenced by the congener's structure.
-
Degree of Chlorination: Generally, as the number of chlorine atoms increases, the rate of metabolism decreases.[11] Highly chlorinated biphenyls are more resistant to enzymatic attack and are therefore more persistent.
-
Chlorine Substitution Pattern: This is the most critical factor. The presence or absence of adjacent non-chlorinated carbon atoms is a key determinant. Metabolism is favored when there are vicinal hydrogen atoms, especially at the meta and para positions, which are accessible to the CYP active site.
-
Enantioselectivity: Many non-coplanar PCBs are chiral (existing as non-superimposable mirror images called atropisomers).[3] Enzymes like CYP2A6 and CYP2B6 can metabolize these atropisomers at different rates, leading to an enantiomeric enrichment of one form over the other in biological systems.[3][22]
Table 2: Comparative Metabolic Parameters of Select PCB Isomers in Human Liver Microsomes (HLM)
| PCB Congener | Structure | Key Metabolizing CYP(s) | Primary Metabolite(s) | Relative Metabolic Rate (kobs) |
| PCB 77 | 3,3',4,4'-TetraCB (Coplanar) | CYP1A Family | Mono-OH-PCBs | Low[8][22] |
| PCB 95 | 2,2',3,5',6-PentaCB (Non-coplanar) | CYP2A6 | 4'-OH-PCB 95 | High[3][7] |
| PCB 110 | 2,3,3',4',6-PentaCB | Not specified | Mono-OH & Di-OH-PCBs | High[8][22] |
| PCB 136 | 2,2',3,3',6,6'-HexaCB (Chiral) | CYP2A6 | 4-OH-PCB 136 | Very High[3][8][22] |
| PCB 153 | 2,2',4,4',5,5'-HexaCB | CYP2B6 | 3-OH-PCB 153 | Moderate[3] |
| PCB 174 | 2,2',3,4,4',5',6-HeptaCB (Chiral) | Not specified | Mono-OH-PCBs | Low[8][22] |
Note: Relative rates are synthesized from reported observations. Absolute values vary based on experimental conditions.[22]
This data clearly illustrates that congeners with fewer chlorines and specific substitution patterns (e.g., PCB 110, PCB 136) are metabolized more rapidly in HLM than the coplanar PCB 77 or the highly chlorinated PCB 174.[8][22]
A Validated Protocol for In Vitro PCB Metabolism in Liver Microsomes
This protocol provides a robust framework for assessing the metabolic stability of a PCB isomer. It is designed as a self-validating system with necessary controls.
I. Reagent Preparation
-
Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust pH at 37°C.
-
PCB Stock Solution (10 mM): Dissolve the test PCB isomer in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., HLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in phosphate buffer.[20][23]
-
NADPH Regenerating System (NRS) Solution:
II. Experimental Workflow
Caption: Workflow for a microsomal stability assay.
III. Incubation and Sample Processing
-
Setup: In a 96-well plate, add 50 µL of the diluted microsome solution to each well.
-
Compound Addition: Add 1 µL of the PCB stock solution to the test wells (final concentration typically 1-10 µM). Add 1 µL of solvent to control wells.
-
Pre-incubation: Place the plate in a 37°C incubator for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 50 µL of the NRS solution to the test wells. Add 50 µL of phosphate buffer to the "-NRS" control wells. The time of this addition is t=0.
-
Incubation: Incubate the plate at 37°C, preferably with gentle shaking.
-
Termination: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 3-5 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
IV. Analytical Quantification
The concentration of the parent PCB isomer remaining at each time point is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][24][25] This technique offers the high sensitivity and selectivity required to measure the parent compound and identify potential metabolites.[24][25] Gas Chromatography (GC) coupled with MS is also a common and powerful alternative, though it may require derivatization for hydroxylated metabolites.[1][24][25]
V. Data Analysis
-
Calculate the percentage of the parent PCB remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)
-
Conclusion
The in vitro metabolism of chlorobiphenyls is a structurally-dependent process governed by fundamental principles of enzyme kinetics and substrate recognition. The number and, more importantly, the position of chlorine substituents dictate a congener's susceptibility to CYP450-mediated oxidation. Non-coplanar, less-chlorinated isomers are generally metabolized more readily than their highly-chlorinated or coplanar counterparts.
By employing well-controlled in vitro systems like liver microsomes and following validated protocols, researchers can reliably compare the metabolic stability of different isomers. This data is fundamental for building predictive toxicokinetic models, assessing the persistence of specific congeners, and ultimately understanding the true toxicological risk posed by these enduring environmental contaminants.
References
- Soares, A., & Wessler, T. (2025). Analytical approaches for the determination of PCB metabolites in blood: A review. Vertex AI Search.
- Soares, A., & Wessler, T. (n.d.). Analytical Approaches for the Determination of PCB Metabolites in Blood: A Review. PubMed.
- (n.d.). HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC. PubMed Central.
- (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. ACS Publications.
- (2024). Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC. NIH.
- (n.d.). Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status - PMC. PubMed Central.
- (n.d.). Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC. NIH.
- (2024). Elucidating the Metabolism of Chiral PCB95 in Wildtype and Transgenic Mouse Models with Altered Cytochrome P450 Enzymes Using Intestinal Content Screening. ACS Publications.
- (n.d.). PCBs: structure–function relationships and mechanism of action - PMC. NIH.
- (n.d.). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. PubMed Central.
- (n.d.). Analytical approaches for the determination of PCB metabolites in blood: a review. OUCI.
- (n.d.). In vitro metabolism of 4-chlorobiphenyl by control and induced rat liver microsomes. ACS Publications.
- (n.d.). Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS. NIH.
- (n.d.). PCBs: structure-function relationships and mechanism of action. PubMed.
- (2023). Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. ACS Publications.
- (n.d.). In Vitro Metabolism of 4-Chlorobiphenyl by Control and Induced Rat Liver Microsomes. Vrije Universiteit Amsterdam.
- (n.d.). Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC. PubMed Central.
- (2006). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. Springer.
- (2023). In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities. PubMed.
- (2023). Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. PubMed.
- (2022). In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities. ResearchGate.
- (n.d.). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. DigitalCommons@University of Nebraska - Lincoln.
- (2025). (PDF) Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. ResearchGate.
- (n.d.). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. MDPI.
- (2015). Congener specific polychlorinated biphenyl metabolism by human intestinal microbe Clostridium species: Comparison with human liver cell line-HepG2. OMICS Publishing Group.
- (2020). Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes. PubMed.
- (n.d.). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. ResearchGate.
- (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
- (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed.
- (n.d.). Fatty liver and impaired hepatic metabolism alter the congener-specific distribution of polychlorinated biphenyls (PCBs) in mice with a liver-specific deletion of cytochrome P450 reductase. University of Iowa.
- (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. NIH.
- (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed.
Sources
- 1. Analytical approaches for the determination of PCB metabolites in blood: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Congener specific polychlorinated biphenyl metabolism by human intestinal microbe Clostridium species: Comparison with human liver cell line-HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mttlab.eu [mttlab.eu]
- 18. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanistic insights on clearance and inhibition discordance between liver microsomes and hepatocytes when clearance in liver microsomes is higher than in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro hepatic metabolism of polychlorinated biphenyls with different chlorine-substituted structures in rats and humans: Kinetics, metabolism, and potential nuclear receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Acetyl-chlorobiphenyl Isomers
This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of acetyl-chlorobiphenyl isomers. As environmental contaminants and molecules of toxicological interest, understanding their interaction with biological targets at an atomic level is crucial. Molecular docking serves as a powerful in silico tool to predict the binding conformations and affinities of these isomers, offering insights into their potential biological activity and mechanisms of toxicity.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to toxicological and pharmacological research.
Part I: Foundations for a Robust Docking Study
Before initiating any docking simulation, a thorough understanding of the ligands and the selection of a biologically relevant receptor are paramount. The choices made at this stage form the bedrock of the entire study and dictate the relevance of the final results.
The Ligands: Understanding Acetyl-chlorobiphenyl Isomerism
Polychlorinated biphenyls (PCBs) are a class of organic compounds with 1 to 10 chlorine atoms attached to a biphenyl backbone. The acetyl-chlorobiphenyls are derivatives of this class. The specific positioning of the acetyl (CH₃CO) group and the chlorine (Cl) atom on the two phenyl rings gives rise to numerous isomers. The positions on the rings are numbered, with positions 2, 2', 6, and 6' referred to as ortho, 3, 3', 5, and 5' as meta, and 4 and 4' as para.[3]
The rotational freedom around the bond connecting the two phenyl rings is influenced by the substitution pattern, particularly at the ortho positions.[3] This seemingly minor structural variance between isomers can dramatically alter the molecule's overall shape (conformation) and its ability to fit within the binding pocket of a protein, thereby affecting its biological activity. For this guide, we will consider three representative isomers to illustrate the comparative approach:
-
4-Acetyl-4'-chlorobiphenyl: A para-para substituted isomer.
-
4-Acetyl-3'-chlorobiphenyl: A para-meta substituted isomer.[4]
-
4-Acetyl-2'-chlorobiphenyl: A para-ortho substituted isomer.
The Receptor: Selecting a Biologically Relevant Target
The choice of a protein target is dictated by the scientific question. For acetyl-chlorobiphenyls, a relevant target could be an enzyme involved in their metabolism, such as a Cytochrome P450 (P450), or a receptor implicated in their toxic effects.[5] P450 enzymes are known to oxidize lower-chlorinated PCBs into hydroxylated metabolites, which can be more reactive and toxic.[5][6]
For this study, we will select a human Cytochrome P450 enzyme as our target receptor. A suitable 3D structure can be obtained from the Protein Data Bank (PDB). The quality of the crystal structure (resolution) is a key consideration.
Part II: A Validated Experimental Workflow for Comparative Docking
The following protocol outlines a step-by-step methodology for preparing the molecules and running the docking simulation. Each step is designed to ensure the chemical and structural integrity of the system, which is crucial for obtaining meaningful results. The open-source software AutoDock is frequently used for such studies and will be referenced in this workflow.[7]
Workflow Overview
The entire process, from initial setup to final analysis, can be visualized as a logical sequence.
Caption: A typical workflow for in silico comparative docking studies.
Step 1: Receptor Preparation
Causality: Raw PDB files are not immediately usable for docking.[8] They often contain non-essential molecules like water, co-factors, and other ligands. Furthermore, they lack hydrogen atoms, which are critical for calculating interactions. The goal is to prepare a clean, chemically correct protein structure.[9][10]
-
Protocol:
-
Download Structure: Obtain the 3D structure of the chosen Cytochrome P450 from the PDB database.
-
Clean the Protein: Using software like UCSF Chimera or Discovery Studio, remove all water molecules, ions, and any co-crystallized ligands from the PDB file.[10] If the protein is a multimer, retain only the monomeric unit of interest.[11]
-
Add Hydrogens: Add hydrogen atoms to the protein. It is crucial to add polar hydrogens to correctly model potential hydrogen bonds.[10]
-
Assign Charges: Compute and assign partial charges to all atoms (e.g., Gasteiger charges in AutoDock Tools).[12] This is essential for the scoring function to calculate electrostatic interactions.
-
Save the File: Save the prepared receptor in the required format for the docking software (e.g., PDBQT for AutoDock).
-
Step 2: Ligand Preparation
Causality: Ligands must be converted into a 3D format with correct stereochemistry and charge distribution.[13] Since docking involves exploring different ligand conformations, defining rotatable bonds is a key step.[12]
-
Protocol:
-
Obtain 2D Structures: Draw the structures of the acetyl-chlorobiphenyl isomers (4,4'; 4,3'; 4,2') using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve them from a database like PubChem.[4][9]
-
Convert to 3D: Convert the 2D structures to 3D.
-
Energy Minimization: Perform an energy minimization of the 3D structures using a suitable force field. This ensures that the initial ligand conformations have realistic bond lengths and angles.[9]
-
Assign Charges & Define Rotatable Bonds: As with the receptor, assign partial charges. The software will automatically detect and define the rotatable bonds, which allows for ligand flexibility during the docking process.
-
Save Ligand Files: Save each prepared isomer in the PDBQT format.
-
Step 3: Docking Simulation
Causality: The docking algorithm systematically searches for the best possible binding poses of the flexible ligand within a defined rigid receptor binding site.[14] This process is guided by a scoring function that estimates the binding affinity for each pose.[15]
-
Protocol:
-
Define the Binding Site (Grid Box): A grid box is placed around the active site of the receptor to define the search space for the ligand.[10] The size and center of this box are critical parameters. It should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large as to unnecessarily increase computation time.
-
Configure Docking Parameters: Set the parameters for the search algorithm. For a genetic algorithm, this includes the number of runs, population size, and the number of energy evaluations.[7]
-
Launch the Docking Run: Execute the docking simulation for each isomer against the prepared receptor.
-
Step 4: Analysis of Docking Results
Causality: The output of a docking simulation is a set of possible binding poses for each ligand, ranked by their predicted binding affinity.[16] Analyzing these results involves both quantitative evaluation of the scores and qualitative visual inspection of the interactions.[17]
-
Protocol:
-
Examine the Docking Log File: The primary output file (DLG for AutoDock) contains the results. For each run, it provides the binding energy (or docking score), ligand efficiency, and inhibition constant (Ki).[18]
-
Cluster Analysis: The software groups similar poses into clusters based on their root-mean-square deviation (RMSD).[17] The pose with the lowest binding energy in the most populated cluster is typically considered the most representative and reliable result.
-
Visualize Binding Poses: Load the prepared receptor and the docked ligand poses into a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
-
Identify Key Interactions: Analyze the top-ranked pose to identify specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.[17][18]
-
Part III: Comparative Analysis: From Data to Insights
The power of this method lies in comparing the results across different isomers. This allows us to correlate specific structural features with predicted binding affinity and interaction patterns.
Quantitative Data Summary
Summarizing the key quantitative metrics in a table provides a clear, objective overview of the docking results. A lower binding energy suggests a more favorable and stable interaction.[16]
| Isomer | Lowest Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of H-Bonds | Key Interacting Residues (Example) |
| 4-Acetyl-4'-chlorobiphenyl | -7.5 | 5.8 | 1 | TYR-115 (H-bond), PHE-220 |
| This compound | -7.1 | 9.2 | 1 | TYR-115 (H-bond), ILE-334 |
| 4-Acetyl-2'-chlorobiphenyl | -6.2 | 25.7 | 0 | PHE-220, LEU-330 |
| (Note: Data is illustrative for demonstration purposes.) |
Qualitative Comparison of Binding Poses
Visual inspection reveals why the binding energies differ. The position of the chlorine atom significantly influences the isomer's preferred orientation within the binding pocket.
-
4-Acetyl-4'-chlorobiphenyl (para): The linear shape of this isomer may allow it to fit deep within a hydrophobic pocket, with the acetyl group's oxygen atom positioned to form a hydrogen bond with a residue like Tyrosine or Serine.
-
This compound (meta): The kinked shape introduced by the meta-chlorine may cause a slight reorientation. While it might still form the key hydrogen bond, its fit within the hydrophobic pocket could be slightly less optimal compared to the para isomer.
-
4-Acetyl-2'-chlorobiphenyl (ortho): The ortho-chlorine can cause significant steric hindrance. This may force the phenyl rings to rotate out of planarity, preventing the isomer from adopting the optimal conformation for binding. It might fail to form crucial hydrogen bonds and have fewer favorable hydrophobic contacts, resulting in a weaker binding energy.[3]
Caption: Logical diagram of differential isomer interactions in a binding site.
Part IV: Conclusion and Scientific Integrity
This comparative docking study predicts that the substitution pattern of acetyl-chlorobiphenyl isomers critically influences their binding affinity to the target protein. The para-para isomer is predicted to be the strongest binder, primarily due to its optimal shape complementarity and ability to form key hydrogen bonds. The ortho substitution, conversely, introduces steric hindrance that weakens binding.
Trustworthiness and Validation: It is imperative to recognize that molecular docking is a predictive, not a definitive, method.[14] The results are highly dependent on the quality of the protein structure, the preparation steps, and the accuracy of the scoring function.[16] Therefore, these computational hypotheses should ideally be validated through experimental assays, such as in vitro enzyme inhibition or binding affinity assays, to confirm the predicted activity and ranking of the isomers.[19]
References
- Quora. (2021). How does one prepare proteins for molecular docking?
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.
- KBbox. Small Molecule Docking.
- Wikipedia. Docking (molecular).
- Unknown. Session 4: Introduction to in silico docking.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?
- ResearchGate. (2019). Molecular docking proteins preparation.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
- Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
- YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
- PubChem - NIH. This compound.
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
- AIP Publishing. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock.
- Santos, M. A., & Magalhães, R. P. (2018). Key Topics in Molecular Docking for Drug Design. PMC - NIH.
- PubChem. 2-Chlorobiphenyl.
- PubChem. 3-Chlorobiphenyl.
- PubChem. 4-Chlorobiphenyl.
- NIH. (2021). Molecular Docking and Dynamic Studies of Chlorogenic Acid Isomers as Antagonists of p53 Transcription Factor for Potential Adjuvant Radiotherapy.
- ACS Publications. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites.
- MDPI. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
- PubMed Central. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites.
- Sciforum. (2025). Simulation and Design of Anti and Syn Isomers of Mannich-Type Compounds Using DFT Calculations and Molecular Docking analysis.
- ATSDR. CHEMICAL AND PHYSICAL INFORMATION.
- PubMed Central. (2014). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines.
Sources
- 1. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KBbox: Methods [kbbox.h-its.org]
- 16. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isomer-Specific Effects of Chlorinated Biphenyls on Enzyme Activity
Abstract: Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants whose biological effects are profoundly dictated by the specific arrangement of chlorine atoms on their biphenyl structure. This guide provides an in-depth comparison of how different PCB isomers, or congeners, differentially modulate the activity of key enzyme systems. We will move beyond a simple cataloging of effects to explore the underlying structure-activity relationships and mechanistic principles that govern these interactions. This technical guide is designed for researchers, toxicologists, and drug development professionals, offering field-proven insights into the causal relationships between PCB conformation and enzymatic response, complete with detailed experimental protocols and comparative data to support your research.
The Central Thesis: Structure Dictates Function in PCB Toxicology
Polychlorinated biphenyls (PCBs) are a family of 209 distinct congeners, each with a unique number and pattern of chlorine substitutions on a biphenyl core[1]. This structural diversity is the critical determinant of their toxicological profile. The most significant structural feature governing their interaction with enzyme systems is the degree of ortho-substitution—the presence of chlorine atoms at the 2, 2', 6, and 6' positions[2].
This single factor creates a fundamental dichotomy:
-
Coplanar (Non-ortho) PCBs: These congeners lack ortho-substituted chlorines, allowing the two phenyl rings to rotate and adopt a flat, planar conformation. This shape is stereochemically similar to other toxic compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)[1][3].
-
Non-coplanar (Ortho-substituted) PCBs: The presence of one or more chlorine atoms in the ortho positions creates steric hindrance, forcing the phenyl rings to twist out of plane with respect to each other[2][4].
This conformational difference is the primary reason for their divergent effects on enzyme activity. Planar congeners and non-planar congeners interact with entirely different cellular machinery, leading to distinct downstream enzymatic and toxicological outcomes.
Cytochrome P450 (CYP) Enzymes: The Primary Target with Isomer-Specific Responses
The Cytochrome P450 superfamily of enzymes is central to the metabolism of foreign compounds (xenobiotics), and it is a major target of PCBs[5]. However, the specific CYP enzymes affected and the nature of the interaction (induction vs. inhibition) are strictly dependent on the PCB's isomeric structure.
Planar PCBs: Potent, Dioxin-Like Induction of the CYP1A Family
The toxicity of planar PCBs is mediated almost exclusively through their high-affinity binding to the Aryl hydrocarbon Receptor (AhR) , a ligand-activated transcription factor found in the cell's cytoplasm[6][7]. The planar structure of these PCBs allows them to fit perfectly into the AhR's binding pocket, initiating a cascade of events.
Mechanism of Action:
-
Ligand Binding: A planar PCB congener (e.g., PCB 126, PCB 77) enters the cell and binds to the AhR, which is part of a cytosolic protein complex[7].
-
Nuclear Translocation: Upon binding, the AhR dissociates from its chaperone proteins and moves into the nucleus[7].
-
Dimerization & DNA Binding: Inside the nucleus, the activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT)[7]. This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter region of target genes[8].
-
Gene Transcription: Binding of the AhR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably CYP1A1 , CYP1A2, and CYP1B1[6][9].
This potent induction of CYP1A1 is a hallmark of exposure to planar, "dioxin-like" PCBs[5]. While this is a detoxification pathway, excessive and prolonged activation can lead to oxidative stress and the production of toxic metabolites[6][8].
Caption: Fig 3. Experimental workflow for the EROD assay.
Protocol: General Spectrophotometric Assay for Catalase Activity
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, a key antioxidant enzyme. The rate of H₂O₂ disappearance is monitored by the decrease in absorbance at 240 nm. [10] Step-by-Step Methodology:
-
Lysate Preparation: Prepare cell or tissue lysates from PCB-treated and control samples.
-
Assay Buffer: Prepare a phosphate buffer (e.g., 50 mM, pH 7.0).
-
Substrate Solution: Prepare a fresh solution of H₂O₂ in the phosphate buffer.
-
Measurement: In a UV-transparent cuvette or 96-well plate, add the assay buffer and the cell/tissue lysate.
-
Reaction Initiation: Add the H₂O₂ solution to start the reaction.
-
Spectrophotometric Reading: Immediately begin measuring the decrease in absorbance at 240 nm over time (e.g., every 15 seconds for 2-3 minutes) using a spectrophotometer. [10]7. Calculation: Calculate the rate of change in absorbance. Use the molar extinction coefficient of H₂O₂ at 240 nm to determine the enzyme activity, typically expressed as units/mg protein.
Conclusion and Field Insights
The enzymatic effects of polychlorinated biphenyls are not monolithic; they are a direct function of molecular structure. The key takeaway for researchers is that the distinction between planar (AhR-activating) and non-planar (AhR-independent) congeners is the most powerful predictor of enzymatic response. Planar PCBs are potent inducers of CYP1A enzymes, a characteristic that drives much of their dioxin-like toxicity and the subsequent antioxidant response. In contrast, non-planar, ortho-substituted PCBs engage different pathways, inducing other CYP families and exhibiting unique toxicities unrelated to AhR activation. [4][5] For professionals in toxicology and drug development, this isomer-specific understanding is critical. Risk assessment based on total PCB concentration is insufficient and can be misleading. [4]Instead, a congener-specific analysis, informed by the principles outlined in this guide, is necessary to accurately predict biological effects. Furthermore, understanding how these environmental contaminants can induce or inhibit key drug-metabolizing enzymes like CYPs has significant implications for predicting drug-drug and drug-environment interactions. [11]
References
- Kennedy, S. W., Lorenzen, A., & Jones, S. P. (1996).
- Hester, S. D., et al. (2015).
- Kholodkevich, S., et al. (2021). Effect of PCBs on the antioxidant capacity in the hemolymph of C. sinensis.
- Al-Sabti, E., et al. (2015). POLYCHLORINATED BIPHENYL (PCB)-INDUCED OXIDATIVE STRESS AND CYTOTOXICITY CAN BE MITIGATED BY ANTIOXIDANTS FOLLOWING EXPOSURE. PMC - NIH.
- Song, B. J., et al. (2012).
- Ovesen, J. L., et al. (2011).
- Sustainability Directory. (2016). What Is the Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Synergistic Effects of Organic Pollutants? Pollution → Sustainability Directory.
- Parkinson, A., et al. (1981). Polychlorinated biphenyls as inducers of hepatic microsomal enzymes: effects of di-ortho substitution. PubMed.
- Kobe University. (2022). New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. Kobe University News site.
- Fischer, L. J., et al. (1998). Symposium overview: toxicity of non-coplanar PCBs. PubMed.
- Fujiyoshi, T., et al. (2021).
- Vondráček, J., et al. (2001).
- Pereg, D., et al. (2018). The Environmental Pollutant, Polychlorinated Biphenyls, and Cardiovascular Disease: a Potential Target for Antioxidant Nanotherapeutics. PubMed Central.
- Promega Corporation. P450-Glo™ CYP1A1 Assay System. Promega.
- Wu, D., et al. (2016). Fatty Liver and Impaired Hepatic Metabolism Alter the Congener-specific Distribution of Polychlorinated Biphenyls (PCBs) in Mice with A Liver-specific Deletion of Cytochrome P450 Reductase. NIH.
- protocols.io. (2014).
- Tanabe, S., et al. (1987). The toxicity of PCBs varies with the position and number of chlorine atoms on the biphenyl ring, being the coplanar congeners more toxic.
- Duignan, D. B., et al. (1993). Induction of hepatic cytochromes P450 in dogs exposed to a chronic low dose of polychlorinated biphenyls.
- Marotta, F., et al. (2022). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. MDPI.
- Biocompare.
- Ludewig, G., et al. (2010). Polychlorinated Biphenyl (PCB) carcinogenicity with special emphasis on airborne PCBs. PMC - NIH.
- Jaladanki, C. K., et al. (2022). Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants. NIH.
- Safe, S. (1984). PCBs: structure–function relationships and mechanism of action. PMC - NIH.
- CidoPark. Understanding Cyp1a1 Assay in Research. CidoPark.
- Borg, M., et al. (2016). Effects and Location of Coplanar and Noncoplanar PCB in a Lipid Bilayer: A Solid-State NMR Study.
- Lin, Y. S., et al. (2017). Identification of PCB Congeners and their Thresholds associated with Diabetes using Decision Tree Analysis. PMC - NIH.
- Wikipedia. (n.d.).
- Uwimana, E., et al. (2024). Metabolic activation of WHO-congeners PCB28, 52, and 101 by human CYP2A6: evidence from in vitro and in vivo experiments. PMC - NIH.
- Waller, C. L., et al. (2000). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. PubMed.
- Safe, S., et al. (1985). Structure-activity relationships in PCBs: Use of principal components analysis to predict inducers of mixed-function oxidase activity. Semantic Scholar.
- Matthaei, J., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. PDF.
- Restek Corporation. (2021). Improve PCB Congener Identification Using the Ortho Effect. Restek Resource Hub.
- Tan, Y., et al. (2004). Ortho-substituted PCBs kill cells by altering membrane structure. PubMed.
- Twaroski, T. P., et al. (2001). Polychlorinated Biphenyl-Induced Effects on Metabolic Enzymes, AP-1 Binding, Vitamin E, and Oxidative Stress in the Rat Liver.
- U.S. Environmental Protection Agency. (1982).
- Creative Enzymes. (n.d.). Spectrophotometric Enzyme Assays.
- Parkinson, A., et al. (1981). Polychlorinated biphenyls as inducers of hepatic microsomal enzymes: effects of di-ortho substitution. Semantic Scholar.
- Kennedy, R. T., et al. (2019). Methods of Measuring Enzyme Activity Ex vivo and In vivo. PMC - PubMed Central.
- Kennedy, R. T., et al. (2018). Methods of Measuring Enzyme Activity Ex Vivo and In Vivo.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Chapter 7: ANALYTICAL METHODS.
Sources
- 1. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 2. Improve PCB Congener Identification Using the Ortho Effect [discover.restek.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Symposium overview: toxicity of non-coplanar PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCBs: structure–function relationships and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Aryl Hydrocarbon Receptor mediates reproductive toxicity of polychlorinated biphenyl congener 126 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is the Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Synergistic Effects of Organic Pollutants? → Learn [pollution.sustainability-directory.com]
- 9. mdpi.com [mdpi.com]
- 10. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized 4-Acetyl-3'-chlorobiphenyl
For researchers, medicinal chemists, and professionals in drug development, the assurance of compound purity is a foundational pillar of scientific rigor. The presence of even minute impurities can significantly alter a compound's biological activity, leading to misleading experimental results and potential safety concerns. This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized 4-Acetyl-3'-chlorobiphenyl, a key building block in the development of various pharmaceutical agents.
The guide moves beyond a simple listing of methods, offering a comparative analysis grounded in experimental data and the underlying scientific principles. We will explore the strengths and limitations of each technique, providing the necessary context for you to make informed decisions in your laboratory.
The Criticality of Purity in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its biphenyl scaffold is a common motif in medicinal chemistry, and the acetyl and chloro functional groups offer versatile handles for further chemical modifications. However, the synthetic routes to this compound, often involving cross-coupling reactions, can lead to a variety of process-related impurities and side products. These can include starting materials, homocoupled byproducts, and isomers, each with the potential to interfere with subsequent synthetic steps or biological assays. Therefore, a multi-faceted analytical approach is essential to confirm the purity of each synthesized batch.
Orthogonal Analytical Approaches: A Self-Validating System
No single analytical technique can definitively establish the purity of a compound. A robust validation strategy relies on the principle of orthogonality, where multiple, independent methods are employed. Each technique should probe a different physicochemical property of the molecule, providing a more complete and trustworthy assessment of its purity. This guide will focus on a suite of orthogonal techniques, detailing their experimental protocols and interpreting their results in the context of this compound.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it an indispensable tool. For this compound, a reversed-phase HPLC method is typically the most effective.
The Causality Behind Method Selection
A reversed-phase C18 column is chosen due to the non-polar nature of the biphenyl core. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is optimized to achieve good separation between the main compound and potential impurities. UV detection is ideal as the biphenyl system contains a strong chromophore.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 70% A to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm and 280 nm[3]
-
Column Temperature: 30 °C
Comparative Data Summary: HPLC
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (Starting Material) | 4.2 | 25,000 | 0.5 |
| This compound | 12.5 | 4,875,000 | 97.5 |
| Impurity B (Homocoupled) | 18.9 | 100,000 | 2.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While HPLC provides quantitative data on purity, Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the molecular structure of the main component and any impurities present.[4] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound.
The Power of ¹H NMR for Purity Assessment
Quantitative ¹H NMR (qNMR) can be used for purity determination by integrating the signals of the analyte against a certified internal standard.[5] This method is considered a primary analytical technique and offers high precision.
Experimental Protocol: ¹H NMR
-
Solvent: Chloroform-d (CDCl₃)
-
Spectrometer: 400 MHz
-
Internal Standard: Maleic Anhydride
-
Procedure:
-
Accurately weigh ~20 mg of this compound and ~10 mg of maleic anhydride.
-
Dissolve in 0.75 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.
-
Integrate the well-resolved signals of both the analyte and the standard.
-
Data Interpretation
The ¹H NMR spectrum of pure this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The presence of any additional peaks would indicate impurities. The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and identifying impurities.[2] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both retention time and mass-to-charge ratio data.[6]
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive identification, High-Resolution Mass Spectrometry (HRMS) is invaluable. It provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and any fragments.[7]
Experimental Protocol: LC-MS
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
Data Interpretation
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (C₁₄H₁₁ClO, MW: 230.69 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be clearly visible in the molecular ion cluster, providing further confirmation.
Orthogonal and Complementary Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for confirming the presence of key functional groups.[4] For this compound, the IR spectrum should exhibit characteristic absorption bands for the carbonyl (C=O) stretch of the ketone and the C-Cl stretch. While not a primary tool for quantification of purity, it can quickly identify gross impurities or the absence of expected functional groups.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[8][9] The experimentally determined percentages should be within ±0.4% of the theoretical values for the molecular formula C₁₄H₁₁ClO.[7][10] A significant deviation can indicate the presence of impurities or residual solvent.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[11][12] The presence of impurities typically causes a depression and broadening of the melting point endotherm.[13] DSC can be a rapid and accurate method for purity assessment, especially for compounds that are at least 98% pure.[12]
Comparative Summary of Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | High resolution, quantitative, robust | Requires a chromophore for UV detection, may not separate all impurities |
| NMR | Nuclear spin transitions in a magnetic field | Definitive structural information, quantitative (qNMR) | Lower sensitivity than MS, can be complex to interpret with overlapping signals |
| MS | Mass-to-charge ratio of ionized molecules | High sensitivity, molecular weight confirmation, structural info (with fragmentation) | Not inherently quantitative without an isotope-labeled standard, ionization efficiency can vary |
| FTIR | Vibrational transitions of functional groups | Fast, non-destructive, confirms functional groups | Not suitable for quantification of minor components, complex spectra |
| Elemental Analysis | Combustion and detection of C, H, N | Provides elemental composition, good for overall purity check | Does not identify specific impurities, less sensitive to isomeric impurities |
| DSC | Measurement of heat flow during thermal transitions | Rapid, accurate for high-purity crystalline solids | Not suitable for amorphous or thermally unstable compounds |
Conclusion: A Holistic Approach to Purity Validation
Validating the purity of synthesized this compound requires a strategic and multi-pronged approach. While HPLC remains the primary technique for quantitative purity assessment, its findings must be corroborated by orthogonal methods. NMR spectroscopy is essential for structural confirmation, and mass spectrometry provides unambiguous molecular weight data. Techniques like FTIR, elemental analysis, and DSC offer valuable complementary information that contributes to a comprehensive and trustworthy purity profile. By employing a combination of these techniques, researchers can ensure the quality and integrity of their compounds, paving the way for reliable and reproducible scientific outcomes.
References
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. (2023, November 29). Elemental analysis. [Link]
- Coley, H. M., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- Coley, H. M., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
- Investigations on Tunable Blue Light Emitting P-Acetyl Biphenyl-DPQ Phosphor for OLED Applic
- Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. [Link]
- Jadav, N., et al. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]
- Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]
- Royal Society of Chemistry. (2021, December 21).
- Mettler Toledo. (n.d.).
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC. [Link]
- Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. [Link]
- Wikipedia. (2023, December 11). Differential scanning calorimetry. [Link]
- PubChem. (n.d.). 4-Acetylbiphenyl. [Link]
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. [Link]
- ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
- SpectraBase. (n.d.). 4-Acetylbiphenyl. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]
- PubChem. (n.d.). 4-Acetyl-4'-chlorobiphenyl. [Link]
- PubMed Central. (n.d.). Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. [Link]
- Agilent. (n.d.).
- Medistri SA. (2023, October 30).
- SpectraBase. (n.d.). 4-Acetylbiphenyl - MS (GC). [Link]
- SciELO. (n.d.).
- PubMed Central. (n.d.). Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3)
- PubChem. (n.d.). 4-Chlorobiphenyl. [Link]
- ResearchGate. (n.d.). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
- SpringerLink. (2016, July 5). Development of a polychlorinated biphenyl screening method with 3 μL of blood. [Link]
- The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]
- The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
- National Institutes of Health. (2014, November 7).
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
- Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
Sources
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Buy 4-Acetyl-4'-chlorobiphenyl | 5002-07-3 [smolecule.com]
- 4. Investigations on Tunable Blue Light Emitting P-Acetyl Biphenyl-DPQ Phosphor for OLED Applications [ebrary.net]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azom.com [azom.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. thermalsupport.com [thermalsupport.com]
- 12. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Acetyl-3'-chlorobiphenyl Analysis
Abstract
This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparisons for the analysis of 4-Acetyl-3'-chlorobiphenyl. While specific studies on this individual congener are not widespread, the principles and methodologies are well-established within the broader context of polychlorinated biphenyl (PCB) analysis. This document synthesizes field-proven insights and authoritative protocols to guide researchers, scientists, and drug development professionals in achieving accurate, reproducible, and comparable analytical results across different laboratories. We will delve into the predominant analytical techniques, provide detailed experimental protocols, present comparative performance data, and outline the logic of a robust inter-laboratory validation program.
Introduction: The Analytical Challenge of this compound
This compound (C₁₄H₁₁ClO) is a specific biphenyl derivative.[1] Like other polychlorinated biphenyls (PCBs), its accurate quantification is critical, particularly in environmental monitoring, toxicology studies, and as a potential metabolite or impurity in drug development pathways. The persistence and toxicity associated with the PCB class of compounds necessitate highly reliable and standardized analytical methods.[2][3]
The core challenge in analyzing such compounds lies in achieving consistent results across different laboratories, which may use varied instrumentation, reagents, and personnel. An inter-laboratory comparison, or proficiency test, is the ultimate benchmark of method robustness and data comparability.[4][5] It provides an objective measure of a laboratory's performance against its peers and is essential for data validation in regulatory submissions and collaborative research.[6][7]
This guide will focus on the two most prevalent and powerful techniques for this analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer.
Core Analytical Methodologies: A Head-to-Head Comparison
The choice between GC-MS/MS and HPLC-based methods depends on the sample matrix, required sensitivity, and the specific physicochemical properties of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the traditional and often preferred technique for PCB analysis due to its exceptional separating power for complex mixtures and high sensitivity.[8] The use of tandem mass spectrometry (GC-MS/MS) dramatically increases selectivity, allowing for the removal of chemical background and interference, which is crucial for complex matrices.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a viable alternative, particularly for laboratories where GC instrumentation is less accessible.[12] Modern Ultra-Performance Liquid Chromatography (UPLC) systems, coupled with tandem mass spectrometry (LC-MS/MS), can achieve fast separations and high sensitivity without the need for derivatization, which is sometimes required for GC analysis of more polar metabolites.[13][14]
The following table summarizes the key performance characteristics of these two primary methods, synthesized from established PCB analysis protocols.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) | Causality and Rationale |
| Selectivity | Excellent to Outstanding | Good to Excellent | GC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for filtering out matrix noise, providing unparalleled selectivity.[9][10] HPLC-MS/MS also offers high selectivity, but can be more susceptible to matrix effects like ion suppression. |
| Sensitivity (LOD/LOQ) | pg/L to ng/kg range | 0.003–0.010 μg/kg (LOD), 0.009–0.030 μg/kg (LOQ) for related compounds[13] | GC-MS techniques, especially with high-resolution mass spectrometry (HRMS), are historically capable of reaching extremely low detection limits required for environmental trace analysis.[8] |
| Precision (%RSD) | Typically < 15% | Typically < 20%[13] | Both methods can achieve high precision under validated conditions. GC often demonstrates slightly better repeatability due to the highly automated and controlled nature of the injection and separation process. |
| Accuracy (Recovery) | 80-120% | 76.7% and 116.5% for related compounds[13] | Accuracy is highly dependent on the sample preparation (extraction and cleanup) stages. Both methods require robust extraction to ensure quantitative recovery from the sample matrix. |
| Analysis Time | 10-30 minutes (modern methods)[11] | < 20 minutes[12] | Modern UPLC/HPLC methods can offer very rapid analysis times. GC run times have also been significantly shortened with advancements in column technology and instrumentation. |
Experimental Workflows & Protocols
A self-validating analytical system is built on meticulously detailed and controlled protocols. The following sections outline step-by-step methodologies for sample preparation and instrumental analysis.
Universal Sample Preparation Workflow
Effective sample preparation is paramount. The goal is to isolate this compound from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.[8]
Caption: General workflow for sample preparation.
Protocol for Solid Phase Extraction (SPE) - A Self-Validating Approach
This protocol is a common, efficient method for cleaning up biological or environmental samples.
-
Sample Pre-treatment:
-
Accurately weigh or measure the sample (e.g., 1 mL serum, 1 g homogenized tissue).
-
Internal Standard Spiking: Fortify the sample with a known amount of an isotopic-labeled standard (e.g., ¹³C-labeled PCB congener). Causality: The internal standard corrects for analyte losses during the entire preparation and analysis process, making the protocol self-validating for recovery.
-
If solid, perform an initial liquid extraction (e.g., with hexane:acetone). If liquid, dilute appropriately.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate cartridge (e.g., silica gel or Florisil).
-
Wash the cartridge sequentially with a non-polar solvent (e.g., 5 mL hexane) followed by the conditioning solvent specified by the manufacturer. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with a weak solvent (e.g., 5 mL hexane) to elute weakly retained, non-target compounds. Discard the eluate. Causality: This step removes co-extracted matrix components that could interfere with the analysis without eluting the target analyte.
-
-
Analyte Elution:
-
Elute the this compound using a stronger solvent or solvent mixture (e.g., 10 mL dichloromethane:hexane). Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a precise, small volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane for GC-MS, acetonitrile for HPLC). This final extract is ready for instrumental analysis.
-
Instrumental Analysis Protocol: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry offers high performance and is well-suited for PCB analysis.[9]
-
GC System: Thermo Scientific™ TRACE™ 1310 GC or equivalent.
-
Column: DB-5MS (30 m length, 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, Splitless mode at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.2 mL/min).
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 8°C/min to 300°C, hold for 5 min.
-
Causality: The temperature program is optimized to separate the target analyte from other congeners and matrix components based on their boiling points and interaction with the column's stationary phase.
-
-
MS System: Thermo Scientific™ TSQ™ 8000 Triple Quadrupole GC-MS/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Rationale: MRM provides superior selectivity and sensitivity by monitoring a specific precursor ion to product ion transition, effectively filtering out background noise.
-
Example MRM Transitions for a Related Compound (PCB 28): Precursor Ion (m/z) 256 -> Product Ions (m/z) 186, 221. (Note: Specific transitions for this compound would need to be determined experimentally).
-
Instrumental Analysis Protocol: UPLC-MS/MS
This method is excellent for rapid screening and quantification without derivatization.[13]
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B, hold for 1 min.
-
Linear gradient to 95% B over 8 min.
-
Hold at 95% B for 2 min.
-
Return to initial conditions and equilibrate for 3 min.
-
Causality: The gradient elution allows for the separation of compounds over a range of polarities, ensuring the target analyte is resolved from potential interferences.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI positive or negative mode (to be optimized for the specific analyte).
-
Acquisition Mode: MRM, similar to GC-MS/MS, to ensure high selectivity and sensitivity.
Framework for an Inter-laboratory Comparison Study
Executing a successful inter-laboratory comparison requires careful planning and statistical evaluation. The goal is to assess the state of analytical practice and help individual laboratories improve their performance.
Sources
- 1. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. permalink.lanl.gov [permalink.lanl.gov]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. shimadzu.com [shimadzu.com]
- 11. peakscientific.com [peakscientific.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Predictive Maze: A Comparative Guide to QSAR Models for Chlorobiphenyls
For decades, polychlorinated biphenyls (PCBs) have posed a significant environmental and health challenge due to their persistence, bioaccumulation, and toxic effects.[1][2] With 209 distinct congeners, experimental testing of each for every relevant toxicological endpoint is a logistical and financial impossibility.[2] This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges as an indispensable tool, offering a scientifically robust avenue to predict the toxicity and environmental fate of these compounds, thereby prioritizing them for further investigation and aiding in risk assessment.[3][4][5]
This guide provides a comparative overview of various QSAR methodologies applied to chlorobiphenyls, offering insights into their underlying principles, predictive power, and practical applications. We will delve into the causality behind experimental choices in QSAR model development and present a self-validating protocol to ensure the scientific integrity of your predictive models.
The Landscape of QSAR Methodologies for Chlorobiphenyls
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure.[6] By quantifying structural properties, known as molecular descriptors, and correlating them with observed activity, we can build predictive models. For chlorobiphenyls, a range of QSAR approaches have been employed, each with its own set of strengths and limitations.
Multiple Linear Regression (MLR): The Classical Approach
MLR is a foundational statistical method that attempts to model the relationship between a dependent variable (e.g., toxicity) and one or more independent variables (molecular descriptors) by fitting a linear equation.[7] Its simplicity and interpretability are its key advantages. However, MLR assumes a linear relationship between descriptors and activity, which may not always hold true for complex biological interactions.
Key descriptors often employed in MLR models for chlorobiphenyls include:
-
Topological descriptors: Such as molecular connectivity indices, which describe the branching and connectivity of atoms.[8][9]
-
Quantum chemical descriptors: Including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the molecule's reactivity.[1][9][10]
-
Physicochemical properties: Such as the octanol-water partition coefficient (logP), which is a measure of hydrophobicity.[11]
3D-QSAR: Incorporating Spatial Information
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules and their interaction fields.[1][12][13][14] These methods are particularly useful for modeling interactions with specific biological targets, like the aryl hydrocarbon receptor (AhR), a key mediator of dioxin-like toxicity for some PCBs.[4][15]
-
CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules.[1][13] The resulting field values are then correlated with biological activity using partial least squares (PLS) regression.
-
CoMSIA: Extends CoMFA by including additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors, often providing a more detailed understanding of the structure-activity relationship.[1][12]
Machine Learning Approaches: Embracing Complexity
More recently, machine learning algorithms have gained prominence in QSAR modeling for their ability to handle non-linear relationships and large datasets.
-
Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.[16][17][18] SVMs map the data to a high-dimensional space and find an optimal hyperplane to separate data points or predict a continuous value.[17][19] SVM models have shown excellent performance in predicting the toxicity of various organic compounds.[16][19]
-
Genetic Function Approximation (GFA): This approach uses genetic algorithms to select the most relevant descriptors and build robust QSAR models.[20][21][22] GFA can effectively search through a vast number of potential models to find the one with the best predictive power.
Comparative Performance of QSAR Models for Chlorobiphenyls
The predictive power of a QSAR model is assessed using various statistical parameters. The following table summarizes typical performance metrics for different QSAR methodologies applied to chlorobiphenyls, based on literature data.
| QSAR Methodology | Typical q² (Cross-validated r²) | Typical r² (Coefficient of Determination) | Typical Predictive r² | Key Strengths | Key Limitations |
| MLR | 0.6 - 0.8 | 0.7 - 0.9 | 0.6 - 0.8 | Simple, interpretable, good for initial screening.[7] | Assumes linearity, can be sensitive to outliers. |
| CoMFA/CoMSIA | 0.7 - 0.9 | 0.8 - 0.95 | 0.7 - 0.9 | Incorporates 3D structural information, provides visual interpretation of favorable/unfavorable regions.[1][12] | Requires accurate molecular alignment, computationally intensive. |
| SVM | 0.8 - 0.95 | 0.85 - 0.98 | 0.8 - 0.95 | Handles non-linear data well, robust to overfitting.[16][17] | Can be a "black box" model, less interpretable than MLR. |
| GFA | 0.7 - 0.9 | 0.8 - 0.95 | 0.7 - 0.9 | Automated descriptor selection, can find complex relationships.[20][21] | Can be computationally expensive, may find chance correlations if not carefully validated. |
Note: The performance of any QSAR model is highly dependent on the quality and size of the dataset, the choice of descriptors, and the validation procedures employed.
A Step-by-Step Protocol for Developing a Robust QSAR Model for Chlorobiphenyls
To ensure the scientific integrity and predictive reliability of a QSAR model, a systematic and rigorous development process is crucial. The following protocol, grounded in the OECD principles for QSAR model validation, provides a self-validating framework.[5][23]
Experimental Protocol: QSAR Model Development and Validation
1. Data Collection and Curation:
- Objective: To assemble a high-quality dataset of chlorobiphenyls with reliable biological activity data.
- Procedure:
- Gather a set of chlorobiphenyl congeners with experimentally determined activity data (e.g., toxicity, receptor binding affinity) from reputable sources.
- Ensure the biological data is consistent and measured under uniform experimental conditions.
- Carefully check and standardize the chemical structures of all compounds.
2. Molecular Descriptor Calculation:
- Objective: To numerically represent the structural features of the chlorobiphenyls.
- Procedure:
- Generate 2D and 3D structures for all molecules in the dataset.
- Calculate a wide range of molecular descriptors, including topological, geometrical, electronic, and physicochemical properties, using specialized software.[24]
3. Dataset Splitting:
- Objective: To divide the dataset into training and test sets for model building and validation.
- Procedure:
- Randomly split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
- Ensure that the range of biological activity and the chemical diversity of the training and test sets are comparable.
4. Model Building and Internal Validation:
- Objective: To develop a predictive model using the training set and assess its internal robustness.
- Procedure:
- Apply a chosen QSAR methodology (e.g., MLR, SVM) to the training set to build the model.
- Perform internal validation using techniques like leave-one-out cross-validation (LOO-CV) to calculate the cross-validated coefficient of determination (q²). A high q² value (e.g., > 0.6) indicates a robust model.[25]
5. External Validation:
- Objective: To assess the predictive power of the model on an independent dataset.
- Procedure:
- Use the developed QSAR model to predict the activity of the compounds in the test set.
- Calculate the predictive r² (r²_pred), which measures the correlation between the predicted and observed activities for the test set. A high r²_pred value (e.g., > 0.6) indicates good predictive ability.[25]
6. Applicability Domain Definition:
- Objective: To define the chemical space in which the model can make reliable predictions.
- Procedure:
- Use methods such as leverage analysis to identify the structural and physicochemical boundaries of the training set.
- Predictions for new compounds that fall outside this domain should be treated with caution.
Visualizing the QSAR Workflow and Key Relationships
To better understand the process and the interplay of different components in QSAR modeling, the following diagrams illustrate the general workflow and the relationship between molecular descriptors and the toxicity of chlorobiphenyls.
Caption: A generalized workflow for developing and validating a QSAR model.
Caption: The relationship between different classes of molecular descriptors and the toxicity of chlorobiphenyls.
Conclusion: A Powerful Predictive Tool with a Need for Rigor
QSAR modeling offers a powerful and efficient means to navigate the complex toxicological landscape of chlorobiphenyls. By providing a framework for predicting the activity of untested congeners, QSAR models are invaluable for risk assessment and regulatory decision-making.[3][26] This guide has highlighted the comparative strengths of various QSAR methodologies, from the interpretability of MLR to the predictive power of machine learning algorithms like SVM.
However, the utility of any QSAR model is fundamentally dependent on the quality of the input data and the rigor of the validation process. By adhering to a systematic and self-validating protocol, researchers can develop robust and reliable models that contribute meaningfully to our understanding and management of the risks posed by chlorobiphenyls. As computational toxicology continues to evolve, the integration of diverse data sources and more sophisticated algorithms promises to further enhance the predictive accuracy and applicability of QSAR for this important class of environmental contaminants.[27]
References
- Assessment of hydroxylated metabolites of polychlorinated biphenyls as potential xenoestrogens: a QSAR compar
- Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associ
- QSAR models for estimating properties of persistent organic pollutants required in evaluation of their environmental f
- Prediction of the health effects of polychlorinated biphenyls (PCBs)
- [SAR and QSAR Methods in the Study of Dioxin Action]. (URL: )
- QSAR Study of Polychlorinated Dibenzodioxins, Dibenzofurans, and Biphenyls using the Heuristic Method and Support Vector Machine. (URL: [Link])
- Theoretical chemistry study on the toxicity of some polychlorobiphenyl (PCB) compounds using molecular descriptors. (URL: [Link])
- Potential Environmental Risk Characteristics of PCB Transformation Products in the Environmental Medium. (URL: )
- 3D QSAR studies of dioxins and dioxin-like compounds using CoMFA and CoMSIA. (URL: )
- Toxicity Prediction of Hazardous PCB Isomers Using a Machine Learning Model with Simplified Descriptors. (URL: [Link])
- QSAR for toxicities of polychlorodibenzofurans, polychlorodibenzo-1,4-dioxins, and polychlorobiphenyls. (URL: )
- Validation of QSAR models for legisl
- Docking and 3D-QSAR studies on the Ah receptor binding affinities of polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). (URL: )
- Multivariate toxicity profiles and QSAR modeling of non-dioxin-like PCBs--an investigation of in vitro screening data
- Quantitative Structure-Activity relationship (QSAR) models for predicting Toxicity of Dioxin compounds. (URL: [Link])
- 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. (URL: )
- QSTR Models in Dioxins and Dioxin-like Compounds Provide Insights into Gene Expression Dysregul
- On the use of electronic descriptors for QSAR modelling of PCDDs, PCDFs and dioxin-like PCBs. (URL: [Link])
- Polychlorinated biphenyls: Correlation between in vivo and in vitro quantitative structure-activity rel
- Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors. (URL: [Link])
- QSAR Models for Estimating Aryl Hydrocarbon Receptor Binding Affinity of Polychlorobiphenyls, Polychlorodibenzodioxins, and Polychlorodibenzofurans. (URL: [Link])
- QSAR Models for Water Solubility of Organ Halogen Compounds. (URL: )
- Support Vector Machine – a model for QSAR still robust in the era of Deep Learning. (URL: [Link])
- MOLECULAR DESCRIPTORS USED IN QSAR. (URL: )
- Validation of QSAR Models - Basicmedical Key. (URL: [Link])
- QSTR Models in Dioxins and Dioxin-like Compounds Provide Insights into Gene Expression Dysregul
- Support Vector Machine Regression in Chemometrics. (URL: )
- Improved 3D-QSAR Analyzes for the Predictive Toxicology of Polybrominated Diphenyl Ethers With CoMFA/CoMSIA and DFT. (URL: [Link])
- Breaking Down Polychlorinated Biphenyls and Aryl Chlorides: A Computational Study of Thermal-, Pressure-, and Shear-Induced Decomposition. (URL: [Link])
- On Two Novel Parameters for Validation of Predictive QSAR Models. (URL: [Link])
- CoMFA (Comparative Molecular Field Analysis). (URL: [Link])
- The validation process of QSAR model cre
- 3D-QSAR. (URL: [Link])
- A genetic-function-approximation-based QSAR model for the affinity of arylpiperazines toward alpha1 adrenoceptors. (URL: [Link])
- Support Vector Machine-Based Global Classification Model of the Toxicity of Organic Compounds to Vibrio fischeri. (URL: [Link])
- SUPPORT VECTOR MACHINE MODEL FOR PREDICTING ACTIVITY OF INHIBITORS AGAINST SARS-COV 3CLPRO ENZYME. (URL: )
- Environmental fate and global distribution of polychlorin
- Model simulation of environmental profile transformation and fate of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans by the multimedia environmental f
- QSAR Modeling of Rat Acute Toxicity by Oral Exposure. (URL: [Link])
- 3D-QSAR study of hallucinogenic phenylalkylamines by using CoMFA approach. (URL: [Link])
- The predictivity of QSARs for toxicity: Recommendations for improving model performance. (URL: [Link])
- QSAR modeling of adipose/blood partition coefficients of Alcohols, PCBs, PBDEs, PCDDs and PAHs: A d
- Enhanced QSAR Model Performance by Integrating Structural and Gene Expression Inform
- Applications of genetic algorithms in QSAR/QSPR modeling. (URL: [Link])
Sources
- 1. Biological enrichment prediction of polychlorinated biphenyls and novel molecular design based on 3D-QSAR/HQSAR associated with molecule docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of the health effects of polychlorinated biphenyls (PCBs) and their metabolites using quantitative structure-activity relationship (QSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [SAR and QSAR methods in the study of dioxin action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Studies on the Quantitative Structure–Toxicity Relationship of Polychlorinated Biphenyl Congeners Reveal High Affinity Binding to Multiple Human Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. QSAR models for estimating properties of persistent organic pollutants required in evaluation of their environmental fate and risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the use of electronic descriptors for QSAR modelling of PCDDs, PCDFs and dioxin-like PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. QSTR Models in Dioxins and Dioxin-like Compounds Provide Insights into Gene Expression Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D QSAR studies of dioxins and dioxin-like compounds using CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 14. 3d qsar | PPTX [slideshare.net]
- 15. Docking and 3D-QSAR studies on the Ah receptor binding affinities of polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cresset-group.com [cresset-group.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. mdpi.com [mdpi.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. A genetic-function-approximation-based QSAR model for the affinity of arylpiperazines toward alpha1 adrenoceptors [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 24. hufocw.org [hufocw.org]
- 25. mdpi.com [mdpi.com]
- 26. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 27. Enhanced QSAR Model Performance by Integrating Structural and Gene Expression Information [mdpi.com]
A Researcher's Guide to the Environmental Persistence of Biphenyl Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of environmental contaminant fate, understanding the persistence of chemical compounds is paramount. Biphenyl and its substituted isomers, particularly polychlorinated biphenyls (PCBs), represent a class of compounds with a legacy of environmental concern due to their resistance to degradation and potential for bioaccumulation. This guide provides an in-depth technical comparison of the environmental persistence of various biphenyl isomers, grounded in experimental data and established methodologies. We will explore the key factors governing their longevity in the environment, from molecular structure to environmental conditions, and provide detailed protocols for assessing their persistence.
The Decisive Role of Molecular Structure in Biphenyl Persistence
The environmental persistence of biphenyl isomers is not a monolithic characteristic. It is intricately linked to their molecular structure, most notably the degree and position of substitution on the biphenyl rings. While biphenyl itself is biodegradable, the addition of substituents like chlorine atoms dramatically alters its susceptibility to degradation.
The Influence of Chlorination
Polychlorinated biphenyls (PCBs) are a group of 209 congeners, and their persistence generally increases with the degree of chlorination.[1] Lower chlorinated congeners are more susceptible to aerobic biodegradation, while highly chlorinated PCBs are more resistant.[1] This is because the initial step in aerobic degradation often involves dioxygenase enzymes that attack the biphenyl rings, and increased chlorination can sterically hinder this enzymatic attack.[2]
The position of chlorine atoms is also a critical determinant of persistence. PCBs with chlorine atoms at the ortho positions (2, 2', 6, 6') tend to be more resistant to degradation.[1] Specifically, congeners with two chlorines in the ortho position of a single ring (e.g., 2,6-dichlorobiphenyl) or on both rings (e.g., 2,2'-dichlorobiphenyl) exhibit very poor degradability.[1][3] Conversely, PCBs with adjacent unchlorinated carbon atoms are generally more susceptible to microbial degradation.[4] The preferential degradation of less chlorinated rings is a common observation.[1]
Emerging Contaminants: Hydroxylated and Methoxylated Biphenyls
Metabolites of PCBs, such as hydroxylated (OH-PCBs) and methoxylated (MeO-PCBs) biphenyls, are now recognized as emerging environmental contaminants.[5][6] While sometimes considered degradation products, they can also exhibit significant persistence and, in some cases, higher toxicity than their parent compounds.[7] The persistence of these metabolites is also structure-dependent, with their polarity and susceptibility to further transformation playing key roles. For instance, OH-PCBs can be more water-soluble than their parent PCBs, potentially affecting their transport and bioavailability.
The Subtle Influence of Atropisomerism
A fascinating and often overlooked aspect of biphenyl chemistry is atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. This is particularly relevant for PCBs with three or more ortho chlorine substituents.[8] These chiral PCBs exist as enantiomers that can exhibit different biological activities and degradation rates.[9][10] Studies have shown enantioselective biotransformation of PCB atropisomers in various organisms, leading to non-racemic mixtures in the environment.[8][9][11] This highlights the importance of stereochemistry in assessing the environmental fate of certain biphenyl isomers.
Key Degradation Pathways and Environmental Fates
The environmental persistence of biphenyl isomers is a function of their susceptibility to various degradation processes, primarily biodegradation and photolysis, as well as their tendency to partition into different environmental compartments.
Biodegradation: The Microbial Gauntlet
Microbial degradation is a primary route for the breakdown of biphenyls in the environment. This can occur under both aerobic and anaerobic conditions.
-
Aerobic Biodegradation: In the presence of oxygen, bacteria can utilize biphenyl as a carbon source through the "upper biphenyl pathway," which involves a series of enzymatic reactions initiated by a biphenyl dioxygenase.[12] As mentioned, the efficiency of this pathway is highly dependent on the degree and pattern of chlorination.
-
Anaerobic Biodegradation: Under anaerobic conditions, particularly in sediments, highly chlorinated biphenyls can undergo reductive dechlorination, where chlorine atoms are sequentially removed. This process is crucial as it can transform persistent, highly chlorinated congeners into less chlorinated forms that are more amenable to aerobic degradation.
Photolysis: The Power of Sunlight
Photodegradation, or the breakdown of compounds by light, can be a significant degradation pathway for some biphenyl isomers, especially in aquatic environments and on surfaces. The process often involves the reductive dechlorination of PCBs, leading to the formation of less chlorinated and sometimes more toxic congeners.[13][14][15] The quantum yield of photolysis, a measure of its efficiency, is dependent on the specific isomer and environmental conditions.[16]
Bioaccumulation and Sorption: The Persistence Multipliers
The hydrophobicity of many biphenyl isomers, particularly the highly chlorinated PCBs, leads to their strong partitioning into organic matter in soil and sediment, as well as their accumulation in the fatty tissues of organisms.[17]
-
Soil and Sediment Sorption: The binding of biphenyls to soil and sediment particles can reduce their bioavailability to microorganisms, thereby increasing their persistence.[18] The extent of sorption is influenced by the organic carbon content of the soil/sediment and the physicochemical properties of the biphenyl isomer.
-
Bioaccumulation: The lipophilic nature of many PCBs results in their bioaccumulation in organisms and biomagnification up the food chain.[17][19] The bioaccumulation factor (BAF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment, is a key parameter for assessing this risk.[17] BAFs can vary significantly among different PCB congeners.[20]
Comparative Data on Biphenyl Isomer Persistence
To provide a clearer picture of the differential persistence of biphenyl isomers, the following table summarizes key data points from the scientific literature. It is important to note that these values can vary significantly depending on the specific environmental conditions.
| Biphenyl Isomer | Degradation Pathway(s) | Half-life (t½) | Bioaccumulation Factor (BAF) Range (L/kg wet weight) | Key Structural Influences on Persistence |
| Biphenyl | Aerobic Biodegradation | Relatively short (days to weeks in soil/water) | Low to Moderate | Readily degraded by microorganisms. |
| Monochlorobiphenyls | Aerobic Biodegradation, Photolysis | Weeks to months | Moderate | Generally more persistent than biphenyl, but still susceptible to degradation. |
| Lower Chlorinated PCBs (2-4 Cl) | Aerobic Biodegradation, Anaerobic Dechlorination, Photolysis | Months to years | Moderate to High | Persistence increases with chlorination. Ortho-substitution hinders degradation.[1][3] |
| Higher Chlorinated PCBs (5-10 Cl) | Anaerobic Dechlorination (slow) | Years to decades | High to Very High | Highly resistant to aerobic degradation.[1] Persistence is very high. |
| 4-OH-PCB52 | Microbial Transformation | Data limited, but can be a persistent metabolite. | Data limited | A significant and persistent metabolite found in some contaminated sediments.[5] |
| 4'-MeO-PCB 61 | Demethylation, further metabolism | Potentially more persistent than corresponding OH-PCBs.[7] | Data limited | Lipophilicity suggests potential for high bioaccumulation.[7] |
| PCB 95 (chiral) | Enantioselective Metabolism | Atropisomers can have different half-lives in biological systems.[9][10] | Atropisomer-specific accumulation observed.[10] | Stereochemistry influences metabolic rates. |
Experimental Protocols for Assessing Environmental Persistence
The evaluation of a chemical's environmental persistence relies on standardized and reproducible experimental protocols. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for such testing.
Protocol 1: Aerobic Transformation in Soil (Adapted from OECD 307)
This test evaluates the rate and route of degradation of a substance in soil under aerobic conditions.[21][22][23][24][25]
Methodology:
-
Soil Selection and Preparation:
-
Select at least two different soil types with varying textures and organic matter content.
-
Sieve the fresh soil (e.g., <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).
-
Acclimatize the soil in the dark at the test temperature for a period before the experiment.
-
-
Test Substance Application:
-
Prepare a stock solution of the biphenyl isomer, preferably ¹⁴C-labeled for accurate mass balance.
-
Apply the test substance uniformly to the soil samples at a concentration relevant to environmental exposure.
-
-
Incubation:
-
Incubate the treated soil samples in the dark in flow-through systems or biometer flasks at a constant temperature (e.g., 20 ± 2 °C).
-
Maintain aerobic conditions by continuously supplying humidified air.
-
Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.[22]
-
-
Sampling and Analysis:
-
At predetermined time intervals (typically up to 120 days), sacrifice replicate samples.[22]
-
Extract the soil samples using appropriate solvents.
-
Analyze the extracts for the parent compound and potential transformation products using techniques like HPLC or GC-MS.[26][27][28][29][30]
-
Trap and quantify evolved ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT50) of the parent compound.
-
Identify and quantify major transformation products.
-
Establish a mass balance to account for the applied radioactivity.
-
Protocol 2: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (Adapted from OECD 308)
This guideline is designed to assess the degradation and partitioning of chemicals in water-sediment systems.[31][32][33][34][35]
Methodology:
-
System Preparation:
-
Collect intact water-sediment cores from at least two different sites.
-
Allow the systems to stabilize in the laboratory under controlled temperature and lighting conditions.
-
-
Test Substance Application:
-
Apply the ¹⁴C-labeled biphenyl isomer to the water phase of the test systems.
-
-
Incubation:
-
Aerobic: Gently bubble air over the water surface to maintain aerobic conditions in the water column and the sediment surface.
-
Anaerobic: Purge the headspace with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.
-
Incubate the systems in the dark at a constant temperature for a period of up to 100 days.[31]
-
-
Sampling and Analysis:
-
At various time points, sample the water and sediment phases separately.
-
Extract the sediment to determine the concentration of the parent compound and transformation products.
-
Analyze the water and sediment extracts by HPLC or GC-MS.
-
Measure the evolved ¹⁴CO₂ (aerobic) and ¹⁴CH₄ (anaerobic).
-
-
Data Analysis:
-
Determine the partitioning of the test substance between water and sediment over time.
-
Calculate the degradation half-lives in the total system, water phase, and sediment phase.
-
Characterize the formation and decline of major metabolites.
-
Visualizing the Factors of Persistence
To better understand the interplay of factors that determine the environmental fate of biphenyl isomers, the following diagrams illustrate key concepts.
Figure 1: Key factors influencing the environmental persistence of biphenyl isomers.
Figure 2: A generalized experimental workflow for assessing the environmental persistence of biphenyl isomers.
Conclusion
The environmental persistence of biphenyl isomers is a complex interplay of their inherent molecular structure and the prevailing environmental conditions. For researchers in environmental science and drug development, a thorough understanding of these factors is crucial for predicting the long-term fate of these compounds and for developing effective risk mitigation and remediation strategies. The use of standardized experimental protocols, such as those provided by the OECD, ensures the generation of reliable and comparable data, which is essential for regulatory purposes and for advancing our collective knowledge of the environmental behavior of these important, and often problematic, chemicals.
References
- Bioaccumulation Factor for Polychlorinated Biphenyls in Fish in the Houston Ship Channel. (2009).
- OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). Situ Biosciences. [Link]
- Ancona, V., Rascio, I., Aimola, G., & Barra Caracciolo, A. (2021). Bioaccumulation factor (BAF, average values) of each single PCB congener calculated for leaves and roots 900 days after poplar planting in the P1 and P1bis plots. [Image attached to a publication].
- Furukawa, K., Tonomura, K., & Kamibayashi, A. (1978). Effect of Chlorine Substitution on the Biodegradability of Polychlorinated Biphenyls. Applied and Environmental Microbiology, 35(2), 223–227.
- OECD 307: Aerobic and Anaerobic Transformation in Soil. (n.d.). ibacon GmbH. [Link]
- Furukawa, K., Tonomura, K., & Kamibayashi, A. (1978). Effect of Chlorine Substitution on the Biodegradability of Polychlorinated Biphenyls. Applied and Environmental Microbiology, 35(2), 223-227. [Link]
- Lehmler, H. J., Harrad, S. J., Huhu, D., & Li, X. (2010). Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice. Environmental Health Perspectives, 118(4), 479–484.
- Lindner, A. S., Semrau, J. D., & Adriaens, P. (2003). Quantitative structure–biodegradation relationships for Ortho‐substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 22(10), 2296-2303.
- Test No.
- Zhai, G., Sun, J., & Van Aken, B. (2018). Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants. Environmental Pollution, 243(Pt B), 1837-1843.
- Lindner, A. S., Adriaens, P., & Semrau, J. D. (2003). Quantitative structure-biodegradation relationships for ortho-substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 22(10), 2296-2303.
- Marek, R. F., Thorne, P. S., Wang, K., De-Wall, J., & Hornbuckle, K. C. (2017). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 51(15), 8349–8357.
- Bedard, D. L., & Haberl, M. L. (1990). Influence of chlorine substitution pattern on the degradation of polychlorinated biphenyls by eight bacterial strains. Microbial Ecology, 20(1), 87-102.
- Ivanciuc, O. (2006). Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR).
- Čvančarová, M., Křesinová, Z., & Filipová, A. (2019). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 20(18), 4484.
- Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel. (n.d.). Fera Science. [Link]
- OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (n.d.). Situ Biosciences. [Link]
- Kania-Korwel, I., & Lehmler, H. J. (2010). Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice. Environmental Science & Technology, 44(6), 2235–2240.
- Environmental fate studies. (n.d.). Fera Science. [Link]
- Bopp, L. H. (1986). Degradation of highly chlorinated PCBs by Pseudomonas strain LB400. Journal of Industrial Microbiology, 1(2), 101-107.
- OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (n.d.). Ibacon. [Link]
- Sun, J., Zhai, G., Liu, J., & Van Aken, B. (2016). Uptake, translocation, and metabolism of hydroxylated and methoxylated polychlorinated biphenyls in maize, wheat, and rice. Environmental Pollution, 219, 946-953.
- Kania-Korwel, I., & Lehmler, H. J. (2010). Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice. Environmental Science & Technology, 44(6), 2235-2240. [Link]
- Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (2002). OECD. [Link]
- Kelly, B. C., Ikonomou, M. G., Blair, J. D., Morin, A. E., & Gobas, F. A. (2008). A Review of Hydroxylated and Methoxylated Brominated Diphenyl Ethers in Marine Environments. Marine Drugs, 6(4), 637-658.
- Appendix G: Chemical-specific Soil Half-life. (2012). OEHHA. [Link]
- Kim, J. H., Lee, J. H., & Kim, Y. J. (2018). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 38(3), 478-484.
- N'goran, K. D., Ollo, K. J., & Kone, M. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Environmental Science, Toxicology and Food Technology, 16(10), 1-8.
- Wong, C. S., Garrison, A. W., & Foreman, W. T. (2001). Enantiomer separation of polychlorinated biphenyl atropisomers and polychlorinated biphenyl retention behavior on modified cyclodextrin capillary gas chromatography columns.
- Kelly, B. C., Ikonomou, M. G., Blair, J. D., Morin, A. E., & Gobas, F. A. (2008). Hydroxylated and Methoxylated Polybrominated Diphenyl Ethers in a Canadian Arctic Marine Food Web. Environmental Science & Technology, 42(19), 7069–7077.
- Lindner, A. S., Adriaens, P., & Semrau, J. D. (2000). Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation. Archives of Microbiology, 174(1-2), 35-41.
- Improved closed test setup for biodegradation testing of slightly volatile substances in water-sediment systems (OECD 308). (2024). Concawe. [Link]
- Biodegradation of ortho/meta/para compounds ?. (2018).
- New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body. (2022). Kobe University. [Link]
- Analytical Method: The Analysis of Chlorinated Biphenyls in Liquids and Solids. (1985). EPA. [Link]
- Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. (2002). OECD. [Link]
- HPLC Methods for analysis of Biphenyl. (n.d.).
- Wavelength dependence of luminescence and quantum yield in dechlorination of PCBs. (2008).
- Jacobs, L. W., Chou, S. F., & Tiedje, J. M. (1978). Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters. Environmental Health Perspectives, 23, 11-13.
- Aerobic biodegradation of biphenyl and polychlorinated biphenyls by Arctic soil microorganisms. (2001).
- Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. (2010).
- III Analytical Methods. (n.d.). [Link]
- Ortho- and Meta-monochlorinated Biphenyls Suppress Humoral Immunity and Exert Toxic Effects on Mouse Liver Cells. (2021). International Journal of Molecular Sciences, 22(16), 8887.
- Lin, Y., Gupta, G., & Baker, J. (1995). Photodegradation of polychlorinated biphenyl congeners using simulated sunlight and diethylamine. Chemosphere, 31(5), 3323-3344.
- Wang, W., & Zhang, Y. (2012). Photodegradation of Selected PCBs in the Presence of Nano-TiO2 as Catalyst and H2O2 as an Oxidant. International Journal of Photoenergy, 2012, 1-8.
- Aronson, D., Boethling, R., Howard, P., & Stiteler, W. (2006). Estimating biodegradation half-lives for use in chemical screening. Chemosphere, 63(11), 1953-1960.
- Gangaraju, S., & Williams, C. F. (2018). Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach. Environmental Science & Technology, 52(13), 7359-7367.
Sources
- 1. Effect of Chlorine Substitution on the Biodegradability of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uptake, translocation, and metabolism of hydroxylated and methoxylated polychlorinated biphenyls in maize, wheat, and rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interconversion between methoxylated, hydroxylated and sulfated metabolites of PCB 3 in whole poplar plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insight into how long-banned chemicals (PCBs) unleash their toxicity inside the body | EurekAlert! [eurekalert.org]
- 9. Clearance of polychlorinated biphenyl atropisomers is enantioselective in female C57Bl/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Clearance of Polychlorinated Biphenyl Atropisomers is Enantioselective in Female C57Bl/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transformation of ortho-substituted biphenyls by Methylosinus trichosporium OB3b: substituent effects on oxidation kinetics and product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Photodegradation of Selected PCBs in the Presence of Nano-TiO2 as Catalyst and H2O2 as an Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. structurallab.egr.uh.edu [structurallab.egr.uh.edu]
- 18. Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural waters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modeling the bioconcentration factors and bioaccumulation factors of polychlorinated biphenyls with posetic quantitative super-structure/activity relationships (QSSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 22. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 23. oecd.org [oecd.org]
- 24. Application of the OECD 307 study to assess the persistence of gas to liquid (GTL) fuel - ECETOC [ecetoc.org]
- 25. content.fera.co.uk [content.fera.co.uk]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. scielo.br [scielo.br]
- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 29. helixchrom.com [helixchrom.com]
- 30. env.go.jp [env.go.jp]
- 31. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems - Situ Biosciences [situbiosciences.com]
- 32. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 33. oecd.org [oecd.org]
- 34. concawe.eu [concawe.eu]
- 35. oecd.org [oecd.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Acetyl-3'-chlorobiphenyl
As a Senior Application Scientist, my goal is to empower your research by ensuring safety and compliance extend beyond the benchtop to the entire lifecycle of a chemical. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Acetyl-3'-chlorobiphenyl, grounded in an understanding of its chemical nature and the regulatory landscape. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel and the protection of our environment.
Part 1: Hazard Assessment & Chemical Profile
Understanding the molecule is the first step to handling it correctly. This compound belongs to the family of chlorinated biphenyls. While it is not a polychlorinated biphenyl (PCB), its structure—a biphenyl core with a chlorine atom—warrants a cautious approach similar to that for monochlorinated PCBs.[1]
Chlorinated hydrocarbons, as a class, are noted for their environmental persistence and potential to bioaccumulate.[2][3] The primary concern with this compound class is incomplete combustion, which can potentially lead to the formation of more toxic byproducts such as polychlorinated dibenzodioxins and furans (PCDD/Fs).[4] Therefore, disposal methods must ensure complete destruction. Metabolism studies of related compounds show that they can be converted into reactive intermediates in the body, highlighting the importance of minimizing exposure.[3][5]
Chemical & Physical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₁ClO | [6] |
| Molecular Weight | 230.69 g/mol | [6] |
| CAS Number | 5002-13-1 | [7] |
| Appearance | Solid (form may vary) | [8] |
| Solubility | Low water solubility | [9] |
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is used to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale & Citation |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. Contaminated gloves should be removed and washed before reuse.[9][10] |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields. | Compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) to prevent splashes.[8] |
| Skin/Body Protection | Long-sleeved lab coat. | Minimizes the risk of skin contact with clothing.[8][10] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if dusty conditions are generated or ventilation is poor. | Engineering controls like a fume hood are the primary defense.[8][10] |
Part 3: Waste Segregation, Containment, and Labeling
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its chlorinated nature, this compound must not be mixed with non-halogenated organic waste.
Protocol for Waste Collection:
-
Designate a Waste Container: Use a dedicated, chemically resistant container with a secure, vapor-tight lid. The container must be in good condition, free of leaks or residues on the outside.
-
Segregate Waste Streams:
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and contaminated consumables (e.g., gloves, wipes) in a designated solid waste container clearly marked "Halogenated Organic Solid Waste."
-
Liquid Waste: If this compound is dissolved in a solvent, collect it in a designated "Halogenated Organic Liquid Waste" container. Ensure the solvent is compatible with the container material.
-
-
Maintain a Waste Log: Keep the container in a designated satellite accumulation area. Affix a hazardous waste label immediately. Record the full chemical name ("this compound") and estimate the quantity added each time. Do not use abbreviations.
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Part 4: Final Disposal Workflow
The disposal of chlorinated aromatic compounds is strictly regulated. The only acceptable method for final disposition is through a licensed hazardous waste management company. On-site chemical treatment or disposal down the drain is strictly prohibited.[9] The primary technology used for this class of chemicals is high-temperature incineration.[11]
Under the Toxic Substances Control Act (TSCA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of PCB-containing materials, and these principles are best practice for related chlorinated compounds.[12][13] High-temperature incineration at an EPA-approved facility ensures the complete destruction of the molecule to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[4][14]
Below is a workflow diagram illustrating the decision-making and operational process for proper disposal.
Sources
- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PCB Cleanup Methods - Engineering Technical - PCBway [pcbway.com]
- 3. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C14H11ClO | CID 4063565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 5002-13-1 [sigmaaldrich.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. cec.org [cec.org]
- 13. epa.gov [epa.gov]
- 14. zeeco.com [zeeco.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Acetyl-3'-chlorobiphenyl
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 4-Acetyl-3'-chlorobiphenyl, a chlorinated biphenyl derivative, represents a class of compounds that, while potentially valuable in drug discovery, necessitates a rigorous and informed approach to laboratory safety. Due to its structural similarity to polychlorinated biphenyls (PCBs), which are known for their toxicity and environmental persistence, a conservative and stringent safety protocol is paramount.[1] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard: Acknowledging the Analogy to PCBs
Core Principles of Protection: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense in the hierarchy of safety controls. Wherever possible, engineering controls (e.g., fume hoods, ventilated enclosures) and administrative controls (e.g., standard operating procedures, training) should be the primary means of minimizing exposure.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Material Specifications & Rationale |
| Hand Protection | Chemical-resistant gloves (double-gloving recommended) | Inner Glove: Nitrile. Provides a good baseline of chemical resistance and tactile sensitivity. Outer Glove: Neoprene or butyl rubber. These materials offer excellent resistance to chlorinated compounds.[1] Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[1][5] |
| Body Protection | Disposable, impervious coveralls or a lab coat with disposable sleeves | To prevent skin contact, impervious coveralls are recommended, especially for procedures with a higher risk of contamination.[1] For lower-risk activities, a buttoned lab coat with disposable sleeves may be sufficient. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Substantial, closed-toe shoes are a minimum requirement in any laboratory. Disposable, impervious shoe covers should be used to prevent the tracking of contamination outside of the designated work area.[6] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | While this compound is likely a solid with low volatility at room temperature, respiratory protection is crucial when there is a potential for aerosol generation (e.g., weighing, preparing solutions, heating).[5][6] A fit-tested respirator is essential. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is critical to minimizing the risk of exposure. The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Sources
- 1. Polychlorinated Biphenyls | SafeWork SA [safework.sa.gov.au]
- 2. mountsinai.org [mountsinai.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Polychlorinated Biphenyls (PCB) and the Workplace | Communications Workers of America [cwa-union.org]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
